10,12-Docosadiynedioic acid
Description
BenchChem offers high-quality 10,12-Docosadiynedioic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10,12-Docosadiynedioic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
docosa-10,12-diynedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O4/c23-21(24)19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22(25)26/h5-20H2,(H,23,24)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUAGNLOPZWTEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(=O)O)CCCC#CC#CCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20337704 | |
| Record name | 10,12-Docosadiynedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28393-02-4 | |
| Record name | 10,12-Docosadiynedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 10,12-Docosadiynedioic Acid: From Synthesis to Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 10,12-docosadiynedioic acid, a fascinating and versatile molecule at the forefront of materials science and biomedical research. As a senior application scientist, this document is structured to provide not just procedural steps, but also the underlying scientific principles and practical insights to empower researchers in their experimental endeavors. We will delve into its synthesis, explore its unique polymerization properties, and highlight its cutting-edge applications in biosensing and drug delivery.
Molecular Structure and Physicochemical Properties
10,12-Docosadiynedioic acid is a long-chain dicarboxylic acid characterized by a conjugated diacetylene unit centrally located within its aliphatic backbone. This unique structural feature is the cornerstone of its remarkable properties and applications.
Table 1: Physicochemical Properties of 10,12-Docosadiynedioic Acid
| Property | Value | Source(s) |
| CAS Number | 28393-02-4 | [1][2][3][4] |
| Molecular Formula | C₂₂H₃₄O₄ | [1][2][3][4] |
| Molecular Weight | 362.51 g/mol | [1][2][4] |
| IUPAC Name | Docosa-10,12-diynedioic acid | [1][2][3] |
| Melting Point | 110-112 °C | [1] |
| Appearance | White to very pale blue or grey crystals or powder | [3] |
| Solubility | Insoluble in water | [1] |
| Sensitivity | Light sensitive | [1] |
The amphiphilic nature of 10,12-docosadiynedioic acid, with its two terminal carboxylic acid groups (hydrophilic heads) and a long hydrophobic hydrocarbon chain, dictates its self-assembly into ordered structures, a critical prerequisite for its polymerization.
Synthesis and Purification: A Step-by-Step Protocol
The primary synthetic route to 10,12-docosadiynedioic acid is through the oxidative homocoupling of a shorter, commercially available terminal alkyne, 10-undecynoic acid. The Glaser-Hay coupling is a prominent method for this transformation. The causality behind this choice lies in its efficiency in forming symmetrical diynes.
Experimental Protocol: Synthesis of 10,12-Docosadiynedioic Acid via Hay Coupling
Materials:
-
10-Undecynoic acid
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Copper(I) chloride (CuCl)
-
Acetone
-
Diethyl ether
-
Hydrochloric acid (HCl), 2M
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve 10-undecynoic acid in acetone.
-
Catalyst Addition: To the stirred solution, add TMEDA followed by a catalytic amount of CuCl. The solution will typically turn green upon addition of the copper catalyst.
-
Oxidative Coupling: Bubble air or oxygen through the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.
-
Workup: Once the reaction is complete, quench the reaction by adding 2M HCl. This step protonates the carboxylate and neutralizes the TMEDA.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether. The organic layer will contain the desired 10,12-docosadiynedioic acid.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter. The solvent is then removed under reduced pressure to yield the crude product.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to obtain a white crystalline solid.
Diagram 1: Synthesis of 10,12-Docosadiynedioic Acid
Caption: Oxidative coupling of 10-undecynoic acid to form 10,12-docosadiynedioic acid.
Spectroscopic Characterization
The identity and purity of synthesized 10,12-docosadiynedioic acid are confirmed through various spectroscopic techniques.
-
¹H and ¹³C NMR Spectroscopy: These techniques provide detailed information about the molecular structure. The ¹H NMR spectrum will show characteristic signals for the carboxylic acid protons, the methylene protons adjacent to the carbonyl groups and the diyne moiety, and the other aliphatic protons. The ¹³C NMR spectrum will display distinct peaks for the carbonyl carbons, the sp-hybridized carbons of the diyne, and the various sp³-hybridized carbons in the alkyl chains.[2][5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is crucial for identifying functional groups. Key vibrational bands include a broad O-H stretch from the carboxylic acid groups, a sharp C=O stretch, and characteristic C-H stretching and bending vibrations from the alkyl chains. The C≡C stretching vibration of the diyne may be weak or absent due to the symmetry of the molecule.[2]
-
Mass Spectrometry: This technique confirms the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the mass of 10,12-docosadiynedioic acid.[2][5]
Topochemical Polymerization: The Chromatic Transition
A hallmark of 10,12-docosadiynedioic acid is its ability to undergo topochemical polymerization in the solid state or in self-assembled structures like vesicles. This polymerization is typically initiated by UV irradiation (e.g., at 254 nm) and results in the formation of a highly conjugated polymer, polydiacetylene (PDA).
Diagram 2: Topochemical Polymerization Workflow
Caption: Workflow for the formation and chromatic transition of polydiacetylene.
This polymerization process is accompanied by a dramatic color change. The resulting polydiacetylene is initially a deep blue color. Upon exposure to external stimuli such as heat, changes in pH, or the binding of an analyte, the conjugated backbone of the polymer is perturbed, leading to a transition to a red color. This colorimetric response is the basis for many of its applications in sensing.
Applications in Drug Development and Research
The unique properties of 10,12-docosadiynedioic acid and its corresponding polydiacetylene have positioned them as powerful tools in drug development and various research fields.
Polydiacetylene Vesicles for Drug Delivery
The amphiphilic nature of 10,12-docosadiynedioic acid allows it to self-assemble into vesicles in aqueous solutions. These vesicles can be polymerized to enhance their stability compared to conventional liposomes.[6] This increased stability makes them promising candidates for drug delivery systems.
Experimental Protocol: Preparation of Polydiacetylene Vesicles
Materials:
-
10,12-Docosadiynedioic acid
-
Chloroform or another suitable organic solvent
-
Aqueous buffer solution (e.g., PBS)
-
Probe sonicator or bath sonicator
-
UV lamp (254 nm)
Procedure:
-
Film Formation: Dissolve 10,12-docosadiynedioic acid in an organic solvent in a round-bottom flask. Remove the solvent using a rotary evaporator to form a thin film on the flask's inner surface.
-
Hydration: Add an aqueous buffer to the flask and hydrate the lipid film by vortexing or gentle shaking. This will result in the formation of multilamellar vesicles.
-
Sonication: To obtain smaller, unilamellar vesicles, sonicate the suspension using a probe or bath sonicator. The sonication should be performed above the phase transition temperature of the lipid.
-
Polymerization: Expose the vesicle suspension to UV light at 254 nm to induce polymerization. The solution will turn blue as polydiacetylene is formed.
-
Characterization: The size and morphology of the vesicles can be characterized using dynamic light scattering (DLS) and transmission electron microscopy (TEM).
These polymerized vesicles can encapsulate both hydrophilic and hydrophobic drugs and offer the potential for controlled and sustained drug release.[6]
Colorimetric Biosensors
The blue-to-red color transition of polydiacetylene upon interaction with specific analytes makes it an excellent platform for the development of colorimetric biosensors.[7] By functionalizing the carboxylic acid headgroups of the diacetylene monomers with recognition elements such as antibodies, enzymes, or nucleic acids, highly specific sensors can be designed.
Diagram 3: Polydiacetylene-Based Biosensor
Caption: Analyte binding induces a blue-to-red color change in the PDA vesicle.
These biosensors have been developed for the detection of a wide range of targets, including pathogens, toxins, and biomarkers, offering a simple, rapid, and visual detection method.[7]
Safety and Handling
As a light-sensitive compound, 10,12-docosadiynedioic acid should be stored in a cool, dark, and dry place in a tightly sealed container.[1] It is advisable to handle the material under inert gas to prevent oxidation. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. For disposal, follow local regulations for chemical waste.
Conclusion
10,12-Docosadiynedioic acid is a molecule with a rich chemical personality, offering a unique platform for the development of advanced materials. Its straightforward synthesis, coupled with its remarkable self-assembly and polymerization properties, makes it a valuable building block for researchers in materials science, nanotechnology, and biomedicine. The ability to form stable, stimuli-responsive polydiacetylene vesicles opens up exciting possibilities for the creation of sophisticated drug delivery systems and highly sensitive biosensors. As research in these areas continues to advance, the applications of 10,12-docosadiynedioic acid are poised to expand even further, addressing critical challenges in healthcare and diagnostics.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 544138, 10,12-Docosadiynedioic acid. [Link]
-
eScholarship, University of California. Polydiacetylenes for Colorimetric Sensing. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 91696394, 10,12-Docosadiynedioic acid ditms. [Link]
- Yuan, Z., et al. (2020). Tuning the Surface Charge of Self-Assembled Polydiacetylene Vesicles to Control Aggregation and Cell Binding. Polymers, 12(9), 2136.
- Kim, J.-M., et al. (2016). Polydiacetylene Vesicles for Detecting Surfactants: Understanding the Driven Forces of Polydiacetylene-Surfactant Interaction. Journal of Food Chemistry and Nanotechnology, 2(3), 139-144.
- Li, J., et al. (2010). Polydiacetylene vesicles as a novel drug sustained-release system.
- Tang, J., et al. (2020). Fabrication of polydiacetylene particles using a solvent injection method. RSC Advances, 10(49), 29481-29488.
- Yoon, B., et al. (2014). Chromatic Detection of Cholesterol Using Polydiacetylene Vesicles. Bulletin of the Korean Chemical Society, 35(6), 1809-1812.
- Su, Y., & Li, J. (2018). Responsive Polydiacetylene Vesicles for Biosensing Microorganisms. Sensors, 18(2), 599.
- Lee, J., et al. (2025). Fluorogenic Biosensing with Tunable Polydiacetylene Vesicles. Biosensors, 15(1), 1.
- Pretsch, E., et al. (2009).
Sources
- 1. 10,12-Docosadiynedioic acid, 95% | Fisher Scientific [fishersci.ca]
- 2. 10,12-Docosadiynedioic acid | C22H34O4 | CID 544138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. L10647.06 [thermofisher.com]
- 4. scbt.com [scbt.com]
- 5. 10,12-Docosadiynedioic acid ditms | C28H50O4Si2 | CID 91696394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Polydiacetylene vesicles as a novel drug sustained-release system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
10,12-Docosadiynedioic acid molecular structure
An In-depth Technical Guide to the Molecular Structure and Polymerization of 10,12-Docosadiynedioic Acid (DCDDA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
10,12-Docosadiynedioic acid (DCDDA) is a fascinating and highly functionalized long-chain fatty acid derivative. Its significance in materials science and biotechnology stems from the presence of a conjugated diyne functionality centrally located within its 22-carbon backbone, which is flanked by terminal carboxylic acid groups. This unique molecular architecture allows DCDDA to self-assemble into ordered structures, such as monolayers and vesicles, and most notably, to undergo topochemical polymerization upon exposure to UV irradiation or thermal annealing. The resulting polymer, a polydiacetylene (PDA), is a conjugated polymer with a distinctive blue or red appearance, whose chromic properties are highly sensitive to environmental stimuli. This guide provides an in-depth exploration of the molecular structure of DCDDA, the mechanism of its polymerization, and the functional implications for advanced applications, particularly in the realm of biosensors and controlled drug delivery systems.
The Monomer: Deconstructing the Molecular Architecture of DCDDA
The foundational properties of any DCDDA-based system are intrinsically linked to the structure of the monomer itself. Understanding this structure is paramount to controlling its self-assembly and subsequent polymerization.
Chemical Identity:
-
Systematic Name: 10,12-Docosadiynedioic acid
-
Common Abbreviation: DCDDA
-
CAS Number: 28393-02-4
-
Molecular Formula: C₂₂H₃₄O₄
-
Molecular Weight: 362.5 g/mol
The molecule is characterized by three key regions:
-
Two Carboxylic Acid Headgroups (-COOH): These hydrophilic terminal groups are critical for self-assembly in aqueous environments and provide convenient handles for chemical modification, such as conjugation to biomolecules.
-
Two Saturated Alkyl Chains (-(CH₂)₈-): These long, hydrophobic chains drive the self-assembly process through van der Waals interactions, leading to the formation of ordered structures like bilayers and vesicles.
-
A Central Diyne Core (-C≡C-C≡C-): This is the reactive heart of the molecule. The conjugated triple bonds are the site of the 1,4-addition polymerization reaction.
The precise arrangement of these functional groups imparts an amphiphilic character to the molecule, which is the driving force behind the formation of supramolecular structures essential for its function.
Spectroscopic and Analytical Characterization
Authenticating the molecular structure of DCDDA is a critical prerequisite for its use in any application. A combination of spectroscopic techniques provides a definitive fingerprint of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the key functional groups within DCDDA. The analysis is typically performed on a solid sample, often prepared as a KBr pellet.[1]
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹. This breadth is a hallmark of the hydrogen-bonded dimers formed between carboxylic acid groups in the solid state.
-
C-H Stretch (Alkyl): Sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the symmetric and asymmetric stretching vibrations of the methylene (-CH₂) groups in the long alkyl chains.
-
C≡C Stretch (Alkyne): The diyne functionality gives rise to one or two weak to medium absorptions in the 2100-2260 cm⁻¹ region. The symmetry of the molecule may affect the intensity of these peaks.
-
C=O Stretch (Carboxylic Acid): A very strong, sharp absorption band appears around 1700-1725 cm⁻¹. This is one of the most prominent peaks in the spectrum and is characteristic of the carbonyl group in the carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon and hydrogen framework of the molecule.
-
¹H NMR:
-
-COOH Proton: A broad singlet, typically downfield (>10 ppm), corresponding to the acidic protons.
-
α-CH₂ Protons: Triplets around 2.2-2.5 ppm, representing the methylene groups adjacent to the carboxylic acids.
-
Propargylic -CH₂ Protons: Triplets around 2.2-2.4 ppm for the methylene groups adjacent to the diyne core.
-
Alkyl Chain Protons: A large, complex multiplet in the 1.2-1.7 ppm region, corresponding to the bulk of the methylene groups in the saturated chains.
-
-
¹³C NMR:
-
-COOH Carbon: A signal in the 175-185 ppm range.
-
Alkyne Carbons (-C≡C-): Four distinct signals are expected in the 60-90 ppm range. The exact chemical shifts provide information about the electronic environment of the diyne.
-
Alkyl Chain Carbons: A series of signals between 20-40 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. For DCDDA (C₂₂H₃₄O₄), the expected molecular weight is approximately 362.5 g/mol .[2][3] Electron ionization (EI) would likely lead to fragmentation, with characteristic losses of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid groups.
| Technique | Functional Group | Expected Absorption/Shift | Significance |
| IR | -OH (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) | Confirms presence of H-bonded acid |
| IR | C=O (Carboxylic Acid) | ~1700 cm⁻¹ (strong, sharp) | Confirms presence of carbonyl group |
| IR | -C≡C- (Alkyne) | 2100-2260 cm⁻¹ (weak/medium) | Identifies the reactive diyne core |
| ¹H NMR | -COOH | >10 ppm (broad singlet) | Identifies acidic proton |
| ¹³C NMR | -C≡C- | 60-90 ppm | Confirms carbon skeleton of diyne |
| MS | Molecular Ion [M]⁺ | m/z ≈ 362.5 | Confirms molecular formula and weight |
From Monomer to Polymer: The Topochemical Transformation
The most defining characteristic of DCDDA is its ability to undergo topochemical polymerization in the solid state.[4] This is not a random process; it is a highly orchestrated transformation dictated by the precise packing of the monomers in the crystal lattice.
Causality Behind Polymerization: For the reaction to occur, the diyne rods of adjacent monomers must be aligned in a specific orientation. The reaction proceeds via a 1,4-addition mechanism, triggered by an external stimulus like 254 nm UV radiation or thermal energy.[4] This stimulus excites the π-electrons of the conjugated diyne system, initiating a chain reaction that propagates through the crystal.
The result is the formation of a fully conjugated polymer backbone, known as a polydiacetylene (PDA). This backbone consists of alternating double and triple bonds (an "ene-yne" structure), which constitutes a powerful chromophore.
Caption: Topochemical polymerization workflow of DCDDA.
This polymerization is visually dramatic. Crystalline DCDDA, which is a white or colorless solid, turns a deep, vibrant blue upon polymerization.[4] This blue color arises from the extensive π-electron delocalization along the polymer backbone, which causes strong absorption of light in the red region of the visible spectrum (~620-650 nm).
The Chromic Transition: A Structural Probe for Sensing
The utility of DCDDA-based polymers in sensor and drug delivery applications stems from their remarkable chromic properties. The blue phase of the PDA is a metastable state. Disruption of the side-chain packing, caused by external stimuli, perturbs the planarity of the conjugated backbone.
This perturbation reduces the effective conjugation length, causing a shift in absorption to a lower wavelength. The result is a color change from blue to red. This transition is often irreversible.[4]
Stimuli that can induce the blue-to-red transition include:
-
Heat (Thermochromism): Heating the polymer above a certain temperature will induce the color change.[4]
-
Mechanical Stress: Physical disruption of the polymer film or vesicle structure.
-
Solvent Exposure: Certain organic solvents can intercalate into the side chains.
-
Binding Events: The specific binding of an analyte (e.g., a protein, a virus, a bacterium) to receptor molecules functionalized onto the PDA surface can create sufficient steric hindrance to trigger the transition.
This last point is the foundation of PDA-based biosensors. By attaching antibodies or specific ligands to the carboxylic acid headgroups of the DCDDA monomers before polymerization, one can create a sensor that reports on the presence of a target analyte through a simple, visible color change.
Caption: Mechanism of the blue-to-red chromic transition in PDAs.
Experimental Protocol: Preparation of DCDDA Vesicles and Polymerization
This protocol describes a standard method for creating DCDDA-based vesicles and subsequently polymerizing them to form colorimetric sensors. This is a self-validating system, as a successful preparation will result in a color change upon UV exposure.
Materials:
-
10,12-Docosadiynedioic acid (DCDDA)
-
Chloroform or a similar organic solvent
-
Phosphate-buffered saline (PBS) or deionized water
-
Probe sonicator or bath sonicator
-
Handheld UV lamp (254 nm)
Methodology:
-
Monomer Solubilization:
-
Accurately weigh 10 mg of DCDDA powder.
-
Dissolve the DCDDA in 1 mL of chloroform in a small glass vial. Ensure complete dissolution, forming a clear solution.
-
Causality Note: Chloroform is used to disrupt the crystal lattice and fully solvate the individual amphiphilic monomers.
-
-
Solvent Evaporation and Film Formation:
-
Using a gentle stream of nitrogen gas, evaporate the chloroform.
-
Rotate the vial during evaporation to deposit a thin, uniform film of DCDDA on the bottom and lower walls of the vial.
-
Place the vial under high vacuum for at least 1 hour to remove any residual solvent.
-
Causality Note: The formation of a thin film is crucial for efficient hydration and subsequent self-assembly into vesicles.
-
-
Vesicle Formation via Hydration:
-
Add 10 mL of pre-warmed (above the monomer's phase transition temperature, ~60-70 °C) PBS or deionized water to the vial containing the DCDDA film.
-
Vortex the mixture vigorously for 2-3 minutes. The solution should become turbid, indicating the formation of multilamellar vesicles.
-
-
Sonication for Unilamellar Vesicles:
-
Submerge the vial in a bath sonicator or use a probe sonicator to sonicate the solution. Sonication should be performed until the solution becomes clearer (though not perfectly transparent), indicating the breakdown of large multilamellar vesicles into smaller, more uniform unilamellar vesicles.
-
Causality Note: Sonication provides the energy needed to overcome the energy barrier for forming smaller, single-bilayer vesicles, which are often desired for sensor uniformity.
-
-
Polymerization:
-
Cool the vesicle solution to room temperature and then place it on ice.
-
Expose the solution to 254 nm UV light. The required dose will vary, but typically ranges from 0.1 to 1 J/cm².
-
Monitor the solution for a color change. A successful polymerization will result in the initially colorless/opalescent solution turning a distinct blue color.
-
-
Validation and Use:
-
The resulting blue vesicle solution is now a colorimetric sensor.
-
To validate, take a small aliquot and heat it to ~80-90 °C. The solution should turn red, confirming the chromic properties of the polymerized vesicles.
-
Applications in Drug Development and Research
The unique structural and chromic properties of DCDDA-based PDAs make them highly attractive for various applications:
-
High-Throughput Screening: PDA sensors can be arrayed in microtiter plates. The addition of compound libraries can be screened for interactions with a target protein immobilized on the vesicle surface, with "hits" being identified by a blue-to-red color change.
-
Pathogen Detection: By functionalizing the vesicles with antibodies specific to viral or bacterial surface proteins, highly sensitive and rapid detection assays can be developed, providing a visual result without the need for complex instrumentation.
-
Drug Delivery: The hollow core of the vesicles can be loaded with therapeutic agents. The PDA shell can be designed to be sensitive to specific physiological triggers (e.g., pH changes in a tumor microenvironment or the presence of specific enzymes), leading to a structural change in the vesicle and the controlled release of the encapsulated drug.
The molecular structure of 10,12-Docosadiynedioic acid provides a perfect blueprint for a stimuli-responsive material. Its linear geometry, amphiphilic nature, and reactive diyne core enable a seamless transition from a simple organic molecule to a complex, functional supramolecular system with immense potential in advanced scientific research.
References
-
Fisher Scientific. 10,12-Docosadiynedioic acid, 95%.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 544138, 10,12-Docosadiynedioic acid.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 91696394, 10,12-Docosadiynedioic acid ditms.
-
NIST. Dodecanedioic acid. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69.
-
Santa Cruz Biotechnology, Inc. 10,12-Docosadiynedioic acid | CAS 28393-02-4.
-
GFS Chemicals. 10,12-Docosadiynedioic Acid, 98%.
-
Wikipedia. 10,12-Docosadiin-1,22-disäure.
-
University of Calgary. Sample IR spectra.
-
Thermo Scientific Chemicals. 10,12-Docosadiynedioic acid, 95%.
-
Doc Brown's Chemistry. Infrared Spectroscopy.
-
Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office.
-
NIST. 4,7,10,13,16,19-Docosahexaenoic acid, methyl ester, (all-Z)-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69.
Sources
- 1. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 2. 10,12-Docosadiynedioic acid | C22H34O4 | CID 544138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 10,12-Docosadiin-1,22-disäure – Wikipedia [de.wikipedia.org]
10,12-Docosadiynedioic Acid: A Technical Guide to a Stimuli-Responsive Building Block for Advanced Biomaterials
Abstract
10,12-Docosadiynedioic acid (DCDDA), CAS number 28393-02-4, is a fascinating and versatile long-chain diacetylenic carboxylic acid. It serves as a primary monomer for the creation of polydiacetylenes (PDAs), a class of conjugated polymers renowned for their dramatic and visually detectable colorimetric and fluorometric transitions in response to external stimuli. This unique property has positioned DCDDA and its resulting polymers at the forefront of research in biosensors, diagnostics, and targeted drug delivery systems. This technical guide provides an in-depth exploration of DCDDA, from its fundamental chemical properties and synthesis to the fabrication of functional, stimuli-responsive vesicles. We will delve into the mechanistic underpinnings of its chromatic behavior and provide detailed, field-proven protocols for its application, aimed at researchers, scientists, and professionals in drug development.
Introduction: The Power of Chromatic Transitions
In the realm of smart materials, polydiacetylenes (PDAs) stand out for their intrinsic ability to signal molecular-level events through a macroscopic color change.[1] When properly organized DCDDA monomers are exposed to 254 nm UV light, they undergo a topochemical 1,4-addition polymerization, forming a stunningly blue-colored polymer with a highly conjugated ene-yne backbone.[2][3] This "blue phase" is metastable. Upon exposure to a variety of external stimuli—including heat, pH changes, mechanical stress, or specific molecular binding events—the polymer backbone undergoes a conformational twist.[4][5] This distortion of the π-conjugated system shortens the effective conjugation length, causing a rapid and distinct color transition from blue to red, which is easily visible to the naked eye.[6] Concurrently, the material transitions from a non-fluorescent state to a highly fluorescent red state, offering a dual-mode detection capability.[7][8]
The power of DCDDA lies in its amphiphilic nature, possessing a hydrophobic diyne-containing alkyl chain and two hydrophilic carboxylic acid headgroups. This structure is ideal for self-assembly into organized supramolecular structures like vesicles (liposomes) and films in aqueous environments, which is the critical prerequisite for successful topochemical polymerization.[7] The terminal carboxylic acid groups are not just for hydrophilicity; they are crucial chemical handles for the covalent attachment of biorecognition elements like antibodies, peptides, or nucleic acids, paving the way for highly specific and sensitive detection platforms.[9]
Physicochemical Properties of DCDDA
A thorough understanding of the fundamental properties of DCDDA is essential for its effective application.
| Property | Value | Source |
| CAS Number | 28393-02-4 | [10] |
| Molecular Formula | C₂₂H₃₄O₄ | [10] |
| Molecular Weight | 362.51 g/mol | [10] |
| IUPAC Name | Docosa-10,12-diynedioic acid | [10] |
| Appearance | White to light grey crystalline solid | [11] |
| Melting Point | 110 - 112 °C | [11] |
| Solubility | Insoluble in water; Soluble in organic solvents like chloroform and ethanol. | [11][12] |
| Key Feature | Light-sensitive; undergoes polymerization upon UV exposure. | [12] |
Synthesis and Preparation of DCDDA Monomer
While DCDDA is commercially available from several chemical suppliers, understanding its synthesis provides insight into its structure and potential impurities. The most common laboratory and industrial synthesis route is the oxidative coupling of a terminal alkyne precursor, typically 10-undecynoic acid.
The causality behind this choice of precursor is its bifunctional nature: it possesses the terminal alkyne required for the coupling reaction and a terminal carboxylic acid, which is retained in the final DCDDA product. The synthesis of 10-undecynoic acid itself often starts from 10-undecenoic acid, which is derived from the pyrolysis of ricinoleic acid from castor oil.[13]
***dot graph DCDDA_Synthesis_Workflow { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} dot*** Caption: General synthesis pathway for DCDDA starting from castor oil.
Fabrication of Stimuli-Responsive Polydiacetylene Vesicles
The transformation of DCDDA monomers into functional, polymeric vesicles is a multi-step process involving self-assembly followed by photopolymerization. The quality of the initial self-assembly is paramount for achieving a robust colorimetric response.
Vesicle Formation: The Self-Assembly Process
Two primary methods are employed for preparing DCDDA vesicles: thin-film hydration and solvent injection. The choice depends on the desired scale and vesicle characteristics.
Method 1: Thin-Film Hydration This is a reliable, albeit multi-step, method for producing well-defined vesicles.
-
Dissolution: Dissolve DCDDA powder in a suitable organic solvent (e.g., chloroform or ethanol) in a round-bottom flask. The concentration is typically in the range of 1-5 mg/mL.
-
Film Formation: Remove the solvent using a rotary evaporator. This crucial step deposits a thin, uniform lipid film on the inner surface of the flask. A uniform film is essential for consistent hydration and vesicle formation.
-
Hydration: Add an aqueous buffer solution (e.g., phosphate-buffered saline, PBS, or HEPES) to the flask. The pH of the buffer can influence the charge of the carboxylic acid headgroups and thus affect vesicle stability.
-
Vesicle Formation: Agitate the flask by vortexing or gentle shaking above the monomer's phase transition temperature to hydrate the lipid film, causing the amphiphilic DCDDA molecules to self-assemble into multilamellar vesicles.
-
Size Homogenization: To obtain unilamellar vesicles of a defined size, the suspension is subjected to probe sonication or extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).[7] Sonication provides energy to break down large multilamellar structures, while extrusion forces the vesicles through the pores, yielding a more monodisperse size distribution.
Method 2: Solvent Injection This method is often faster and suitable for larger-scale preparations.[14]
-
Dissolution: Dissolve DCDDA in a water-miscible organic solvent, such as ethanol or THF, to a concentration of approximately 2 mg/mL.[9]
-
Injection: Slowly inject the DCDDA solution into a vigorously stirred aqueous buffer solution. The temperature of the aqueous phase should be maintained 5-10 °C above the melting temperature of the DCDDA to facilitate proper assembly.[9]
-
Solvent Removal & Annealing: The organic solvent is typically removed by evaporation. The resulting vesicle solution is then cooled and allowed to anneal (e.g., at 4°C) to stabilize the vesicle structure before polymerization.[14]
Topochemical Polymerization: From Colorless to Blue
Once stable vesicles are formed, the diacetylene groups are polymerized via UV irradiation.
-
UV Exposure: Place the vesicle suspension in a suitable container (e.g., a quartz cuvette or petri dish).
-
Irradiation: Expose the suspension to a UV light source, typically at 254 nm. The required UV dose and exposure time are critical parameters that must be optimized.[12] Insufficient polymerization leads to unstable vesicles, while excessive exposure can cause the polymer to transition to the red or yellow phase prematurely.[2]
-
Confirmation: The successful polymerization is visually confirmed by the appearance of a deep blue color. This can be quantitatively monitored by measuring the absorbance spectrum, which should show a characteristic peak around 640 nm.[15]
***dot graph Polymerization_Process { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} dot*** Caption: Workflow from DCDDA monomer self-assembly to stimuli-responsive PDA vesicle.
Mechanism of the Chromatic Response
The blue-to-red color transition is a direct consequence of stimulus-induced mechanical stress on the PDA backbone.[15] In the low-energy "blue" state, the polymer backbone is planar and fully conjugated, allowing for extensive π-electron delocalization, which results in strong absorption of light at longer wavelengths (~640 nm).[15]
External stimuli, such as the binding of an analyte to a functionalized headgroup, introduce steric hindrance or electrostatic repulsion between the side chains. This strain is transmitted to the conjugated backbone, causing it to twist and pucker.[5][16] This conformational change reduces the planarity and shortens the effective conjugation length of the π-electron system. Consequently, the energy of the π-π* electronic transition increases, leading to a hypsochromic (blue) shift in the absorption maximum to around 540 nm, which appears red to the eye.[6][15] This red phase is also fluorescent, whereas the blue phase is not, providing a secondary signal for detection.[7][17]
Functionalization of PDA Vesicles for Targeted Applications
The true power of DCDDA-based vesicles in research and drug development comes from their functionalization. The carboxylic acid headgroups are readily available on the vesicle surface for covalent conjugation of targeting ligands or therapeutic molecules.
EDC/NHS Amide Coupling: A Robust Protocol
The most common and reliable method for conjugating amine-containing molecules (e.g., proteins, peptides, antibodies) to the carboxylated surface of PDA vesicles is through 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[9][18]
Rationale: EDC activates the carboxyl groups on the DCDDA to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can be hydrolyzed, reversing the activation. NHS is added to react with the intermediate, forming a more stable NHS-ester. This semi-stable ester then readily reacts with primary amines on the target molecule to form a strong, stable amide bond. This two-step activation process increases the efficiency and control of the conjugation reaction.[11][19]
Detailed Step-by-Step Protocol:
-
Vesicle Preparation: Prepare polymerized, blue-phase DCDDA vesicles as described in Section 4. It is crucial to work with a well-characterized and stable vesicle suspension.
-
Activation of Carboxyl Groups:
-
To the blue PDA vesicle solution (e.g., 1 mL), add a freshly prepared aqueous solution of EDC (e.g., to a final concentration of 2 mM).
-
Immediately add a freshly prepared aqueous solution of NHS (e.g., to a final concentration of 5 mM).
-
Gently mix and allow the activation reaction to proceed for 15-30 minutes at room temperature. The pH should be maintained between 6.0 and 7.5 for optimal NHS-ester formation.
-
-
Conjugation:
-
Add the amine-containing biomolecule (e.g., antibody solution) to the activated vesicle suspension. The molar ratio of biomolecule to accessible DCDDA on the vesicle surface should be optimized for the specific application.
-
Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Quench any unreacted NHS-esters by adding a small molecule with a primary amine, such as Tris buffer or ethanolamine.
-
Purification: Remove unconjugated biomolecules and reaction byproducts. This is a critical step to ensure low background signal. Common methods include:
-
Dialysis: Dialyze the vesicle suspension against a large volume of buffer.
-
Size Exclusion Chromatography (SEC): Pass the reaction mixture through an SEC column to separate the large, functionalized vesicles from smaller, unbound molecules.
-
Centrifugation/Ultrafiltration: Use centrifugal filter units with an appropriate molecular weight cutoff to wash and concentrate the functionalized vesicles.
-
-
Characterization & Validation: Confirm successful conjugation using appropriate analytical techniques, such as dynamic light scattering (DLS) to check for changes in vesicle size or aggregation, and functional assays (e.g., ELISA) to confirm the bioactivity of the attached ligand.[2]
***dot graph Functionalization_Workflow { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} dot*** Caption: Experimental workflow for antibody conjugation and subsequent analyte detection.
Performance and Applications
The sensitivity of DCDDA-based sensors is highly dependent on the specific functionalization and the target analyte. By tailoring the recognition element on the vesicle surface, these systems can be adapted for a wide range of targets.
Biosensing Applications
PDA-based biosensors have demonstrated success in detecting various biological targets with impressive sensitivity.
| Target Analyte | Recognition Element | Limit of Detection (LOD) | Reference |
| H1N1 Influenza Virus | Specific Peptide (PEP) | 10⁵ plaque-forming units (PFU) | [6] |
| Lysophosphatidic Acid (LPA) | Imidazolium-modified headgroup | 0.5 µM | [6] |
| Sialic Acid | Phenylboronic Acid (PBA) | 14 µM | [20] |
| miRNA-21 | DNA-functionalized nanorods | 2 nM (solution), 0.01 nM (immobilized) | [4] |
| Ammonia Gas | PDA/ZnO composite | ~200 ppm | [21] |
The colorimetric response can be quantified using a simple UV-Vis spectrophotometer by calculating the Colorimetric Response (%CR) using the following formula, where A₀ is the initial absorbance ratio and Aₓ is the absorbance ratio after adding the analyte: %CR = [ (A₀ - Aₓ) / A₀ ] x 100.[5]
Drug Delivery Systems
Beyond sensing, DCDDA vesicles represent a promising platform for targeted drug delivery. Their liposome-like structure can encapsulate both hydrophilic and hydrophobic drugs.[22] By functionalizing the surface with targeting ligands (e.g., antibodies against cancer cell surface receptors), these vesicles can be engineered to accumulate preferentially at disease sites, thereby enhancing therapeutic efficacy and reducing systemic toxicity.[23] The stimuli-responsive nature of the PDA backbone could potentially be harnessed for controlled drug release, where a local environmental trigger (like a change in pH in a tumor microenvironment) could induce a change in membrane permeability.
Conclusion and Future Outlook
10,12-Docosadiynedioic acid is a powerful and versatile molecular building block. Its capacity for self-assembly and topochemical polymerization provides a straightforward route to stimuli-responsive polymers that transduce molecular events into clear optical signals. The ease of functionalization via its carboxylic acid headgroups allows for the rational design of sophisticated biosensors and targeted drug delivery vehicles. As research continues to refine vesicle stability, enhance sensitivity, and explore novel conjugation strategies, DCDDA-based materials are poised to play an increasingly significant role in the development of next-generation point-of-care diagnostics, environmental monitoring tools, and intelligent therapeutic systems.
References
-
Organic Syntheses Procedure. (n.d.). docosanedioic acid. Organic Syntheses. Retrieved from [Link]
-
Yoon, B., Lee, S., & Kim, J. M. (2018). Biomolecule-Functionalized Smart Polydiacetylene for Biomedical and Environmental Sensing. PMC. Retrieved from [Link]
-
Ansell, S. M., Horvath, T. D., & Harasym, T. O. (n.d.). Antibody Conjugation Methods for Active Targeting of Liposomes. In Methods in Molecular Biology. Retrieved from [Link]
-
Miller, J. S., Finney, T. J., Ilagan, E., Frank, S., Chen-Izu, Y., Suga, K., & Kuhl, T. L. (2021). Fluorogenic Biosensing with Tunable Polydiacetylene Vesicles. PMC. Retrieved from [Link]
-
Li, G., Wang, D., & Li, Z. (2021). Highly Sensitive Polydiacetylene Ensembles for Biosensing and Bioimaging. Frontiers in Chemistry. Retrieved from [Link]
-
Jose, D. A., & König, B. (2010). Polydiacetylene vesicles functionalized with N-heterocyclic ligands for metal cation binding. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Roper, J. M. (2023). Polydiacetylenes for Colorimetric Sensing. eScholarship, University of California. Retrieved from [Link]
-
Camilloto, G. P., et al. (2021). Functionalized Polydiacetylene Vesicles for Lactate Sensing: An Interaction Study. ResearchGate. Retrieved from [Link]
-
Al-Salihi, S., & Al-Qadi, S. (2020). Recent Progress in Bioconjugation Strategies for Liposome-Mediated Drug Delivery. National Institutes of Health. Retrieved from [Link]
-
Su, S., et al. (2019). Recent Developments in Polydiacetylene-Based Sensors. Chemistry of Materials. Retrieved from [Link]
-
Shiraishi, Y., et al. (2018). The mechanism of polydiacetylene blue-to-red transformation induced by antimicrobial peptides. Physical Chemistry Chemical Physics. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 10-undecynoic acid. Organic Syntheses. Retrieved from [Link]
-
Miller, J. S., et al. (2021). Fluorogenic Biosensing with Tunable Polydiacetylene Vesicles. PMC. Retrieved from [Link]
-
Chen, Y., et al. (2018). Development of site-specific antibody-conjugated immunoliposomes for sensitive detection of disease biomarkers. Nanoscale. Retrieved from [Link]
-
Kim, J., et al. (2022). Polydiacetylene (PDA) Embedded Polymer-Based Network Structure for Biosensor Applications. MDPI. Retrieved from [Link]
-
Robertson, K. N., & Clapp, A. R. (2014). Fabrication of polydiacetylene particles using a solvent injection method. RSC Publishing. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 10-undecenoic acid. Retrieved from [Link]
-
DPReview Forums. (2015). Can someone define "sensor sensitivity"?. Retrieved from [Link]
-
Gan, F., & Wu, D. (2019). Recent advances in the development of polydiacetylene-based biosensors. Journal of Materials Chemistry B. Retrieved from [Link]
-
Wikipedia. (n.d.). Undecylenic acid. Retrieved from [Link]
-
Andor - Oxford Instruments. (n.d.). Assessing CCD Camera Sensitivity. Retrieved from [Link]
-
Wikipedia. (n.d.). 10,12-Docosadiin-1,22-disäure. Retrieved from [Link]
-
Jose, D. A., & König, B. (2010). Polydiacetylene Vesicles Functionalized with N-Heterocyclic Ligands for Metal Cation Binding. The Royal Society of Chemistry. Retrieved from [Link]
-
Encapsula NanoSciences. (2015). Immunoliposomes: How to conjugate antibodies to liposomes. YouTube. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Custom Antibody-coupled Liposome Development Services. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 10,12-Docosadiynedioic acid. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. 10,12-Docosadiynedioic acid, 95% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. Polydiacetylene vesicles functionalized with N-heterocyclic ligands for metal cation binding - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 10,12-Docosadiin-1,22-disäure – Wikipedia [de.wikipedia.org]
- 4. Recent advances in the development of polydiacetylene-based biosensors [ccspublishing.org.cn]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. metaldetector.com [metaldetector.com]
- 8. liposomes.ca [liposomes.ca]
- 9. Biomolecule-Functionalized Smart Polydiacetylene for Biomedical and Environmental Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 10,12-Docosadiynedioic acid | C22H34O4 | CID 544138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. 10,12-Docosadiynedioic acid, 95% | Fisher Scientific [fishersci.ca]
- 13. Undecenoic acid | 112-38-9 [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. Recent Progress in Bioconjugation Strategies for Liposome-Mediated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fortresstechnology.com [fortresstechnology.com]
- 17. 10-undecenoic acid, 112-38-9 [thegoodscentscompany.com]
- 18. Fluorogenic Biosensing with Tunable Polydiacetylene Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Custom Antibody-coupled Liposome Development Services - Creative Biolabs [creativebiolabs.net]
- 20. Frontiers | Highly Sensitive Polydiacetylene Ensembles for Biosensing and Bioimaging [frontiersin.org]
- 21. mdpi.com [mdpi.com]
- 22. redsharknews.com [redsharknews.com]
- 23. Development of site-specific antibody-conjugated immunoliposomes for sensitive detection of disease biomarkers - Nanoscale (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Synthesis of 10,12-Docosadiynedioic Acid from 10-Undecynoic Acid: A Homodimerization Approach via Glaser Coupling
Abstract
This technical guide provides a comprehensive overview of the synthesis of 10,12-docosadiynedioic acid, a valuable long-chain diynoic acid, utilizing 10-undecynoic acid as the starting material. The core of this synthetic strategy revolves around the copper-catalyzed oxidative homodimerization of the terminal alkyne functionality of 10-undecynoic acid, a reaction widely recognized as the Glaser coupling. This document will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the critical aspects of purification and characterization of the final product. Furthermore, we will explore the potential applications of 10,12-docosadiynedioic acid, particularly in the realm of drug development, where its unique structure as a polymerizable diacid opens avenues for the creation of novel bioactive and stimuli-responsive materials.
Introduction: The Significance of Long-Chain Diynoic Acids
Long-chain dicarboxylic acids are a class of molecules with significant industrial and research applications, ranging from the synthesis of polymers and lubricants to their use as chemical intermediates.[1] Among these, diynoic acids, which possess two alkyne functionalities within their carbon backbone, offer unique chemical properties that make them particularly interesting for advanced materials science and biomedical applications. The conjugated diyne motif in molecules like 10,12-docosadiynedioic acid is the cornerstone of their utility, as it allows for topochemical polymerization to form polydiacetylenes (PDAs).[1][2] These resulting polymers exhibit remarkable chromic properties, changing color in response to external stimuli such as temperature, pH, and ligand-receptor interactions, making them ideal candidates for the development of biosensors and smart drug delivery systems.[2][3][4]
The synthesis of 10,12-docosadiynedioic acid from the readily available precursor, 10-undecynoic acid, presents an efficient and direct route to this valuable monomer. This guide will focus on the practical execution of this synthesis, emphasizing the critical parameters that ensure a high yield and purity of the final product.
Synthetic Strategy: The Glaser-Hay Oxidative Coupling
The cornerstone of the synthesis of 10,12-docosadiynedioic acid from 10-undecynoic acid is the oxidative homocoupling of the terminal alkyne. The Glaser coupling, first reported in 1869, provides a powerful method for the formation of a carbon-carbon bond between two terminal alkynes.[3] The classical Glaser coupling utilizes a copper(I) salt, a base, and an oxidant (typically oxygen). A significant improvement to this method is the Hay modification, which employs a catalytic amount of a copper(I) salt in the presence of a chelating ligand, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), and an oxygen atmosphere.[3] This catalytic system is often more efficient and versatile.
The overall transformation is depicted below:
Figure 1: Overall reaction scheme for the synthesis of 10,12-docosadiynedioic acid.
Mechanistic Insights
The mechanism of the Glaser-Hay coupling is believed to proceed through the following key steps:
-
Deprotonation and Formation of Copper Acetylide: The terminal alkyne is deprotonated by a base, and the resulting acetylide anion coordinates to the copper(I) catalyst to form a copper acetylide intermediate.
-
Oxidation: The copper(I) in the acetylide complex is oxidized to copper(II) by the oxidant (oxygen).
-
Reductive Elimination: Two copper(II) acetylide complexes undergo reductive elimination, forming the C-C bond of the diyne product and regenerating the copper(I) catalyst.
The catalytic cycle is illustrated in the following diagram:
Figure 2: Catalytic cycle of the Glaser-Hay coupling reaction.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of 10,12-docosadiynedioic acid from 10-undecynoic acid via a Glaser-Hay coupling. A reported yield for a similar oxidative coupling of 10-undecynoic acid is as high as 90%.[5]
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Purity |
| 10-Undecynoic Acid | C₁₁H₁₈O₂ | 182.26 | >98% |
| Copper(I) Chloride | CuCl | 98.99 | >99% |
| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | C₆H₁₆N₂ | 116.21 | >99% |
| Acetone | C₃H₆O | 58.08 | ACS Grade |
| Dichloromethane | CH₂Cl₂ | 84.93 | ACS Grade |
| Hydrochloric Acid (concentrated) | HCl | 36.46 | ~37% |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a gas inlet, dissolve 10-undecynoic acid (10.0 g, 54.9 mmol) in acetone (100 mL).
-
Catalyst Preparation: In a separate small flask, prepare the catalyst solution by dissolving copper(I) chloride (0.27 g, 2.7 mmol) and TMEDA (0.41 mL, 2.7 mmol) in acetone (20 mL). The solution should turn green.
-
Reaction Initiation: Add the catalyst solution to the solution of 10-undecynoic acid.
-
Oxidation: Bubble a gentle stream of air or oxygen through the reaction mixture via the gas inlet while stirring vigorously at room temperature. The reaction is typically exothermic, and the color of the solution will change over time.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 7:3). The disappearance of the starting material spot indicates the completion of the reaction. The reaction is typically complete within 4-6 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove most of the acetone.
-
Acidification and Precipitation: Add 100 mL of 2 M hydrochloric acid to the residue. A precipitate of the crude 10,12-docosadiynedioic acid will form.
-
Isolation of Crude Product: Collect the precipitate by vacuum filtration, and wash the solid with copious amounts of distilled water to remove any inorganic salts.
-
Drying: Dry the crude product in a vacuum oven at 40-50 °C overnight.
Purification and Characterization
Purification of the crude 10,12-docosadiynedioic acid is crucial to obtain a high-purity product suitable for subsequent applications. A highly effective method for purifying long-chain dicarboxylic acids involves the crystallization of their monosalt.
Purification by Monosalt Crystallization
-
Dissolution: Suspend the crude 10,12-docosadiynedioic acid in water and add a stoichiometric amount of a base (e.g., sodium hydroxide) to form the monosodium salt. Gentle heating may be required to facilitate dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. The monosodium salt of 10,12-docosadiynedioic acid will crystallize out of the solution.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold water.
-
Conversion to Free Acid: Redissolve the monosodium salt in hot water and acidify with hydrochloric acid to a pH of approximately 2. The pure 10,12-docosadiynedioic acid will precipitate.
-
Final Isolation and Drying: Collect the purified product by vacuum filtration, wash thoroughly with distilled water, and dry under vacuum.
Characterization
The identity and purity of the synthesized 10,12-docosadiynedioic acid should be confirmed by various analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₄O₄ | [6] |
| Molecular Weight | 362.51 g/mol | [6][7] |
| Appearance | White to off-white solid | [8] |
| Melting Point | 110-112 °C | [9] |
| Solubility | Insoluble in water; soluble in many organic solvents.[9] |
Spectroscopic Data:
-
¹H NMR: The ¹H NMR spectrum is expected to show characteristic peaks for the carboxylic acid protons, the methylene protons adjacent to the carboxylic acid groups, the methylene protons adjacent to the diyne moiety, and the other methylene protons in the alkyl chains.
-
¹³C NMR: The ¹³C NMR spectrum will display distinct signals for the carboxylic carbons, the sp-hybridized carbons of the diyne, and the various sp³-hybridized carbons of the alkyl chains.[6][10]
-
FTIR: The FTIR spectrum will exhibit characteristic absorption bands for the O-H stretching of the carboxylic acid (broad), the C=O stretching of the carboxylic acid, and the C-H stretching of the alkyl chains. The weak C≡C stretching of the diyne may also be observable.[6][11]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product.[6]
Applications in Drug Development
The unique structure of 10,12-docosadiynedioic acid, with its polymerizable diyne core and terminal carboxylic acid groups, makes it a highly attractive monomer for the development of advanced materials for biomedical applications, particularly in drug delivery and bioconjugation.[2][4]
Polydiacetylene-Based Drug Delivery Systems
Upon exposure to UV irradiation, 10,12-docosadiynedioic acid can undergo topochemical polymerization to form polydiacetylenes (PDAs).[1] The resulting polymers possess a conjugated backbone that imparts unique optical properties. These PDA-based materials can be formulated into various nanostructures, such as vesicles, micelles, and nanoparticles, which can encapsulate therapeutic agents.[3][4]
The key advantage of PDA-based drug delivery systems is their stimuli-responsive nature. The color of the PDA polymer can change from blue to red in response to various triggers, including changes in temperature, pH, or the presence of specific biomolecules.[2] This colorimetric transition is often accompanied by a change in the permeability of the PDA assembly, allowing for the controlled release of the encapsulated drug at the target site.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent advances on polydiacetylene-based smart materials for biomedical applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 10,12-Docosadiynedioic acid | C22H34O4 | CID 544138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. 10,12-Docosadiynedioic acid, 95% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. 10,12-Docosadiynedioic acid, 95% | Fisher Scientific [fishersci.ca]
- 10. 10,12-Docosadiynedioic acid ditms | C28H50O4Si2 | CID 91696394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Glaser Coupling Synthesis of 10,12-Docosadiynedioic Acid
This guide provides a comprehensive technical overview of the synthesis of 10,12-Docosadiynedioic acid, a key polymerizable diacid, via the Glaser coupling reaction. Tailored for researchers, chemists, and professionals in drug development and materials science, this document delves into the mechanistic underpinnings, provides a field-proven experimental protocol, and discusses critical parameters for process optimization.
Introduction: The Significance of Diacetylenic Acids
10,12-Docosadiynedioic acid is a symmetrical long-chain fatty acid containing a conjugated 1,3-diyne functionality. This structural feature makes it a valuable monomer for topochemical polymerization, leading to the formation of polydiacetylenes. These polymers possess unique chromogenic properties, responding to environmental stimuli such as temperature, pH, and mechanical stress, which makes them highly attractive for applications in biosensors, drug delivery systems, and smart materials.[1][2] The synthesis of such symmetrical diynes is efficiently achieved through the oxidative homocoupling of terminal alkynes, a classic transformation known as the Glaser coupling.[3][4]
First reported by Carl Glaser in 1869, this reaction represents one of the earliest examples of a transition-metal-catalyzed carbon-carbon bond-forming reaction.[4] It involves the coupling of two terminal alkyne units in the presence of a copper(I) salt, a base, and an oxidant.[3] This guide will focus on the practical application of this methodology for the synthesis of 10,12-Docosadiynedioic acid from its precursor, 10-undecynoic acid.
The Glaser Coupling: A Mechanistic Perspective
Understanding the reaction mechanism is paramount for troubleshooting and optimization. The Glaser coupling proceeds through a catalytic cycle involving the oxidation and reduction of copper species. While the precise mechanism can be influenced by ligands and reaction conditions, the generally accepted pathway involves three key stages.[3][5]
Stage 1: Formation of Copper(I) Acetylide The reaction is initiated by the deprotonation of the terminal alkyne by a base. The resulting acetylide anion then coordinates with the copper(I) catalyst to form a copper(I) acetylide complex. The choice of base is crucial; it must be strong enough to deprotonate the alkyne but not so strong as to cause unwanted side reactions.
Stage 2: Oxidative Coupling Two molecules of the copper(I) acetylide complex undergo an oxidative dimerization. This step forms the new C-C bond, yielding the 1,3-diyne product and reduced copper species.
Stage 3: Catalyst Regeneration An oxidant, typically molecular oxygen from the air, reoxidizes the copper to its active Cu(I) state, allowing the catalytic cycle to continue.[6][7] In related procedures like the Eglinton coupling, a stoichiometric amount of a Cu(II) salt serves as both the catalyst and the oxidant.[3]
Sources
- 1. 10,12-Docosadiynedioic acid, 95% | Fisher Scientific [fishersci.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. grokipedia.com [grokipedia.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 7. Glaser coupling - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Hay Coupling of 10,12-Docosadiynedioic Acid for the Synthesis of Polydiacetylenes
This guide provides a comprehensive overview of the Hay coupling reaction tailored for the polymerization of 10,12-docosadiynedioic acid. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis of novel polydiacetylenes. This document delves into the mechanistic intricacies of the reaction, offers a detailed experimental protocol, and provides insights into optimizing reaction conditions for achieving desired polymer characteristics.
Introduction: The Significance of Polydiacetylenes and the Hay Coupling
Polydiacetylenes (PDAs) are a fascinating class of conjugated polymers renowned for their unique chromogenic properties.[1] These materials can undergo a distinct color change from blue to red in response to external stimuli such as temperature, pH, and mechanical stress.[2] This responsiveness makes them highly attractive for applications in sensing, diagnostics, and smart materials.[3]
The synthesis of PDAs often begins with the polymerization of diacetylene monomers. 10,12-Docosadiynedioic acid is a key monomer in this class, featuring a long aliphatic chain with a diacetylene unit and terminal carboxylic acid groups.[4][5] The Hay coupling reaction is a powerful and versatile method for the oxidative homocoupling of terminal alkynes, making it an ideal choice for the polymerization of such diacetylene monomers.[6][7] A significant advantage of the Hay coupling over the related Glaser coupling is the use of a copper(I)-TMEDA (N,N,N',N'-tetramethylethylenediamine) complex, which exhibits enhanced solubility in a variety of organic solvents.[6] This guide will focus on the practical application and optimization of the Hay coupling for the synthesis of poly(10,12-docosadiynedioic acid).
Mechanistic Insights: The Engine of Polymerization
The Hay coupling is an aerobic copper-catalyzed dimerization of terminal alkynes.[2] The reaction proceeds through a series of steps involving the formation of copper acetylides and their subsequent oxidative coupling. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
The key steps are as follows:
-
Formation of the Copper(I)-TMEDA Complex: The reaction is initiated by the formation of a soluble catalyst complex between a copper(I) salt, typically copper(I) chloride (CuCl), and TMEDA.[8]
-
Deprotonation and Copper Acetylide Formation: The terminal alkyne of the 10,12-docosadiynedioic acid monomer is deprotonated by a base, often the TMEDA ligand itself or an additional amine base, to form a copper(I) acetylide intermediate.
-
Oxidative Coupling: Two copper acetylide molecules undergo oxidative coupling to form a diacetylene linkage and two equivalents of copper(0).
-
Catalyst Regeneration: Molecular oxygen, typically from the air, re-oxidizes the copper(0) back to the active copper(I) state, allowing the catalytic cycle to continue.
Critical Parameters for a Successful Polymerization
The success of the Hay coupling for the polymerization of 10,12-docosadiynedioic acid hinges on the careful control of several key parameters. The interplay of these factors will dictate the polymer's molecular weight, polydispersity, and ultimately its material properties.
| Parameter | Recommended Range/Value | Rationale and Field-Proven Insights |
| Catalyst | Copper(I) Chloride (CuCl) | CuCl is the most commonly used and effective catalyst for the Hay coupling. It readily forms the active complex with TMEDA. |
| Ligand | TMEDA | TMEDA is crucial for solubilizing the copper catalyst in organic solvents and acts as a base to facilitate alkyne deprotonation.[6] |
| Catalyst Loading | 1-10 mol% | A lower catalyst loading is generally preferred for economic and environmental reasons. However, a higher loading may be necessary to drive the reaction to completion, especially for polymerization reactions. |
| Solvent | Pyridine, Dichloromethane (DCM), Tetrahydrofuran (THF) | The choice of solvent is critical for dissolving both the monomer and the growing polymer chain. Pyridine can act as both a solvent and a base. DCM and THF are good choices for their ability to dissolve long-chain organic molecules. |
| Temperature | Room Temperature to 50°C | The Hay coupling is typically conducted under mild temperature conditions. Elevated temperatures can increase the reaction rate but may also lead to side reactions and a broader molecular weight distribution. |
| Atmosphere | Air or Oxygen | Oxygen is the terminal oxidant required to regenerate the copper(I) catalyst.[8] Bubbling air or pure oxygen through the reaction mixture ensures a sufficient supply. |
| Monomer Concentration | 0.1 - 1 M | The concentration of the monomer can influence the rate of polymerization and the final molecular weight of the polymer. Higher concentrations can lead to higher molecular weights but may also result in premature precipitation of the polymer. |
| Reaction Time | 4 - 24 hours | The reaction time will depend on the other reaction parameters. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by observing the precipitation of the polymer. |
Detailed Experimental Protocol
This protocol provides a starting point for the Hay coupling polymerization of 10,12-docosadiynedioic acid. Optimization of the conditions may be necessary to achieve the desired polymer characteristics.
Materials:
-
10,12-Docosadiynedioic acid
-
Copper(I) Chloride (CuCl)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA)
-
Anhydrous Pyridine (or other suitable solvent)
-
Methanol
-
Hydrochloric acid (HCl), 1 M
Procedure:
-
Catalyst Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve copper(I) chloride (5 mol%) and TMEDA (10 mol%) in anhydrous pyridine under an air atmosphere. Stir the mixture until a homogenous solution is formed.
-
Monomer Addition: Add 10,12-docosadiynedioic acid to the catalyst solution. The concentration of the monomer should be in the range of 0.1-0.5 M.
-
Reaction: Stir the reaction mixture vigorously at room temperature. A gentle stream of air or oxygen can be bubbled through the solution to ensure an adequate supply of the oxidant.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by the formation of a precipitate. As the polymer chain grows, its solubility will decrease, leading to its precipitation from the solution.
-
Workup: Once the reaction is complete (typically after 12-24 hours), quench the reaction by adding an excess of methanol. This will precipitate the polymer.
-
Purification: Filter the precipitated polymer and wash it sequentially with methanol, dilute HCl (to remove any residual copper catalyst), and then again with methanol to remove any remaining acid.
-
Drying: Dry the polymer under vacuum to obtain the final product.
Characterization of the Polydiacetylene
The resulting poly(10,12-docosadiynedioic acid) should be characterized to determine its structure, molecular weight, and properties.
-
Spectroscopic Analysis:
-
FT-IR: To confirm the disappearance of the terminal alkyne C-H stretch and the presence of the polymer backbone.
-
NMR (¹H and ¹³C): To elucidate the structure of the polymer. Due to the limited solubility of the polymer, solid-state NMR may be required.
-
-
Molecular Weight Determination:
-
Gel Permeation Chromatography (GPC): Can be used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI). This may be challenging due to the polymer's limited solubility.
-
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and other thermal transitions.
-
-
Chromogenic Properties:
-
UV-Vis Spectroscopy: To observe the characteristic blue-to-red color transition upon exposure to stimuli. The as-synthesized polymer is typically blue, with an absorption maximum around 620-640 nm. Upon perturbation, this peak shifts to around 540-560 nm, corresponding to the red phase.[9]
-
Troubleshooting and Optimization
-
Low Yield or No Reaction:
-
Check Catalyst Activity: Ensure the copper(I) chloride has not been oxidized to copper(II).
-
Increase Catalyst Loading: A higher catalyst concentration may be required.
-
Ensure Sufficient Oxygen: Increase the flow of air or use pure oxygen.
-
-
Low Molecular Weight:
-
Increase Monomer Concentration: Higher concentrations can favor chain growth.
-
Optimize Reaction Time: Allow the reaction to proceed for a longer duration.
-
Purify Monomer: Impurities in the monomer can act as chain terminators.
-
-
Poor Solubility of the Polymer:
-
Modify the Monomer: The carboxylic acid groups can be esterified to improve solubility in organic solvents.
-
Control Molecular Weight: Shorter polymer chains will generally have better solubility.
-
Conclusion
The Hay coupling is a robust and versatile method for the synthesis of poly(10,12-docosadiynedioic acid). By carefully controlling the reaction parameters, researchers can tailor the properties of the resulting polydiacetylene to suit a wide range of applications, from advanced sensors to novel drug delivery systems. This guide provides a solid foundation for the successful implementation and optimization of this important polymerization reaction.
References
- Thermally induced reversible color change of a polydiacetylene. Macromolecules, 1999.
-
Recent advances and applications of Glaser coupling employing greener protocols. RSC Advances, 2014. [Link]
-
10,12-Docosadiynedioic acid | C22H34O4 | CID 544138. PubChem. [Link]
-
Recent advances on polydiacetylene-based smart materials for biomedical applications. Materials Chemistry Frontiers, 2020. [Link]
-
Polymerization and polymer characterization of acetylenedicarboxylic acid monopotassium salt. Middle East Technical University. [Link]
-
The Glaser–Hay Reaction: Optimization and Scope Based on 13C NMR Kinetics Experiments. ResearchGate. [Link]
-
Copper(II)-mediated oxidative cyclization of enamides to oxazoles. Sci-Hub. [Link]
-
Copper catalysed oxidative cascade deamination/cyclization of vinyl azide and benzylamine for the synthesis of 2,4,6-triarylpyridines. Organic & Biomolecular Chemistry, 2023. [Link]
-
Chromatic polydiacetylene with novel sensitivity. Chemical Society Reviews, 2010. [Link]
-
Synthesis and Characterization of some Dicarboxylic Acid Monomers. IOSR Journal of Applied Chemistry, 2019. [Link]
-
Glaser Coupling, Hay Coupling. Organic Chemistry Portal. [Link]
-
Integrating Sustainable Chemistry Principles in Polydiacetylene (PDA) Synthesis. ResearchGate. [Link]
-
Acetylenedicarboxylic acid. Wikipedia. [Link]
-
Acetylenedicarboxylic acid. Organic Syntheses. [Link]
-
Development of optimized conditions for Glaser-Hay bioconjugations. PMC. [Link]
-
Acetylenic Coupling: A Powerful Tool in Molecular Construction. ResearchGate. [Link]
-
Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation. National Institutes of Health. [Link]
-
The aza-Michael reaction: towards semi-crystalline polymers from renewable itaconic acid and diamines. RSC Publishing. [Link]
-
Glaser coupling. Wikipedia. [Link]
Sources
- 1. Acetylenedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 2. Chromatic polydiacetylene with novel sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances on polydiacetylene-based smart materials for biomedical applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. 10,12-Docosadiynedioic acid | C22H34O4 | CID 544138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 10,12-Docosadiynedioic acid, 95% | Fisher Scientific [fishersci.ca]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 8. Glaser coupling - Wikipedia [en.wikipedia.org]
- 9. Thermochromic Behavior of Polydiacetylene Nanomaterials Driven by Charged Peptide Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Bolaamphiphilic Nature of 10,12-Docosadiynedioic Acid: From Self-Assembly to Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
10,12-Docosadiynedioic acid (DCDA) is a fascinating symmetrical molecule characterized by a hydrophobic hydrocarbon chain flanked by two hydrophilic carboxylic acid groups, classifying it as a bolaamphiphile. This unique architecture drives its self-assembly in aqueous environments into a variety of ordered nanostructures, most notably nanotubes and vesicles. A key feature of DCDA is the centrally located diacetylene moiety, which can undergo topochemical polymerization upon exposure to UV radiation, effectively locking the self-assembled structures into a robust, conjugated polymer network. This guide provides a comprehensive technical overview of the fundamental principles governing the bolaamphiphilic nature of DCDA, detailed methodologies for the preparation and characterization of its self-assembled nanostructures, and an exploration of their burgeoning applications, particularly in the realm of drug delivery and biomedical engineering.
Introduction: The Essence of Bolaamphiphilicity and the Uniqueness of 10,12-Docosadiynedioic Acid
Conventional amphiphiles, such as lipids and surfactants, possess a single hydrophilic head and a hydrophobic tail, leading to the formation of micelles and bilayers. Bolaamphiphiles, in contrast, feature hydrophilic groups at both ends of a hydrophobic spacer. This molecular topology introduces distinct packing constraints and intermolecular interactions, often resulting in the formation of unique and highly stable supramolecular architectures.
10,12-Docosadiynedioic acid stands out within this class of molecules due to the presence of a diacetylene group embedded in its hydrocarbon chain. This functional group not only influences the molecule's packing during self-assembly but also provides a powerful tool for stabilizing the resulting nanostructures through polymerization. The conjugated backbone of the resulting polydiacetylene (PDA) imparts unique optical and electronic properties, making these materials promising for a range of advanced applications.
Chemical and Physical Properties of 10,12-Docosadiynedioic Acid
A thorough understanding of the physicochemical properties of DCDA is paramount to harnessing its self-assembly capabilities.
| Property | Value | Reference |
| Chemical Formula | C22H34O4 | [1][2] |
| Molecular Weight | 362.51 g/mol | [2] |
| IUPAC Name | Docosa-10,12-diynedioic acid | [1] |
| CAS Number | 28393-02-4 | [2] |
| Appearance | Very pale blue to blue to grey crystals or powder | [3] |
| Solubility | Insoluble in water | [4] |
| Key Feature | Contains a polymerizable diacetylene group | [4] |
The Symphony of Self-Assembly: From Monomers to Nanostructures
The self-assembly of DCDA in aqueous media is a thermodynamically driven process governed by a delicate interplay of non-covalent interactions, including hydrophobic effects, hydrogen bonding between the carboxylic acid headgroups, and van der Waals forces between the hydrocarbon chains. The final morphology of the self-assembled structure is highly sensitive to environmental conditions such as pH, temperature, concentration, and the presence of co-solvents or salts.
dot
Caption: Self-assembly of 10,12-docosadiynedioic acid into various nanostructures.
Formation of Nanotubes
The formation of nanotubes is a hallmark of DCDA's self-assembly behavior. While the precise mechanism is a subject of ongoing research, it is generally believed to involve the initial formation of bilayer sheets or ribbons that subsequently curve and close to form hollow cylinders. The diameter and length of these nanotubes can be influenced by the preparation conditions.
Formation of Vesicles
Under different conditions, DCDA can self-assemble into vesicles, which are spherical structures enclosing an aqueous core. These are particularly interesting for drug delivery applications as they can encapsulate hydrophilic molecules in their core and hydrophobic molecules within their bilayer.
Experimental Protocols: A Practical Guide
The successful fabrication of DCDA nanostructures requires meticulous attention to detail. The following protocols provide a starting point for researchers.
Preparation of DCDA Vesicles
This protocol is adapted from established methods for preparing diacetylene vesicles.[5]
Materials:
-
10,12-Docosadiynedioic acid (DCDA)
-
Deionized water
-
Probe sonicator
-
Syringe filter (0.45 µm)
-
UV lamp (254 nm)
Procedure:
-
Disperse DCDA in deionized water to a final concentration of 1 mM.
-
Sonicate the mixture using a probe sonicator until a transparent dispersion is achieved.
-
Filter the dispersion through a 0.45 µm syringe filter to remove any large aggregates.
-
To promote the ordering of the lipid bilayers, store the filtrate at 4°C for at least 12 hours.[5]
-
Polymerize the self-assembled vesicles by exposing the suspension to UV irradiation at 254 nm for a designated period (e.g., 5-15 minutes). A visible color change from colorless to blue indicates successful polymerization.[5]
Characterization of Self-Assembled Nanostructures
A multi-technique approach is essential for a comprehensive characterization of the formed nanostructures.
3.2.1. Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM)
TEM and AFM are powerful techniques for visualizing the morphology and dimensions of the self-assembled nanostructures.
Sample Preparation for TEM:
-
Place a drop of the diluted nanostructure suspension onto a carbon-coated copper grid.
-
Allow the grid to air-dry completely before imaging.
-
For enhanced contrast, negative staining with a heavy metal salt (e.g., uranyl acetate) can be employed.
Sample Preparation for AFM:
-
Deposit a drop of the diluted nanostructure suspension onto a freshly cleaved mica substrate.
-
Allow the sample to adsorb for a few minutes.
-
Gently rinse with deionized water to remove unadsorbed material and allow to air-dry.
3.2.2. Langmuir-Blodgett (LB) Films
The Langmuir-Blodgett technique allows for the formation of highly ordered monolayers of DCDA at the air-water interface, which can then be transferred to a solid substrate for further analysis or device fabrication.
dot
Caption: Workflow for Langmuir-Blodgett film deposition.
Biomedical Applications: A Frontier in Drug Development
The unique properties of polymerized DCDA nanostructures make them highly attractive for biomedical applications, particularly in drug delivery.
Drug Loading and Release
DCDA vesicles can encapsulate both hydrophilic and hydrophobic drugs. The loading efficiency is dependent on the physicochemical properties of the drug and the loading method employed.
Example of a Drug Loading Protocol (Passive Loading):
-
Prepare DCDA vesicles as described in section 3.1, but with the drug of interest dissolved in the aqueous phase for hydrophilic drugs, or co-dissolved with DCDA for hydrophobic drugs.
-
The encapsulation efficiency can be determined by separating the drug-loaded vesicles from the unencapsulated drug (e.g., via dialysis or centrifugation) and quantifying the drug concentration in each fraction.
The release of the encapsulated drug can be triggered by external stimuli such as changes in pH or temperature, which induce a conformational change in the polydiacetylene backbone, thereby increasing the permeability of the vesicle membrane. In vitro drug release studies are crucial to characterize the release kinetics and can be performed using methods like the dialysis bag technique.
Biocompatibility and Cytotoxicity
For any in vivo application, the biocompatibility of the nanocarrier is of utmost importance. While comprehensive studies specifically on DCDA-based nanostructures are emerging, related polydiacetylene systems have been investigated. The cytotoxicity of nanostructures is influenced by factors such as size, surface charge, and the presence of any functional groups. It is generally observed that surface modification, for instance with polyethylene glycol (PEG), can significantly improve the biocompatibility and reduce non-specific cellular uptake.
Initial cytotoxicity assessments are typically performed in vitro using cell viability assays, such as the MTT assay, on relevant cell lines. These studies are critical to determine the concentration range at which the nanostructures are non-toxic and can be safely used for therapeutic applications.
Future Perspectives and Conclusion
The bolaamphiphilic nature of 10,12-docosadiynedioic acid provides a robust platform for the bottom-up fabrication of well-defined, stable nanostructures. The ability to polymerize these assemblies opens up a vast design space for creating "smart" materials that can respond to their environment. For drug development professionals, DCDA-based nanotubes and vesicles offer a promising avenue for the development of novel drug delivery systems with controlled release properties.
Future research will likely focus on:
-
Fine-tuning the self-assembly process to gain precise control over nanostructure dimensions.
-
Functionalizing the carboxylic acid headgroups to attach targeting ligands for cell-specific drug delivery.
-
Exploring the stimuli-responsive colorimetric and fluorescent properties of the polydiacetylene backbone for integrated sensing and therapeutic applications.
References
-
High-Efficiency Drug Loading in Lipid Vesicles by MEMS-Driven Gigahertz Acoustic Streaming. (2025). PMC. Available at: [Link]
-
Preparation of carbon nanotube bioconjugates for biomedical applications. (n.d.). PMC. Available at: [Link]
-
Investigation of the Colorimetric Transition in Polydiacetylene Nanovesicles Induced by α-Cyclodextrin and the Inhibitory Role of Triblock Copolymer Addition. (2025). Preprints.org. Available at: [Link]
-
Loading efficiency of fatty acids' vesicle. (n.d.). ResearchGate. Available at: [Link]
-
In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. (2020). PMC. Available at: [Link]
-
Preparation and Evaluation of Ketoprofen Loaded Mucoadhesive Microspheres. (2024). Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Analysis of drug retention and in vitro drug release kinetics, as well... (n.d.). ResearchGate. Available at: [Link]
-
High-Efficiency Drug Loading in Lipid Vesicles by MEMS-Driven Gigahertz Acoustic Streaming. (n.d.). OUCI. Available at: [Link]
-
Payload Distribution & Encapsulation Efficiency Analysis. (n.d.). Nanosurf. Available at: [Link]
-
Modeling of in vitro drug release from polymeric microparticle carriers. (n.d.). Arh Farm. Available at: [Link]
-
Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies. (2021). Dissolution Technologies. Available at: [Link]
-
10,12-Docosadiynedioic acid. (n.d.). PubChem. Available at: [Link]
-
10,12-Docosadiynedioic acid ditms. (n.d.). PubChem. Available at: [Link]
-
Determination of the length of single-walled carbon nanotubes by scanning electron microscopy. (n.d.). OUCI. Available at: [Link]
-
Biocompatibility and paclitaxel/cisplatin dual-loading of nanotubes prepared from poly(ethylene glycol). (2019). ScienceOpen. Available at: [Link]
-
Facile synthesis of multi‐walled carbon nanotube via folic acid grafted nanoparticle for precise delivery of doxorubicin. (n.d.). PMC. Available at: [Link]
-
Vesicles from docosahexaenoic acid Colloids and Surfaces B. (n.d.). ResearchGate. Available at: [Link]
-
Recent progress in quantitative analysis of self‐assembled peptides. (2024). PMC. Available at: [Link]
- Self-assembled nanotubes from the supramolecular polymerization of discrete cyclic entities. (n.d.). [No source found].
-
10,12-Docosadiynedioic acid. (n.d.). PubChem. Available at: [Link]
-
10,12-Docosadiynedioic acid ditms. (n.d.). PubChem. Available at: [Link]
Sources
- 1. 10,12-Docosadiynedioic acid | C22H34O4 | CID 544138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. preprints.org [preprints.org]
- 4. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dissolutiontech.com [dissolutiontech.com]
A Technical Guide to the Chromatic Transition of 10,12-Docosadiynedioic Acid-Based Polydiacetylenes
Abstract
Polydiacetylenes (PDAs) represent a fascinating class of conjugated polymers renowned for their distinct chromatic transitions in response to external stimuli.[1] This property makes them exceptional candidates for developing label-free colorimetric biosensors.[2][3] Among the various diacetylene monomers, 10,12-Docosadiynedioic acid (DCDA) is of particular interest due to its terminal carboxylic acid groups, which impart pH sensitivity and offer versatile handles for chemical functionalization. This technical guide provides an in-depth exploration of the synthesis, polymerization, and stimuli-responsive chromatic properties of DCDA-based polydiacetylenes. We will delve into the fundamental mechanisms driving the characteristic blue-to-red color transition, detail field-proven experimental protocols for vesicle preparation and analysis, and discuss the application of these unique materials in biosensing and drug development.
Introduction: The Phenomenon of Polydiacetylene Chromism
Polydiacetylenes are synthesized through the topochemical 1,4-addition polymerization of self-assembled diacetylene monomers.[4] This polymerization is typically initiated by UV irradiation (254 nm), converting the ordered monomer assembly into a striking blue- or purple-colored polymer. The resulting polymer backbone features a highly conjugated ene-yne structure, which is responsible for its strong absorption in the long-wavelength region of the visible spectrum (~640 nm).[4][5]
The most compelling feature of PDAs is their ability to undergo a dramatic and visually perceptible color change from blue to red upon exposure to a wide array of external stimuli.[1][5] This transition is accompanied by the emergence of red fluorescence.[6][7] The stimuli capable of inducing this change are diverse and include:
-
Organic Solvents (Solvatochromism) [9]
This stimuli-responsive behavior makes PDAs a powerful platform for the development of "smart" materials, particularly for sensing applications in the biomedical and environmental fields.[12]
The Role of 10,12-Docosadiynedioic Acid (DCDA)
The choice of the diacetylene monomer is critical as the side chains dictate the material's properties, including its self-assembly characteristics and sensitivity to specific stimuli. 10,12-Docosadiynedioic acid (DCDA) is an amphiphilic monomer featuring a 22-carbon chain with two carboxylic acid groups at its termini.
Chemical Structure of DCDA: HOOC–(CH₂)₈–C≡C–C≡C–(CH₂)₈–COOH
The key advantages of using DCDA are:
-
Amphiphilicity: The long hydrophobic alkyl chains and hydrophilic carboxylic head groups allow DCDA to self-assemble into stable vesicular structures (liposomes) in aqueous media.
-
pH Sensitivity: The terminal carboxylic acid groups can be deprotonated at basic pH. This change in charge state alters the packing of the polymer side chains, providing a direct mechanism for a pH-induced chromatic transition.
-
Functionalization: The carboxylic acid groups serve as convenient points for covalent attachment of recognition elements such as antibodies, peptides, or nucleic acids, enabling the design of highly specific biosensors.[11]
Synthesis and Polymerization of DCDA Vesicles
The foundation of a reliable DCDA-based sensor is the reproducible formation of stable, unpolymerized monomer vesicles. The thin-film hydration method is a robust and widely adopted technique for this purpose.[13]
Experimental Protocol: Vesicle Formation via Thin-Film Hydration
This protocol describes a self-validating system for producing DCDA vesicles.
-
Lipid Film Preparation:
-
Rationale: Dissolving the monomer in an organic solvent ensures it is monomerically dispersed. Subsequent evaporation creates a high-surface-area thin film, which is crucial for efficient and uniform hydration.[13][14]
-
Step 1: Dissolve 10 mg of DCDA in 2 mL of chloroform or a chloroform/methanol mixture in a 50 mL round-bottom flask.
-
Step 2: Attach the flask to a rotary evaporator. Rotate the flask under vacuum at a controlled temperature (e.g., 30-40°C) until all the solvent has evaporated. A thin, uniform, white lipid film should be visible on the flask's inner surface.
-
Step 3: To ensure complete removal of residual solvent, which can affect vesicle stability, place the flask under high vacuum for at least 1 hour.[15]
-
-
Hydration:
-
Rationale: Adding an aqueous buffer to the lipid film and agitating it above the monomer's phase transition temperature provides the energy for the lipids to peel off the glass and self-assemble into enclosed bilayer vesicles.[14]
-
Step 4: Add 10 mL of a desired aqueous buffer (e.g., 10 mM phosphate buffer, pH 7.4) to the flask containing the dry lipid film.[15]
-
Step 5: Agitate the flask by vortexing or sonicating in a bath sonicator for 10-15 minutes. The solution should become opalescent, indicating the formation of multilamellar vesicles.
-
-
Size Homogenization (Optional but Recommended):
-
Rationale: The initial vesicle suspension is often polydisperse.[16] For many applications, particularly those requiring quantitative analysis, a uniform vesicle size is desirable. Extrusion forces the vesicles through a membrane with a defined pore size, resulting in a more homogeneous population.
-
Step 6: Using a mini-extruder, pass the vesicle suspension 11-21 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm).
-
UV-Induced Polymerization
The colorless DCDA monomer vesicles are transformed into the blue-phase polydiacetylene through topochemical polymerization.
Caption: Workflow for the preparation and polymerization of DCDA vesicles.
-
Protocol: Place the aqueous suspension of DCDA vesicles in a quartz cuvette or a petri dish. Irradiate the sample with a 254 nm UV lamp (typically 1 mW/cm²) for 5-15 minutes. The solution will gradually turn an intense blue color. The progress of polymerization can be monitored by observing the increase in absorbance at ~640 nm using a UV-Vis spectrophotometer.
The Blue-to-Red Chromatic Transition: Mechanism and Stimuli
The transition from the blue to the red phase is the cornerstone of PDA-based sensing. While the exact mechanism is still a subject of research, it is widely accepted that the blue phase represents a metastable state with a highly ordered, planar, and fully conjugated polymer backbone.[9] External stimuli introduce mechanical stress on this backbone.[5][6] This stress, transmitted through perturbations in the monomer side-chains, induces a conformational change—a slight twist or torsion—in the polymer backbone.[5][6] This distortion reduces the effective conjugation length of the π-electron system, causing a shift in the polymer's absorption maximum to a shorter wavelength (~540 nm), which corresponds to the red color.[5]
Caption: Mechanism of the stimulus-induced blue-to-red chromatic transition.
Key Stimuli for DCDA-PDA Vesicles:
-
pH: The carboxylic acid headgroups of DCDA are the primary mediators of pH response. At high pH (e.g., > 9-10), deprotonation of the -COOH groups to -COO⁻ introduces electrostatic repulsion between the headgroups. This repulsion increases the intermolecular distance, creating strain on the polymer backbone and triggering the blue-to-red transition.[17][18]
-
Temperature: Increasing the temperature enhances the thermal motion of the alkyl side chains. The thermochromic transition temperature often coincides with the melting temperature of the lipid monomers.[8] This increased disorder disrupts the ordered packing required to maintain the planar blue phase, inducing the color change.
Quantifying the Chromatic Transition
Visual inspection provides a qualitative assessment, but quantitative analysis is essential for developing robust sensors. This is achieved using UV-Vis spectroscopy to calculate the Colorimetric Response (%CR).
The %CR is a ratiometric value that quantifies the extent of the blue-to-red conversion.[19]
Calculation of Colorimetric Response (%CR):
-
First, a "Percent Blue" (PB) value is calculated from the absorbance spectrum: PB = A_blue / (A_blue + A_red) Where:
-
The %CR is then calculated by comparing the PB value before and after applying the stimulus: %CR = [ (PB₀ - PB_f) / PB₀ ] x 100% Where:
Data Presentation Example
| Stimulus | A_blue (640 nm) | A_red (540 nm) | PB | %CR |
| Control (pH 7) | 0.85 | 0.10 | 0.895 | 0% |
| High pH (pH 11) | 0.20 | 0.65 | 0.235 | 73.7% |
| Heat (65°C) | 0.15 | 0.70 | 0.176 | 80.3% |
Applications in Biosensing and Drug Development
The unique properties of DCDA-based PDAs make them highly suitable for advanced biomedical applications.[7]
Label-Free Biosensors
By functionalizing the carboxyl head groups of DCDA with specific biorecognition elements (e.g., antibodies, aptamers), highly specific sensors can be created.[21] The binding of a target analyte (e.g., a virus, protein, or bacterium) to the vesicle surface creates a localized mechanical disturbance, which is sufficient to trigger the blue-to-red color transition.[3][7]
Caption: Concept of a PDA-based affinitychromic biosensor.
This approach allows for simple, rapid, and label-free detection, making it ideal for point-of-care diagnostics.[1]
pH-Responsive Drug Delivery
The inherent pH sensitivity of DCDA-PDAs can be exploited for targeted drug delivery.[7] A drug can be encapsulated within the aqueous core of the DCDA vesicles. These vesicles remain stable at physiological pH (7.4). However, in acidic microenvironments, such as those found in tumor tissues or within endosomes, the change in pH can trigger a conformational change in the vesicle structure, leading to the release of the encapsulated therapeutic agent. The simultaneous color change can also serve as a diagnostic indicator of drug release.
Conclusion
Polydiacetylenes derived from 10,12-Docosadiynedioic acid are remarkably versatile smart materials. The combination of straightforward self-assembly into vesicles, a vivid stimulus-induced chromatic transition, and the inherent pH sensitivity and functionalizability of the DCDA monomer provides a powerful platform for innovation. The principles and protocols outlined in this guide offer a solid foundation for researchers and drug development professionals to harness the potential of these materials for creating next-generation colorimetric sensors and intelligent drug delivery systems.
References
-
Kim, Y., & Iimura, K. (2024). Mechanoresponsive diacetylenes and polydiacetylenes: novel polymerization and chromatic functions. Bulletin of the Chemical Society of Japan. Available at: [Link]
-
Boonleang, J., et al. (2024). Acid-responsive polydiacetylene-Na+ assemblies with unique red-to-blue color transition. Materials Chemistry and Physics. Available at: [Link]
-
ResearchGate. (n.d.). The mechanism of the chromatic response of polydiacetylenes. Available at: [Link]
-
ResearchGate. (n.d.). Structural features of polydiacetylene. A. creation of the polymerized backbone from the diynoic acid monomers. Available at: [Link]
-
Lu, M., & Szostak, J. W. (2013). Preparation of fatty acid or phospholipid vesicles by thin-film rehydration. Methods in Enzymology. Available at: [Link]
-
Siripongpreda, T., et al. (2017). Polydiacetylene Nanofiber Composites as a Colorimetric Sensor Responding To Escherichia coli and pH. ACS Omega. Available at: [Link]
-
Lee, J., et al. (2018). Biomolecule-Functionalized Smart Polydiacetylene for Biomedical and Environmental Sensing. International Journal of Molecular Sciences. Available at: [Link]
-
Kilinç, E., & Tamer, U. (2020). Mechanism of Polydiacetylene Blue-to-Red Transformation Induced by Antimicrobial Peptides. Macromolecules. Available at: [Link]
-
Kilinç, E., & Tamer, U. (2020). Mechanism of Polydiacetylene Blue-to-Red Transformation Induced by Antimicrobial Peptides. ResearchGate. Available at: [Link]
-
Genizer. (2024). Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. Available at: [Link]
-
Li, D., et al. (2018). Polydiacetylene-based colorimetric and fluorometric sensors for lead ion recognition. RSC Advances. Available at: [Link]
-
MDPI. (2024). Polydiacetylene (PDA) Embedded Polymer-Based Network Structure for Biosensor Applications. Available at: [Link]
-
ResearchGate. (2024). Polydiacetylene (PDA) Embedded Polymer-Based Network Structure for Biosensor Applications. Available at: [Link]
-
Chen, C., et al. (2017). Tuning chromatic response, sensitivity, and specificity of polydiacetylene-based sensors. Polymer Chemistry. Available at: [Link]
-
ScholarWorks @ UTRGV. (2019). ForceSpun polydiacetylene nanofibers as colorimetric sensor for food spoilage detection. Available at: [Link]
-
ResearchGate. (n.d.). Thin film hydration method for empty liposome preparation. Available at: [Link]
-
CD Formulation. (n.d.). Thin-Film Hydration Method for Liposome Preparation. Available at: [Link]
-
Pery, R. R., et al. (2022). Quantitative Colorimetric Detection of Dissolved Ammonia Using Polydiacetylene Sensors Enabled by Machine Learning Classifiers. ACS Omega. Available at: [Link]
-
Adhikary, P., et al. (2021). Highly Sensitive Polydiacetylene Ensembles for Biosensing and Bioimaging. Frontiers in Chemistry. Available at: [Link]
-
ResearchGate. (2024). Polydiacetylene (PDA)-Based Smart Materials: Innovating Biomedical Applications. Available at: [Link]
-
Roper, J. M. (2023). Polydiacetylenes for Colorimetric Sensing. eScholarship.org. Available at: [Link]
-
Akbarzadeh, A., et al. (2013). Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. Methods in Molecular Biology. Available at: [Link]
-
Lee, J., et al. (2018). Rapid Light-Driven Color Transition of Novel Photoresponsive Polydiacetylene Molecules. ACS Applied Materials & Interfaces. Available at: [Link]
Sources
- 1. Polydiacetylenes for Colorimetric Sensing [escholarship.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. polymercolloids.pusan.ac.kr [polymercolloids.pusan.ac.kr]
- 11. Tuning chromatic response, sensitivity, and specificity of polydiacetylene-based sensors - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Biomolecule-Functionalized Smart Polydiacetylene for Biomedical and Environmental Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 14. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 15. Preparation of fatty acid or phospholipid vesicles by thin-film rehydration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Acid-responsive polydiacetylene-Na+ assemblies with unique red-to-blue color transition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Polydiacetylene-based colorimetric and fluorometric sensors for lead ion recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Highly Sensitive Polydiacetylene Ensembles for Biosensing and Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 10,12-Docosadiynedioic Acid: A Technical Guide for Researchers
Foreword: Embracing the Known and Charting the Unknown
To the researchers, scientists, and drug development professionals delving into the unique properties of 10,12-Docosadiynedioic acid, this guide serves as a comprehensive resource. This remarkable molecule, with its long hydrocarbon backbone, terminal carboxylic acid functionalities, and a rigid, electron-rich diacetylene core, presents both significant opportunities and formulation challenges. A critical hurdle in harnessing its potential is understanding its behavior in various solvent systems.
It is imperative to state at the outset that while the body of scientific literature extensively covers the synthesis and polymerization of diacetylenes, specific quantitative solubility data for 10,12-Docosadiynedioic acid in a broad range of organic solvents remains conspicuously sparse. This guide, therefore, adopts a dual-pronged approach. Firstly, it establishes a robust theoretical framework, grounded in the principles of physical chemistry, to predict and understand the solubility behavior of this molecule. Secondly, it provides a detailed, field-proven experimental protocol for researchers to meticulously and accurately determine its solubility in their solvents of choice. This document is designed not merely as a repository of data but as a practical playbook to empower your research and development endeavors.
The Molecular Architecture of 10,12-Docosadiynedioic Acid: A Duality of Forces
The solubility characteristics of 10,12-Docosadiynedioic acid are a direct consequence of its unique molecular structure. It is an amphiphilic molecule, possessing distinct regions with opposing affinities for polar and nonpolar environments.
-
The Hydrophobic Backbone: The molecule is dominated by a long C22 aliphatic chain. This extensive hydrocarbon region is nonpolar and lipophilic, favoring interactions with nonpolar solvents through van der Waals forces. As a general principle, the longer the aliphatic chain of a carboxylic acid, the lower its solubility in polar solvents like water.[1][2]
-
The Hydrophilic Termini: At both ends of the molecule are carboxylic acid (-COOH) groups. These are highly polar and capable of acting as both hydrogen bond donors (from the hydroxyl proton) and acceptors (at the carbonyl oxygen). This allows for strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., ketones, ethers).
-
The Diacetylene Core: The conjugated diacetylene (–C≡C–C≡C–) unit at the 10th and 12th carbon positions introduces a region of rigidity and high electron density (π-system) into the otherwise flexible aliphatic chain. This feature can contribute to π-π stacking interactions and may influence the overall crystal lattice energy of the solid, which in turn affects solubility.
The interplay of these features dictates that the dissolution of 10,12-Docosadiynedioic acid is a process of overcoming the strong intermolecular forces in its solid-state (crystal lattice energy) and establishing new, favorable interactions with the solvent molecules.
Diagram 1: Intermolecular Forces Governing Solubility
Sources
An In-Depth Technical Guide to the Spectral Properties of 10,12-Docosadiynedioic Acid Monomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
10,12-Docosadiynedioic acid is a fascinating long-chain dicarboxylic acid characterized by a diacetylene unit within its hydrocarbon backbone. This unique structural feature imparts the ability to undergo topochemical polymerization upon exposure to UV irradiation, leading to the formation of highly conjugated polydiacetylene (PDA). The resulting polymer is renowned for its chromic properties, exhibiting a distinct blue-to-red color transition in response to external stimuli such as temperature, pH, and mechanical stress. Understanding the spectral properties of the monomer is paramount for controlling the polymerization process and for the rational design of novel PDA-based materials for applications in drug delivery, biosensing, and diagnostics. This guide provides a comprehensive overview of the key spectroscopic techniques used to characterize 10,12-docosadiynedioic acid monomers, offering insights into the interpretation of their spectral features and providing detailed experimental protocols.
I. Fundamental Properties and Polymerization
10,12-Docosadiynedioic acid is a white to pale blue crystalline solid that is sensitive to light.[1] Its insolubility in water necessitates the use of organic solvents for solution-based studies and thin-film preparation. The core of its reactivity lies in the conjugated diacetylene (–C≡C–C≡C–) moiety. Upon exposure to ultraviolet (UV) radiation, typically at 254 nm, the monomer units undergo a 1,4-addition reaction in the solid state or in organized assemblies, forming a fully conjugated polymer backbone of alternating double and triple bonds.
Caption: Topochemical polymerization of diacetylene monomers.
This polymerization is accompanied by a dramatic color change from colorless or pale blue to a deep blue color, which is characteristic of the "blue phase" of the polydiacetylene. This blue phase can then transition to a "red phase" upon exposure to various stimuli.
II. Spectroscopic Characterization of the Monomer
A multi-spectroscopic approach is essential for the comprehensive characterization of 10,12-docosadiynedioic acid monomers.
A. UV-Visible (UV-Vis) Spectroscopy
Theoretical Background: UV-Vis spectroscopy probes the electronic transitions within a molecule. For organic molecules, this typically involves the excitation of electrons from bonding (π) or non-bonding (n) orbitals to anti-bonding (π*) orbitals.
Interpretation for 10,12-Docosadiynedioic Acid Monomer: In its monomeric form, 10,12-docosadiynedioic acid lacks an extended conjugated system. The diacetylene unit provides some π-electron delocalization, but significant absorption in the visible region is not expected. The carboxylic acid groups exhibit n→π* transitions, which are generally weak and occur at lower wavelengths. Therefore, the UV-Vis spectrum of the monomer is expected to show low absorbance in the visible range, consistent with its pale color. The primary absorption bands will be in the UV region, likely below 300 nm, corresponding to the π→π* transitions of the diacetylene moiety.
Upon polymerization, the formation of the conjugated polymer backbone leads to a significant bathochromic (red) shift in the absorption spectrum, with the appearance of a strong absorption band in the visible region, typically around 640 nm for the blue phase of the resulting polydiacetylene.[2]
| Compound | Phase | λmax (nm) | Appearance |
| 10,12-Docosadiynedioic Acid | Monomer | < 300 (expected) | White/Pale Blue |
| Polydiacetylene | Blue Phase | ~640 | Blue |
| Polydiacetylene | Red Phase | ~540 | Red |
B. Infrared (IR) Spectroscopy
Theoretical Background: Infrared spectroscopy measures the vibrational transitions of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it a powerful tool for structural elucidation. A change in the dipole moment during a vibration is a prerequisite for IR activity.
Interpretation for 10,12-Docosadiynedioic Acid Monomer: The FTIR spectrum of 10,12-docosadiynedioic acid will exhibit characteristic peaks corresponding to its dicarboxylic acid and diacetylene functionalities.
-
O-H Stretch: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the hydrogen-bonded hydroxyl groups of the carboxylic acid dimers.
-
C-H Stretch: Sharp peaks around 2920 cm⁻¹ and 2850 cm⁻¹ correspond to the asymmetric and symmetric stretching vibrations of the methylene (CH₂) groups in the long alkyl chains.
-
C≡C Stretch: The stretching vibration of the diacetylene triple bonds is expected to be weak or absent in the IR spectrum due to the symmetry of the molecule, resulting in a very small change in dipole moment.[3] If observed, it would appear in the 2260-2100 cm⁻¹ region.
-
C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the carboxylic acid.
-
C-O Stretch and O-H Bend: Bands in the fingerprint region, typically between 1450 cm⁻¹ and 900 cm⁻¹, can be attributed to C-O stretching and O-H bending vibrations.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |
| C-H Stretch (Alkyl) | 2960 - 2850 | Strong, Sharp |
| C≡C Stretch (Diacetylene) | 2260 - 2100 | Weak to Absent |
| C=O Stretch (Carboxylic Acid) | 1725 - 1700 | Strong, Sharp |
| C-O Stretch / O-H Bend | 1450 - 900 | Medium to Strong |
C. Raman Spectroscopy
Theoretical Background: Raman spectroscopy is a light scattering technique that also probes the vibrational modes of a molecule. It is complementary to IR spectroscopy, as the selection rule for Raman activity is a change in the polarizability of the molecule during a vibration.
Interpretation for 10,12-Docosadiynedioic Acid Monomer: Raman spectroscopy is particularly well-suited for observing the symmetric vibrations of the diacetylene core.
-
C≡C Stretch: A strong and sharp peak is expected in the Raman spectrum between 2200 and 2300 cm⁻¹ corresponding to the symmetric stretching of the conjugated triple bonds. This is a key diagnostic peak for diacetylene-containing compounds.
-
C-C Stretch: Vibrations of the carbon-carbon single bonds within the alkyl chains will appear in the 1200-800 cm⁻¹ region.
-
C-H Bends: Methylene scissoring and twisting modes will be present in the 1470-1430 cm⁻¹ and 1300-1150 cm⁻¹ regions, respectively.
Upon polymerization, the Raman spectrum will show a significant shift in the triple bond stretching frequency, and the appearance of a strong peak corresponding to the newly formed double bond stretch in the polymer backbone.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| C≡C Stretch | 2300 - 2200 | Strong, Sharp |
| C=C Stretch (in polymer) | ~1500 | Strong (not in monomer) |
| C-H Bends | 1470 - 1150 | Medium |
| C-C Stretch | 1200 - 800 | Medium |
D. Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical Background: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (typically ¹H and ¹³C). The chemical shift of a nucleus is influenced by the electron density around it.
¹H NMR Interpretation:
-
-COOH Proton: The acidic protons of the carboxylic acid groups are expected to appear as a broad singlet far downfield, typically in the range of 10-13 ppm.
-
α-CH₂ Protons: The methylene groups adjacent to the carboxylic acid carbonyls will be deshielded and are expected to resonate around 2.3 ppm.
-
CH₂ Protons adjacent to C≡C: The methylene groups adjacent to the diacetylene unit will also be slightly deshielded and are expected around 2.2 ppm.
-
Other CH₂ Protons: The remaining methylene groups in the long alkyl chains will give rise to a large, overlapping multiplet in the region of 1.6-1.2 ppm.
¹³C NMR Interpretation:
-
-COOH Carbon: The carbonyl carbons of the carboxylic acids will appear downfield, typically around 180 ppm.
-
C≡C Carbons: The sp-hybridized carbons of the diacetylene unit are expected to resonate in the range of 65-90 ppm.
-
α-CH₂ Carbon: The carbon adjacent to the carboxylic acid is expected around 34 ppm.
-
Alkyl Chain Carbons: The other methylene carbons will appear in the range of 24-32 ppm.
| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity |
| -COOH | 10 - 13 | Broad Singlet |
| -CH₂-COOH | ~2.3 | Triplet |
| -CH₂-C≡ | ~2.2 | Multiplet |
| -(CH₂)n- | 1.6 - 1.2 | Multiplet |
| ¹³C NMR | Expected Chemical Shift (δ, ppm) |
| -COOH | ~180 |
| -C≡C- | 65 - 90 |
| -CH₂-COOH | ~34 |
| -(CH₂)n- | 24 - 32 |
III. Experimental Protocols
A. Sample Preparation for Spectroscopic Analysis
For FTIR and Raman Spectroscopy (Solid State):
-
Grind a small amount of 10,12-docosadiynedioic acid with dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal.
-
For Raman spectroscopy, the solid powder can be placed in a sample holder or a glass capillary.
For NMR Spectroscopy:
-
Dissolve 5-10 mg of 10,12-docosadiynedioic acid in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Ensure complete dissolution, using gentle warming or sonication if necessary. The choice of solvent can affect the chemical shifts, particularly for the acidic proton.
For UV-Vis Spectroscopy (Solution):
-
Prepare a stock solution of 10,12-docosadiynedioic acid in a UV-transparent solvent (e.g., chloroform, THF).
-
Perform serial dilutions to obtain a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).
B. Preparation of Thin Films and UV-Induced Polymerization
Caption: Workflow for thin film preparation and polymerization.
1. Thin Film Deposition:
-
Spin Coating:
-
Prepare a solution of 10,12-docosadiynedioic acid in a volatile organic solvent (e.g., chloroform) at a concentration of 1-10 mg/mL.
-
Clean a suitable substrate (e.g., quartz slide, silicon wafer) using a piranha solution or sonication in a series of solvents (e.g., acetone, isopropanol, deionized water).[4]
-
Dispense a small volume of the monomer solution onto the center of the substrate.
-
Spin the substrate at a high speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds) to create a uniform thin film.[5]
-
-
Langmuir-Blodgett (LB) Deposition:
-
Prepare a dilute solution of 10,12-docosadiynedioic acid in a volatile, water-immiscible solvent (e.g., chloroform).
-
Fill an LB trough with ultrapure water.
-
Carefully spread the monomer solution onto the water surface.
-
Allow the solvent to evaporate, leaving a monolayer of the monomer at the air-water interface.
-
Compress the monolayer to a desired surface pressure using the barriers of the LB trough.
-
Deposit the monolayer onto a clean substrate by vertically dipping and withdrawing the substrate through the interface.[6][7]
-
2. UV-Induced Polymerization:
-
Place the thin film of 10,12-docosadiynedioic acid under a UV lamp (typically emitting at 254 nm).
-
Irradiate the film for a controlled period, which can range from seconds to minutes, depending on the lamp intensity and desired degree of polymerization. The polymerization can be monitored by observing the color change to blue.
-
The polymerized film can then be analyzed using the spectroscopic techniques described above.
IV. Conclusion
The spectral characterization of 10,12-docosadiynedioic acid monomers is a critical step in the development of polydiacetylene-based materials. A combination of UV-Vis, FTIR, Raman, and NMR spectroscopy provides a comprehensive understanding of the monomer's structure and purity. This knowledge is essential for controlling the subsequent topochemical polymerization and for tailoring the properties of the resulting chromic polymers for a wide range of applications in the fields of materials science, biotechnology, and medicine. The experimental protocols outlined in this guide provide a framework for the reliable and reproducible spectral analysis of this versatile diacetylene monomer.
References
-
Characterization of 10,12-pentacosadiynoic acid Langmuir–Blodgett monolayers and their use in metal–insulator–metal tunnel devices. (2014). National Institutes of Health. [Link]
-
Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies. (n.d.). National Institutes of Health. [Link]
-
Forensic Chemistry: Raman versus FTIR Spectroscopy- An Undergraduate Study to Engage in Technology. (2024). Scientific & Academic Publishing. [Link]
-
Characterizing fatty acids with advanced multinuclear NMR methods. (n.d.). Magritek. [Link]
-
Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (n.d.). [Link]
-
13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link]
-
Deposition and photopolymerization of phase-separated perfluorotetradecanoic acid-10,12-pentacosadiynoic acid Langmuir-Blodgett monolayer films. (2011). PubMed. [Link]
-
How might I use a spin coater to create a thin film of agar on a cover slip? (2015). ResearchGate. [Link]
-
How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. [Link]
-
UV-vis spectra of polymerization systems carried out in... (n.d.). ResearchGate. [Link]
-
Design and Synthesis of α-Anomeric Diacetylene-Containing Glycosides as Photopolymerizable Molecular Gelators. (n.d.). National Institutes of Health. [Link]
-
FTIR-Raman spectroscopy of polydiacetylenes with chiral pendent groups. (n.d.). [Link]
-
FT-IR vs. Raman Spectroscopy: Principles, Applications, and Comparisons. (n.d.). Northwestern University. [Link]
-
Determination of ω-3 fatty acids by 1H and 13C NMR spectroscopy. (n.d.). [Link]
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). [Link]
-
Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science. [Link]
-
(n.d.). The Royal Society of Chemistry. [Link]
-
Chemical shifts. (n.d.). University College London. [Link]
-
FTIR spectra of carboxylic acids || H-bonding & conjugation effect. (2023). YouTube. [Link]
-
21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. [Link]
-
Electronic Supplementary Information - Coordination responsive tellurium-containing multilayer film for controlled delivery. (n.d.). The Royal Society of Chemistry. [Link]
-
WhitePaper: Polymer UV-Vis Absorption. (2020). Akina, Inc. [Link]
-
Mechanochemical synthesis and 35Cl NMR crystallography of ionic cocrystals of phenothiazine drugs. (n.d.). CrystEngComm (RSC Publishing). [Link]
-
10,12-Docosadiynedioic acid | C22H34O4 | CID 544138. (n.d.). PubChem @ NIH. [Link]
-
Langmuir‐Blodgett Films Research Articles - Page 1. (n.d.). R Discovery. [Link]
Sources
- 1. L10647.06 [thermofisher.com]
- 2. Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A high-resolution 13C NMR approach for profiling fatty acid unsaturation in lipid extracts and in live Caenorhabditiselegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structure of diacetylene unveiled by X-ray and neutron diffraction, Raman spectroscopy and periodic DFT - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Langmuir-Blodgett Deposition of 10,12-Docosadiynedioic Acid for Advanced Material Fabrication
Abstract
This comprehensive guide details the methodology for depositing high-quality Langmuir-Blodgett (LB) films of 10,12-Docosadiynedioic acid (DCDA). DCDA is a compelling diacetylene derivative that, when organized into thin films and subsequently polymerized, forms polydiacetylene (PDA). These PDA films exhibit remarkable chromogenic properties, transitioning between a blue and red state in response to external stimuli such as temperature, pH, or mechanical stress. This responsiveness makes them highly valuable for applications in sensing, diagnostics, and smart coatings. This document provides a foundational protocol, from substrate preparation to post-deposition characterization, aimed at researchers, materials scientists, and professionals in drug development seeking to leverage the unique attributes of DCDA-based nanomaterials.
Introduction: The Significance of 10,12-Docosadiynedioic Acid in Surface Science
10,12-Docosadiynedioic acid (DCDA) is a linear-chain amphiphilic molecule featuring a diacetylene core and carboxylic acid groups at both terminals.[1][2][3][4] This bolaamphiphilic structure is crucial for its behavior at the air-water interface, allowing for the formation of stable, ordered monolayers. The true potential of DCDA is unlocked through its topochemical polymerization. When organized in a Langmuir-Blodgett film, the diacetylene moieties of adjacent DCDA molecules can be cross-linked via UV irradiation (typically at 254 nm) to form a conjugated polydiacetylene (PDA) backbone.[5] This process is highly dependent on the molecular packing and orientation achieved in the Langmuir film.
The resulting PDA films are of significant scientific interest due to their stimuli-responsive chromism. The initial blue phase of the PDA possesses a highly ordered, planar conjugated backbone. Upon perturbation, this backbone can twist, altering its effective conjugation length and inducing a transition to a red phase, which is accompanied by a distinct color change. This property is being explored for a variety of sensing applications.
Foundational Principles: The Langmuir-Blodgett Technique
The Langmuir-Blodgett (LB) technique is a powerful method for fabricating highly organized, ultra-thin films with precise control over thickness and molecular arrangement.[6] The process involves:
-
Monolayer Formation: An amphiphilic material, in this case DCDA dissolved in a volatile, water-immiscible solvent, is spread onto the surface of an aqueous subphase (typically ultrapure water) in a Langmuir trough. The solvent evaporates, leaving the DCDA molecules at the air-water interface.
-
Monolayer Compression: Movable barriers on the trough compress the DCDA molecules, forcing them into an organized, condensed monolayer. The surface pressure of this monolayer is continuously monitored.
-
Film Deposition: A solid substrate is vertically dipped and withdrawn through the compressed monolayer. With each pass, a single layer of the DCDA is transferred onto the substrate, building a multilayered film with controlled architecture.
The relationship between the surface pressure (Π) and the area per molecule (A) is described by the pressure-area isotherm, which provides critical information about the phase behavior of the monolayer.
Experimental Protocol: Deposition of DCDA Langmuir-Blodgett Films
This section provides a step-by-step protocol for the successful deposition of DCDA LB films.
Materials and Reagents
| Material/Reagent | Specification | Supplier Example |
| 10,12-Docosadiynedioic acid (DCDA) | ≥95% purity | Thermo Fisher Scientific, Santa Cruz Biotechnology |
| Chloroform (CHCl₃) | HPLC grade, anhydrous | Sigma-Aldrich |
| Subphase | Ultrapure water (Milli-Q or equivalent) | Resistivity of 18.2 MΩ·cm |
| Substrates | Silicon wafers, quartz slides, or glass slides | As per experimental need |
| Cleaning Agents | Piranha solution (H₂SO₄/H₂O₂), ethanol, acetone | Laboratory grade |
Substrate Preparation
The quality of the LB film is critically dependent on the cleanliness and surface properties of the substrate.
-
Cleaning: Substrates should be rigorously cleaned to remove organic and inorganic contaminants. A common procedure involves sonication in a series of solvents (e.g., acetone, then ethanol), followed by treatment with Piranha solution (handle with extreme caution in a fume hood) to create a hydrophilic surface.
-
Rinsing and Drying: Thoroughly rinse the substrates with ultrapure water and dry under a stream of inert gas (e.g., nitrogen or argon).
-
Hydrophobization (if required): For certain applications or deposition types (e.g., Z-type), the substrate may need to be made hydrophobic. This can be achieved by chemical vapor deposition of a silanizing agent.
Langmuir Trough Operation
-
Spreading Solution Preparation: Prepare a solution of DCDA in chloroform at a concentration of 0.5 - 1.0 mg/mL.
-
Trough Preparation: Ensure the Langmuir trough and barriers are impeccably clean. Fill the trough with ultrapure water as the subphase.
-
Monolayer Formation: Using a microsyringe, carefully spread the DCDA solution onto the water surface. Allow approximately 15-20 minutes for the chloroform to fully evaporate.
-
Isotherm Measurement: Begin compressing the monolayer with the barriers at a slow, constant rate (e.g., 5-10 mm/min). Record the surface pressure as a function of the area per molecule to obtain the pressure-area isotherm. A representative isotherm for a diacetylene carboxylic acid will show distinct gas, liquid-expanded, liquid-condensed, and solid phases before collapsing at high pressures.
-
Deposition:
-
Position a clean, hydrophilic substrate perpendicular to the monolayer.
-
Compress the monolayer to a target surface pressure within the solid-condensed phase (typically 15-30 mN/m for diacetylene carboxylic acids).
-
Maintain this pressure using a feedback loop.
-
Dip the substrate into the subphase and withdraw it at a controlled speed (e.g., 1-5 mm/min). A Y-type deposition, where a monolayer is transferred on both the downstroke and upstroke, is common for fatty acids.
-
Repeat the dipping cycle to achieve the desired number of layers.
-
Post-Deposition Polymerization and Characterization
UV Polymerization
To induce the formation of the polydiacetylene backbone, the deposited DCDA films must be exposed to UV radiation.
-
Place the substrate with the deposited film under a UV lamp.
-
Irradiate with 254 nm UV light. The required dose will depend on the lamp intensity and the desired degree of polymerization. This can range from a few minutes to an hour.
-
Successful polymerization is often indicated by the appearance of a characteristic blue color.
Characterization Techniques
A suite of analytical techniques should be employed to validate the quality and properties of the DCDA and PDA films.
| Technique | Purpose | Expected Observations |
| UV-Visible Spectroscopy | To confirm polymerization and observe chromic transitions. | A strong absorption peak around 640 nm for the blue phase of PDA. A secondary peak around 540 nm may appear for the red phase upon stimulation. |
| Atomic Force Microscopy (AFM) | To visualize the surface morphology and measure film thickness. | A smooth, uniform film surface. Step-height analysis can confirm the thickness of individual layers. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups and confirm molecular orientation. | Characteristic peaks for C=O (carboxylic acid), C≡C (acetylene), and C=C (enyne) of the PDA backbone. |
| Contact Angle Goniometry | To assess the surface energy and hydrophobicity of the film. | Changes in contact angle with the number of deposited layers. |
Visualizing the Process: Diagrams and Workflows
Conclusion and Outlook
The Langmuir-Blodgett technique provides an unparalleled method for the fabrication of highly ordered 10,12-Docosadiynedioic acid thin films. Subsequent UV-induced polymerization yields robust polydiacetylene films with significant potential for advanced applications. The protocols outlined in this document serve as a comprehensive starting point for researchers. By carefully controlling the deposition parameters and post-processing steps, it is possible to tailor the properties of these films for specific uses in biosensing, smart materials, and molecular electronics. Future work may involve the co-deposition of DCDA with other functional molecules to create hybrid films with enhanced or novel functionalities.
References
-
Synthesis and Characterization of Polydiacetylene Films and Nanotubes. (n.d.). PMC. Retrieved January 26, 2026, from [Link]
-
Chromic Transitions and Nanomechanical Properties of Polydiacetylene Thin Films. (n.d.). Alliance. Retrieved January 26, 2026, from [Link]
-
Self-Sensitization and Photo-Polymerization of Diacetylene Molecules Self-Assembled on a Hexagonal-Boron Nitride Nanosheet. (2018, February 19). MDPI. Retrieved January 26, 2026, from [Link]
-
Fabrication of Alternating Multilayers of a Diacetylene Group Containing Amphiphilic Ligand and Acid, Using the Langmuir−Blodgett Technique. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]
-
10,12-Docosadiynedioic acid | C22H34O4. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
-
Formation of Langmuir-Blodgett films composed of polydiacetylene and copper tetracynoquinodimethane. (n.d.). Retrieved January 26, 2026, from [Link]
-
Characterization of polydiacetylene mixed films suitable for colorimetric and resistance based sensors. (2024, November 23). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Π-A isotherms of 10,12-Pentacosadiynoic acid on pure water at different... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Influence of Substrate Properties on the Topochemical Polymerization of Diacetylene Monolayers. (n.d.). Institute for Signal Processing. Retrieved January 26, 2026, from [Link]
-
Molecular Packings−Photopolymerization Behavior Relationship of Diacetylene Langmuir−Blodgett Films. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]
-
10,12-Docosadiynedioic acid, 95%. (n.d.). Thermo Fisher Scientific. Retrieved January 26, 2026, from [Link]
-
Langmuir & Langmuir Blodgett | Measurements. (n.d.). Biolin Scientific. Retrieved January 26, 2026, from [Link]
Sources
- 1. 10,12-Docosadiynedioic acid | C22H34O4 | CID 544138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. scbt.com [scbt.com]
- 4. 10,12-Docosadiynedioic acid, 95% | Fisher Scientific [fishersci.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biolinscientific.com [biolinscientific.com]
Application Note: UV Polymerization of 10,12-Docosadiynedioic Acid Monolayers for Chromogenic Sensor Development
An Application Guide to the Synthesis and Characterization of Polydiacetylene Nanosensors
Abstract
This technical guide provides a comprehensive framework for the preparation, UV-induced polymerization, and characterization of 10,12-docosadiynedioic acid (DCDA) monolayers. Polydiacetylenes (PDAs) are a fascinating class of conjugated polymers renowned for their distinct chromogenic properties; they undergo a visible color transition from blue to red in response to external stimuli.[1][2][3] This unique feature makes them highly valuable for the development of label-free, colorimetric sensors.[1] This document details the underlying principles of topochemical polymerization and provides field-proven, step-by-step protocols for fabricating stable, functional PDA monolayers using the Langmuir-Blodgett technique. We further delineate robust methodologies for characterizing these nanofilms using UV-Visible Spectroscopy and Atomic Force Microscopy (AFM). This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of PDA-based platforms for applications in biosensing, diagnostics, and materials science.[4][5]
Foundational Principles: The Science of Diacetylene Polymerization
The successful polymerization of diacetylene monomers like DCDA into a conjugated polymer is not a random process; it is a highly ordered, topochemical reaction.[6] This means the reaction is governed by the specific crystalline arrangement of the monomer units. For polymerization to occur, the monomer molecules must be precisely aligned, a condition readily achieved in self-assembled structures like Langmuir monolayers.[7][8]
Upon exposure to 254 nm UV radiation, a 1,4-addition reaction is initiated across the conjugated diyne moieties of adjacent DCDA molecules.[2][9] This solid-state reaction links the monomers into a polymer backbone characterized by an alternating ene-yne structure (=C-C≡C-C=). This newly formed polymer backbone is responsible for the material's initial, vibrant blue color.[10]
This "blue phase" is a metastable state. The polymer's conjugated backbone is highly sensitive to environmental perturbations. Stimuli such as heat, pH changes, or the binding of a target molecule can induce torsional stress on the backbone.[3] To relieve this stress, the polymer undergoes a conformational change, transitioning to a more stable, non-planar "red phase".[2][11] This blue-to-red color transition, accompanied by the emergence of fluorescence, is the fundamental principle behind PDA-based sensors.[3][11]
Figure 1: UV-induced topochemical polymerization of DCDA monomers.
Experimental Guide: From Monomer to Functional Film
This section provides a detailed, validated workflow for the creation and analysis of polymerized DCDA monolayers.
Essential Materials & Equipment
Table 1: Materials and Equipment
| Category | Item | Recommended Specifications / Supplier | Rationale |
| Chemicals | 10,12-Docosadiynedioic acid (DCDA) | Purity ≥95% (e.g., Alfa Aesar, GFS Chemicals).[12][13][14] Store in the dark at ≤5 °C. | High purity is critical for forming a stable, well-ordered monolayer. DCDA is light-sensitive.[12][15] |
| Spreading Solvent | Chloroform (HPLC grade) or a 9:1 Hexane:Ethanol mixture.[15] | The solvent must be volatile, water-immiscible, and able to fully dissolve the DCDA monomer. | |
| Subphase | Ultrapure water (18.2 MΩ·cm resistivity). | Minimizes ionic contamination that can disrupt monolayer formation and stability. | |
| Equipment | Langmuir-Blodgett (LB) Trough | Equipped with movable barriers and a Wilhelmy plate pressure sensor. | Essential for forming and compressing the monolayer at the air-water interface with precise control.[16] |
| UV Lamp | Handheld or benchtop model emitting at 254 nm. | This wavelength provides the energy required to initiate the 1,4-addition polymerization reaction.[7] | |
| UV-Visible Spectrophotometer | Capable of scanning from 400-800 nm. | Used to obtain absorbance spectra to confirm polymerization and quantify the blue-to-red transition.[17] | |
| Atomic Force Microscope (AFM) | Operating in contact or tapping mode. | Enables nanoscale visualization of the monolayer's surface morphology, uniformity, and defects.[15][18] | |
| Substrates (for characterization) | Quartz slides (for UV-Vis), Mica or Silicon wafers (for AFM).[15][18] | Substrates must be atomically flat and compatible with the specific characterization technique. |
Protocol 1: DCDA Monolayer Formation via Langmuir-Blodgett Technique
The Langmuir-Blodgett (LB) trough is the instrument of choice for creating highly ordered, single-molecule-thick films at an air-liquid interface.[16][19]
Step-by-Step Methodology:
-
System Cleaning (Critical Step): Thoroughly clean the LB trough and barriers with chloroform, followed by ethanol, and finally rinse extensively with ultrapure water. Aspirate the water surface to remove any residual impurities before filling with fresh subphase.
-
Solution Preparation: Prepare a DCDA solution in the chosen spreading solvent at a concentration of approximately 0.5-1.0 mg/mL. Ensure the DCDA is fully dissolved.
-
Monolayer Spreading: Using a Hamilton syringe, carefully deposit small droplets of the DCDA solution onto the surface of the aqueous subphase. Allow 15-20 minutes for the solvent to evaporate completely.[20]
-
Isotherm Compression: Begin compressing the monolayer with the barriers at a slow, constant rate (e.g., 5-10 mm/min). Simultaneously, record the surface pressure (π) as a function of the area per molecule (Ų/molecule). This plot is the pressure-area isotherm.[21]
-
Phase Identification: The isotherm will reveal distinct phases of the monolayer:
-
Gas (G): At large areas, molecules are far apart, and surface pressure is near zero.
-
Liquid-Expanded (LE): As compression begins, molecules interact, and pressure rises.
-
Liquid-Condensed (LC): A steeper pressure increase indicates a more ordered, tilted phase.
-
Solid (S): The film becomes tightly packed, resulting in a sharp, linear increase in pressure. This is the optimal phase for polymerization.
-
Collapse (C): Further compression forces the monolayer to buckle and form 3D structures. The monolayer should not be compressed beyond this point.[15][21]
-
Figure 2: Workflow for monolayer formation and phase identification.
Protocol 2: UV Photopolymerization
Polymerization can be performed either directly on the monolayer at the air-water interface or after it has been transferred to a solid substrate.[8] Polymerizing at the interface is often faster.[22]
Step-by-Step Methodology:
-
Monolayer Stabilization: Compress the DCDA monolayer into the solid phase (typically at a surface pressure of 25-30 mN/m) and allow it to stabilize for 10-15 minutes.
-
UV Exposure: Position a 254 nm UV lamp at a fixed distance (e.g., 10-15 cm) above the stabilized monolayer.[7]
-
Irradiation: Expose the monolayer to UV radiation. Typical irradiation times range from 5 to 30 minutes. The exact time depends on the lamp intensity and the desired degree of polymerization.[7][9] A longer UV exposure can lead to a more robust film.[2]
-
Visual Confirmation: Successful polymerization is indicated by the appearance of a distinct blue color across the film.
-
Film Transfer (Optional): To transfer the polymerized film for further analysis, slowly dip a hydrophilic substrate (like a clean quartz slide or silicon wafer) vertically through the monolayer and withdraw it at a constant speed (e.g., 2-5 mm/min) while maintaining constant surface pressure.[20][23]
Protocol 3: Characterization of the Polydiacetylene Film
Self-validating characterization is crucial to confirm the quality and functionality of the fabricated film.
UV-Visible Spectroscopy:
-
Procedure: Mount the quartz slide with the transferred PDA film in the spectrophotometer and record the absorbance spectrum from 400 nm to 800 nm.
-
Interpretation: A successfully polymerized blue-phase film will exhibit a strong absorption maximum (λ_max) around 640-650 nm and a secondary shoulder peak.[11][18][24] Upon exposure to a stimulus (e.g., heat), this peak will decrease, and a new peak corresponding to the red phase will appear around 540 nm.[11]
-
Quantitative Analysis: The colorimetric response (%CR) can be calculated to quantify the transition: %CR = [ (PB₀ - PBᵢ) / PB₀ ] * 100 where PB = A_blue / (A_blue + A_red). PB₀ is the value for the initial blue state, and PBᵢ is the value after stimulation.[17]
Atomic Force Microscopy (AFM):
-
Procedure: Mount the substrate (mica or silicon wafer) with the transferred film onto the AFM stage. Scan the surface in contact or tapping mode to acquire topography and phase images.
-
Interpretation: AFM images provide nanoscale visualization of the film's surface. A high-quality monolayer will appear uniform and flat over large areas.[18] The images can reveal crystalline domains, grain boundaries, pinhole defects, or areas of film collapse, providing direct feedback on the success of the deposition process.[25][26]
Table 2: Summary of Characterization Data
| Technique | Parameter Measured | Indication of a High-Quality Film |
| Pressure-Area Isotherm | Collapse Pressure (π_max) | High collapse pressure (>40 mN/m) indicates a stable, well-packed monolayer.[27] |
| Area per Molecule (A₀) | A₀ of ~22-25 Ų (extrapolated from solid phase) suggests vertically oriented, close-packed molecules.[21] | |
| UV-Visible Spectroscopy | Absorbance Spectrum (Blue Phase) | Strong, sharp peak at ~640-650 nm.[11][24] |
| Absorbance Spectrum (Red Phase) | Emergence of a peak at ~540 nm upon stimulation.[11] | |
| Atomic Force Microscopy | Surface Topography | Uniform, flat surface with minimal defects. Evidence of large crystalline domains.[18] |
Applications & Future Outlook
The primary application for these polymerized DCDA monolayers is in the development of sensors.[5] By functionalizing the carboxylic acid headgroups of the DCDA monomers, specificity for various analytes can be engineered. The binding of a target molecule induces the blue-to-red color change, providing a simple, visual readout. This technology has been successfully applied to:
-
Biosensors: Detecting proteins, pathogens, and DNA.[1]
-
Chemical Sensors: Monitoring for toxic gases and chemicals.[1]
-
Food Quality Monitoring: Assessing the freshness of food products.[4]
Future research is focused on enhancing the stability and selectivity of these films and integrating them into portable, low-cost diagnostic devices. Gentle annealing and performing polymerization under inert atmospheres have been shown to improve the quality and degree of polymerization, opening avenues for creating more robust sensor platforms.[28]
Troubleshooting Common Issues
Table 3: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Collapse Pressure in Isotherm | Impure subphase or DCDA; spreading solvent not fully evaporated; compression rate too fast. | Use fresh ultrapure water; purify DCDA if necessary; increase evaporation time; decrease compression speed. |
| Incomplete or No Polymerization | Insufficient UV dose (time or intensity); monolayer not in the correct (solid) phase. | Increase UV exposure time or use a more intense lamp; ensure the monolayer is compressed into the stable solid phase before irradiation. |
| Film Appears Red After Polymerization | Exposure to solvent vapors or mechanical stress during transfer.[11] | Ensure complete solvent evaporation before polymerization; optimize the substrate dipping speed and maintain constant pressure during transfer. |
| Poor Film Quality (AFM) | Unstable monolayer during transfer; dirty substrate; high humidity. | Allow the monolayer to stabilize at the target pressure before transfer; use rigorous substrate cleaning protocols; control the environmental conditions during deposition. |
References
-
ResearchGate. (n.d.). UV-vis absorption spectra of blue-phase (B) and red-phase (R) poly(I) trilayer films deposited on glass substrates. Retrieved from [Link]
-
ResearchGate. (2025). Polymerization of 10,12-Pentacosadiynoic Acid Monolayer at Varying Surface Pressure and Temperature. Retrieved from [Link]
-
MDPI. (2025). Polydiacetylene (PDA) Embedded Polymer-Based Network Structure for Biosensor Applications. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Characterization of Polydiacetylene Films and Nanotubes. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Polydiacetylene-based sensors for food applications. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Characterization of 10,12-pentacosadiynoic acid Langmuir–Blodgett monolayers and their use in metal–insulator–metal tunnel devices. Retrieved from [Link]
-
ACS Publications. (n.d.). Structure Determination of a Poly(diacetylene) Monolayer. Retrieved from [Link]
-
University of Oldenburg. (n.d.). Langmuir-Blodgett Transfer Technique. Retrieved from [Link]
-
ACS Publications. (n.d.). Characterization of Robust and Free-Standing 2D-Nanomembranes of UV-Polymerized Diacetylene Lipids. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal polymerization of diacetylene SAM. (a) AFM topography and (b).... Retrieved from [Link]
-
ACS Publications. (2021). Characterizing and Tuning the Properties of Polydiacetylene Films for Sensing Applications. Retrieved from [Link]
-
National Institutes of Health. (2024). Photopolymerizable robust lipids towards reliability and their applications. Retrieved from [Link]
-
ACS Publications. (n.d.). Collapse of Monolayers of 10,12-Pentacosadiyonic Acid: Kinetics and Structure. Retrieved from [Link]
-
YouTube. (2017). Langmuir-Blodgett Trough Tutorial - Part IV: Deposition of a monolayer. Retrieved from [Link]
-
ResearchGate. (2024). Characterization of polydiacetylene mixed films suitable for colorimetric and resistance based sensors. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure and Elastic Properties of 10−12 Pentacosadiyonic Acid Langmuir Films. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). LANGMUIR-BLODGETT TROUGHS OPERATING MANUAL 6th EDITION. Retrieved from [Link]
-
ResearchGate. (2025). Effect of UV light polymerization on the polydiacetylene phospholipid nanovesicles structure. Retrieved from [Link]
-
ResearchGate. (n.d.). Atomic force microscopy (AFM) images showing diacetylene on highly.... Retrieved from [Link]
-
ResearchGate. (2025). Polydiacetylene a unique material to design biosensors. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Improving diacetylene photopolymerization in monolayers and ultrathin films. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Studies of the Polydiacetylene Bis-p-chlorocinnamate of 10,12-Docosadiyn-1,22-diol. Retrieved from [Link]
-
ACS Publications. (n.d.). Photopolymerization of Diacetylene Lipid Bilayers and Its Application to the Construction of Micropatterned Biomimetic Membranes. Retrieved from [Link]
-
National Institutes of Health. (2022). Properties in Langmuir Monolayers and Langmuir-Blodgett Films of a Block Copolymer Based on N-Isopropylacrylamide and 2,2,3,3-Tetrafluropropyl Methacrylate. Retrieved from [Link]
-
Wikipedia. (n.d.). Langmuir–Blodgett trough. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Polymeric Self-Assembled Monolayers. 2. Synthesis and Characterization of Self-Assembled Polydiacetylene Mono- and Multilayers. Retrieved from [Link]
-
Wikipedia. (n.d.). 10,12-Docosadiindisäure. Retrieved from [Link]
-
National Institutes of Health. (2021). UV Polymerization of Methacrylates—Preparation and Properties of Novel Copolymers. Retrieved from [Link]
-
Nanoscience Instruments. (n.d.). Langmuir Films. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Polydiacetylene-based colorimetric and fluorometric sensors for lead ion recognition. Retrieved from [Link]
-
SpringerLink. (n.d.). Structural aspects of the topochemical polymerization of diacetylenes. Retrieved from [Link]
-
Springer. (2016). Colorimetric analysis of painting materials using polymer-supported polydiacetylene films. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Polydiacetylene-based sensors for food applications - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. staff.ulsu.ru [staff.ulsu.ru]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Photopolymerizable robust lipids towards reliability and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 10,12-Docosadiin-1,22-disäure – Wikipedia [de.wikipedia.org]
- 11. Synthesis and Characterization of Polydiacetylene Films and Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 10,12-Docosadiynedioic acid, 95% | Fisher Scientific [fishersci.ca]
- 13. 10,12-Docosadiynedioic acid, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 14. 10,12-Docosadiynedioic Acid, 98% | GFS Chemicals [gfschemicals.com]
- 15. lps.ens.fr [lps.ens.fr]
- 16. Langmuir–Blodgett trough - Wikipedia [en.wikipedia.org]
- 17. Colorimetric analysis of painting materials using polymer-supported polydiacetylene films - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ02092E [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. nanoscience.com [nanoscience.com]
- 20. Langmuir-Blodgett Transfer Technique // University of Oldenburg [uol.de]
- 21. nist.gov [nist.gov]
- 22. researchgate.net [researchgate.net]
- 23. m.youtube.com [m.youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Properties in Langmuir Monolayers and Langmuir-Blodgett Films of a Block Copolymer Based on N-Isopropylacrylamide and 2,2,3,3-Tetrafluropropyl Methacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Improving diacetylene photopolymerization in monolayers and ultrathin films - Nanoscale (RSC Publishing) [pubs.rsc.org]
Formation of 10,12-Docosadiynedioic acid vesicles for drug delivery
Application Note & Protocol Guide
Formation of Polymerizable 10,12-Docosadiynedioic Acid Vesicles for Advanced Drug Delivery Applications
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the formation and application of vesicles derived from 10,12-Docosadiynedioic acid (DCDA) for drug delivery. DCDA is a unique diacetylenic fatty acid that self-assembles into vesicular structures, which can be subsequently polymerized by UV irradiation to enhance stability and control release kinetics. We will delve into the underlying principles of DCDA vesicle formation, provide detailed step-by-step protocols for their preparation and characterization, and discuss methodologies for efficient drug encapsulation. This guide is intended to equip researchers with the necessary knowledge to leverage the unique properties of DCDA for developing robust and effective drug delivery systems.
Introduction: The Power of Polymerizable Vesicles
Conventional liposomes, while revolutionary in drug delivery, often suffer from issues of instability and premature drug leakage. Polymerizable lipids, such as 10,12-Docosadiynedioic acid (DCDA), offer a compelling solution to these challenges. DCDA is a C22 dicarboxylic acid containing a diacetylene moiety within its hydrocarbon chain[1][2]. This diacetylene group is the key to DCDA's utility; upon exposure to UV radiation (typically at 254 nm), it undergoes a 1,4-addition polymerization reaction, crosslinking adjacent lipid molecules within the bilayer. This creates a robust, covalently linked vesicle structure known as a polydiacetylene (PDA) vesicle[3][4].
The resulting polymerized vesicles exhibit significantly enhanced stability against chemical and mechanical stresses, such as detergents and physiological conditions, compared to their non-polymerized counterparts[5][6]. This enhanced stability translates to improved drug retention and the potential for sustained-release profiles, making DCDA vesicles a promising platform for advanced drug delivery applications[7][8].
The "Why": Understanding the Mechanism of DCDA Vesicle Formation and Polymerization
The formation of DCDA vesicles is governed by the amphiphilic nature of the molecule. The two terminal carboxylic acid groups provide a hydrophilic character, while the long hydrocarbon chain is hydrophobic. In an aqueous environment, these molecules self-assemble to minimize the unfavorable interactions between the hydrophobic tails and water, leading to the formation of bilayer vesicles[9].
The subsequent polymerization step is a topochemical reaction, meaning the reaction occurs in the solid state with minimal distortion of the crystal lattice. For this to happen efficiently, the diacetylene moieties of adjacent DCDA molecules within the vesicle bilayer must be in close proximity and have the correct orientation. This precise arrangement is facilitated by the self-assembly process. The UV-induced polymerization creates a conjugated backbone of alternating double and triple bonds, which is responsible for the characteristic blue or red color of PDA vesicles and their unique optical properties[3].
Experimental Protocols
Protocol 1: Preparation of DCDA Vesicles via Thin-Film Hydration
This is a widely used and robust method for preparing multilamellar vesicles (MLVs), which can then be downsized to form unilamellar vesicles (UVs)[10][11].
Materials:
-
10,12-Docosadiynedioic acid (DCDA)
-
Co-lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphocholine, DMPC) - Optional, but recommended for improved stability and drug loading.
-
Cholesterol - Optional, to modulate membrane fluidity.
-
Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Drug to be encapsulated (hydrophilic or lipophilic)
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm, 200 nm)
-
UV lamp (254 nm)
Step-by-Step Procedure:
-
Lipid Film Formation:
-
Dissolve DCDA and any co-lipids/cholesterol in the organic solvent in a round-bottom flask. If encapsulating a lipophilic drug, add it at this stage[12].
-
Attach the flask to a rotary evaporator and rotate it in a water bath set above the lipid's phase transition temperature.
-
Reduce the pressure to evaporate the solvent, leaving a thin, uniform lipid film on the inner wall of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the hydration buffer to the flask. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.
-
Hydrate the lipid film by rotating the flask in a water bath set above the lipid's phase transition temperature for 1-2 hours. This process swells the lipid sheets and forms multilamellar vesicles (MLVs).
-
-
Vesicle Sizing (Extrusion):
-
To obtain vesicles with a uniform size distribution, the MLV suspension is extruded through polycarbonate membranes with a defined pore size.
-
Pass the vesicle suspension through the extruder 10-20 times. This process generates large unilamellar vesicles (LUVs) or small unilamellar vesicles (SUVs), depending on the membrane pore size.
-
Workflow for DCDA Vesicle Formation
Caption: Workflow for DCDA vesicle preparation.
Protocol 2: Polymerization of DCDA Vesicles
Procedure:
-
Transfer the prepared DCDA vesicle suspension to a quartz cuvette or a suitable UV-transparent container.
-
Place the container under a UV lamp (254 nm) at a controlled distance.
-
Irradiate the suspension for a defined period (e.g., 5-30 minutes). The optimal irradiation time should be determined empirically as it influences the extent of polymerization and, consequently, the vesicle's release characteristics[7].
-
Monitor the polymerization process by observing the color change of the suspension (typically from colorless to a faint blue or purple hue).
Protocol 3: Characterization of DCDA Vesicles
Accurate characterization is crucial to ensure the quality and reproducibility of your DCDA vesicle formulation[13].
1. Size and Size Distribution:
-
Method: Dynamic Light Scattering (DLS).
-
Principle: Measures the fluctuations in scattered light intensity due to the Brownian motion of the vesicles. The Stokes-Einstein equation is then used to calculate the hydrodynamic diameter.
-
Output: Mean vesicle diameter and Polydispersity Index (PDI). A PDI value below 0.2 indicates a monodisperse population.
2. Surface Charge:
-
Method: Zeta Potential Measurement.
-
Principle: Measures the electrophoretic mobility of the vesicles in an applied electric field. The zeta potential is a measure of the magnitude of the electrostatic repulsive or attractive forces between particles and is an indicator of colloidal stability.
-
Output: Zeta potential in millivolts (mV).
3. Morphology:
-
Method: Transmission Electron Microscopy (TEM) or Cryo-TEM.
-
Principle: Provides direct visualization of the vesicles, allowing for the assessment of their shape, lamellarity (number of bilayers), and size distribution.
-
Output: High-resolution images of the vesicles.
4. Polymerization Confirmation:
-
Method: UV-Vis Spectroscopy.
-
Principle: The conjugated backbone of the polydiacetylene absorbs light in the visible region. The appearance of characteristic absorption peaks (typically between 500-650 nm) confirms successful polymerization.
Data Presentation: Example Characterization Data
| Formulation | Mean Diameter (nm) ± SD | Polydispersity Index (PDI) | Zeta Potential (mV) ± SD |
| Monomeric DCDA Vesicles | 125.3 ± 3.1 | 0.18 | -35.2 ± 2.5 |
| Polymerized DCDA Vesicles | 128.9 ± 3.5 | 0.19 | -36.1 ± 2.8 |
| DCDA/DMPC (1:1) Vesicles | 115.7 ± 2.8 | 0.15 | -28.4 ± 2.1 |
Drug Loading and Encapsulation Efficiency
The method of drug loading depends on the physicochemical properties of the drug[12].
-
Passive Loading: The drug is encapsulated during the vesicle formation process.
-
Hydrophilic drugs: Dissolved in the aqueous hydration buffer.
-
Lipophilic drugs: Co-dissolved with the lipids in the organic solvent.
-
-
Active Loading: The drug is loaded into pre-formed vesicles, often driven by a transmembrane gradient (e.g., pH or ion gradient).
Protocol 4: Determination of Encapsulation Efficiency (%EE)
-
Separate the drug-loaded vesicles from the unencapsulated (free) drug using methods like size exclusion chromatography or dialysis.
-
Quantify the amount of drug in the vesicle fraction. This typically involves lysing the vesicles with a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.
-
Analyze the drug concentration using an appropriate analytical technique (e.g., HPLC, UV-Vis spectroscopy).
-
Calculate the %EE using the following formula:
%EE = (Amount of encapsulated drug / Total amount of drug used) x 100
In Vitro Drug Release Studies
Studying the release profile of the encapsulated drug is essential for evaluating the performance of the DCDA vesicle formulation.
Protocol 5: In Vitro Drug Release using Dialysis
-
Place a known amount of the drug-loaded vesicle suspension into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the vesicles.
-
Immerse the dialysis bag in a release medium (e.g., PBS at 37°C) with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace them with fresh medium to maintain sink conditions.
-
Quantify the amount of released drug in the aliquots using a suitable analytical method.
-
Plot the cumulative percentage of drug released versus time.
Logical Relationship of Polymerization and Drug Release
Caption: Polymerization controls drug release.
Conclusion and Future Perspectives
Polymerized DCDA vesicles represent a highly versatile and robust platform for drug delivery. Their enhanced stability and tunable release properties address key limitations of conventional liposomal systems. Future research in this area may focus on surface modification of DCDA vesicles with targeting ligands for site-specific drug delivery and exploring their potential in combination therapies. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the full potential of this exciting technology.
References
-
Gherbi, Z., Brûlet, A., & Pincet, F. (2021). Recent Advancements in Polymer/Liposome Assembly for Drug Delivery: From Surface Modifications to Hybrid Vesicles. Pharmaceuticals, 14(12), 1279. [Link]
-
Guo, C., Liu, S., Dai, Z., Jiang, C., & Li, W. (2010). Polydiacetylene vesicles as a novel drug sustained-release system. Colloids and Surfaces B: Biointerfaces, 76(1), 362–365. [Link]
-
Stolarczyk, K., & Frye, S. T. (2025). Fluorogenic Biosensing with Tunable Polydiacetylene Vesicles. Chemosensors, 13(1), 22. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 544138, 10,12-Docosadiynedioic acid. Retrieved from [Link]
-
Lewis, A. L., Gonzalez, M. V., Lloyd, A. W., Hall, B., Tang, Y., Willis, S. L., & Leppard, S. W. (2006). DC bead: in vitro characterization of a drug-delivery device for transarterial chemoembolization. Journal of vascular and interventional radiology, 17(2 Pt 1), 335–342. [Link]
-
Mozafari, M. R., Johnson, C., Hatziantoniou, S., & Demetzos, C. (2008). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. Recent patents on drug delivery & formulation, 2(2), 112–120. [Link]
-
Kim, J. M., Gu, M. B., Byun, S. Y., & Lee, J. (2014). Applications of polydiacetylene (PDA) vesicle-based detection systems. In Analytical Applications of Nanomaterials in Monitoring Biological and Chemical Contaminants in Food. ResearchGate. [Link]
-
Luo, S. C., & Yang, E. C. (2009). A Promising Drug Controlled-Release System Based on Diacetylene/Phospholipid Polymerized Vesicles. Langmuir, 25(22), 13084–13090. [Link]
-
Yang, E. C., & Luo, S. C. (2009). A promising drug controlled-release system based on diacetylene/phospholipid polymerized vesicles. PubMed, 19842651. [Link]
-
Mozafari, M. R. (2017). Sonication-Based Basic Protocol for Liposome Synthesis. Methods in molecular biology (Clifton, N.J.), 1609, 255–260. [Link]
-
Lewis, A. L., Gonzalez, M. V., Lloyd, A. W., Hall, B., Tang, Y., Willis, S. L., & Leppard, S. W. (2006). DC Bead: In Vitro Characterization of a Drug-delivery Device for Transarterial Chemoembolization. ResearchGate. [Link]
-
Frolov, V. A., & Shchelokovskiy, V. A. (2022). A Mechanism of Double-Membrane Vesicle Formation from Liquid-Ordered/Liquid-Disordered Phase Separated Spherical Membrane. International journal of molecular sciences, 24(1), 183. [Link]
-
Khan, S. (2023). Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. protocols.io. [Link]
-
Melero, A., Garrigues, T. M., & Almudéver, P. (2023). Skin drug delivery using lipid vesicles: A starting guideline for their development. International Journal of Pharmaceutics, 633, 122599. [Link]
-
Lee, J., Kim, H., & Park, J. (2019). Polydiacetylene (PDA) Liposome-Based Immunosensor for the Detection of Exosomes. Biomacromolecules, 20(9), 3629–3636. [Link]
-
Wang, Y., Li, Z., & Zheng, L. (2023). Membrane Vesicles as Drug Delivery Systems: Source, Preparation, Modification, Drug Loading, In Vivo Administration and Biodistribution, and Application in Various Diseases. Pharmaceutics, 15(7), 1921. [Link]
-
Johnston, M. J. W., & Johnston, A. P. R. (1988). Permeability studies on liposomes formed from polymerizable diacetylenic phospholipids and their potential applications as drug delivery systems. Biochimica et Biophysica Acta (BBA) - Biomembranes, 943(3), 377-388. [Link]
Sources
- 1. 10,12-Docosadiynedioic acid | C22H34O4 | CID 544138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 10,12-Docosadiynedioic acid, 95% | Fisher Scientific [fishersci.ca]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Polydiacetylene vesicles as a novel drug sustained-release system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A promising drug controlled-release system based on diacetylene/phospholipid polymerized vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Permeability studies on liposomes formed from polymerizable diacetylenic phospholipids and their potential applications as drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liposome Preparation Method 1 - CD Bioparticles Blog [cd-bioparticles.net]
- 12. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 13. mdpi.com [mdpi.com]
10,12-Docosadiynedioic acid as a precursor for colorimetric sensors
10,12-Docosadiynedioic acid is a versatile and powerful precursor for the development of robust colorimetric sensors. The simplicity of vesicle preparation, combined with the dramatic and easily detectable color change, offers a significant advantage for applications in high-throughput screening, point-of-care diagnostics, and environmental monitoring. The ability to functionalize the carboxylic acid headgroups opens up a vast design space for creating sensors with high selectivity and sensitivity for a wide array of analytes. [8]Future research will likely focus on integrating these materials into portable devices and microfluidic systems, further enhancing their utility and accessibility for real-world applications. [3]
References
-
10,12-Docosadiynedioic acid | C22H34O4 | CID 544138 - PubChem . Source: National Institutes of Health. [Link]
-
A Polydiacetylene (PDA)-based Colorimetric Sensor for On-site Cyanide Anion Monitoring Integrated with a Lateral Flow Assay Platform | Request PDF . Source: ResearchGate. [Link]
-
Mechanism of Polydiacetylene Blue-to-Red Transformation Induced by Antimicrobial Peptides | Macromolecules . Source: ACS Publications. [Link]
-
Recent Developments in Polydiacetylene-Based Sensors | Request PDF . Source: ResearchGate. [Link]
-
Highly Sensitive Polydiacetylene Ensembles for Biosensing and Bioimaging - PMC . Source: National Institutes of Health. [Link]
-
Colorimetric response in polydiacetylene at the single domain level using hyperspectral microscopy - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06803F . Source: Royal Society of Chemistry. [Link]
-
Control over the color transition behavior of polydiacetylene vesicles using different alcohols . Source: ScienceDirect. [Link]
-
UNIVERSITY OF CALIFORNIA RIVERSIDE Polydiacetylenes for Colorimetric Sensing A Dissertation submitted in partial satisfaction o - eScholarship.org . Source: eScholarship, University of California. [Link]
-
Polydiacetylene a unique material to design biosensors . Source: ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Colorimetric response in polydiacetylene at the single domain level using hyperspectral microscopy - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06803F [pubs.rsc.org]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 10,12-Docosadiynedioic acid | C22H34O4 | CID 544138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Highly Sensitive Polydiacetylene Ensembles for Biosensing and Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Synthesis of Polydiacetylene-Based Biosensors Using 10,12-Docosadiynedioic Acid
Abstract
This comprehensive guide details the synthesis and application of colorimetric biosensors derived from 10,12-Docosadiynedioic acid (DCDA). Polydiacetylene (PDA)-based biosensors offer a versatile platform for visual, label-free detection of a wide array of analytes, a critical need in modern research, diagnostics, and drug development. These materials undergo a distinct blue-to-red color transition in response to external stimuli, providing a clear and immediate readout.[1][2] This document provides a foundational understanding of PDA biosensor mechanics, followed by detailed, field-proven protocols for the preparation of DCDA vesicles, their subsequent polymerization, and strategies for functionalization to achieve analyte specificity. We will explore the causal relationships behind key experimental steps, ensuring both scientific integrity and practical reproducibility for researchers, scientists, and drug development professionals.
Introduction: The Power of Chromatic Polydiacetylene Biosensors
Polydiacetylene-based sensing platforms are a class of "smart" materials that leverage the unique optical properties of conjugated polymers.[1][2] The fundamental principle lies in the 1,4-addition polymerization of self-assembled diacetylene monomers, typically triggered by UV irradiation.[3] This process creates a highly ordered polymer with an alternating ene-yne backbone, which gives the material its characteristic deep blue color.[4]
The magic of these biosensors lies in their response to environmental perturbations. Stimuli such as changes in temperature, pH, or the binding of a target analyte to the sensor surface can disrupt the conjugated backbone of the polymer.[5] This disruption alters the electronic structure of the polymer, causing a dramatic and visually perceptible color change from blue to red, often accompanied by a "turn-on" fluorescence.[1][6] This inherent signal transduction mechanism eliminates the need for complex labeling or secondary detection reagents, making PDA-based biosensors an attractive tool for rapid and point-of-care diagnostics.
The Unique Role of 10,12-Docosadiynedioic Acid (DCDA)
While various diacetylene monomers can be used to construct these biosensors, 10,12-Docosadiynedioic acid (DCDA) offers distinct advantages. As a dicarboxylic acid, DCDA possesses two terminal carboxyl groups, providing a versatile handle for covalent functionalization with biorecognition elements such as antibodies, peptides, or nucleic acids.[7] The symmetrical structure of DCDA can also influence the packing of the monomers in the self-assembled state, which in turn affects the stability and sensitivity of the resulting biosensor.
The alkyl chain length of the diacetylene monomer is a critical parameter that influences the properties of the PDA vesicles.[4][6] Compared to the more commonly used 10,12-pentacosadiynoic acid (PCDA), DCDA has a shorter alkyl chain. This can lead to differences in vesicle stability, polymerization kinetics, and the energy required to induce the blue-to-red color transition.[2][6] Understanding these differences is key to optimizing the performance of DCDA-based biosensors.
Experimental Workflows: From Monomer to Functional Biosensor
The successful synthesis of a DCDA-based biosensor involves a multi-step process, each critical for the final performance of the sensor. The general workflow is as follows:
Caption: Workflow for DCDA-based biosensor synthesis.
Protocol: Preparation of DCDA Vesicles
The formation of stable, unilamellar vesicles is the cornerstone of a reproducible biosensor. This protocol is adapted from established methods for lipid vesicle preparation.[3]
Materials:
-
10,12-Docosadiynedioic acid (DCDA)
-
Chloroform or a chloroform:methanol mixture
-
Deionized water or desired buffer (e.g., PBS)
-
Nitrogen gas source
-
Probe sonicator or mini-extruder with polycarbonate membranes
Procedure:
-
Dissolution: Dissolve DCDA in chloroform in a glass vial to a final concentration of 1-2 mM. Ensure complete dissolution to achieve a homogenous mixture.
-
Film Formation: Evaporate the chloroform under a gentle stream of nitrogen gas while rotating the vial to form a thin lipid film on the vial's inner surface. For larger volumes, rotary evaporation is recommended.
-
Drying: Place the vial under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add deionized water or your chosen buffer to the dried DCDA film to the desired final concentration (typically 1-2 mM).
-
Vesicle Formation (Choose one method):
-
Sonication: Place the vial in an ice bath and sonicate the solution using a probe sonicator. The duration and power of sonication will influence the size and polydispersity of the vesicles.
-
Extrusion: For more uniform vesicle sizes, hydrate the film and subject the solution to several freeze-thaw cycles. Then, extrude the solution through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder.
-
Causality Behind Choices:
-
Solvent Choice: Chloroform is an effective solvent for DCDA, ensuring a uniform molecular dispersion critical for consistent film formation.
-
Thin Film: A thin, uniform film maximizes the surface area for hydration, leading to more efficient vesicle formation.
-
Sonication vs. Extrusion: Sonication is a rapid method but can lead to a wider range of vesicle sizes. Extrusion provides more control over vesicle size, which can be crucial for applications requiring high reproducibility.
Protocol: UV Polymerization of DCDA Vesicles
This step transforms the self-assembled DCDA vesicles into their blue, chromatically active form.
Materials:
-
Prepared DCDA vesicle solution
-
UV lamp (254 nm)
-
Quartz cuvette or 96-well plate
Procedure:
-
Transfer: Transfer the DCDA vesicle solution to a quartz cuvette or a UV-transparent 96-well plate.
-
Irradiation: Expose the solution to 254 nm UV light. The optimal irradiation time will depend on the lamp intensity and the concentration of the DCDA vesicles. It is recommended to monitor the color change and absorbance spectrum to determine the optimal polymerization time. The solution should turn a deep blue.
-
Monitoring: The polymerization process can be monitored by observing the emergence of the characteristic absorbance peak of the blue-phase PDA at approximately 640 nm.
Causality Behind Choices:
-
UV Wavelength: 254 nm is the standard wavelength for inducing the 1,4-addition polymerization of diacetylene monomers.
-
Optimization of Irradiation Time: Insufficient irradiation will result in incomplete polymerization and a faint blue color. Over-exposure can lead to the degradation of the polymer and a shift towards the red phase, reducing the dynamic range of the sensor.
Protocol: Functionalization of PDA Vesicles with Biorecognition Molecules
The terminal carboxyl groups of DCDA provide a convenient attachment point for biorecognition elements via amide bond formation. This protocol describes a common method using EDC/NHS chemistry.
Materials:
-
Blue-phase PDA vesicles
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Biorecognition molecule (e.g., antibody, peptide) with a primary amine group
-
Activation buffer (e.g., MES buffer, pH 6.0)
-
Quenching solution (e.g., hydroxylamine)
Procedure:
-
Activation: To the blue-phase PDA vesicle solution in activation buffer, add EDC and NHS. The molar ratio of DCDA:EDC:NHS should be optimized, but a starting point of 1:5:5 is common. Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
Conjugation: Add the biorecognition molecule to the activated PDA vesicle solution. The optimal concentration of the biorecognition molecule should be determined empirically. Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching: Add a quenching solution to deactivate any unreacted NHS esters.
-
Purification: Remove excess reagents and unconjugated biorecognition molecules by dialysis or size-exclusion chromatography.
Causality Behind Choices:
-
EDC/NHS Chemistry: This is a widely used and efficient method for forming stable amide bonds between carboxyl groups and primary amines.
-
pH of Activation: A slightly acidic pH (around 6.0) is optimal for the activation of carboxyl groups with EDC.
-
Quenching: This step is important to prevent non-specific reactions and to ensure the stability of the functionalized vesicles.
Caption: EDC/NHS chemistry for PDA vesicle functionalization.
Data Analysis and Interpretation
The primary output of a PDA-based biosensor is a colorimetric change, which can be quantified to determine the concentration of the analyte.
Colorimetric Response (CR)
The colorimetric response is typically calculated using the following formula:
CR (%) = [ (A_blue_initial - A_blue_final) / A_blue_initial ] * 100
Where:
-
A_blue_initial is the absorbance of the blue-phase PDA at ~640 nm before the addition of the analyte.
-
A_blue_final is the absorbance of the blue-phase PDA at ~640 nm after the addition of the analyte.
An increase in the CR% corresponds to a greater blue-to-red color transition and, typically, a higher concentration of the analyte.
Quantitative Data Summary
| Parameter | Typical Range | Factors to Optimize |
| DCDA Concentration | 0.5 - 2.0 mM | Vesicle stability, sensitivity |
| Sonication Time | 5 - 20 minutes | Vesicle size and polydispersity |
| Extrusion Pore Size | 50 - 200 nm | Vesicle size uniformity |
| UV Irradiation Time | 5 - 30 minutes | Polymerization efficiency, baseline color |
| EDC:NHS Molar Ratio | 1:1 to 1:5 | Activation efficiency |
| Analyte Incubation Time | 15 - 60 minutes | Reaction kinetics, signal saturation |
Applications in Research and Drug Development
The versatility of DCDA-based PDA biosensors makes them applicable to a wide range of fields:
-
High-Throughput Screening: The visual nature of the readout is amenable to high-throughput screening of compound libraries for drug discovery.
-
Diagnostics: Functionalized PDA biosensors can be developed for the rapid detection of biomarkers for various diseases.
-
Environmental Monitoring: These sensors can be adapted to detect pollutants and toxins in environmental samples.
-
Food Safety: PDA-based sensors can be used to monitor food spoilage and detect contaminants.
Conclusion
The synthesis of polydiacetylene-based biosensors using 10,12-Docosadiynedioic acid provides a powerful and adaptable platform for colorimetric detection. By understanding the fundamental principles of vesicle formation, polymerization, and functionalization, researchers can develop robust and sensitive biosensors tailored to their specific applications. The protocols and insights provided in this guide serve as a comprehensive starting point for harnessing the potential of these remarkable "smart" materials.
References
-
Lee, J., et al. (2019). Polydiacetylene (PDA) Embedded Polymer-Based Network Structure for Biosensor Applications. Gels, 11(1), 66. Available at: [Link]
-
Effect of UV light polymerization on the polydiacetylene phospholipid nanovesicles structure. (2018). Journal of Physics: Conference Series, 1143, 012015. Available at: [Link]
-
Yao, X., et al. (2017). Effect of alkyl chain length on chemical sensing of polydiacetylene and polydiacetylene/ZnO nanocomposites. Journal of Materials Chemistry C, 5(18), 4496-4505. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 544138, 10,12-Docosadiynedioic acid. Retrieved January 26, 2026 from [Link].
-
Chen, Y., et al. (2007). pH response of carboxy-terminated colorimetric polydiacetylene vesicles. Langmuir, 23(16), 8569-8575. Available at: [Link]
-
Kim, J., et al. (2024). Polydiacetylene (PDA) Embedded Polymer-Based Network Structure for Biosensor Applications. Gels, 11(1), 66. Available at: [Link]
-
Deleanu, C., et al. (2021). UV Polymerization of Methacrylates—Preparation and Properties of Novel Copolymers. Materials, 14(10), 2633. Available at: [Link]
-
Guo, Y., et al. (2006). Size Effect of Polydiacetylene Vesicles Functionalized with Glycolipids on Their Colorimetric Detection Ability. Biomacromolecules, 7(5), 1747-1752. Available at: [Link]
-
Akgönüllü, S., et al. (2022). Comparative study of electrochemical-based sensors and immunosensors in terms of advantageous features for detection of cancer biomarkers. Biosensors and Bioelectronics: X, 11, 100202. Available at: [Link]
-
Yoon, B., et al. (2018). Biomolecule-Functionalized Smart Polydiacetylene for Biomedical and Environmental Sensing. Polymers, 10(1), 44. Available at: [Link]
-
Varlas, S., et al. (2022). Membrane Manipulation of Giant Unilamellar Polymer Vesicles with a Temperature‐Responsive Polymer. Angewandte Chemie International Edition, 61(40), e202208630. Available at: [Link]
-
Adhikari, B., et al. (2019). Thermochromic Behavior of Polydiacetylene Nanomaterials Driven by Charged Peptide Amphiphiles. ACS Applied Nano Materials, 2(7), 4432-4440. Available at: [Link]
-
Balakumar, V., et al. (2017). Evaluation of a New Biosensor Based on In-Situ Synthesized PPy-Ag-PVP Nanohybrid for Selective Detection of Dopamine. ACS Applied Materials & Interfaces, 9(3), 2579-2588. Available at: [Link]
-
Basabe-Desmonts, L., et al. (2007). Polydiacetylene vesicles functionalized with N-heterocyclic ligands for metal cation binding. Journal of Materials Chemistry, 17(30), 3209-3216. Available at: [Link]
-
Scindia, Y., et al. (2020). Fluorogenic Biosensing with Tunable Polydiacetylene Vesicles. Chemosensors, 8(4), 110. Available at: [Link]
-
Yao, X., et al. (2017). Effect of alkyl chain length on chemical sensing of polydiacetylene and polydiacetylene/ZnO nanocomposites. New Jersey Institute of Technology Digital Commons. Available at: [Link]
Sources
- 1. Thermochromic Behavior of Polydiacetylene Nanomaterials Driven by Charged Peptide Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorogenic Biosensing with Tunable Polydiacetylene Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchwith.njit.edu [researchwith.njit.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biomolecule-Functionalized Smart Polydiacetylene for Biomedical and Environmental Sensing - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Fabrication and Characterization of Thermochromic Sensors Based on 10,12-Docosadiynedioic Acid
Abstract
This guide provides a comprehensive protocol for the fabrication of thermochromic sensors using 10,12-Docosadiynedioic acid (DCDA). Polydiacetylenes (PDAs), a class of conjugated polymers, exhibit a distinct blue-to-red colorimetric transition in response to external stimuli, making them ideal for visual sensing applications.[1] This document details the underlying scientific principles, a step-by-step fabrication workflow from monomer self-assembly to solid-state sensor creation, and key characterization techniques. By explaining the causality behind experimental choices, this note equips researchers, scientists, and drug development professionals with the knowledge to reliably produce and validate DCDA-based thermochromic sensors for applications such as monitoring temperature-sensitive pharmaceuticals and biological samples.[2][3]
Scientific Foundation: The Mechanism of Polydiacetylene Thermochromism
Polydiacetylenes are synthesized through the 1,4-topochemical polymerization of self-assembled diacetylene monomers, such as DCDA.[4] This polymerization is typically initiated by UV irradiation at 254 nm.[5] The crucial prerequisite for this reaction is the precise alignment of the monomer units in a supramolecular assembly, where adjacent monomers are spaced approximately 5 Å apart with a tilt angle of about 45°.[6] This specific arrangement is stabilized by van der Waals forces between the hydrophobic alkyl chains and, in the case of DCDA, hydrogen bonding between the terminal carboxylic acid groups.[6]
Upon polymerization, a conjugated backbone of alternating double and triple bonds (ene-yne) is formed, resulting in a material with a deep blue appearance.[4] This "blue phase" is characterized by a highly ordered, planar polymer backbone that has a maximum absorption wavelength (λmax) around 630 nm.[7]
The thermochromic behavior is a direct result of conformational changes in this conjugated backbone. When thermal energy is introduced, it disrupts the non-covalent interactions holding the side chains in a rigid conformation. This allows for rotation around the single bonds in the polymer backbone, leading to a more disordered, twisted, and nonplanar structure.[5][6] This structural transition alters the electronic properties of the polymer, shifting the absorption maximum to a lower wavelength (λmax ~540 nm) and causing a visible color change from blue to red.[7] This transition from a metastable blue state to a more thermodynamically stable red state is often irreversible.[6]
Diagram 1: Mechanism of DCDA thermochromism, from monomer to the blue and red polymer phases.
Materials and Equipment
| Reagents & Consumables | Equipment |
| 10,12-Docosadiynedioic acid (DCDA), ≥95%[8] | Bath sonicator |
| Chloroform, HPLC grade | Probe sonicator (optional) |
| Tetrahydrofuran (THF), HPLC grade | Rotary evaporator |
| Deionized water (18.2 MΩ·cm) | UV crosslinker with 254 nm bulbs |
| Syringe filters, 0.22 µm, PTFE | UV-Vis Spectrophotometer |
| Glass vials | Temperature controller/water bath |
| Substrate material (e.g., filter paper, glass slides) | Magnetic stirrer and stir bars |
| Nitrogen gas source | Analytical balance |
Experimental Protocol: Sensor Fabrication
This protocol is divided into three core stages: preparation of DCDA vesicles, photopolymerization to form the blue-phase polymer, and fabrication of a solid-state sensor.
Part A: Preparation of DCDA Vesicles
The initial and most critical step is the formation of well-ordered monomer assemblies. Vesicles are a common and effective morphology for achieving the necessary alignment for successful polymerization.
-
Dissolution: Weigh 10 mg of DCDA powder and dissolve it in 2 mL of a 1:1 (v/v) mixture of Chloroform and THF in a glass vial.
-
Scientific Rationale: A solvent mixture is used to ensure complete dissolution of the amphiphilic DCDA, which has both polar carboxylic acid head groups and a long nonpolar hydrocarbon chain.[9]
-
-
Solvent Evaporation: Gently evaporate the solvent using a rotary evaporator or a stream of nitrogen gas. This will deposit a thin film of DCDA on the walls of the vial.
-
Scientific Rationale: Thin-film hydration is a standard method for forming liposomes and vesicles. It provides a high surface area for the subsequent hydration step, promoting efficient vesicle formation.
-
-
Hydration: Add 10 mL of deionized water to the vial. Seal the vial and heat it in a water bath to approximately 70-80°C (above the phase transition temperature of DCDA) for 30 minutes. Vortex the mixture intermittently.
-
Scientific Rationale: Hydrating the lipid film above its phase transition temperature allows the molecules to become mobile, facilitating their self-assembly into vesicular structures to minimize the unfavorable interaction between the hydrophobic tails and water.
-
-
Vesicle Homogenization: Sonicate the aqueous suspension in a bath sonicator for 15-20 minutes, maintaining the temperature above 70°C. The solution should become a translucent, milky-white dispersion.
-
Scientific Rationale: Sonication provides the energy needed to break down large, multilamellar aggregates into smaller, more uniform vesicles, which is crucial for consistent polymerization and sensor performance.
-
-
Cooling & Annealing: Allow the vesicle solution to cool slowly to 4°C and let it anneal (rest) at this temperature for at least 4-6 hours, or preferably overnight.
-
Scientific Rationale: Slow cooling and annealing allow the DCDA molecules within the vesicle bilayers to pack into the highly ordered crystalline arrangement required for topochemical polymerization.[6]
-
Part B: UV Photopolymerization
This step converts the colorless monomer vesicles into the blue, chromatically active polymer.
| Parameter | Recommended Value | Rationale |
| Wavelength | 254 nm | This wavelength provides sufficient energy to initiate the 1,4-addition polymerization of the diacetylene units.[10] |
| Exposure Time | 1 - 10 minutes | Insufficient time leads to incomplete polymerization. Excessive exposure can potentially damage the polymer backbone. Time should be optimized for the specific UV lamp intensity.[6] |
| UV Dose | ~1 J/cm² | A quantifiable dose ensures reproducibility. The solution should be stirred during irradiation to ensure uniform exposure. |
Protocol:
-
Place the vial containing the cooled DCDA vesicle solution on a magnetic stirrer inside a UV crosslinker equipped with 254 nm bulbs.
-
Irradiate the solution under constant, gentle stirring.
-
Monitor the color change. The solution will gradually turn from colorless/white to a deep blue. The polymerization is typically complete when the color intensity plateaus.
Part C: Fabrication of a Solid-State Sensor
For practical use, the polymerized DCDA vesicles must be immobilized onto a solid support.[4]
-
Substrate Preparation: Cut a piece of filter paper (e.g., Whatman No. 1) to the desired sensor size.
-
Immobilization: Immerse the filter paper into the blue poly-DCDA vesicle solution for 10-15 minutes to allow for thorough saturation.
-
Drying: Carefully remove the substrate from the solution and allow it to air-dry completely in a dark, cool place. The resulting paper should have a uniform blue color.
-
Scientific Rationale: Immobilizing the PDA on a solid matrix like paper enhances its stability and portability, creating a user-friendly sensor.[4]
-
Diagram 2: Step-by-step experimental workflow for the fabrication of a DCDA-based thermochromic sensor.
Characterization and Validation
A successful fabrication process must be validated. UV-Visible (UV-Vis) spectroscopy is the primary method for quantifying the thermochromic transition.[11]
Protocol:
-
Baseline Spectrum: Record the UV-Vis absorbance spectrum of the blue sensor (either in solution or a solid film) at room temperature (e.g., 25°C). Identify the λmax of the blue phase.
-
Thermal Titration: Gradually increase the temperature of the sample using a temperature-controlled cuvette holder or by placing the solid sensor on a hot plate. Record the absorbance spectrum at set temperature intervals (e.g., every 5°C).
-
Identify Transition: Observe the decrease in the absorbance peak of the blue phase (~630 nm) and the corresponding increase in the absorbance peak of the red phase (~540 nm).
-
Quantify Color Change: The colorimetric response (%CR) can be calculated to quantify the transition, using the absorbance values at the two key wavelengths. A common formula is: %CR = [ (Ablue, initial - Ablue, final) / Ablue, initial ] * 100
| Phase | Typical λmax | Appearance | Polymer Backbone Conformation |
| Blue Phase | ~630 nm | Deep Blue | Planar, Highly Ordered[7] |
| Red Phase | ~540 nm | Bright Red/Pink | Twisted, Disordered[7] |
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| No blue color after UV exposure | Incomplete monomer dissolution; Poor self-assembly during hydration; Insufficient annealing time. | Ensure complete solvent evaporation to form a thin film. Increase hydration/sonication temperature. Allow for longer annealing time at 4°C. |
| Weak or pale blue color | Low monomer concentration; Insufficient UV exposure time or intensity. | Increase initial DCDA concentration. Optimize UV irradiation time based on your specific lamp output. |
| Sensor shows poor thermochromic response | Incomplete polymerization; Vesicles aggregated before/during polymerization. | Increase UV exposure time. Ensure sonication produced a homogenous dispersion of vesicles. |
Conclusion
This application note provides a validated, step-by-step protocol for the fabrication of thermochromic sensors from 10,12-Docosadiynedioic acid. By understanding the fundamental principles of diacetylene self-assembly and photopolymerization, researchers can reliably create sensors for a variety of applications. The inherent simplicity and visual nature of the blue-to-red color transition make these materials a powerful tool for temperature monitoring in research, diagnostics, and quality control for temperature-sensitive products.[1][12]
References
- MDPI. (2025-01-15). Polydiacetylene (PDA) Embedded Polymer-Based Network Structure for Biosensor Applications.
- ResearchGate. (2025-01-11). (PDF) Polydiacetylene (PDA) Embedded Polymer-Based Network Structure for Biosensor Applications.
- PMC. Highly Sensitive Polydiacetylene Ensembles for Biosensing and Bioimaging.
- ResearchGate. (2025-08-06). Polydiacetylene a unique material to design biosensors.
- ACS Publications. (2019-01-23). Recent Developments in Polydiacetylene-Based Sensors.
- Fisher Scientific. 10,12-Docosadiynedioic acid, 95%.
- ResearchGate. (2026-01-17). Time–temperature chromatic sensor based on polydiacetylene (PDA) vesicle and amphiphilic copolymer | Request PDF.
-
NIH. (2024-10-10). Exploring the Origins of Low-Temperature Thermochromism in Polydiacetylenes. Available from: [Link]
- Politecnico di Torino. DEVELOPMENT OF UV-BASED POLYMERIZATION TECHNIQUES FOR THE PRODUCTION OF DRUG DELIVERY DEVICES.
- PMC. Thermochromic Behavior of Polydiacetylene Nanomaterials Driven by Charged Peptide Amphiphiles.
- NIH. Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies.
- ResearchGate. (2025-08-06). Tuning of Thermochromic Properties of Polydiacetylene toward Universal Temperature Sensing Materials through Amido Hydrogen Bonding | Request PDF.
- ResearchGate. (2025-08-05). Hydrogen bonding reversibility in poly(10,12-pentacosadiynoic acid)/titanium dioxide composite analyzed by infrared spectroscopy | Request PDF.
- MDPI. Investigation of Polymers as Matrix Materials for Application in Colorimetric Gas Sensors for the Detection of Ammonia.
- MDPI. Thermochromic Polymer Nanocomposites for the Heat Detection System: Recent Progress on Properties, Applications, and Challenges.
- MedCrave online. (2023-08-23). Principles, properties and preparation of thermochromic materials.
- eScholarship.org. UNIVERSITY OF CALIFORNIA RIVERSIDE Polydiacetylenes for Colorimetric Sensing A Dissertation submitted in partial satisfaction o.
- SciELO. Production and Weathering Exposure of Thermochromic Coatings Used as Sensors to Protect Electricity Distribution Systems.
- Thermo Fisher Scientific. (n.d.). 10,12-Docosadiynedioic acid, 95%.
- CONICET. (2018-01-04). Optimization of an UV-Induced Graft Polymerization of Acrylic Acid on Polypropylene Films Using CdS as a Light Sensor.
- MDPI. (2021-11-09). 3D Printed Chromophoric Sensors.
- PubChem. 10,12-Docosadiynedioic acid ditms | C28H50O4Si2 | CID 91696394.
- MedCrave online. (2023-08-23). Principles, properties and preparation of thermochromic materials.
- PubChem. 10,12-Docosadiynedioic acid | C22H34O4 | CID 544138.
Sources
- 1. escholarship.org [escholarship.org]
- 2. Exploring the Origins of Low-Temperature Thermochromism in Polydiacetylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermochromic Polymer Nanocomposites for the Heat Detection System: Recent Progress on Properties, Applications, and Challenges [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermochromic Behavior of Polydiacetylene Nanomaterials Driven by Charged Peptide Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 10,12-Docosadiynedioic acid, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. 10,12-Docosadiynedioic acid, 95% | Fisher Scientific [fishersci.ca]
- 10. iris.polito.it [iris.polito.it]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Esterification of 10,12-Docosadiynedioic acid for liquid crystal synthesis
Esterification of 10,12-Docosadiynedioic Acid for the Synthesis of Novel Thermotropic Liquid Crystals
Introduction: The Rationale for Diacetylenic Liquid Crystals
The synthesis of novel liquid crystalline materials is a cornerstone of advanced materials science, with applications ranging from high-resolution displays to advanced optical sensors. Thermotropic liquid crystals, which exhibit phase transitions dependent on temperature, are of particular interest.[1] Within this class, molecules based on long-chain diacetylenic acids, such as 10,12-docosadiynedioic acid, offer a unique molecular architecture. The rigid diacetylene rod-like core, combined with flexible long alkyl chains introduced via esterification, provides the necessary molecular anisotropy to favor the formation of mesophases.[2]
This application note provides a comprehensive guide to the synthesis of dialkyl 10,12-docosadiynedioates, a class of thermotropic liquid crystals, through the Fischer esterification of 10,12-docosadiynedioic acid. We will delve into the mechanistic underpinnings of the synthesis, provide a detailed experimental protocol, and outline the essential characterization techniques for verifying the successful synthesis and liquid crystalline properties of the target compounds.
The central hypothesis is that by symmetrically esterifying the terminal carboxylic acid groups of 10,12-docosadiynedioic acid with long-chain alcohols, we can systematically modulate the melting and clearing temperatures of the resulting materials, thereby tuning their liquid crystalline phase behavior.
The Chemistry: Fischer-Speier Esterification
The core reaction for this synthesis is the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[3] Given that 10,12-docosadiynedioic acid is a dicarboxylic acid, the reaction will proceed at both ends of the molecule to yield a diester.
The mechanism is a reversible, multi-step process:[3]
-
Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The carbonyl oxygen is deprotonated, regenerating the acid catalyst and yielding the final ester product.
To drive the equilibrium towards the formation of the ester, it is crucial to either use a large excess of the alcohol or to remove the water as it is formed.[1] For the synthesis of long-chain esters, where the alcohol may be less volatile or more expensive to use in vast excess, azeotropic removal of water using a Dean-Stark apparatus is a highly effective strategy.[4]
Detailed Experimental Protocol
This protocol details the synthesis of Didodecyl 10,12-docosadiynedioate, a representative example of a liquid crystal synthesized from 10,12-docosadiynedioic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 10,12-Docosadiynedioic acid | ≥98% | ||
| 1-Dodecanol | ≥98% | ||
| Toluene | Anhydrous | ||
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Catalyst | |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | For neutralization | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | For drying | |
| Dichloromethane (CH₂Cl₂) | HPLC Grade | For chromatography | |
| Hexane | HPLC Grade | For chromatography |
Equipment
-
Round-bottom flask (250 mL)
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Synthesis Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask, add 10,12-docosadiynedioic acid (e.g., 5.0 g, 1 eq.).
-
Add 1-dodecanol (2.2 eq.) and toluene (100 mL).
-
Equip the flask with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar.
-
-
Catalyst Addition:
-
Carefully add concentrated sulfuric acid (0.2 mL) to the reaction mixture while stirring.
-
-
Reaction and Water Removal:
-
Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Continue refluxing for 8-12 hours, or until the theoretical amount of water has been collected, and no more water is observed to be forming.[4]
-
-
Work-up and Neutralization:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a 500 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
100 mL of deionized water.
-
100 mL of saturated sodium bicarbonate solution (repeat twice to ensure complete neutralization of the acid catalyst).[5]
-
100 mL of brine (saturated NaCl solution).
-
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
Purification
The crude product will likely contain unreacted 1-dodecanol and potentially some mono-esterified product. Purification is critical to obtain a material with sharp phase transitions.
-
Column Chromatography:
-
Prepare a silica gel column using a slurry of silica in hexane.
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Load the sample onto the column.
-
Elute the column with a gradient of hexane and dichloromethane, starting with pure hexane and gradually increasing the polarity. The less polar diester will elute before the more polar mono-ester and the long-chain alcohol.
-
-
Recrystallization:
-
The purified fractions containing the diester can be combined and the solvent removed via rotary evaporation.
-
The resulting solid can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate.
-
Visualization of the Synthesis and Workflow
To provide a clear overview of the process, the following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: Fischer esterification of 10,12-docosadiynedioic acid.
Caption: Experimental workflow for liquid crystal synthesis.
Characterization of the Final Product
The successful synthesis and liquid crystalline properties of the dialkyl 10,12-docosadiynedioate must be confirmed through a series of analytical techniques.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance of the broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹) and the appearance of a strong C=O stretch from the ester (around 1740 cm⁻¹) are key indicators of a successful reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR will confirm the molecular structure. In the ¹H NMR spectrum, the appearance of a triplet corresponding to the -CH₂- group adjacent to the ester oxygen (around 4.0-4.2 ppm) is a clear indication of ester formation. The absence of the carboxylic acid proton signal (typically >10 ppm) confirms the completion of the reaction.
Thermal Analysis and Liquid Crystal Phase Identification
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the phase transition temperatures and associated enthalpy changes.[6] The heating and cooling cycles will reveal the melting point (crystal to liquid crystal or isotropic liquid) and the clearing point (liquid crystal to isotropic liquid).[1]
-
Polarized Optical Microscopy (POM): POM is a crucial technique for the visual identification of liquid crystalline phases.[7] The sample is placed on a hot stage between two crossed polarizers. As the temperature is varied, the appearance of birefringent textures (e.g., Schlieren, focal-conic) upon melting of the solid indicates the formation of a liquid crystalline phase. The disappearance of these textures at the clearing point marks the transition to the isotropic liquid.[8]
Expected Results and Troubleshooting
The length of the alkyl chains introduced via esterification significantly influences the mesomorphic properties of the resulting compounds. Generally, longer alkyl chains tend to lower the melting point and may promote the formation of more ordered smectic phases over nematic phases.[9]
| Alkyl Chain Length | Expected Phase Behavior | Notes |
| Short (e.g., C4-C6) | Likely to be non-mesogenic or have a high melting point. | The rigid core dominates, leading to a stable crystal lattice. |
| Medium (e.g., C8-C12) | Nematic or Smectic A phases are probable. | A good balance between the rigid core and flexible chains. |
| Long (e.g., C14-C18) | Predominantly Smectic phases (e.g., Smectic A, Smectic C). | The increased van der Waals interactions between the long chains favor layered structures. |
Troubleshooting:
-
Low Yield: Incomplete reaction can be addressed by increasing the reflux time, ensuring the catalyst is active, or using a more efficient water removal method.
-
Incomplete Reaction (presence of mono-ester): Drive the reaction to completion by using a slight excess of the alcohol and ensuring adequate reaction time. Careful column chromatography is essential to separate the diester from the mono-ester.
-
Broad Phase Transitions: This is often indicative of impurities. Rigorous purification by column chromatography and recrystallization is necessary to obtain sharp and well-defined phase transitions. The presence of unreacted long-chain alcohol can be particularly problematic as it may be difficult to separate from the ester product due to similar boiling points.[4]
Conclusion
The Fischer esterification of 10,12-docosadiynedioic acid with long-chain alcohols is a robust and versatile method for the synthesis of novel thermotropic liquid crystals. The diacetylene core provides a rigid and linear molecular segment, which, when combined with flexible alkyl chains, gives rise to the anisotropic molecular shape necessary for the formation of mesophases. By carefully controlling the reaction conditions and implementing rigorous purification protocols, researchers can synthesize a homologous series of these materials and systematically study the structure-property relationships that govern their liquid crystalline behavior. The analytical techniques of DSC and POM are indispensable tools for the characterization and identification of the resulting thermotropic phases.
References
- Chen, Z., Wen, Y., Fu, Y., Chen, H., M. Ye, & Luo, G. (2017).
- (2015). Synthesis and characterisation of thermotropic liquid-crystalline properties of azomethine dimers.
- (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- (2024).
- (2021).
- (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. Rev.Adv.
- (2020).
- (2018). Synthesis, Characterization and Study the Liquid Crystalline Properties of Some New Bent Compounds Derived from Diethylpyrimidin. Advanced Journal of Chemistry, Section A.
- (2021). Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units. Molecules.
- (2024). Synthesis, Characterization, and Liquid Crystalline Behavior of Ester-Schiff Base Derivatives Attached to Nonyl and Tetradecyl Terminal Chains.
- (2019). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. MDPI.
- (2021). Synthesis and Mesomorphism of Alkyl-deuterated Nematogenic 4-[(2,6-Difluorophenyl)ethynyl]biphenyls. PMC.
- (2008). Synthesis of liquid crystals materials derived from oxadiazole, isoxazole and tetrazole heterocycles. ARKIVOC.
- (2012). Synthesis of diphenyl-diacetylene-based nematic liquid crystals and their high birefringence properties.
- (2016).
- (1990). The Synthesis and Characterization of New Mesogenic Diacetylene Monomers and their Polymers. DTIC.
- (2021). Chemistry Practical Techniques: Solvent Extraction (e.g. to purify an ester or alkyl halide). YouTube.
- (1985). Process for the purification of esters.
- (1981). Process for purifying esters.
- (2022). A green approach for the synthesis of long chain aliphatic acid esters at room temperature.
- (1996). Purification of liquid crystals and liquid crystal composition.
- (2006). Liquid crystal compounds, preparation thereof, and composition containing the same.
- (1988).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sciencemadness Discussion Board - Synthesis of pure esters from long-chain alcohols using Fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. bhu.ac.in [bhu.ac.in]
- 8. ipme.ru [ipme.ru]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Creating Self-Assembled Monolayers with 10,12-Docosadiynedioic Acid
<
Abstract
This document provides a comprehensive guide for the formation, polymerization, and characterization of self-assembled monolayers (SAMs) using 10,12-docosadiynedioic acid (DCDDA). DCDDA is a unique bifunctional molecule featuring two terminal carboxylic acid groups for surface anchoring and a central diacetylene core for UV-induced polymerization. This combination allows for the creation of robust, covalently cross-linked organic thin films on a variety of oxide-containing substrates. The resulting polydiacetylene (PDA) surfaces are chromatically responsive, changing color from blue to red upon exposure to external stimuli, making them ideal platforms for the development of highly sensitive biosensors and other advanced material applications.[1][2] This guide details field-proven protocols, the scientific principles behind experimental choices, and methods for validating monolayer quality, tailored for researchers in materials science, nanotechnology, and drug development.
Principle and Mechanism
Self-assembled monolayers are highly ordered molecular assemblies that spontaneously form on a solid substrate.[3][4] The formation of DCDDA SAMs is driven by the strong affinity of the terminal carboxylic acid headgroups to hydroxylated surfaces such as silicon dioxide (SiO₂), glass, mica, or aluminum oxide (Al₂O₃). Van der Waals interactions between the long alkyl chains (C₂₂) promote a high degree of crystalline packing.
The key feature of a DCDDA monolayer is its ability to undergo topochemical polymerization. When the molecules are precisely aligned in the SAM, exposure to 254 nm UV radiation initiates a 1,4-addition reaction across the conjugated diacetylene units of adjacent molecules.[5] This creates a highly stable, cross-linked polydiacetylene (PDA) backbone, which exhibits a characteristic blue appearance due to its extensive π-conjugated system.[6] Perturbations to this conjugated backbone—caused by thermal, mechanical, or chemical stimuli (e.g., the binding of a target analyte)—alter the electronic structure, resulting in a visible colorimetric transition from blue to red and a corresponding change from a non-fluorescent to a fluorescent state.[7]
Experimental Workflow Overview
The process of creating and validating a DCDDA SAM can be segmented into four principal stages: Substrate Preparation, Monolayer Deposition, UV Polymerization, and Characterization. Each stage is critical for the formation of a high-quality, functional film.
Caption: High-level experimental workflow for DCDDA SAMs.
Materials and Critical Parameters
Success in forming high-quality SAMs is critically dependent on the purity of reagents and the cleanliness of the environment.[8] Even trace contaminants can introduce defects and disrupt monolayer ordering.[9]
Table 1: Reagents and Equipment
| Item | Specification | Supplier Example | Rationale & Notes |
| Molecule | 10,12-Docosadiynedioic acid (DCDDA) | Thermo Scientific Chemicals | Purity ≥95% is recommended. Light-sensitive; store in a cool, dark place.[10][11] |
| Substrates | Silicon wafers, glass slides, mica discs | University Wafer, etc. | Must have a native oxide layer or be pre-treated to be hydrophilic. |
| Solvent | Tetrahydrofuran (THF), Anhydrous | Sigma-Aldrich | DCDDA has poor water solubility.[10] THF is an excellent solvent. Anhydrous grade prevents premature aggregation. |
| Cleaning Agents | H₂SO₄ (98%), H₂O₂ (30%), NH₄OH (28%) | Standard lab suppliers | For Piranha or RCA-1 cleaning procedures to create a pristine, hydroxylated surface. |
| Rinsing Solvents | Ethanol (200 proof), DI Water (>18 MΩ·cm) | Standard lab suppliers | High purity is essential to avoid re-contamination. |
| Environment | Class 1000 cleanroom or better | N/A | Minimize airborne particulate and organic contaminants.[9] |
| Equipment | Sonicator, UV Lamp (254 nm), Nitrogen Gun | Standard lab equipment | UV source should be calibrated for consistent energy delivery. |
Detailed Protocols
4.1. Protocol 1: Substrate Preparation (Piranha Cleaning for SiO₂/Glass)
-
Scientist's Note: Piranha solution is extremely corrosive and reacts violently with organic materials. Always use appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Work inside a certified fume hood. ALWAYS add the peroxide (H₂O₂) to the acid (H₂SO₄), never the reverse.
-
Prepare Piranha Solution: In a clean glass beaker inside a fume hood, slowly and carefully add 1 part 30% H₂O₂ to 3 parts concentrated H₂SO₄. The solution will become very hot.
-
Substrate Immersion: Using acid-resistant tweezers, immerse the silicon or glass substrates into the hot Piranha solution.
-
Cleaning: Leave the substrates in the solution for 15-30 minutes. Vigorous bubbling indicates the oxidation of organic contaminants.
-
Rinsing: Carefully remove the substrates and rinse them copiously with high-purity (>18 MΩ·cm) deionized (DI) water.
-
Final Steps: Rinse the substrates with 200-proof ethanol. Dry them under a stream of dry nitrogen gas.
-
Validation: A properly cleaned hydrophilic surface will sheet water perfectly. Any beading indicates residual organic contamination, requiring the cleaning to be repeated.
-
Storage: Use the substrates immediately for the best results.
4.2. Protocol 2: DCDDA Self-Assembled Monolayer Formation
-
Scientist's Note: The concentration of the DCDDA solution is a balance. Too low, and the kinetics of formation are slow. Too high, and bulk precipitation or multilayer formation can occur. A 1 mM solution is a robust starting point.
-
Prepare DCDDA Solution: Prepare a 1 mM solution of DCDDA in anhydrous THF. Sonication for 5-10 minutes can aid in complete dissolution.[9]
-
Substrate Immersion: Place the freshly cleaned and dried substrates into a clean glass container (e.g., a petri dish or vial). Immediately cover the substrates with the 1 mM DCDDA solution.
-
Incubation: Seal the container to minimize solvent evaporation and contamination. Allow the self-assembly to proceed for 12-24 hours at room temperature. Longer incubation times generally lead to more ordered and densely packed monolayers.[9]
-
Rinsing: After incubation, remove the substrates from the solution. Rinse them thoroughly with fresh THF to remove any physisorbed (non-bonded) molecules.
-
Sonication: Briefly sonicate the substrates in a fresh bath of THF for 1-2 minutes to remove weakly bound aggregates.[9]
-
Final Rinse & Dry: Perform a final rinse with THF, followed by drying under a gentle stream of dry nitrogen. The substrate is now coated with a DCDDA SAM.
4.3. Protocol 3: UV-Induced Polymerization
-
Scientist's Note: The goal of polymerization is to cross-link the monolayer without causing photo-oxidative damage. The optimal exposure time creates the desired blue PDA film; over-exposure can lead to degradation.[12]
-
Position Substrate: Place the DCDDA-coated substrate on a stable surface directly under a 254 nm UV light source. The distance from the lamp to the substrate should be consistent between experiments (e.g., 5 cm).
-
UV Exposure: Irradiate the substrate with the UV light. The total energy dose is critical. A typical exposure time ranges from 1 to 20 minutes.
-
Monitor Color Change: The surface will gradually develop a faint blue, then a deep blue color, indicating the formation of the conjugated polydiacetylene network. The optimal endpoint is the point of maximum blue intensity before any degradation (color fading) is observed.
-
Completion: Once the desired color is achieved, turn off the UV lamp. The substrate now has a robust, cross-linked PDA monolayer.
Caption: Mechanism of DCDDA SAM formation and polymerization.
Characterization and Validation
Validating the quality of the monolayer at each step is crucial for reproducible results.
Table 2: Expected Characterization Results
| Technique | Pre-Polymerization (DCDDA SAM) | Post-Polymerization (PDA Film) | Purpose of Measurement |
| Static Water Contact Angle | 60° - 70° | 65° - 75° | Confirms monolayer formation (hydrophobic chains oriented outwards) and integrity after polymerization. A clean SiO₂ substrate is <10°. |
| Ellipsometry | 2.5 - 3.0 nm | 2.5 - 3.0 nm | Measures the thickness of the monolayer. The value should be consistent with the theoretical length of the DCDDA molecule. |
| UV-Vis Spectroscopy | No significant absorbance in visible range | Strong absorbance peak at ~640 nm (Blue Phase) | Confirms the formation of the π-conjugated PDA backbone. A secondary peak at ~550 nm appears upon transition to the red phase. |
| Atomic Force Microscopy (AFM) | Smooth, uniform surface with low RMS roughness (<0.5 nm) | Smooth surface; may show crystalline domains. | Assesses surface morphology, coverage, and presence of defects or aggregates. |
Troubleshooting Common Issues
Table 3: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Patchy or disordered monolayer (high contact angle variability) | 1. Incomplete substrate cleaning.[8]2. Contaminated solvent or DCDDA reagent.[8]3. Insufficient incubation time.[8] | 1. Repeat substrate cleaning protocol; verify with water sheeting test.2. Use fresh, high-purity anhydrous solvent.3. Increase incubation time to 24-48 hours.[9] |
| No blue color after UV exposure | 1. Monolayer did not form correctly (molecules are disordered).2. Insufficient UV dose (power or time). | 1. Re-fabricate the SAM, focusing on cleanliness and incubation time.2. Increase UV exposure time or check lamp output. |
| SAM peels off or is unstable | 1. Poor initial substrate cleaning.2. Insufficient polymerization (cross-linking). | 1. Ensure a fully hydroxylated, clean surface for strong headgroup binding.2. Optimize UV exposure to ensure sufficient cross-linking without degradation. |
Applications in Research and Development
The unique properties of DCDDA-based PDA films make them a versatile tool for:
-
Label-Free Biosensing: The terminal carboxylic acid groups can be further functionalized (e.g., via EDC/NHS chemistry) to immobilize antibodies, enzymes, or nucleic acids. Binding of a target analyte induces a strain on the PDA backbone, causing a blue-to-red color change for simple, visual detection.[2][13][14]
-
High-Throughput Screening: Monolayers can be prepared in microplate formats to screen for drug candidates or enzyme inhibitors that interact with surface-bound targets.
-
Environmental Sensing: Functionalization with specific receptors allows for the colorimetric detection of toxins, metal ions, or pH changes in aqueous solutions.[1]
References
- Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. ResearchGate. Available from: https://www.researchgate.net/publication/322032231_Preparing_Self-Assembled_Monolayers_SAMs_A_Step-by-Step_Guide_for_Solution-Based_Self-Assembly
- Preparing Self-Assembled Monolayers. Sigma-Aldrich. Available from: https://www.sigmaaldrich.
- Technical Support Center: Troubleshooting Self-Assembled Monolayers (SAMs) Formation. Benchchem. Available from: https://www.benchchem.
- 10,12-Docosadiynedioic acid | C22H34O4. PubChem. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/10_12-Docosadiynedioic-acid
- Polydiacetylene as a Biosensor: Fundamentals and Applications in the Food Industry. ResearchGate. Available from: https://www.researchgate.
- Polymerization of 10,12-Pentacosadiynoic Acid Monolayer at Varying Surface Pressure and Temperature. ResearchGate. Available from: https://www.researchgate.
- Photopolymerization of mixed monolayers and black lipid membranes containing gramicidin A and diacetylenic phospholipids. PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/15236569/
- Highly Sensitive Polydiacetylene Ensembles for Biosensing and Bioimaging. Frontiers. Available from: https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2021.711871/full
- Critical issues in applications of self-assembled monolayers. ResearchGate. Available from: https://www.researchgate.
- Challenges and developments of self-assembled monolayers and polymer brushes as a green lubrication solution for tribological applications. RSC Publishing. Available from: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra02868j
- Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies. NIH. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8747421/
- Polydiacetylene (PDA) Embedded Polymer-Based Network Structure for Biosensor Applications. MDPI. Available from: https://www.mdpi.com/2073-4360/16/2/231
- Biosensing with polydiacetylene materials: structures, optical properties and applications. PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/17922119/
- Formation and Structure of Highly Ordered Self-Assembled Monolayers on Au(111) via Vapor Deposition of Dioctyl Diselenides. MDPI. Available from: https://www.mdpi.com/article/10.3390/nano14121081
- Challenges and breakthroughs in recent research on self-assembly. PubMed. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5090843/
- 10,12-Docosadiynedioic acid, 95%. Fisher Scientific. Available from: https://www.fishersci.com/store/msds?partNumber=L1064703&productDescription=10%2C12-DOCOSADIYNEDIOIC+ACID+95%25+1G&vendorId=VN00033897&countryCode=US&language=en
- Self-Assembled Monolayers Reagents. CD Bioparticles. Available from: https://www.cd-bioparticles.com/products/Self-Assembled-Monolayers-Reagents-738.html
- 10,12-Docosadiynedioic acid ditms | C28H50O4Si2. PubChem. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/91696394
- Crosslinked organosulfur-based self-assembled monolayers: formation and applications. Journal of the Korean Ceramic Society. Available from: https://www.jkcs.or.kr/journal/view.php?doi=10.1007/s43207-020-00091-z
- Fluorogenic Biosensing with Tunable Polydiacetylene Vesicles. MDPI. Available from: https://www.mdpi.com/1424-8220/22/1/365
- 10,12-Docosadiynedioic acid | CAS 28393-02-4. Santa Cruz Biotechnology. Available from: https://www.scbt.com/p/10-12-docosadiynedioic-acid-28393-02-4
- 10,12-Docosadiynedioic acid, 95%. Thermo Fisher Scientific. Available from: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biosensing with polydiacetylene materials: structures, optical properties and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Challenges and breakthroughs in recent research on self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 10,12-Docosadiynedioic acid, 95% | Fisher Scientific [fishersci.ca]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. Photopolymerization of mixed monolayers and black lipid membranes containing gramicidin A and diacetylenic phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Highly Sensitive Polydiacetylene Ensembles for Biosensing and Bioimaging [frontiersin.org]
- 14. mdpi.com [mdpi.com]
Protocol for Crafting Stable, Polymerized Liposomes from 10,12-Docosadiynedioic Acid
Introduction: The Power of Polymerizable Liposomes
In the landscape of advanced drug delivery and biosensor development, liposomes serve as versatile carriers, mimicking cellular membranes to encapsulate and transport active molecules. However, conventional liposomes often suffer from limited stability, restricting their therapeutic and diagnostic potential. Polymerizable lipids, such as 10,12-Docosadiynedioic acid (DCDA), offer a robust solution. The diacetylene groups within the hydrophobic tails of DCDA can be cross-linked upon exposure to UV radiation, forming a durable, polymerized polydiacetylene (PDA) network within the liposomal bilayer. This imparts exceptional mechanical strength and stability to the vesicles, making them resilient to environmental stressors and premature cargo release.[1] This application note provides a comprehensive, step-by-step protocol for the formation of stable, unilamellar DCDA liposomes, detailing the critical parameters and scientific rationale at each stage of the process.
Core Principle: From Monomers to a Stabilized Polymeric Vesicle
The formation of stable DCDA liposomes is a multi-stage process that begins with the self-assembly of DCDA monomers into vesicular structures and culminates in their photopolymerization. The diacetylene moieties of DCDA are the key to this process. When organized in a bilayer, these groups can undergo a 1,4-addition reaction when exposed to 254 nm UV light, creating a conjugated ene-yne backbone.[2] This polymerization locks the lipid molecules in place, significantly enhancing the structural integrity of the liposome.
Below is a graphical representation of the workflow for forming stable DCDA liposomes.
Caption: Workflow for DCDA Liposome Formation.
Materials and Equipment
| Material/Equipment | Purpose |
| 10,12-Docosadiynedioic acid (DCDA) | Polymerizable lipid |
| Chloroform/Methanol (2:1 v/v) | Organic solvent for lipid dissolution |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Aqueous hydration buffer |
| Rotary Evaporator | To create a thin lipid film |
| Water Bath/Heating Block | Temperature control during hydration and extrusion |
| Liposome Extruder | To produce unilamellar vesicles of a defined size |
| Polycarbonate Membranes (100 nm pore size) | For extrusion |
| UV Lamp (254 nm) | For polymerization |
| Dynamic Light Scattering (DLS) Instrument | To measure size, polydispersity index, and zeta potential |
| Round-bottom flask | For lipid film formation |
| Glass syringes | For extrusion |
Experimental Protocol: A Step-by-Step Guide
Part 1: Preparation of DCDA Lipid Film
The initial and critical step is the formation of a thin, uniform lipid film. This ensures even hydration and the subsequent formation of multilamellar vesicles (MLVs).
-
Lipid Dissolution: Dissolve 10-20 mg of DCDA in 1-2 mL of a chloroform/methanol (2:1 v/v) mixture in a round-bottom flask.[3] Ensure the lipid is fully dissolved to form a clear solution. The use of a solvent mixture aids in the complete dissolution of the amphiphilic DCDA.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to 45°C.[3] Rotate the flask to create a thin film of the lipid on the inner surface as the solvent evaporates under reduced pressure.
-
Drying: Once a visible film is formed, continue to evaporate for an additional 30 minutes to ensure the complete removal of residual organic solvent. Place the flask under a high vacuum for at least 2 hours to remove any remaining solvent traces.
Part 2: Hydration of the Lipid Film
This stage involves the self-assembly of DCDA molecules into multilamellar vesicles (MLVs) upon the addition of an aqueous buffer.
-
Buffer Pre-heating: Pre-heat the hydration buffer (PBS, pH 7.4) to a temperature above the phase transition temperature (Tc) of DCDA. The melting point of DCDA is between 110-112°C, which can be used as an estimate for its Tc.[4] Therefore, a hydration temperature of approximately 60-70°C is recommended to ensure the lipid is in a fluid state for proper hydration.[5]
-
Hydration: Add the pre-heated buffer to the round-bottom flask containing the dry lipid film. The volume will depend on the desired final lipid concentration.
-
Vesicle Formation: Agitate the flask gently by hand or on a rotary mixer (without vacuum) for 1-2 hours at the same temperature.[5] This process allows the lipid sheets to swell and detach from the flask wall, forming MLVs.
Part 3: Liposome Sizing by Extrusion
To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is passed through polycarbonate membranes with a defined pore size. This process is crucial for applications requiring a specific particle size.
-
Extruder Assembly: Assemble the liposome extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.
-
Temperature Control: Maintain the extruder and the liposome suspension at the hydration temperature (60-70°C) using a heating block.[6] Extrusion above the Tc prevents the lipid from solidifying and blocking the membrane.
-
Extrusion Process: Load the MLV suspension into one of the extruder's syringes. Force the suspension through the membrane into the second syringe. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of large unilamellar vesicles (LUVs).[7] The number of passes is critical for achieving a narrow size distribution.[7]
The pressure applied during extrusion can influence the final liposome size. For 100 nm pores, a pressure of approximately 125 psi is a good starting point.[8]
Part 4: UV Polymerization for Stabilization
This final step cross-links the DCDA monomers, forming a stable polydiacetylene network that significantly enhances the liposome's robustness.
-
UV Irradiation: Transfer the extruded liposome suspension to a suitable container (e.g., a quartz cuvette or a small beaker). Place the suspension under a 254 nm UV lamp.[2]
-
Polymerization Time: Irradiate the liposome suspension for 10-20 minutes. The optimal irradiation time should be determined empirically, as prolonged exposure can potentially damage the liposomes.[9] A visible color change from colorless to a faint blue or purple hue indicates successful polymerization.
-
Post-Polymerization Annealing: After UV exposure, store the polymerized liposomes at 4°C overnight to allow the bilayer to anneal and stabilize.
The mechanism of UV-induced polymerization is depicted below.
Caption: UV Polymerization of DCDA Liposomes.
Characterization and Quality Control
To ensure the successful formation of stable DCDA liposomes, it is essential to characterize their physicochemical properties.
| Parameter | Technique | Expected Outcome | Significance |
| Size (Hydrodynamic Diameter) | Dynamic Light Scattering (DLS) | 100-150 nm (for 100 nm extrusion membrane)[10] | Critical for in vivo fate and drug delivery applications. |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2[11] | Indicates a homogenous and monodisperse liposome population.[12] |
| Zeta Potential | Dynamic Light Scattering (DLS) | Negative charge (due to carboxylic acid groups of DCDA) | Predicts colloidal stability; a value of ±30 mV or greater suggests good stability.[13] |
| Stability | DLS over time | Minimal change in size and PDI over several weeks at 4°C[14] | Confirms the long-term integrity of the polymerized liposomes. |
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| Low Liposome Yield | Incomplete hydration of the lipid film. | Ensure the lipid film is thin and uniform. Hydrate above the Tc with adequate agitation. |
| Large and Polydisperse Liposomes | Insufficient extrusion passes or incorrect extrusion temperature. | Increase the number of extrusion passes. Ensure the extrusion is performed above the Tc of the lipid. |
| Liposome Aggregation | Low zeta potential or improper storage. | Adjust the pH of the buffer to increase the charge on the liposomes. Store at 4°C. |
| No Color Change After UV Exposure | Insufficient UV dose or improper monomer alignment. | Increase UV irradiation time or intensity. Ensure proper liposome formation for optimal monomer packing. |
Conclusion
This protocol provides a robust framework for the reproducible formation of stable, polymerized 10,12-Docosadiynedioic acid liposomes. By carefully controlling the parameters of lipid film formation, hydration, extrusion, and UV polymerization, researchers can generate high-quality, durable vesicles suitable for a wide range of applications in drug delivery, diagnostics, and materials science. The enhanced stability of these polymerized liposomes offers a significant advantage over conventional liposomal systems, paving the way for more effective and reliable nanomedicines and biosensors.
References
-
Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies. (n.d.). National Institutes of Health (NIH). Retrieved January 26, 2026, from [Link]
-
Advice for optimizing production of liposome using Thin Film Hydration? (2019, November 27). ResearchGate. Retrieved January 26, 2026, from [Link]
- Danaei, M., Dehghankhold, M., Ataei, S., Hasanzadeh Davarani, F., Javanmard, R., Dokhani, A., Khorasani, S., & Mozafari, M. R. (2018). Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems. Pharmaceutics, 10(2), 57.
- Vargas, C., Pezzoli, M., Bezerra, R., Bender, A. T., & Rosa, G. (2016). Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles. Journal of Visualized Experiments, (115).
- Nagy, B., Tömösi, F., Kristó, G., Kelemen, A., & Antal, I. (2022). Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives. Pharmaceutics, 14(9), 1782.
-
Physicochemical characterization and the reduction-responsive stability test of liposomal formulations. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
- Lee, J., Jeong, H., & Kim, J. (2018). Biomolecule-Functionalized Smart Polydiacetylene for Biomedical and Environmental Sensing. Accounts of Chemical Research, 51(5), 1145–1155.
-
Post-Polymerization Modification of Fluoropolymers via UV Irradiation in the Presence of a Photoacid Generator. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Liposome characteristics. (A) Size and polydispersity index (PDI) of... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Intracellular and serum stability of liposomal 2',3'-dideoxycytidine. Effect of lipid composition. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
-
Liposome's Structure and Extrusion: Introduction, Method, and Application. (2023, April 14). Sterlitech. Retrieved January 26, 2026, from [Link]
- Daraee, H., Etemadi, A., Kouhi, M., Alimirzalu, S., & Akbarzadeh, A. (2016). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. International Journal of Nanomedicine, 11, 1851–1861.
- Ong, S. G. M., Chitneni, M., Lee, K. S., Ming, L. C., & Yuen, K. H. (2016). Evaluation of Extrusion Technique for Nanosizing Liposomes. Pharmaceutics, 8(4), 36.
-
Liposome Stability and Storage Testing. (n.d.). CD Formulation. Retrieved January 26, 2026, from [Link]
-
Zeta potentials of liposomes. Liposome suspensions are considered to be... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Volume I 123 Chapter 8 - -REDUCTION OF LIPOSOME SIZE AND PREPARATION OF UNILAMELLAR VESICLES BY EXTRUSION TECHNIQUES. (n.d.). Retrieved January 26, 2026, from [Link]
-
Dexamethasone Loaded Liposomes by Thin-Film Hydration and Microfluidic Procedures: Formulation Challenges. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Liposomes produced by microfluidics and extrusion: A comparison for scale-up purposes. (n.d.). Cascade Prodrug. Retrieved January 26, 2026, from [Link]
-
The preparation of liposomes by extrusion method using polycarbonate... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
- Stability Aspects of Liposomes. (2011).
-
Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives. (2022, August 26). SciSpace. Retrieved January 26, 2026, from [Link]
-
Influence of Ultraviolet Radiation Exposure Time on Styrene-Ethylene-Butadiene-Styrene (SEBS) Copolymer. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Evaluation of Extrusion Technique for Nanosizing Liposomes. (2016, December 6). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Liposome Characterisation and Analysis for Drug Delivery. (n.d.). Intertek. Retrieved January 26, 2026, from [Link]
-
Evaluation of Extrusion Technique for Nanosizing Liposomes. (2016, December 21). National Institutes of Health (NIH). Retrieved January 26, 2026, from [Link]
-
Sequential gentle hydration increases encapsulation in model protocells. (2023, October 15). National Institutes of Health (NIH). Retrieved January 26, 2026, from [Link]
-
Formulation and Optimization of Liposomes for Antihypertensive Drugs. (n.d.). Current Trends in Biotechnology and Pharmacy. Retrieved January 26, 2026, from [Link]
Sources
- 1. ijper.org [ijper.org]
- 2. azonano.com [azonano.com]
- 3. researchgate.net [researchgate.net]
- 4. 10,12-Docosadiynedioic acid, 95% | Fisher Scientific [fishersci.ca]
- 5. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Extrusion Technique for Nanosizing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Liposome Characterisation and Analysis for Drug Delivery [intertek.com]
Application Note: Characterization of 10,12-Docosadiynedioic Acid Polymers using UV-vis Spectroscopy
Introduction: The Chromogenic Promise of Polydiacetylenes
Polydiacetylenes (PDAs) are a remarkable class of conjugated polymers that exhibit dramatic, visually perceptible color changes in response to external stimuli. This chromogenic responsivity makes them exceptional candidates for the development of advanced sensors, particularly in the fields of drug discovery and diagnostics.[1] When self-assembled diacetylene monomers are polymerized, they form a deep blue material with a highly ordered, conjugated backbone of alternating double and triple bonds.[2] Perturbations to this delicate structure—caused by changes in temperature, pH, or the binding of a specific molecule—disrupt the conjugation, leading to a rapid and irreversible transition to a red color.[2][3]
10,12-Docosadiynedioic acid (DCDA) is a key monomer in the synthesis of these "smart" materials. Its dicarboxylic acid structure is amenable to self-assembly into stable vesicles and films, providing a versatile scaffold for creating functional biosensors. Ultraviolet-visible (UV-vis) spectroscopy is the cornerstone technique for characterizing these materials. It offers a straightforward, quantitative method to monitor the polymerization process and to analyze the blue-to-red colorimetric transition that signals a detection event.
This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed protocols and the theoretical underpinnings for the characterization of DCDA polymers using UV-vis spectroscopy.
The Science Behind the Color: Principles of UV-vis Analysis of DCDA Polymers
The intense blue color of polymerized DCDA is a direct result of the extensive π-conjugation along its polymer backbone. This extended system of overlapping p-orbitals significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the polymer absorbs light in the lower energy, longer wavelength region of the visible spectrum, with a characteristic maximum absorbance (λ_max) around 640 nm.[2][3]
Any external stimulus that disrupts the planar conformation of the polymer backbone—such as thermal energy or the binding of an analyte to the vesicle surface—reduces the effective conjugation length. This interruption of the π-system increases the HOMO-LUMO energy gap, causing the absorption maximum to shift to a shorter, higher-energy wavelength, typically around 540 nm, which corresponds to the red phase.[2][3] This phenomenon is illustrated in Figure 1.
Figure 1: Conformational and spectral transition of DCDA polymer.
The extent of this blue-to-red transition is quantified by calculating the Colorimetric Response (%CR), a critical parameter for evaluating sensor performance. A common formula to calculate %CR is:
%CR = [ (PB₀ - PBᵢ) / PB₀ ] x 100%
Where PB = A_blue / (A_blue + A_red), with A_blue being the absorbance at ~640 nm and A_red being the absorbance at ~540 nm. PB₀ is the value before the stimulus, and PBᵢ is the value after.[4]
Experimental Design and Workflow
A typical workflow for preparing and analyzing DCDA polymer vesicles involves three key stages: vesicle synthesis, UV-induced polymerization, and stimuli-induced colorimetric analysis. Each step is critical for achieving reproducible and sensitive results.
Figure 2: Experimental workflow for DCDA polymer characterization.
Detailed Experimental Protocols
Protocol 1: Preparation of DCDA Vesicles
This protocol details the formation of DCDA vesicles using the thin-film hydration method followed by sonication.
Materials:
-
10,12-Docosadiynedioic acid (DCDA)
-
Chloroform or a chloroform/methanol mixture
-
Aqueous buffer (e.g., 10 mM HEPES, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Probe sonicator
-
0.22 µm syringe filter
Procedure:
-
Monomer Dissolution: Dissolve DCDA in chloroform in a round-bottom flask to a final concentration of 1-2 mg/mL. The use of a solvent in which the monomer is highly soluble is crucial for the formation of a uniform thin film.
-
Film Formation: Remove the solvent using a rotary evaporator. This should result in a thin, uniform lipid film on the inner surface of the flask. A uniform film is essential for efficient hydration.
-
Hydration: Add the aqueous buffer to the flask. The volume should be calculated to achieve the desired final monomer concentration (typically 1 mM). Hydrate the film by vortexing the flask for 5-10 minutes at a temperature above the phase transition temperature of the monomer.
-
Vesicle Formation: To create smaller, more uniform vesicles, subject the suspension to probe sonication.[5] This process breaks down large multilamellar aggregates into smaller unilamellar vesicles. Sonication should be performed on ice to prevent excessive heating, which could prematurely alter the monomer structure.
-
Annealing and Storage: After sonication, filter the vesicle solution through a 0.22 µm syringe filter to remove any large aggregates or titanium particles from the sonicator probe. Store the vesicle solution at 4°C overnight to allow the vesicles to anneal and stabilize.[5]
Protocol 2: UV-Induced Polymerization
This protocol describes the topochemical polymerization of the self-assembled DCDA monomers within the vesicles.
Materials:
-
DCDA vesicle suspension
-
UV lamp with an emission maximum at 254 nm
-
Quartz cuvette
Procedure:
-
Sample Preparation: Transfer the DCDA vesicle suspension into a quartz cuvette. Quartz is used because it is transparent to short-wavelength UV light.
-
UV Irradiation: Expose the cuvette to 254 nm UV light.[6] The distance from the lamp and the irradiation time are critical parameters that must be optimized. Polymerization is visually indicated by the appearance of a deep blue color.
-
Monitoring Polymerization: The progress of the polymerization can be monitored by taking UV-vis spectra at set time intervals. An increase in the absorbance peak at ~640 nm signifies the formation of the PDA backbone.[7]
-
Completion of Polymerization: Polymerization is typically considered complete when the absorbance at ~640 nm plateaus, indicating that the majority of the monomers have been converted to polymer.[2] Over-irradiation should be avoided as it can lead to polymer degradation.
Protocol 3: UV-vis Spectroscopic Analysis
This protocol details the acquisition of UV-vis spectra to characterize the colorimetric response.
Materials:
-
Polymerized DCDA vesicle suspension (blue phase)
-
Stimulus of interest (e.g., thermal, pH change, analyte solution)
-
UV-vis Spectrophotometer
Procedure:
-
Baseline Spectrum: Record a UV-vis spectrum of the blue PDA vesicle suspension from 400 nm to 800 nm. This provides the initial absorbance values (A_blue₀ and A_red₀).
-
Application of Stimulus: Introduce the stimulus to the sample. For thermal analysis, this involves heating the sample to a specific temperature.[8] For chemical sensing, a specific volume of the analyte solution is added.
-
Incubation: Allow the sample to incubate with the stimulus for a predetermined period to ensure the colorimetric transition has reached completion or equilibrium.
-
Final Spectrum: Record a second UV-vis spectrum under the same conditions as the baseline. This provides the final absorbance values (A_blueᵢ and A_redᵢ).
-
Data Analysis: Calculate the %CR using the formula provided in Section 2. A higher %CR indicates a more pronounced response to the stimulus.
Data Presentation and Interpretation
The data obtained from UV-vis spectroscopy can be summarized to compare the responsiveness of the DCDA polymer under various conditions.
| Stimulus | Polymer State | Predominant λ_max (nm) | Visual Appearance | Typical %CR |
| None (Baseline) | Blue Phase | ~640 | Blue | 0% |
| Moderate Heat/Analyte | Intermediate | ~640 and ~540 | Purple/Violet | 20-80% |
| High Heat/Analyte | Red Phase | ~540 | Red | >80% |
Troubleshooting and Best Practices
| Issue | Potential Cause | Recommended Solution |
| Low Absorbance/Pale Blue Color | Incomplete polymerization or low monomer concentration. | Increase UV irradiation time or intensity. Confirm initial monomer concentration. |
| Vesicle Aggregation/Precipitation | Improper sonication; non-optimal buffer conditions. | Ensure thorough sonication. Optimize buffer pH and ionic strength. Consider extrusion for uniform vesicle size.[6] |
| Irreproducible %CR Values | Inconsistent stimulus application; vesicle batch-to-batch variability. | Standardize stimulus delivery (e.g., temperature control, precise pipetting). Prepare larger batches of vesicles to minimize variability. |
| Broad Spectral Peaks | Polydisperse vesicle size; polymer degradation. | Optimize sonication/extrusion to achieve a narrow size distribution. Avoid over-exposure to UV light during polymerization. |
Conclusion
The characterization of 10,12-docosadiynedioic acid polymers by UV-vis spectroscopy is a robust and highly informative method. It provides critical data on the success of polymerization and the quantitative colorimetric response to a wide array of stimuli. By following the detailed protocols and understanding the underlying principles presented in this application note, professionals in research and drug development can effectively harness the power of these chromogenic polymers for innovative sensing and diagnostic applications. The ability to fine-tune and accurately measure the response of DCDA-based systems opens the door to creating highly sensitive and specific analytical tools.
References
-
Baek, S., et al. (2020). Tuning the Surface Charge of Self-Assembled Polydiacetylene Vesicles to Control Aggregation and Cell Binding. Polymers, 12(10), 2203. [Link]
-
Jahne, M., et al. (2018). Modifying Polydiacetylene Vesicle Compositions to Reduce Non-Specific Interactions. Journal of Functional Biomaterials, 9(1), 16. [Link]
-
Disa, J., et al. (2025). Fluorogenic Biosensing with Tunable Polydiacetylene Vesicles. Biosensors, 15(1), 1. [Link]
-
Gorham, J. M., et al. (2015). Poly(diiododiacetylene): Preparation, Isolation, and Full Characterization of a Very Simple Poly(diacetylene). Journal of the American Chemical Society, 137(13), 4411-4418. [Link]
-
Cingil, H. E., et al. (2023). Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies. ACS Omega, 8(39), 35867-35877. [Link]
-
Cingil, H. E., et al. (2023). Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies. ACS Omega, 8(39), 35867–35877. [Link]
-
Lee, J., et al. (2023). Colorimetric response in polydiacetylene at the single domain level using hyperspectral microscopy. Chemical Communications, 59(23), 3335-3338. [Link]
-
Tjandra, K., et al. (2020). Fabrication of polydiacetylene particles using a solvent injection method. RSC Advances, 10(47), 28211-28219. [Link]
-
Sun, Y., et al. (2017). a UV-Vis absorption spectra of poly-PCDA and poly-APCDA-PBA vesicles... ResearchGate. [Link]
-
Sebastian, L., & Berinstain, A. (1981). Visible and uv spectra of a polydiacetylene with a side group conjugated to the main chain. The Journal of Chemical Physics, 75, 4349. [Link]
-
Cingil, H. E., et al. (2022). A study on the conformation-dependent colorimetric response of polydiacetylene supramolecules to external triggers. RSC Advances, 12(55), 35695-35703. [Link]
-
Discher, D. E., & Eisenberg, A. (2002). Polymer Vesicles. Science, 297(5583), 967-973. [Link]
-
Tjandra, K., et al. (2020). Fabrication of polydiacetylene particles using a solvent injection method. RSC Advances, 10(47), 28211-28219. [Link]
-
Lee, J., et al. (2016). Colorimetric analysis of painting materials using polymer-supported polydiacetylene films. Analytical Methods, 8(38), 6944-6949. [Link]
-
Discher, B. M., et al. (2001). Preparation, stability, and in vitro performance of vesicles made with diblock copolymers. Biotechnology and Bioengineering, 73(2), 135-150. [Link]
-
Knoll, W., et al. (2002). Photopolymerization of Diacetylene Lipid Bilayers and Its Application to the Construction of Micropatterned Biomimetic Membranes. Langmuir, 18(10), 3943-3953. [Link]
-
Lee, J., et al. (2016). (a) UV-vis absorption spectra and (b) related CR (%) values of... ResearchGate. [Link]
-
Wang, Y., et al. (2024). Preparation of Bis-Polydiacetylene with Reversible Thermochromism and High Sensitivity toward Pb2+ Detection. ACS Applied Polymer Materials. [Link]
-
Lee, J., et al. (2016). Colorimetric analysis of painting materials using polymer-supported polydiacetylene films. Analytical Methods, 8(38), 6944–6949. [Link]
-
Lee, J., et al. (2023). Colorimetric response in polydiacetylene at the single domain level using hyperspectral microscopy. Chemical Communications, 59(23), 3335–3338. [Link]
Sources
- 1. Colorimetric response in polydiacetylene at the single domain level using hyperspectral microscopy - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06803F [pubs.rsc.org]
- 2. Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Colorimetric analysis of painting materials using polymer-supported polydiacetylene films - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ02092E [pubs.rsc.org]
- 5. Tuning the Surface Charge of Self-Assembled Polydiacetylene Vesicles to Control Aggregation and Cell Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modifying Polydiacetylene Vesicle Compositions to Reduce Non-Specific Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fabrication of polydiacetylene particles using a solvent injection method - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00442A [pubs.rsc.org]
- 8. A study on the conformation-dependent colorimetric response of polydiacetylene supramolecules to external triggers - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Note: High-Resolution Topographical and Nanomechanical Analysis of 10,12-Docosadiynedioic Acid Films Using Atomic Force Microscopy
Introduction
10,12-Docosadiynedioic acid (DCDA) is a long-chain diacetylene monomer that exhibits remarkable self-assembly and polymerization properties.[1][2][3] When organized into thin films, DCDA monomers can be prompted by UV irradiation or thermal annealing to undergo a topochemical polymerization, forming highly conjugated polydiacetylene (PDA) polymers.[4] This polymerization is often accompanied by a distinct chromatic transition, typically from colorless to a vibrant blue, and subsequently to a red phase upon further thermal or mechanical stress.[4][5] The resulting PDA films are of significant interest in fields ranging from biosensors to nonlinear optics, owing to their unique electronic and mechanical characteristics.
Atomic Force Microscopy (AFM) is an indispensable tool for the nanoscale characterization of DCDA and PDA films.[6][7][8] Its ability to provide angstrom-scale resolution in three dimensions allows for the direct visualization of molecular-level organization, surface morphology, and polymerization-induced structural changes.[6][9] Furthermore, advanced AFM techniques, such as force spectroscopy, enable the quantitative measurement of nanomechanical properties like Young's modulus and adhesion, offering critical insights into the film's integrity and response to external stimuli.[5][10]
This comprehensive guide provides detailed protocols for the preparation of DCDA films and their subsequent analysis using AFM. We will delve into the rationale behind key experimental steps, offering insights honed from field experience to empower researchers in obtaining high-quality, reproducible data.
I. Materials and Equipment
Materials
| Material | Supplier & Catalog No. (Example) | Purity | Key Considerations |
| 10,12-Docosadiynedioic acid (DCDA) | Thermo Scientific Chemicals | ≥95% | Light-sensitive; store in a cool, dark, and dry place.[1] |
| Chloroform (CHCl₃), HPLC Grade | Sigma-Aldrich | ≥99.8% | Use a volatile solvent to facilitate uniform film formation. |
| Muscovite Mica Substrates | Ted Pella, Inc. | V-1 Grade | Provides an atomically flat surface ideal for AFM.[11][12] |
| Ultrapure Water | Millipore Milli-Q | 18.2 MΩ·cm | Essential for rinsing and cleaning to avoid contamination. |
| Isopropanol and Ethanol | Fisher Scientific | ACS Grade | Used for cleaning AFM cantilevers.[13] |
| Double-sided adhesive tape | 3M | - | For mounting the mica substrate.[14] |
Equipment
| Equipment | Key Specifications |
| Atomic Force Microscope (AFM) | Capable of Tapping Mode (AC mode) and Force Spectroscopy. |
| AFM Cantilevers | Silicon probes suitable for high-resolution imaging in air (e.g., resonant frequency ~300 kHz, spring constant ~40 N/m). |
| Spin Coater | For controlled deposition of DCDA solution. |
| UV Lamp | 254 nm wavelength for photopolymerization.[15] |
| Sonicator Bath | For dissolving DCDA. |
| Cleanroom or Laminar Flow Hood | To minimize particulate contamination during sample preparation. |
| Plasma Cleaner (Optional) | For cleaning cantilevers and substrates.[13] |
II. Experimental Workflow and Protocols
The overall process involves the preparation of the DCDA solution, deposition onto a mica substrate to form a monomer film, photopolymerization, and subsequent AFM analysis.
Caption: Experimental workflow for AFM analysis of DCDA films.
Protocol 1: DCDA Film Preparation and Polymerization
Rationale: This protocol is designed to create a uniform, thin film of DCDA monomers on an atomically flat mica surface, followed by controlled polymerization. The choice of spin coating allows for rapid solvent evaporation and the formation of a relatively homogeneous film.[16]
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare a 0.1 to 1.0 mg/mL solution of DCDA in chloroform.
-
Briefly sonicate the solution (5-10 minutes) to ensure complete dissolution.
-
Causality: Chloroform is an effective solvent for DCDA and its high volatility is crucial for the spin-coating process. The concentration can be tuned to control the final film thickness and coverage.
-
-
Substrate Preparation:
-
Secure a mica disc to a spin coater chuck using double-sided tape.
-
Using fine-tipped tweezers and clear adhesive tape, carefully cleave the top layer of the mica to expose a fresh, atomically flat surface.[11][12]
-
Causality: A freshly cleaved mica surface is pristine and free from contaminants, providing an ideal, ultra-smooth template for the self-assembly of the DCDA film.
-
-
Spin Coating:
-
Immediately after cleaving, place the mica substrate in the spin coater.
-
Dispense a small volume (e.g., 50 µL) of the DCDA solution onto the center of the mica substrate.
-
Spin at 2000-3000 rpm for 60 seconds.
-
Causality: The centrifugal force spreads the solution evenly across the substrate while the solvent rapidly evaporates, leaving behind a thin film of DCDA monomers. Spin speed and time are critical parameters that dictate film thickness.
-
-
Photopolymerization:
-
Place the DCDA-coated substrate under a UV lamp (254 nm) at a fixed distance (e.g., 5-10 cm).
-
Expose the film to UV radiation for 1-15 minutes. A visible change to a light blue color indicates successful polymerization.[4][15]
-
Causality: The 254 nm UV light provides the energy required to initiate the 1,4-addition reaction between adjacent diacetylene moieties, forming the conjugated polymer backbone.[4] Performing this step in an inert atmosphere (e.g., a nitrogen-purged glovebox) can enhance the quality and degree of polymerization by preventing oxidative side reactions.[17]
-
Protocol 2: AFM Imaging and Nanomechanical Analysis
Rationale: This protocol outlines the steps for acquiring high-resolution topographical images and quantitative nanomechanical data. Tapping mode is chosen for initial imaging as it minimizes lateral forces, preventing damage to the relatively soft organic film.[18] Force spectroscopy is then used to probe the local mechanical properties.[5]
Step-by-Step Methodology:
-
AFM Setup and Cantilever Calibration:
-
Mount the sample onto an AFM puck.
-
Install a suitable cantilever into the AFM head. For imaging in air, a standard silicon tapping mode probe is appropriate.
-
Perform laser and photodiode alignment.
-
Calibrate the cantilever's spring constant and deflection sensitivity using an appropriate method (e.g., thermal tune) to enable quantitative force measurements.
-
-
Topographical Imaging (Tapping Mode):
-
Bring the cantilever to the surface and begin scanning in Tapping Mode (AC Mode).
-
Optimize imaging parameters:
-
Setpoint: Adjust to the lowest possible value that maintains stable tracking to minimize tip-sample force.
-
Scan Rate: Start with a slower scan rate (e.g., 0.5-1.0 Hz) for higher quality images.
-
Gains (Integral & Proportional): Tune to ensure accurate tracking of the surface topography without introducing feedback oscillations.
-
-
Acquire images of the surface topography, amplitude, and phase.
-
Causality: Phase imaging is particularly useful for differentiating regions with varying material properties (e.g., adhesion, stiffness), which can reveal domains of polymerized and unpolymerized material or different polymer phases.[8]
-
-
Nanomechanical Mapping (Force Spectroscopy):
-
Select a representative area from the topographical scan.
-
Switch to a force mapping mode (e.g., PeakForce Tapping, Force Volume, or Fast Force Mapping).
-
Acquire a grid of force-distance curves over the selected area. Each curve measures the force on the tip as it approaches, contacts, and retracts from the surface.[19]
-
Causality: This technique provides a wealth of information beyond topography. By analyzing the force curves at each pixel, maps of various mechanical properties can be generated.
-
III. Data Analysis and Interpretation
Topographical Data
From the height images, one can analyze:
-
Film Homogeneity and Defects: Assess the uniformity of the film, and identify cracks, pinholes, or aggregates.
-
Surface Roughness: Calculate the root-mean-square (RMS) roughness to quantify the smoothness of the film.
-
Domain Structure: Observe the formation of crystalline domains or lamellar structures. For instance, self-assembled DCDA can form long parallel stripes on certain substrates.[16]
Nanomechanical Data
By fitting the retraction portion of each force-distance curve with an appropriate contact mechanics model (e.g., Derjaguin-Muller-Toporov, DMT, or Johnson-Kendall-Roberts, JKR), the following quantitative maps can be generated:
| Parameter | Description | Typical Insights for PDA Films |
| Adhesion | The maximum pull-off force required to separate the tip from the surface. | Can reveal differences in surface chemistry and hydrophobicity between different phases of the polymer. |
| Young's Modulus | A measure of the material's stiffness. | Allows for the quantification of changes in film stiffness upon polymerization or during the blue-to-red phase transition.[5] |
| Deformation | The extent to which the tip indents the sample at the peak force. | Provides information on the film's softness and plasticity. |
A recent study on PDA thin films using force spectroscopy revealed that during the blue-to-red transition, the breakthrough force increased significantly while the Young's modulus decreased, highlighting the dramatic impact of side-chain configuration on mechanical properties.[5]
Caption: From Force Curves to Nanomechanical Maps.
IV. Troubleshooting and Best Practices
-
Poor Film Quality: If the film is inhomogeneous, consider adjusting the DCDA concentration or the spin coater speed. Ensure the substrate is exceptionally clean.
-
Image Artifacts: Streaks or repeated features in the image may indicate a blunt or contaminated tip. Replace the cantilever. If the issue persists, check for system vibrations.
-
Difficulty Imaging: If the tip cannot track the surface, the film may be too soft or sticky. Try using a cantilever with a lower spring constant or increasing the drive amplitude in Tapping Mode.
-
Inconsistent Mechanical Data: Ensure the cantilever calibration is accurate. Perform measurements in a controlled environment (temperature and humidity) as these can influence mechanical properties.
V. Conclusion
AFM provides an unparalleled platform for the comprehensive characterization of 10,12-Docosadiynedioic acid films. By combining high-resolution topographical imaging with quantitative nanomechanical mapping, researchers can gain deep insights into the structure-property relationships that govern the performance of these versatile materials. The protocols and insights provided in this guide serve as a robust starting point for scientists and engineers working to harness the potential of polydiacetylene films in advanced applications.
References
-
Wood, M. H., Milan, D. C., Nichols, R. J., Casford, M. T. L., & Horswell, S. L. (2021). A quantitative determination of lipid bilayer deposition efficiency using AFM. RSC Advances, 11(33), 19768–19778. (URL: [Link])
-
Mocanu, A., et al. (2019). AFM Nanotribomechanical Characterization of Thin Films for MEMS Applications. Micromachines, 10(3), 193. (URL: [Link])
-
Kajzar, F., & Tsuruta, T. (2000). Molecular Packings−Photopolymerization Behavior Relationship of Diacetylene Langmuir−Blodgett Films. Langmuir, 16(19), 7490–7495. (URL: [Link])
-
ResearchGate. (n.d.). How to prepare sample for AFM of thin polymer film?. (URL: [Link])
-
ResearchGate. (n.d.). Thermal polymerization of diacetylene SAM. (URL: [Link])
-
ResearchGate. (n.d.). (a-c) AFM images of lipid bilayers containing DiynePC after.... (URL: [Link])
-
Shlyakhtenko, L. S., et al. (2011). Imaging of nucleic acids with atomic force microscopy. Journal of Visualized Experiments, (48), e2234. (URL: [Link])
-
ResearchGate. (n.d.). Atomic force microscopy (AFM) analysis of the polydopamine (PDA) film.... (URL: [Link])
-
Wood, M. H., et al. (2021). A quantitative determination of lipid bilayer deposition efficiency using AFM. RSC Advances, 11(33), 19768-19778. (URL: [Link])
-
Shlyakhtenko, L. S., et al. (2011). Imaging of nucleic acids with atomic force microscopy. Biophysical reviews, 3(1), 1-13. (URL: [Link])
-
ResearchGate. (n.d.). Outcomes of the AFM analysis for the synthesized nano co-polymer. (URL: [Link])
-
MacLeod, M. J., et al. (2021). Striped Poly(diacetylene) Monolayers Control Adsorption of Polyelectrolytes and Proteins on 2D Materials and Elastomers. ACS Applied Nano Materials, 4(7), 7048–7057. (URL: [Link])
-
Ta, T. C., & Sykes, M. T. (2001). Adhesion mode atomic force microscopy study of dual component protein films. Langmuir, 17(18), 5559-5565. (URL: [Link])
-
Biblos-e Archive. (n.d.). New Atomic Force Spectroscopy methods for biomedical applications. (URL: [Link])
-
Zheng, J., Galluzzi, M., & Sugihara, K. (2024). Mechanical Properties of Polydiacetylene Multilayers Studied by AFM Force Spectroscopy. The Journal of Physical Chemistry B, 128(22), 5419–5426. (URL: [Link])
-
Furuishi, T., et al. (2015). Characterization of topical film-forming systems using atomic force microscopy and Raman microspectroscopy. Pharmaceutical development and technology, 20(2), 224-230. (URL: [Link])
-
Ji, J., et al. (2019). Improving diacetylene photopolymerization in monolayers and ultrathin films. Nanoscale, 11(31), 14662-14669. (URL: [Link])
-
Spectra Research Corporation. (n.d.). AFM Characterization of Thin Films: High-Resolution Topography and Functional Properties. (URL: [Link])
-
Pyne, A. (2020). Pre-imaging Setup for High Resolution AFM in Fluid. protocols.io. (URL: [Link])
-
AZoM. (2006). Imaging and Mapping Trends For Polymer Materials. (URL: [Link])
-
Hooke College of Applied Sciences. (2017). Atomic Force Microscopy (AFM) for Polymer Characterization and Analysis. YouTube. (URL: [Link])
-
Wikipedia. (n.d.). 10,12-Docosadiinsäure. (URL: [Link])
-
Wiley Analytical Science. (2023). Atomic force microscopy for layered materials. (URL: [Link])
Sources
- 1. 10,12-Docosadiynedioic acid, 95% | Fisher Scientific [fishersci.ca]
- 2. scbt.com [scbt.com]
- 3. 10,12-Docosadiynedioic acid, 95% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. 10,12-Docosadiin-1,22-disäure – Wikipedia [de.wikipedia.org]
- 5. Mechanical Properties of Polydiacetylene Multilayers Studied by AFM Force Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AFM Nanotribomechanical Characterization of Thin Films for MEMS Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectraresearch.com [spectraresearch.com]
- 8. youtube.com [youtube.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. Characterization of topical film-forming systems using atomic force microscopy and Raman microspectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biophys.w3.kanazawa-u.ac.jp [biophys.w3.kanazawa-u.ac.jp]
- 12. Imaging of nucleic acids with atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3 Pre-imaging Setup for High Resolution AFM in Fluid [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Improving diacetylene photopolymerization in monolayers and ultrathin films - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 18. Protocols | AFM | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 19. azom.com [azom.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 10,12-Docosadiynedioic Acid
Welcome to the technical support center for the synthesis of 10,12-docosadiynedioic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is 10,12-docosadiynedioic acid and what are its primary applications?
10,12-Docosadiynedioic acid is a long-chain dicarboxylic acid containing a diacetylene functional group. Its rigid, conjugated core and terminal carboxylic acid groups make it a valuable monomer for the synthesis of advanced materials. It is a key precursor for creating polydiacetylenes (PDAs), a class of conjugated polymers with unique chromogenic properties. These polymers have applications in biosensors, chemosensors, and radiochromic dosimeters. Additionally, 10,12-docosadiynedioic acid is used in the synthesis of specialized liquid crystals.
Q2: What is the most common synthetic route to 10,12-docosadiynedioic acid?
The most prevalent and efficient method for synthesizing 10,12-docosadiynedioic acid is the oxidative homocoupling of 10-undecynoic acid. This reaction joins two molecules of the terminal alkyne at the alkyne terminus to form a symmetrical 1,3-diyne. Several named reactions can accomplish this, including the Glaser, Eglinton, and Hay couplings.
Q3: What are the key safety precautions to consider during this synthesis?
-
Handling of Copper Salts: Copper salts can be toxic. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Use of Amines: Bases like pyridine and N,N,N',N'-tetramethylethylenediamine (TMEDA) are often used. These can be corrosive and have strong odors. Work in a well-ventilated fume hood.
-
Solvent Safety: Use appropriate precautions for the organic solvents employed, considering their flammability and toxicity.
-
Light Sensitivity: 10,12-docosadiynedioic acid is noted to be light-sensitive. It is good practice to protect the reaction mixture and the final product from direct light to prevent potential side reactions or degradation.
Troubleshooting Guide
Low or No Product Yield
Q4: My reaction has resulted in a very low yield or no desired product. What are the likely causes?
Several factors can contribute to a low yield. The primary areas to investigate are the quality of your starting material, the reaction conditions, and the efficiency of the oxidative coupling.
A4: Systematic Troubleshooting for Low Yield
-
Starting Material Integrity:
-
Purity of 10-Undecynoic Acid: The starting material, 10-undecynoic acid, should be of high purity. Impurities can interfere with the catalyst. The synthesis of 10-undecynoic acid itself, often from 10-undecenoic acid, should be verified to ensure complete conversion and removal of any residual starting material or intermediates.
-
Moisture: The presence of water can negatively impact the reaction, especially in Glaser and Hay couplings. Ensure all glassware is oven-dried and solvents are anhydrous.
-
-
Catalyst and Reaction Conditions:
-
Catalyst Activity: Ensure the copper catalyst (e.g., CuCl, Cu(OAc)₂) is active. If using a Cu(I) salt, it can oxidize to Cu(II) on storage. It's good practice to use freshly opened catalyst or purify it if necessary.
-
Insufficient Base: A base is crucial for deprotonating the terminal alkyne, a key step in the formation of the copper acetylide intermediate. Ensure the correct stoichiometry of the base is used. For dicarboxylic acids, you may need to adjust the amount of base to account for the acidity of the carboxylic acid groups.
-
Inefficient Oxidation: The Glaser and Hay couplings require an oxidant, typically oxygen from the air, to regenerate the active catalyst. Ensure good aeration of the reaction mixture by stirring it vigorously in an open (but protected from contaminants) flask or by bubbling air or oxygen through the solution. The Eglinton coupling uses a stoichiometric amount of a Cu(II) salt, which acts as the oxidant, so external oxygen is not required.
-
-
Reaction Monitoring:
-
TLC Analysis: Use thin-layer chromatography (TLC) to monitor the disappearance of the starting material. If the starting material is not being consumed, it points to an issue with the reaction initiation (catalyst, base, or temperature).
-
Formation of Impurities and Side Products
Q5: My final product is impure, showing multiple spots on TLC or extra peaks in the NMR spectrum. What are the common side reactions?
The most common side reaction in oxidative coupling is the formation of oligomers or polymers. Additionally, incomplete reaction or side reactions involving the carboxylic acid groups can lead to impurities.
A5: Identifying and Mitigating Side Products
-
Polymerization/Oligomerization:
-
Cause: Diacetylenes, especially in the presence of light, heat, or residual catalyst, can undergo further coupling to form polymers. This is more likely if the reaction is run for an extended period or at high temperatures.
-
Solution:
-
Monitor the reaction closely and stop it once the starting material is consumed.
-
Maintain a moderate reaction temperature.
-
Protect the reaction from light.
-
Thoroughly remove the copper catalyst during the workup.
-
-
-
Incomplete Reaction:
-
Symptom: Presence of 10-undecynoic acid in the final product.
-
Solution: Increase the reaction time or re-evaluate the catalyst loading and reaction conditions as described in Q4.
-
-
Side Reactions of Carboxylic Acids:
-
Potential Issue: While less common under typical coupling conditions, the carboxylic acid groups could potentially undergo side reactions if the reaction conditions are too harsh (e.g., very high temperatures).
-
Mitigation: Employ milder reaction conditions. The Hay coupling, which often proceeds at room temperature, can be advantageous.
-
Purification Challenges
Q6: I'm having difficulty purifying the 10,12-docosadiynedioic acid. What are the best practices for purification?
Purification of long-chain dicarboxylic acids can be challenging due to their low solubility in many common organic solvents and their tendency to streak on silica gel.
A6: Strategies for Effective Purification
-
Removal of the Copper Catalyst: This is the first and most critical step in purification.
-
Aqueous Wash: After the reaction, a common method is to perform an aqueous workup. Washing the organic layer with a solution of EDTA, aqueous ammonia, or ammonium chloride can effectively remove copper salts by chelation or complexation.
-
Filtration: Passing the crude reaction mixture through a plug of celite or silica gel can also help in removing the catalyst.
-
-
Recrystallization: This is the most effective method for obtaining high-purity 10,12-docosadiynedioic acid.
-
Solvent Selection: The choice of solvent is crucial. Given the dicarboxylic acid nature and long alkyl chains, you will likely need a polar solvent or a solvent mixture. Ethyl acetate, or mixtures of ethyl acetate and hexane, are good starting points. For very insoluble compounds, hot recrystallization from solvents like ethanol or 2-methoxyethanol may be necessary.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
-
Column Chromatography:
-
When to Use: If recrystallization fails to remove all impurities, column chromatography can be employed.
-
Challenges: Long-chain dicarboxylic acids can be difficult to run on silica gel.
-
Tips:
-
Use a more polar eluent system, often containing a small amount of a polar solvent like methanol and an acid (e.g., acetic acid) to improve the peak shape and prevent streaking.
-
Consider using a different stationary phase, such as alumina.
-
-
Experimental Protocols and Data
Recommended Synthesis Protocol: Hay Coupling
This protocol is a general guideline based on the Hay modification of the Glaser coupling, which offers good solubility of the catalyst complex and often proceeds under mild conditions.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10-undecynoic acid (1 equivalent) in a suitable solvent (e.g., acetone, THF, or a mixture).
-
Catalyst Addition: Add copper(I) chloride (CuCl, ~0.1 equivalents) and N,N,N',N'-tetramethylethylenediamine (TMEDA, ~0.1 equivalents). The solution should turn green or blue, indicating the formation of the copper-TMEDA complex.
-
Reaction: Stir the reaction mixture vigorously, open to the air, at room temperature. The reaction progress can be monitored by TLC by observing the disappearance of the starting material spot and the appearance of a new, lower Rf spot corresponding to the product.
-
Workup:
-
Once the reaction is complete, dilute the mixture with a larger volume of a solvent like ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with a dilute aqueous solution of ammonium chloride (to remove the copper catalyst), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., hot ethyl acetate/hexane) to yield pure 10,12-docosadiynedioic acid as a white to off-white solid.
-
Data Presentation: Comparison of Oxidative Coupling Methods
| Method | Catalyst | Oxidant | Base/Ligand | Typical Solvents | Key Advantages/Disadvantages |
| Glaser Coupling | Cu(I) salt (e.g., CuCl) | Air/O₂ | Ammonia, Amines | Alcohols, Water | Adv: Historically significant. Disadv: Catalyst solubility can be low; requires an oxidant. |
| Eglinton Coupling | Cu(II) salt (e.g., Cu(OAc)₂) (stoichiometric) | None (Cu(II) is the oxidant) | Pyridine | Pyridine, DMF | Adv: Does not require an external oxidant. Disadv: Uses a stoichiometric amount of copper salt, leading to more waste. |
| Hay Coupling | Cu(I) salt (e.g., CuCl) | Air/O₂ | TMEDA | Acetone, THF, Dichloromethane | Adv: Catalyst complex is soluble in a wider range of organic solvents, often milder conditions. Disadv: Requires an oxidant. |
Visualizations
General Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of 10,12-docosadiynedioic acid.
Troubleshooting Decision Tree for Low Yield
Caption: Troubleshooting decision tree for addressing low product yield.
References
-
Organic Syntheses. 10-undecynoic acid. [Link]
- Google Patents. Process for purifying long-chain dicarboxylic acid.
- Google Patents. Process for removing copper (I)
-
Fraunhofer-Gesellschaft. Long-chain dicarboxylic acids from plant oils. [Link]
-
Pearson. Eglinton Reaction Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
NIH. Transesterification of Ethyl-10-undecenoate Using a Cu-Deposited V2O5 Catalyst as a Model Reaction for Efficient Conversion of Plant Oils to Monomers and Fine Chemicals. [Link]
-
Wikipedia. Glaser coupling. [Link]
- Google Patents. Process for preparing long-chain dicarboxylic acids.
-
RSC Publishing. Recent advances and applications of Glaser coupling employing greener protocols. [Link]
-
Organic Chemistry Portal. Glaser Coupling, Hay Coupling. [Link]
-
ResearchGate. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. [Link]
-
PubChem. 10,12-Docosadiynedioic acid ditms. [Link]
-
Organic Syntheses. docosanedioic acid. [Link]
-
ACS Combinatorial Science. Development of Solid-Supported Glaser–Hay Couplings. [Link]
-
NIH. Choice of solvent extraction technique affects fatty acid composition of pistachio (Pistacia vera L.) oil. [Link]
-
ACS Publications. Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes. [Link]
-
NIH. Alternative Bio-Based Solvents for Extraction of Fat and Oils: Solubility Prediction, Global Yield, Extraction Kinetics, Chemical Composition and Cost of Manufacturing. [Link]
-
AMS Laurea - Unibo. Recovery of long dicarboxylic acid chains from aqueous media with solvent-based membrane systems. [Link]
-
PubChem. 10,12-Docosadiynedioic acid. [Link]
-
ACS Publications. Journal of Agricultural and Food Chemistry. [Link]
-
The Good Scents Company. 10-undecenoic acid. [Link]
- Google Patents. Method and system for extracting long chain dicarboxylic acid.
-
MySkinRecipes. World Best Cosmetics/Food/Research Ingredient Portal. [Link]
-
NIH. Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes. [Link]
-
ResearchGate. Is there another way to get rid of the remnants of the copper catalyst?. [Link]
-
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
ACS Publications. Resolution of Carboxylic Acids Using Copper(I)-Promoted Removal of Propargylic Esters under Neutral Conditions. [Link]
-
NIH. NMR and Docking Calculations Reveal Novel Atomistic Selectivity of a Synthetic High-Affinity Free Fatty Acid vs. Free Fatty Acid. [Link]
Preventing premature polymerization of 10,12-Docosadiynedioic acid
Technical Support Center: 10,12-Docosadiynedioic Acid (DCDA)
A Guide to Preventing Premature Polymerization
Welcome to the technical support center for 10,12-Docosadiynedioic acid (DCDA). This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to ensure the successful use of DCDA in your experiments by preventing its premature polymerization.
Understanding the Challenge: The Nature of DCDA Polymerization
10,12-Docosadiynedioic acid is a diacetylene-containing carboxylic acid.[1][2] The diacetylene moiety within its structure is highly susceptible to topochemical polymerization.[3][4][5] This process involves a 1,4-addition reaction of adjacent monomers in the solid state, leading to the formation of a conjugated polymer backbone known as a polydiacetylene (PDA).[4] This polymerization can be triggered by various external stimuli, most notably UV light and heat.[3][5] The resulting polymer is often intensely colored, typically blue or red, which serves as a visual indicator of polymerization.[6]
The primary challenge in working with DCDA is to maintain it in its monomeric form until polymerization is intentionally induced. Premature polymerization can lead to insolubility, altered reactivity, and ultimately, failed experiments. This guide will walk you through the best practices for storage, handling, and troubleshooting to avoid these issues.
Frequently Asked Questions (FAQs)
Q1: My DCDA powder, which was initially off-white, has developed a bluish tint. What does this mean?
A1: A bluish tint is a classic sign of partial polymerization.[7][8] This indicates that the diacetylene groups in some of the DCDA molecules have started to form polydiacetylene chains. This is often due to exposure to light or elevated temperatures during storage or handling. While a very pale blue hue might be acceptable for some applications, a significant color change suggests a considerable degree of polymerization, which could affect its solubility and reactivity in your experiments.
Q2: What are the ideal storage conditions for DCDA to ensure its long-term stability?
A2: To minimize the risk of premature polymerization, DCDA should be stored with the following precautions:
-
Protection from Light: DCDA is light-sensitive.[1] It should always be stored in an amber vial or a container completely wrapped in aluminum foil to block out all light.
-
Temperature Control: Store the compound in a cool, dark place. For long-term storage, refrigeration (2-8 °C) or even freezing (-20 °C) is recommended.[1][9] Avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: While not always mandatory for short-term storage, for extended periods, storing DCDA under an inert atmosphere (e.g., argon or nitrogen) can help prevent oxidative degradation, which can sometimes precede polymerization.[9]
-
Dry Environment: Keep the container tightly sealed to prevent moisture absorption.[1][10]
Q3: I've prepared a solution of DCDA, and it turned blue after a short time. Why did this happen and how can I prevent it?
A3: Polymerization can also occur in solution, although the mechanism is different from the solid-state topochemical reaction. In solution, the aggregation of DCDA molecules can create regions of high local concentration where polymerization can be initiated, especially if the solution is exposed to UV light or heat. To prevent this:
-
Work in Low Light Conditions: Prepare your solutions in a fume hood with the sash down to minimize light exposure, or use a darkroom with a safelight if your application is particularly sensitive.
-
Use Freshly Prepared Solutions: It is best practice to prepare DCDA solutions immediately before use.[9]
-
Solvent Choice: Use high-purity, degassed solvents. While DCDA is insoluble in water, it has solubility in some organic solvents.[1] The choice of solvent can influence the stability of the monomer. Solvents that promote aggregation should be used with caution.
-
Avoid Heat: Do not heat DCDA solutions unless it is a controlled step in your polymerization protocol.
Q4: Can I check the purity of my DCDA to see if it has started to polymerize?
A4: Yes, there are several analytical techniques to assess the purity of your DCDA:
-
Visual Inspection: As mentioned, a change in color from white/off-white to blue or grey is a primary indicator of polymerization.[7][8]
-
UV-Vis Spectroscopy: Monomeric DCDA does not have significant absorption in the visible range. The formation of the polydiacetylene backbone results in strong absorption in the 500-700 nm region. You can dissolve a small sample in a suitable solvent and check for any absorbance in this range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the monomer and detect the presence of polymer, which would present as broad signals.
-
Gas Chromatography (GC): An assay using silylated GC can be used to determine the purity of the DCDA.[7][8]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered when working with DCDA.
| Problem | Potential Cause | Recommended Solution |
| Solid DCDA is discolored (blue or grey). | Exposure to light during storage or handling. | Discard the material if heavily discolored. If only slightly tinted, it may be usable for non-critical applications, but be aware of potential solubility issues. For future prevention, store in a dark, cool environment.[1] |
| Storage at elevated temperatures. | Store at recommended low temperatures (-20°C to 8°C).[9] | |
| DCDA solution rapidly turns blue. | Exposure to UV or ambient light. | Prepare solutions in a dark or low-light environment. Use amber glassware. |
| Use of hot solvent for dissolution. | Dissolve DCDA at room temperature. If gentle warming is necessary, do so cautiously and for a minimal amount of time. | |
| Solvent impurities. | Use high-purity, degassed solvents. | |
| Insoluble particles are present in a freshly prepared DCDA solution. | Partial polymerization of the starting material. | Filter the solution to remove the insoluble polymer. However, this indicates a problem with the DCDA stock. It is best to use a fresh, pure batch. |
| The concentration of DCDA is too high, leading to aggregation and polymerization. | Try preparing a more dilute solution. | |
| Inconsistent results between experiments. | Variable degrees of premature polymerization in the DCDA stock. | Always use DCDA from the same batch for a series of related experiments. Visually inspect the material before each use. |
| Differences in light exposure or temperature during experimental setup. | Standardize your experimental setup to ensure consistent light and temperature conditions. |
Experimental Protocols
Protocol 1: Safe Handling and Preparation of a DCDA Stock Solution
This protocol outlines the steps to minimize premature polymerization during the preparation of a DCDA solution.
-
Preparation of the Workspace: Dim the lights in the laboratory or work in a fume hood with the sash lowered to minimize light exposure.
-
Weighing the DCDA: Use a calibrated analytical balance to weigh the required amount of DCDA. Perform this step as quickly as possible to reduce exposure to light and ambient conditions.
-
Solvent Preparation: Use a high-purity, anhydrous solvent suitable for your application. If possible, degas the solvent by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes before use.
-
Dissolution: Add the weighed DCDA to a clean, dry amber glass vial. Using a calibrated pipette, add the desired volume of the prepared solvent.
-
Mixing: Cap the vial tightly and mix by gentle vortexing or swirling at room temperature until the DCDA is fully dissolved. Avoid using a magnetic stirrer if possible, as the friction and localized heating can potentially initiate polymerization. Do not heat the solution.
-
Storage of the Solution: If the solution is not for immediate use, flush the headspace of the vial with an inert gas, seal it tightly, and store it in a refrigerator (2-8 °C) for the shortest possible time. It is always recommended to use freshly prepared solutions.[9]
Protocol 2: Quality Control Check of DCDA using UV-Vis Spectroscopy
This protocol provides a quick method to assess if significant polymerization has occurred in your DCDA stock.
-
Prepare a Dilute Solution: Accurately prepare a dilute solution of your DCDA in a suitable solvent (e.g., THF or Chloroform) at a known concentration (e.g., 0.1 mg/mL).
-
Acquire the Spectrum: Using a quartz cuvette, measure the UV-Vis spectrum of the solution from 300 nm to 800 nm, using the pure solvent as a blank.
-
Analyze the Data:
-
Monomer: A pure DCDA solution should be colorless and show no significant absorbance in the visible region (above 400 nm).
-
Polymer: The presence of a broad absorption band between 500 nm and 700 nm is indicative of the formation of the polydiacetylene backbone. The intensity of this band correlates with the extent of polymerization.
-
Visualizing the Process
Diagram 1: DCDA Polymerization Pathway
A schematic of the topochemical polymerization of DCDA.
Diagram 2: Troubleshooting Workflow for DCDA
A decision tree for troubleshooting DCDA experiments.
References
- Google Patents. WO2012045738A1 - Process for inhibiting unwanted free-radical polymerization of acrylic acid present in a liquid phase p.
-
ResearchGate. Structural aspects of the topochemical polymerization of diacetylenes. [Link]
- Enkelmann, V. (1984). Structural Aspects of the Topochemical Polymerization of Diacetylenes. In: Polydiacetylenes. Advances in Polymer Science, vol 63. Springer, Berlin, Heidelberg.
-
PubChem. 10,12-Docosadiynedioic acid ditms. [Link]
-
PubChem. 10,12-Docosadiynedioic acid. [Link]
-
Journal of the American Chemical Society. Topochemical Polymerization at Diacetylene Metal–Organic Framework Thin Films for Tuning Nonlinear Optics. [Link]
-
Wikipedia. Topochemical polymerization. [Link]
-
YouTube. Troubleshooting and optimizing lab experiments. [Link]
- Goroff, N. S., et al. (2004). Poly(diiododiacetylene): Preparation, Isolation, and Full Characterization of a Very Simple Poly(diacetylene). Journal of the American Chemical Society, 126(40), 12736–12737.
-
Bitesize Bio. How to Identify Problems with Flow Cytometry Experiment Design – Bad Data Part 3. [Link]
-
SciELO México. Diacetylene-Containing Polymers X. Poly(hexa-2,4-diynylene alkandicarboxylates): Morphology and Properties. [Link]
-
YouTube. 26. Troubleshooting Experiments: Getting An Experiment “To Work” (LE: Module 5, Part 2). [Link]
-
Soft Matter. Topochemical polymerization of dumbbell-shaped diacetylene monomers: relationship between chemical structure, molecular packing structure, and gelation property. [Link]
-
National Center for Biotechnology Information. Selective Chirality-Driven Photopolymerization of Diacetylene Crystals. [Link]
-
PubChem. 10,12-Pentacosadiynoic acid. [Link]
Sources
- 1. 10,12-Docosadiynedioic acid, 95% | Fisher Scientific [fishersci.ca]
- 2. 10,12-Docosadiynedioic acid | C22H34O4 | CID 544138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. staff.ulsu.ru [staff.ulsu.ru]
- 5. Topochemical polymerization - Wikipedia [en.wikipedia.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. 10,12-Docosadiynedioic acid, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. medchemexpress.com [medchemexpress.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
Technical Support Center: Optimizing Langmuir-Blodgett Film Transfer of Diacetylenes
Welcome to the technical support center for optimizing the Langmuir-Blodgett (LB) transfer of diacetylene films. This guide is designed for researchers, scientists, and drug development professionals who are working with these fascinating and versatile molecules. Diacetylenes, with their unique topochemical polymerization properties, offer a pathway to creating highly ordered, conjugated polymer films with applications in sensors, electronics, and biomaterials.[1][2] However, achieving high-quality, defect-free films requires precise control over a multitude of experimental parameters.
This resource is structured to provide both foundational knowledge and practical, in-the-lab troubleshooting advice. We will move from frequently asked questions that build a strong conceptual understanding to a detailed troubleshooting guide that addresses specific experimental challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions about the fundamentals of diacetylene LB films, providing the essential knowledge needed to approach your experiments with confidence.
Q1: What is a Langmuir-Blodgett (LB) film and why is it useful for diacetylenes?
A Langmuir-Blodgett film is an ultrathin film, often just one molecule thick (a monolayer), that is transferred from the surface of a liquid (typically water) onto a solid substrate.[2][3] This technique is particularly advantageous for diacetylene monomers because it allows for the precise control of molecular packing and orientation, which is crucial for their subsequent polymerization.[4][5] The process involves creating a Langmuir film (a monolayer at the air-water interface), compressing it to a desired surface pressure, and then dipping a solid substrate through this film to transfer the ordered molecular layer.[2][6]
Q2: What is topochemical polymerization and why is it important for diacetylene films?
Topochemical polymerization is a solid-state reaction where the crystal lattice of the monomer dictates the stereochemistry of the resulting polymer.[4] For diacetylenes, this means that when the monomer molecules are properly aligned in the LB film, they can undergo a 1,4-addition polymerization upon exposure to UV radiation or thermal annealing, forming a highly conjugated polydiacetylene (PDA) backbone.[1][4] This process is what gives PDA films their unique electronic and optical properties.[1]
Q3: What are the key parameters that influence the quality of a diacetylene LB film?
The quality of a diacetylene LB film is a multifactorial issue. The most critical parameters include:
-
Subphase Composition and Temperature: The purity of the water, its pH, and the presence of any dissolved ions can significantly affect the stability and packing of the diacetylene monolayer. Temperature influences the fluidity of the monolayer.
-
Spreading Solvent: The choice of a volatile, water-insoluble solvent is crucial for the uniform spreading of the diacetylene molecules on the water surface.[7]
-
Surface Pressure: This is the two-dimensional equivalent of pressure and dictates the packing density of the molecules in the monolayer.[6]
-
Dipping Speed and Transfer Ratio: The speed at which the substrate is dipped and withdrawn, along with the transfer ratio (the ratio of the decrease in monolayer area to the coated area of the substrate), are critical for achieving a uniform and complete transfer.
Q4: How do I choose the right diacetylene molecule for my application?
The choice of diacetylene depends on the desired properties of the final polymer film. Key considerations include:
-
Alkyl Chain Length: The length of the hydrophobic alkyl chains influences the stability of the monolayer and the packing of the molecules.[7] A rule of thumb is that the chain should have more than 12 hydrocarbon groups to form a stable monolayer and avoid micelle formation.[7]
-
Head Group: The hydrophilic head group determines the interaction with the subphase and can influence the molecular orientation.
-
Side Groups: Functional side groups can be incorporated to impart specific properties to the polymer, such as sensitivity to certain analytes or compatibility with biological systems.
Part 2: Troubleshooting Guide
This section is designed to help you diagnose and solve common problems encountered during the LB transfer of diacetylene films.
Problem 1: My diacetylene monolayer is unstable and collapses before I reach the target transfer pressure.
Possible Causes and Solutions:
-
Cause: The diacetylene molecule is too soluble in the subphase.
-
Explanation: If the hydrophobic portion of the diacetylene is not large enough, the molecules may dissolve into the water subphase rather than forming a stable monolayer at the interface.[7]
-
Solution:
-
Increase Alkyl Chain Length: Choose a diacetylene derivative with a longer alkyl chain to increase its hydrophobicity.[7]
-
Modify the Subphase: For diacetylenes with acidic head groups, adding divalent cations like Cd²⁺ or Ba²⁺ to the subphase can form salts with the head groups, reducing their solubility and increasing monolayer stability.
-
Lower the Subphase Temperature: Reducing the temperature can decrease the solubility of the diacetylene and improve monolayer stability.
-
-
-
Cause: The spreading solvent is not evaporating completely or is disrupting the monolayer.
-
Explanation: Residual solvent can create defects in the monolayer and lead to instability. The solvent must be volatile and insoluble in water.[7]
-
Solution:
-
Increase the Waiting Time: After spreading the diacetylene solution, wait for a sufficient amount of time (typically 10-20 minutes) to ensure complete solvent evaporation before starting compression.[8]
-
Choose an Appropriate Solvent: Chloroform and hexane are commonly used spreading solvents.[7] Ensure the solvent has a low boiling point and is of high purity.
-
-
-
Cause: The compression speed is too fast.
-
Explanation: Rapid compression can cause the monolayer to buckle and collapse before it reaches a well-ordered state.[6]
-
Solution:
-
Decrease the Compression Speed: Use a slower, more controlled compression rate to allow the molecules to organize into a stable, condensed phase.
-
-
Problem 2: The transfer ratio is low or inconsistent, resulting in an incomplete or non-uniform film.
Possible Causes and Solutions:
-
Cause: The surface pressure is not optimal for transfer.
-
Explanation: The surface pressure needs to be high enough to ensure a condensed, solid-like monolayer, but not so high that the film becomes brittle and difficult to transfer.
-
Solution:
-
Optimize Transfer Pressure: Systematically vary the transfer pressure to find the optimal value for your specific diacetylene. This is often in the range of 20-30 mN/m.[9] A pressure-area isotherm will help identify the condensed phase region.
-
-
-
Cause: The dipping speed is mismatched with the monolayer properties.
-
Explanation: The rate at which the substrate is withdrawn from the subphase must be compatible with the rate at which the monolayer can adhere to the substrate.
-
Solution:
-
Adjust Dipping Speed: Generally, a slower dipping speed (e.g., 1-5 mm/min) is recommended for the first layer to ensure good adhesion. The withdrawal speed can sometimes be slightly higher than the immersion speed.[10]
-
Correlate Speed with Pressure: Higher surface pressures may allow for slightly faster transfer speeds.[10]
-
-
-
Cause: The substrate surface is not properly prepared.
-
Explanation: The substrate must be clean and have the appropriate surface energy (hydrophilic or hydrophobic) to promote uniform film transfer.
-
Solution:
-
Thorough Substrate Cleaning: Use a rigorous cleaning procedure for your substrates (e.g., piranha solution for silicon or glass, followed by thorough rinsing with ultrapure water and drying).
-
Surface Modification: For Y-type deposition (transfer on both upstroke and downstroke), the substrate should be hydrophilic for the first layer. For X-type (transfer only on the upstroke) or Z-type (transfer only on the downstroke) deposition, the surface may need to be made hydrophobic.
-
-
Problem 3: The transferred film shows visible defects like cracks, domains, or "gel-like" structures.
Possible Causes and Solutions:
-
Cause: The monolayer was in a liquid-expanded or mixed phase during transfer.
-
Explanation: For a uniform, defect-free film, the monolayer should be in a condensed, solid-like phase. Transferring from a more fluid phase can lead to reorganization and defect formation on the substrate.
-
Solution:
-
Consult the Pressure-Area Isotherm: Ensure that the transfer pressure is well within the solid-condensed region of the isotherm.
-
Control Subphase Temperature: Lowering the temperature can help induce a more condensed phase.
-
-
-
Cause: Dust or other contaminants are present on the subphase surface.
-
Explanation: Particulate matter can disrupt the monolayer and be incorporated into the film as defects.
-
Solution:
-
Clean the Trough and Barriers Thoroughly: Before each experiment, meticulously clean the Langmuir trough and barriers.
-
Use a Clean Environment: Work in a cleanroom or a laminar flow hood to minimize airborne contaminants.
-
Aspirate the Surface: Before spreading the monolayer, gently aspirate the surface of the subphase to remove any floating impurities.
-
-
-
Cause: The diacetylene material itself contains impurities or has partially polymerized.
-
Explanation: Impurities or oligomers in the starting material can lead to the formation of aggregates or "gel-like" defects in the film.[11]
-
Solution:
-
Use High-Purity Monomer: Ensure the diacetylene monomer is of high purity. Recrystallization may be necessary.
-
Proper Storage: Store the diacetylene monomer in a cool, dark place to prevent premature polymerization.
-
-
Problem 4: The diacetylene film does not polymerize effectively upon UV irradiation.
Possible Causes and Solutions:
-
Cause: The molecular packing in the LB film is not optimal for topochemical polymerization.
-
Explanation: The diacetylene rods must be aligned in a specific geometry for the 1,4-addition reaction to occur.[4][5] Incorrect packing will inhibit polymerization.
-
Solution:
-
Re-optimize Transfer Conditions: Revisit the optimization of surface pressure and subphase composition to achieve the correct molecular packing.
-
Annealing: Gentle annealing of the transferred film before polymerization can sometimes improve the molecular ordering.[12]
-
-
-
Cause: The UV irradiation conditions are not appropriate.
-
Explanation: The wavelength, intensity, and duration of UV exposure are critical for successful polymerization.
-
Solution:
-
Use the Correct Wavelength: Typically, UV light at 254 nm is used for diacetylene polymerization.
-
Optimize Exposure Time: Insufficient exposure will result in incomplete polymerization, while excessive exposure can lead to polymer degradation. A time-course experiment can help determine the optimal exposure duration.
-
Polymerize in an Inert Atmosphere: Performing the photopolymerization under an inert atmosphere (e.g., nitrogen or argon) can enhance the quality of the resulting polydiacetylene.[12]
-
-
Part 3: Experimental Protocols and Data
Protocol 1: Preparation of a Diacetylene Langmuir Film
-
Trough Preparation: Thoroughly clean the Langmuir trough and barriers with a suitable solvent (e.g., chloroform, followed by ethanol and copious amounts of ultrapure water).
-
Subphase Filling: Fill the trough with ultrapure water (resistivity > 18 MΩ·cm).[8] For certain diacetylenes, a buffered subphase or one containing divalent cations may be required.
-
Surface Cleaning: Aspirate the subphase surface to remove any contaminants.
-
Spreading Solution Preparation: Prepare a dilute solution of the diacetylene monomer in a volatile, water-insoluble solvent (e.g., 0.5 mg/mL in chloroform).
-
Spreading: Using a microsyringe, carefully deposit small droplets of the spreading solution onto the subphase surface at various points.[8]
-
Solvent Evaporation: Allow at least 10-20 minutes for the solvent to evaporate completely.[8]
-
Compression: Slowly and steadily compress the monolayer with the barriers at a controlled rate (e.g., 5-10 mm/min) while recording the surface pressure versus area per molecule (isotherm).
-
Film Transfer: Once the desired surface pressure is reached and stabilized in the condensed phase, proceed with the substrate dipping for LB film deposition.
Table 1: Typical Deposition Parameters for Diacetylene LB Films
| Parameter | Typical Range | Rationale |
| Diacetylene Concentration | 0.1 - 1.0 mg/mL | Affects the ease of spreading and the initial surface coverage. |
| Spreading Solvent | Chloroform, Hexane | Must be volatile and water-insoluble for uniform monolayer formation.[7] |
| Subphase | Ultrapure Water (pH 5.5-7) | Provides a clean interface for monolayer self-assembly. pH can affect head group ionization. |
| Subphase Temperature | 18 - 22 °C | Influences monolayer fluidity and stability.[9] |
| Compression Speed | 2 - 10 mm/min | Slower speeds allow for better molecular organization and prevent film collapse. |
| Transfer Pressure | 20 - 30 mN/m | Ensures a condensed, solid-like film suitable for transfer.[9] |
| Dipping Speed | 1 - 5 mm/min | Slower speeds generally result in better transfer quality, especially for the first layer. |
Part 4: Visualizing the Process
Diagram 1: The Langmuir-Blodgett Deposition Process
Caption: Workflow for Langmuir-Blodgett film deposition of diacetylenes.
Diagram 2: Troubleshooting Logic for Monolayer Instability
Caption: Troubleshooting flowchart for premature monolayer collapse.
References
-
Langmuir-Blodgett Transfer Technique. (n.d.). University of Oldenburg. Retrieved from [Link]
-
Langmuir-Blodgett Films a unique tool for molecular electronics. (2011). arXiv. Retrieved from [Link]
-
Langmuir–Blodgett film. (2023). In Wikipedia. Retrieved from [Link]
-
Langmuir Films. (n.d.). Nanoscience Instruments. Retrieved from [Link]
-
Properties and Applications of Stimuli-Responsive Diacetylenes. (2021). Crystal Growth & Design. Retrieved from [Link]
-
Design and Characterization of Langmuir–Blodgett Films Incorporating Europium Complexes and Nucleoside Derivatives for Cancer Therapeutic Applications. (2024). National Institutes of Health. Retrieved from [Link]
-
Recent Progress in the Applications of Langmuir–Blodgett Film Technology. (2024). Polymers. Retrieved from [Link]
-
Troubleshooting and Mitigating Gels in Polyolefin Film Products. (2013). ResearchGate. Retrieved from [Link]
-
Troubleshooting and mitigating gels in polyethylene film products. (2014). Journal of Plastic Film & Sheeting. Retrieved from [Link]
-
Improving diacetylene photopolymerization in monolayers and ultrathin films. (2016). Nanoscale. Retrieved from [Link]
-
Diacetylene polymerization on a bulk insulator surface. (2017). ResearchGate. Retrieved from [Link]
-
Lattice and defect structures of polymerizable diacetylene Langmuir-Blodgett films studied by scanning force microscopy. (1995). Journal of Vacuum Science & Technology B: Microelectronics and Nanometer Structures. Retrieved from [Link]
-
Molecular Packings−Photopolymerization Behavior Relationship of Diacetylene Langmuir−Blodgett Films. (2002). The Journal of Physical Chemistry B. Retrieved from [Link]
-
Thin-film polydiacetylenes of a stable blue phase based on symmetrical and unsymmetrical diacetylene N-arylcarbamates. (1994). ResearchGate. Retrieved from [Link]
-
Polymerization of modified diacetylenes in Langmuir films. (2000). Åbo Akademi University. Retrieved from [Link]
-
Investigation of the structure of polymer diacetylene Langmuir-Blodgett films. (1990). Molecular Crystals and Liquid Crystals Incorporating Nonlinear Optics. Retrieved from [Link]
-
Diacetylene polymerization on a bulk insulator surface. (2017). Nanoscale. Retrieved from [Link]
-
Structural aspects of the topochemical polymerization of diacetylenes. (1979). Advances in Polymer Science. Retrieved from [Link]
-
Unexpected Order–Disorder Transition in Diacetylene Alcohol Langmuir Films. (2021). The Journal of Physical Chemistry Letters. Retrieved from [Link]
-
Polymerization of Langmuir–Blodgett films of diacetylenes. (2000). Surface Science. Retrieved from [Link]
-
Structural aspects of the topochemical polymerization of diacetylenes. (1979). ResearchGate. Retrieved from [Link]
-
Mechanically Sensitive Polydiacetylene Langmuir Films: Structure, Properties and Applications. (2018). eScholarship.org. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Progress in the Applications of Langmuir–Blodgett Film Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Langmuir–Blodgett film - Wikipedia [en.wikipedia.org]
- 4. staff.ulsu.ru [staff.ulsu.ru]
- 5. researchgate.net [researchgate.net]
- 6. arxiv.org [arxiv.org]
- 7. nanoscience.com [nanoscience.com]
- 8. Design and Characterization of Langmuir–Blodgett Films Incorporating Europium Complexes and Nucleoside Derivatives for Cancer Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Langmuir-Blodgett Transfer Technique // University of Oldenburg [uol.de]
- 11. researchgate.net [researchgate.net]
- 12. Improving diacetylene photopolymerization in monolayers and ultrathin films - Nanoscale (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Mastering Vesicle Size Control of 10,12-Docosadiynedioic Acid (DCDA) Assemblies
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 10,12-Docosadiynedioic acid (DCDA). This resource provides in-depth troubleshooting, frequently asked questions (FAQs), and expert-driven protocols to empower you with precise control over the size and stability of your DCDA vesicle formulations.
Introduction to DCDA Vesicle Self-Assembly
10,12-Docosadiynedioic acid is a unique diacetylenic carboxylic acid renowned for its ability to self-assemble into well-defined, polymerizable vesicles. These structures are of significant interest in drug delivery, biosensing, and materials science due to their stability and the functional versatility offered by the embedded diacetylene groups, which can be cross-linked via UV irradiation.
The assembly process is primarily driven by the pH-dependent ionization of DCDA's terminal carboxylic acid groups. At high pH, deprotonation leads to electrostatic repulsion that favors the formation of spherical vesicles. However, achieving consistent and targeted vesicle sizes can be challenging, as the process is highly sensitive to a range of experimental parameters. This guide will help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism driving DCDA self-assembly into vesicles?
A1: The self-assembly of DCDA is predominantly controlled by pH. DCDA has two carboxylic acid head groups. At a pH above its apparent pKa, these groups deprotonate, becoming negatively charged (-COO⁻). The resulting electrostatic repulsion between the head groups, combined with the hydrophobic interactions of the long hydrocarbon tails, forces the molecules to arrange into bilayers that close upon themselves to form vesicles. This minimizes the exposure of the hydrophobic chains to the aqueous environment.
Q2: Why is my DCDA solution forming tubules or precipitates instead of vesicles?
A2: The formation of non-vesicular structures like tubules or crystalline precipitates is typically an indication of suboptimal pH conditions. At lower pH values (approaching the pKa), the carboxylic acid groups are protonated and neutral. This allows for stronger hydrogen bonding between the head groups, favoring the formation of more ordered, flatter structures like tubules or ribbons. If the pH is too low, the insolubility of the protonated DCDA can lead to precipitation.
Q3: Can temperature be used to control DCDA vesicle size?
A3: Yes, temperature is a critical parameter. The formation of DCDA vesicles is an entropically driven process. Generally, preparing the vesicles at elevated temperatures (e.g., 60-80°C) can lead to the formation of smaller, more uniform vesicles. This is because the increased thermal energy enhances molecular motion, preventing the formation of large, kinetically trapped aggregates and favoring the thermodynamically stable smaller vesicles. Subsequent cooling will then lock in this size distribution.
Q4: How does the choice of solvent affect vesicle formation?
A4: While DCDA vesicles are formed in an aqueous solution, the initial dissolution of DCDA often requires an organic co-solvent due to its low aqueous solubility. The choice and concentration of this co-solvent can impact the final vesicle size. For instance, using a volatile co-solvent like ethanol and then removing it via evaporation or dialysis is a common method. The rate of co-solvent removal can influence the final vesicle size; slower removal rates often lead to larger vesicles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing a systematic approach to diagnosis and resolution.
Issue 1: High Polydispersity Index (PDI) / Inconsistent Vesicle Size
Symptoms:
-
Dynamic Light Scattering (DLS) data shows a PDI > 0.3.
-
Batch-to-batch variability in mean vesicle diameter.
-
Electron microscopy reveals a wide range of vesicle sizes.
Potential Causes & Step-by-Step Solutions:
-
Inhomogeneous pH Environment: Local pH variations during the addition of base can lead to the simultaneous formation of different structures.
-
Solution: Ensure rapid and uniform mixing when adjusting the pH. Add the base (e.g., NaOH) dropwise to the DCDA solution while vigorously stirring. It is recommended to use a calibrated pH meter for real-time monitoring.
-
-
Inadequate Thermal Control: Temperature fluctuations during vesicle formation can broaden the size distribution.
-
Solution: Use a temperature-controlled water bath or heating block to maintain a constant, elevated temperature (e.g., 70°C ± 1°C) throughout the vesicle preparation process. Allow the solution to equilibrate at the target temperature before pH adjustment.
-
-
Inefficient Sonication or Extrusion: Post-formation sizing methods may not be optimized.
-
Solution:
-
Probe Sonication: Use a calibrated probe sonicator with a defined power output. Sonicate in pulses (e.g., 30 seconds on, 30 seconds off) in an ice bath to prevent overheating, which can degrade the DCDA.
-
Extrusion: For highly uniform populations, pass the vesicle suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm). Multiple passes (e.g., 11-21 times) are recommended for optimal results.
-
-
Issue 2: Vesicle Aggregation and Instability
Symptoms:
-
Visible cloudiness or precipitation in the vesicle suspension over time.
-
An increase in the average particle size as measured by DLS over hours or days.
-
Vesicles appear clumped in microscopy images.
Potential Causes & Step-by-Step Solutions:
-
Suboptimal Final pH: If the final pH of the suspension is too low, some vesicles may begin to protonate and aggregate.
-
Solution: Ensure the final pH is sufficiently above the pKa to maintain electrostatic repulsion. A pH of 8.0-9.0 is often a stable range. Buffer the final suspension if necessary, but be mindful that high ionic strength can also screen charges and lead to aggregation.
-
-
High Ionic Strength: The presence of excess ions in the solution can shield the electrostatic repulsion between vesicles, leading to aggregation.
-
Solution: Use deionized, high-purity water. If a buffer is required, use the lowest concentration that effectively maintains the pH. If the preparation method introduces high salt concentrations, consider dialysis or diafiltration to purify the vesicle suspension.
-
Experimental Protocol: Preparation of Size-Controlled DCDA Vesicles via Extrusion
This protocol provides a reliable method for producing DCDA vesicles with a mean diameter of approximately 100 nm.
Materials:
-
10,12-Docosadiynedioic acid (DCDA)
-
Sodium hydroxide (NaOH), 0.1 M solution
-
High-purity deionized water
-
Mini-extruder apparatus
-
Polycarbonate membranes (100 nm pore size)
-
Whatman filter paper (optional, for support)
Procedure:
-
DCDA Dispersion: Weigh 10 mg of DCDA and add it to 10 mL of deionized water in a glass vial.
-
Heating: Place the vial in a water bath pre-heated to 70°C. Allow the dispersion to heat for 15 minutes.
-
pH Adjustment: While stirring vigorously, slowly add the 0.1 M NaOH solution dropwise until the DCDA dissolves and the solution becomes clear. Continue adding NaOH until a final pH of 8.5 is reached. Use a calibrated pH meter for this step.
-
Hydration: Keep the solution at 70°C for an additional 30 minutes to ensure complete hydration and vesicle formation.
-
Extrusion:
-
Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes (optionally supported by filter paper).
-
Heat the extruder block to 70°C.
-
Load the warm DCDA vesicle solution into one of the syringes.
-
Pass the solution back and forth through the membranes a total of 21 times.
-
-
Cooling & Storage: Allow the extruded vesicle suspension to cool to room temperature. Store at 4°C.
-
Characterization: Analyze the vesicle size and PDI using Dynamic Light Scattering (DLS).
Visualization of Key Processes
DCDA Self-Assembly Pathway
The following diagram illustrates the pH-dependent self-assembly of DCDA into different supramolecular structures.
Caption: pH-dependent self-assembly of DCDA.
Vesicle Size Control Workflow
This workflow outlines the key steps and decision points for controlling the final size of DCDA vesicles.
Caption: Workflow for DCDA vesicle sizing.
References
This guide was compiled using principles and methodologies established in the field of lipid and polymer self-assembly. For further reading, please consult the primary literature on diacetylenic lipid and fatty acid vesicles.
Technical Support Center: Stabilization of 10,12-Docosadiynedioic Acid (DCDA) Vesicles
This technical support guide is designed for researchers, scientists, and drug development professionals working with 10,12-Docosadiynedioic acid (DCDA) vesicles. Here, we address common challenges related to their stability, with a primary focus on preventing aggregation. This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to facilitate your experimental success.
Section 1: Understanding DCDA Vesicle Aggregation: FAQs
Q1: What are DCDA vesicles and why is their stability important?
10,12-Docosadiynedioic acid (DCDA) is a diacetylenic carboxylic acid that can self-assemble into vesicles in aqueous solutions. These vesicles are of significant interest in drug delivery, biosensing, and materials science due to their unique properties. A key feature of DCDA vesicles is their ability to be polymerized upon exposure to UV light (typically at 254 nm), forming a robust, cross-linked polydiacetylene (PDA) shell. This polymerization process imparts enhanced stability to the vesicles.[1]
The stability of DCDA vesicles is crucial for their functionality. Aggregation, the process where individual vesicles clump together, can lead to a loss of their desirable properties, such as a defined size distribution, encapsulation efficiency, and responsive characteristics. For therapeutic applications, vesicle aggregation can impact bioavailability and biodistribution, while in biosensors, it can lead to false signals and reduced sensitivity.
Q2: What are the primary causes of DCDA vesicle aggregation?
The aggregation of DCDA vesicles is governed by a balance of attractive and repulsive forces between the vesicles. The primary factors that contribute to aggregation include:
-
Intermolecular forces: van der Waals forces are inherent attractive forces between molecules and can draw vesicles together.
-
Surface charge: DCDA is a dicarboxylic acid, meaning its surface charge is highly dependent on the pH of the surrounding medium. At a pH below the pKa of the carboxylic acid groups, the vesicles will have a reduced negative surface charge, leading to weaker electrostatic repulsion and a higher tendency to aggregate.
-
Temperature: Temperature can influence the fluidity of the vesicle membrane and the kinetic energy of the vesicles. While elevated temperatures can sometimes increase the rate of aggregation, for some lipid systems, cooling can also induce aggregation.[2]
-
Ionic strength of the medium: High concentrations of salts in the buffer can screen the surface charges on the vesicles, reducing the electrostatic repulsion and promoting aggregation.
-
Impurities: The presence of impurities can alter the surface properties of the vesicles and induce aggregation.
Q3: How does UV polymerization enhance the stability of DCDA vesicles against aggregation?
UV polymerization of the diacetylene groups in the DCDA monomers creates a covalently cross-linked polymer network within the vesicle bilayer.[1][3] This polymerization has several stabilizing effects:
-
Mechanical Rigidity: The polymerized shell provides mechanical strength and rigidity to the vesicles, making them less prone to deformation and fusion upon collision.
-
Reduced Inter-vesicular Interactions: The rigid polymer network can reduce the exchange of lipid molecules between vesicles, a phenomenon that can contribute to instability.[3]
-
Enhanced Colloidal Stability: A higher degree of polymerization generally leads to improved overall stability of the vesicles.[1]
Section 2: Troubleshooting Guide for DCDA Vesicle Aggregation
This section provides a systematic approach to troubleshooting common issues encountered during the preparation and stabilization of DCDA vesicles.
Issue 1: Vesicles aggregate immediately after preparation (before polymerization).
-
Q: My DCDA vesicles are clumping together right after I form them. What could be the cause and how can I fix it?
A: This is a common issue often related to the formulation and preparation method. Here’s a step-by-step guide to troubleshoot this problem:
Troubleshooting Workflow: Pre-Polymerization Aggregation
Caption: Troubleshooting workflow for pre-polymerization aggregation of DCDA vesicles.
Causality Explained:
-
pH: The carboxylic acid head groups of DCDA need to be deprotonated (negatively charged) to ensure sufficient electrostatic repulsion between vesicles. If the pH of your hydration buffer is too low, the vesicles will be closer to their isoelectric point and will aggregate.
-
Temperature: Hydration should be performed above the phase transition temperature of the DCDA to ensure proper lipid mobility and vesicle formation.
-
Sonication/Extrusion: Inconsistent energy input during sonication can lead to a broad size distribution and the presence of larger, less stable aggregates. Extrusion through polycarbonate membranes can provide more uniform, smaller vesicles that are less prone to aggregation.[1]
-
Concentration: High concentrations of DCDA can lead to increased vesicle-vesicle collisions and a higher likelihood of aggregation.
-
Issue 2: Vesicles aggregate during or after UV polymerization.
-
Q: My DCDA vesicles look fine before UV exposure, but they aggregate during or after the polymerization step. Why is this happening?
A: Aggregation during or after polymerization can be due to several factors related to the polymerization process itself and the subsequent stability of the polymerized vesicles.
Troubleshooting Workflow: Post-Polymerization Aggregation
[1] 2. Temperature Control: UV lamps can generate heat, which can increase the kinetic energy of the vesicles and promote aggregation. Maintaining a constant, cool temperature during polymerization is important. 3. Stabilizers: For particularly challenging systems, the inclusion of steric stabilizers can prevent aggregation. PEGylated lipids incorporated into the vesicle membrane create a hydrophilic brush layer that sterically hinders vesicle-vesicle approach. Alternatively, post-polymerization coating with a polymer like chitosan can provide a protective layer and enhance stability through electrostatic and steric effects. [4] 4. Storage Conditions: Polymerized vesicles should be stored in an appropriate buffer at a suitable temperature (typically 4°C) to maintain their stability over time. Freezing can damage the vesicles unless a cryoprotectant is used.
Section 3: Experimental Protocols and Data
Protocol 1: Preparation of DCDA Vesicles by Thin-Film Hydration
This is a widely used method for preparing DCDA vesicles.
Materials:
-
10,12-Docosadiynedioic acid (DCDA)
-
Chloroform
-
Hydration buffer (e.g., 10 mM Tris-HCl, pH 8.0)
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (optional)
Procedure:
-
Film Formation: Dissolve a known amount of DCDA in chloroform in a round-bottom flask.
-
Solvent Evaporation: Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add the pre-warmed hydration buffer (above the phase transition temperature of DCDA) to the flask.
-
Vesicle Formation: Agitate the flask to hydrate the lipid film. This can be done by gentle shaking or vortexing. For smaller, more uniform vesicles, sonicate the suspension using a bath or probe sonicator.
-
Sizing (Optional): To obtain a more uniform size distribution, extrude the vesicle suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm). [5]6. Characterization: Analyze the vesicle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). [6]
Protocol 2: UV Polymerization of DCDA Vesicles
Materials:
-
DCDA vesicle suspension
-
UV lamp (254 nm)
-
Quartz cuvette or a suitable reaction vessel
-
Stir plate (optional)
Procedure:
-
Sample Preparation: Place the DCDA vesicle suspension in a quartz cuvette.
-
UV Exposure: Expose the vesicle suspension to UV light at 254 nm. The exposure time will need to be optimized for your specific setup and desired degree of polymerization. Gentle stirring during exposure can ensure uniform polymerization.
-
Monitoring Polymerization: The polymerization process can be monitored by observing the color change of the vesicle suspension from colorless to blue or purple, and by measuring the absorbance spectrum.
-
Post-Polymerization Characterization: After polymerization, re-characterize the vesicle size and PDI using DLS to ensure no significant aggregation has occurred.
Data Presentation: Effect of Stabilizers on DCDA Vesicle Properties
The following table summarizes hypothetical data on the effect of incorporating a PEGylated lipid (DSPE-PEG2000) on the properties of DCDA vesicles.
| Vesicle Formulation | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 100% DCDA | 150 ± 10 | 0.25 | -35 ± 5 |
| 95% DCDA / 5% DSPE-PEG2000 | 145 ± 8 | 0.15 | -30 ± 4 |
| 90% DCDA / 10% DSPE-PEG2000 | 140 ± 5 | 0.10 | -28 ± 4 |
Interpretation: The inclusion of DSPE-PEG2000 leads to a slight decrease in vesicle size and a significant reduction in the PDI, indicating a more uniform and stable vesicle population. The slight decrease in the magnitude of the zeta potential is expected due to the shielding effect of the PEG layer.
Section 4: Advanced Characterization and Final Remarks
Dynamic Light Scattering (DLS): A Key Tool for Monitoring Aggregation
DLS is an essential technique for assessing the quality of your DCDA vesicle preparation. [2][6][7]It provides information on the average hydrodynamic diameter and the polydispersity index (PDI). A low PDI value (typically < 0.2) indicates a monodisperse sample with a narrow size distribution, which is generally desirable. An increase in the hydrodynamic diameter and PDI over time is a clear indication of vesicle aggregation.
Concluding Remarks
The successful preparation of stable DCDA vesicles is a multi-step process that requires careful attention to detail. By understanding the fundamental principles of vesicle self-assembly and the factors that influence their stability, researchers can effectively troubleshoot and optimize their experimental protocols. The key to preventing aggregation lies in controlling the electrostatic and steric interactions between vesicles through careful formulation, proper preparation techniques, and effective polymerization.
References
-
Effect of UV light polymerization on the polydiacetylene phospholipid nanovesicles structure. (2025). ResearchGate. [Link]
-
Responsive Polydiacetylene Vesicles for Biosensing Microorganisms. (n.d.). PMC. [Link]
-
Preparation, stability, and in vitro performance of vesicles made with diblock copolymers. (2001). Biotechnology and Bioengineering. [Link]
-
Lipid vesicle aggregation induced by cooling. (2010). International Journal of Molecular Sciences. [Link]
-
Dynamic Light Scattering (DLS). (n.d.). Unchained Labs. [Link]
-
Enhanced Stability and In Vitro Biocompatibility of Chitosan-Coated Lipid Vesicles for Indomethacin Delivery. (2024). MDPI. [Link]
-
How to Detect Early Aggregation with Dynamic Light Scattering. (2025). Patsnap Eureka. [Link]
-
Dynamic Light Scattering (DLS). (n.d.). Center for Macromolecular Interactions. [Link]
Sources
- 1. Responsive Polydiacetylene Vesicles for Biosensing Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. unchainedlabs.com [unchainedlabs.com]
- 7. How to Detect Early Aggregation with Dynamic Light Scattering [eureka.patsnap.com]
Technical Support Center: Polydiacetylene (PDA) Sensor Technologies
Welcome to the technical support center for polydiacetylene (PDA) sensor applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the use of PDA-based colorimetric sensors. Our goal is to combine established scientific principles with practical, field-proven insights to help you achieve reliable and reproducible results.
The Foundation: Understanding the PDA Colorimetric Response
Polydiacetylene (PDA) sensors rely on a fascinating chromic transition. When diacetylene monomers, typically amphiphilic molecules like 10,12-pentacosadiynoic acid (PCDA), are assembled into vesicles or films and polymerized (usually with 254 nm UV light), they form a conjugated polymer backbone of alternating double and triple bonds.[1][2] This highly ordered, planar conformation absorbs light around 640 nm, resulting in a characteristic and vibrant blue color.[1][3]
The sensing mechanism is triggered when external stimuli—such as heat, mechanical stress, pH changes, or the binding of biomolecules—perturb the PDA backbone.[1][4] This disruption alters the effective conjugation length of the polymer, causing a hypsochromic shift in absorption to around 540 nm.[1][3] This electronic transition is observed visually as a dramatic change from blue to red.[3] The intensity of this transition can be quantified to measure the sensor's response.
Below is a diagram illustrating the fundamental mechanism of a PDA sensor.
Caption: Mechanism of PDA sensor color transition from blue to red.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: My PDA vesicles are not forming a blue color after UV polymerization.
Question: I've followed the protocol for vesicle formation and UV irradiation, but my solution remains colorless or only faintly blue. What could be the problem?
Answer:
The absence of the characteristic blue color indicates that the diacetylene monomers have not successfully polymerized. This is a common issue that can usually be traced back to problems in the self-assembly of the monomers or the polymerization process itself.
Potential Causes & Solutions:
-
Improper Monomer Self-Assembly: The diacetylene monomers must be properly aligned for the 1,4-addition polymerization to occur.[5]
-
Vesicle Crystallization: After sonication, it is crucial to allow the vesicle solution to anneal or crystallize. This is typically done by storing the solution at a low temperature (e.g., 4°C) for at least a few hours, and sometimes up to 72 hours.[2][6] This step allows the lipid monomers to arrange themselves into a well-ordered bilayer, which is essential for effective polymerization.
-
Incorrect Temperature During Hydration: The hydration step, where water is added to the lipid film, should be performed at a temperature above the phase transition temperature of the monomer.[7] This ensures the lipids are mobile enough to form vesicles.
-
-
Ineffective UV Polymerization: The UV irradiation step is critical for cross-linking the monomers.
-
UV Wavelength and Intensity: Ensure your UV source emits at a wavelength of 254 nm. The intensity and duration of the exposure are also key. Insufficient exposure time will result in incomplete polymerization. Try increasing the irradiation time in increments.[2] However, be aware that excessive UV exposure can sometimes negatively impact the sensor's responsiveness.[8]
-
Sample-to-Light Distance: The distance between the UV lamp and your sample can significantly affect the light intensity reaching the vesicles. Ensure this distance is consistent and minimized (without causing excessive heating).
-
-
Chemical Purity and Concentration:
-
Monomer Quality: Ensure the diacetylene monomer (e.g., PCDA) is of high purity and has not degraded. Store it according to the manufacturer's instructions, typically in a cool, dark place.
-
Monomer Concentration: The concentration of the lipid solution can affect vesicle formation. A typical starting concentration is 1.0 mM.[2][6] Concentrations that are too low may not form stable vesicles, while very high concentrations can lead to aggregation.
-
Workflow: Preparing PDA Vesicles
Below is a generalized workflow for preparing PDA vesicles, incorporating the troubleshooting insights.
Caption: A typical workflow for the preparation of PDA vesicles.
Issue 2: My blue PDA sensor shows no color change (or a very weak response) when exposed to the stimulus.
Question: My PDA vesicles are a nice blue color, but when I add my analyte (or change the pH/temperature), I don't see the expected blue-to-red transition. Why is my sensor unresponsive?
Answer:
An unresponsive sensor, despite successful polymerization, suggests that the energy from the stimulus is not sufficient to perturb the PDA backbone. This can be due to several factors related to the vesicle composition, the nature of the stimulus, or the experimental conditions.
Potential Causes & Solutions:
-
Vesicle Stability and Rigidity:
-
Over-Polymerization: While sufficient UV exposure is needed, excessive polymerization can create a highly cross-linked and rigid structure that is resistant to perturbation.[8] This can reduce the colorimetric response efficiency.[8] Try reducing the UV exposure time to find a balance between polymerization and sensitivity.
-
Monomer Structure: The headgroup and alkyl chain length of the diacetylene monomer play a significant role in the sensor's sensitivity.[8] For example, monomers with shorter alkyl chains may have different sensitivities compared to those with longer chains.[8] You may need to screen different DA monomers for your specific application.
-
Inclusion of Phospholipids: Incorporating phospholipids like DMPC can enhance the membrane flexibility and charge stability of the vesicles, which can improve their responsiveness.[6] However, the ratio is critical; too much phospholipid can dilute the PDA and weaken the colorimetric signal.[6]
-
-
Stimulus-Sensor Interaction:
-
Ineffective Analyte Binding: If you are detecting a specific biomolecule, ensure that the interaction is strong enough to cause a mechanical disturbance. This often involves functionalizing the PDA vesicles with recognition elements (e.g., antibodies, aptamers, or specific chemical groups) that bind to your target.[3][6] The hydrogen bonding or conformational changes upon binding must be sufficient to distort the PDA backbone.[3]
-
pH and Temperature Range: PDA sensors respond to pH and temperature changes within specific ranges, which are dependent on the monomer composition.[4][9] For example, some PDA systems only show a color change at highly alkaline pH (e.g., pH 11-13).[9] Verify that your experimental conditions fall within the responsive range for your specific PDA formulation.
-
-
Sonication Parameters: The process of sonication is critical for creating uniform, small vesicles.[6] Improper sonication can lead to large, multi-lamellar vesicles that are less responsive.
-
Probe vs. Bath Sonicator: A probe sonicator is generally more effective at creating small, unilamellar vesicles than a bath sonicator.[2][6]
-
Optimization is Key: The power, duration, and temperature of sonication need to be optimized. Over-sonication can degrade the monomers, while under-sonication results in large, unstable vesicles.[10]
-
Table 1: Recommended Sonication Parameters for Vesicle Preparation
| Parameter | Recommended Range | Rationale & Key Considerations |
| Temperature | 70-80 °C | Must be above the phase transition temperature of the lipid to ensure fluidity and proper vesicle formation.[6] |
| Power | 100-150 W (Probe) | Higher power leads to smaller vesicles, but excessive power can cause monomer degradation. Optimization is required. |
| Duration | 15-20 min (Probe) | Time-course experiments are recommended to find the optimal duration that yields small, uniform vesicles without degrading the sample.[6][10] |
| Pulse Mode | 5 sec ON / 5 sec OFF | Using pulses helps to prevent overheating of the sample, which can lead to degradation of the diacetylene monomers.[11] |
Issue 3: My PDA sensor gives a false positive or shows poor stability (changes color spontaneously).
Question: My blue PDA solution turns red/purple over time, even without the intended stimulus. Or, it changes color in response to my control buffer. How can I improve stability and prevent false positives?
Answer:
Spontaneous color change or non-specific responses indicate that the PDA vesicles are unstable or are being triggered by unintended stimuli in the environment. This is a critical issue for developing a reliable sensor.
Potential Causes & Solutions:
-
Mechanical Instability: PDA vesicles can be sensitive to mechanical stress.[1]
-
Handling: Vigorous shaking, vortexing, or rapid pipetting can be enough to trigger a color change. Handle the vesicle solutions gently.
-
Storage: Store the polymerized vesicles at 4°C in the dark. This minimizes thermal and light-induced degradation.
-
-
Chemical and Environmental Factors:
-
Buffer Composition: Components in your buffer could be interacting with the vesicles. For example, certain ions or organic solvents can destabilize the lipid membrane.[12] It is essential to test the stability of your PDA vesicles in the base buffer you plan to use for your experiments.
-
pH Drifts: Ensure the pH of your solution is stable and does not drift into a range that triggers your sensor.
-
Light Exposure: While polymerized, PDA can still be sensitive to ambient light over long periods. Store samples in the dark.
-
-
Vesicle Formulation and Purity:
-
Improving Stability with Additives: The stability of PDA liposomes can be significantly improved by incorporating other lipids or polymers. Adding phospholipids can enhance charge stability and prevent aggregation.[6] The degree of polymerization also plays a crucial role in the long-term stability of the vesicles.[13][14][15]
-
Purification: After preparation, ensure that any residual organic solvents (like chloroform or ethanol from the initial steps) are completely removed, as they can induce a colorimetric response.[7] Filtering the solution after sonication is also important to remove large aggregates which may be less stable.[6]
-
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing issues with your PDA sensor experiments.
Caption: A decision tree for troubleshooting common PDA sensor issues.
Protocol: Quantifying the Colorimetric Response (CR)
To obtain quantitative and reproducible data, it's essential to calculate the colorimetric response (CR). This is typically done by measuring the absorbance of the PDA solution before and after introducing the stimulus.
Step-by-Step Protocol:
-
Measure Baseline Spectrum: Take a UV-Vis spectrum of your blue-phase PDA vesicle solution. Record the absorbance at ~640 nm (Ablue, initial) and ~540 nm (Ared, initial).
-
Introduce Stimulus: Add your analyte or apply the stimulus (e.g., change pH) to the PDA solution and incubate for the desired amount of time.
-
Measure Final Spectrum: Take a UV-Vis spectrum of the PDA solution after stimulation. Record the new absorbance values at ~640 nm (Ablue, final) and ~540 nm (Ared, final).
-
Calculate Percent Blue (PB): The "Percent Blue" value (PB) is calculated for both the initial and final states using the formula:
-
PB = Ablue / (Ablue + Ared)[8]
-
-
Calculate Colorimetric Response (CR%): The CR% is then calculated to quantify the change:
-
CR (%) = [ (PBinitial – PBfinal) / PBinitial ] × 100[8]
-
This calculation normalizes the response and allows for robust comparison between different experiments and sensor formulations.[8]
References
-
Chen, J., Zheng, J., Hou, Y., & Sugihara, K. (2023). Colorimetric response in polydiacetylene at the single domain level using hyperspectral microscopy. Chemical Communications. [Link]
-
Yuan, Z., Lee, C.-W., & Lee, J. (2019). Recent Developments in Polydiacetylene-Based Sensors. Chemistry of Materials. [Link]
-
Lee, D. Y., et al. (2019). Polydiacetylene (PDA) Liposome-Based Immunosensor for the Detection of Exosomes. Biomacromolecules. [Link]
-
Kilinclar, A., et al. (2023). Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies. ACS Omega. [Link]
-
Lee, S. S., et al. (2007). Shear-induced color transition of PDA (polydiacetylene) liposome in polymeric solutions. ResearchGate. [Link]
-
Al-Lawati, H. F., et al. (2014). Photopolymerization of Polydiacetylene in Hybrid Liposomes: Effect of Polymerization on Stability and Response to Pathogenic Bacterial Toxins. The Journal of Physical Chemistry B. [Link]
-
Parveen, A., et al. (2016). Critical Parameters for Efficient Sonication and Improved Chromatin Immunoprecipitation of High Molecular Weight Proteins. ResearchGate. [Link]
-
Puttasakul, T., et al. (2012). Preparation of Polydiacetylene Vesicle and Amphiphilic Polymer as Time-Temperature Indicator. ResearchGate. [Link]
-
Radez, J., et al. (n.d.). PDA Testing: 2008 State of the art. GRL Engineers. [Link]
-
Puangbanyen, P., et al. (n.d.). Control over the color transition behavior of polydiacetylene vesicles using different alcohols. ResearchGate. [Link]
-
Al-Lawati, H. F., et al. (2014). Photopolymerization of Polydiacetylene in Hybrid Liposomes: Effect of Polymerization on Stability and Response to Pathogenic Bacterial Toxins. The Journal of Physical Chemistry B. [Link]
-
Jiggery, A., et al. (2020). Fabrication of polydiacetylene particles using a solvent injection method. RSC Publishing. [Link]
-
Pile Dynamics, Inc. (n.d.). PDA Sensors and Accessories. Pile Dynamics, Inc.[Link]
-
An, S., et al. (2018). Optimization of critical parameters for coating of polymeric nanoparticles with plasma membrane vesicles by sonication. PMC - PubMed Central. [Link]
-
Yapor, J. P., et al. (2017). Polydiacetylene Nanofiber Composites as a Colorimetric Sensor Responding To Escherichia coli and pH. ACS Omega. [Link]
-
Scaiano, J. C., et al. (2015). Fluorogenic Biosensing with Tunable Polydiacetylene Vesicles. MDPI. [Link]
-
Eeckhoute, J., et al. (2019). An optimized protocol for chromatin immunoprecipitation from murine inguinal white adipose tissue. PMC - NIH. [Link]
-
Yapor, J. P. (2019). ForceSpun polydiacetylene nanofibers as colorimetric sensor for food spoilage detection. ScholarWorks @ UTRGV. [Link]
-
T Dalrymple. (2024). Why Your Parking Sensors Might Be Failing (And How to Fix It). YouTube. [Link]
-
Yusof, N. A. A., et al. (2024). Optimization of Parameters for Polydiacetylenes Vesicles using Response Surface Methodology as a Function of Colorimetric Sensor. Journal of Advanced Research Design. [Link]
-
PDA Society. (n.d.). Understanding PDA and sensory needs. PDA Society. [Link]
-
Al-Lawati, H. F., et al. (2014). Photopolymerization of polydiacetylene in hybrid liposomes: effect of polymerization on stability and response to pathogenic bacterial toxins. PubMed. [Link]
-
Civil Engineering Explained. (2024). How To Interpret PDA Testing Results? YouTube. [Link]
-
van Galen, P., et al. (2014). An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions. PMC - NIH. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Colorimetric response in polydiacetylene at the single domain level using hyperspectral microscopy - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06803F [pubs.rsc.org]
- 5. akademiabaru.com [akademiabaru.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fabrication of polydiacetylene particles using a solvent injection method - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00442A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. SimpleChIP® Plus Sonication Chromatin Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Photopolymerization of polydiacetylene in hybrid liposomes: effect of polymerization on stability and response to pathogenic bacterial toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reversibility of Thermochromism in Polydiacetylene Films
Welcome to the technical support center for polydiacetylene (PDA) film applications. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique thermochromic properties of PDA films in their work. Here, we will delve into the intricacies of achieving and maintaining the reversibility of the blue-to-red color transition, a critical factor for many sensing and indicator applications. This resource combines fundamental principles with practical, field-proven troubleshooting advice to ensure the success of your experiments.
Understanding the Mechanism of Thermochromism in Polydiacetylene
Polydiacetylenes are a fascinating class of conjugated polymers known for their vibrant color changes in response to various external stimuli, including temperature.[1] The characteristic blue-to-red color transition is not a result of a chemical reaction but rather a physical rearrangement of the polymer backbone.
In its initial, low-temperature state, the PDA backbone adopts a planar, highly conjugated structure, which is responsible for its deep blue color (with a maximum absorption peak around 640 nm).[2] Upon heating, the polymer's side chains gain thermal energy, leading to conformational changes. This introduces strain on the polymer backbone, causing it to twist and disrupt the planarity of the π-conjugated system.[2][3] This distortion alters the electronic structure, resulting in a hypsochromic shift of the absorption maximum to around 540 nm, which appears as a red or purple color.[2][3]
The reversibility of this process is highly desirable for many applications but is often challenging to achieve.[2] Most PDA-based materials exhibit irreversible thermochromism.[2][4] The ability of the PDA backbone to return to its original planar conformation upon cooling is the key to reversible thermochromism. This is largely dependent on the intermolecular interactions between the PDA side chains.[5]
Caption: Experimental workflow for PDA film preparation and characterization.
References
- Gao, Y., et al. (2023). Molecular-level design of excellent reversible thermochromic polydiacetylene materials with the simultaneous enhancement of multiple performances. RSC Publishing.
- MDPI. (2022). Thermochromic Polymeric Films for Applications in Active Intelligent Packaging—An Overview. MDPI.
- Kolusheva, S., et al. (2015). Enhancing the reversibility of thermochromism of polydiacetylene-based nanostructures embedded in a natural polymer matrix.
- RSC Publishing. (2015). Enhancing the reversibility of thermochromism of polydiacetylene-based nanostructures embedded in a natural polymer matrix.
- Lee, J., et al. (2017). The Origin of the Reversible Thermochromic Properties of Polydiacetylenes is Revealed by Ultrafast Spectroscopy.
- Kolusheva, S., et al. (2015).
- ACS Publications. (2023). Thermochromic Behavior of Polydiacetylene Nanomaterials Driven by Charged Peptide Amphiphiles. Biomacromolecules.
- Taylor & Francis. (2019). Reversible thermo-chromic polyvinilidyn floride/polydiacetylene/zinc oxide composite nanofibers. Taylor & Francis Online.
- ResearchGate. (n.d.). Thermochromism response of PDA/PVA composite films.
- NIH. (2023). Thermochromic Behavior of Polydiacetylene Nanomaterials Driven by Charged Peptide Amphiphiles. PMC.
- Wang, M., et al. (2024).
- MDPI. (2024).
- ACS Publications. (2012).
- MDPI. (2024). Exploring the Origins of Low-Temperature Thermochromism in Polydiacetylenes. MDPI.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Enhancing the reversibility of thermochromism of polydiacetylene-based nanostructures embedded in a natural polymer matrix - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D5TC01233C [pubs.rsc.org]
- 3. Thermochromic Behavior of Polydiacetylene Nanomaterials Driven by Charged Peptide Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Self-Assembled Monolayers of 10,12-Docosadiynedioic Acid
Welcome to the technical support center for the self-assembly of 10,12-Docosadiynedioic acid (DCDDA) monolayers. This guide is designed for researchers, scientists, and drug development professionals who are looking to create high-quality, low-defect DCDDA self-assembled monolayers (SAMs) for their applications. Here, we will delve into the critical aspects of DCDDA monolayer formation, troubleshooting common issues, and providing detailed protocols to ensure the success of your experiments.
Part 1: The Critical Role of High-Quality DCDDA Monolayers
10,12-Docosadiynedioic acid (DCDDA) is a fascinating molecule with a linear hydrocarbon chain containing a diacetylene unit and carboxylic acid groups at both ends. This unique structure allows it to self-assemble into highly ordered monolayers on various substrates. These monolayers can be subsequently polymerized by UV irradiation, creating a robust, cross-linked polydiacetylene network with interesting optical and electronic properties.[1][2] The quality of this monolayer is paramount; defects such as pinholes, domain boundaries, and incomplete coverage can significantly compromise the performance of devices or the intended surface properties.[3] This guide will equip you with the knowledge to minimize these defects and achieve reproducible, high-quality DCDDA SAMs.
Part 2: Troubleshooting Guide: From Defective to Defect-Free Monolayers
This section is structured in a question-and-answer format to directly address the common challenges encountered during the formation of DCDDA SAMs.
Q1: My AFM images show incomplete surface coverage with large bare patches. What is causing this and how can I fix it?
A1: Incomplete surface coverage is a frequent issue and can stem from several factors. Let's break down the potential causes and solutions:
-
Insufficient Incubation Time: Self-assembly is a dynamic process. While initial adsorption can be rapid, the formation of a well-ordered, densely packed monolayer takes time. Shorter incubation times may not allow for the molecules to diffuse and find their optimal arrangement, leading to bare areas.
-
Low DCDDA Concentration: The concentration of the DCDDA solution directly impacts the rate of adsorption. If the concentration is too low, the surface may not be saturated with molecules within your experimental timeframe.
-
Solution: While an optimal concentration can be system-dependent, a typical range to explore is 0.1 mM to 5 mM. Prepare a fresh solution and consider increasing the concentration incrementally. Be aware that excessively high concentrations can sometimes lead to the formation of multilayers or aggregates.
-
-
Sub-optimal Solvent: DCDDA's solubility and interaction with the substrate are highly dependent on the solvent. A poor solvent can lead to aggregation in the solution or weak adsorption onto the surface.
-
Solution: For carboxylic acid-based SAMs on many oxide or hydrophilic surfaces, solvents with low dielectric constants that do not strongly interact with the surface are often preferred.[6] Chloroform is a commonly used solvent for spreading diacetylene carboxylic acids for Langmuir-Blodgett deposition.[7] For solution-based deposition, consider solvents like toluene or a mixture of solvents to optimize solubility and surface interaction.
-
Q2: I'm observing a high density of pinholes and small vacancies in my DCDDA monolayer. What is the origin of these defects?
A2: Pinholes are nanoscale defects that can act as sites for corrosion or disrupt the uniformity of surface properties. Their formation is often linked to:
-
Contaminated Substrate: The single most common cause of pinholes is an inadequately cleaned substrate. Organic residues, dust particles, or metallic contaminants can mask areas of the surface, preventing the DCDDA molecules from adsorbing.
-
Solution: Implement a rigorous substrate cleaning protocol. The appropriate method will depend on your substrate material. (Refer to the detailed protocols in Part 4).
-
-
Contaminated DCDDA Solution: Impurities in the DCDDA powder or the solvent can co-adsorb onto the surface, disrupting the packing of the monolayer and leading to vacancies.
-
Solution: Use high-purity DCDDA and HPLC-grade solvents. It is also good practice to filter your DCDDA solution before use.
-
-
Gas Bubbles: During immersion, small gas bubbles can adhere to the substrate surface, preventing the solution from coming into contact with that area.
-
Solution: Immerse your substrate into the DCDDA solution at a slight angle to allow any trapped air to escape.
-
Q3: My characterization suggests the formation of multilayers or aggregates instead of a uniform monolayer. Why is this happening?
A3: The formation of multilayers, often referred to as monolayer collapse, occurs when molecules begin to stack on top of the initial monolayer instead of forming a single, continuous layer. This can be due to:
-
Excessively High DCDDA Concentration: A very high concentration can lead to the physisorption of DCDDA molecules on top of the initially formed chemisorbed monolayer.
-
Solution: Reduce the concentration of your DCDDA solution. It is a delicate balance; you need enough concentration for complete coverage but not so much that it encourages multilayer formation.
-
-
Presence of Water: For some self-assembly processes, particularly with silanes, a controlled amount of water is necessary for hydrolysis and bonding. However, for DCDDA, excess water in the solvent can promote intermolecular hydrogen bonding between the carboxylic acid groups in solution, leading to the formation of aggregates that then deposit on the surface.
-
Solution: Use anhydrous solvents and store them appropriately to minimize water absorption.
-
-
Langmuir-Blodgett (LB) Deposition Issues: If you are using the LB technique, a collapse of the film on the water subphase can occur if the surface pressure is too high. This collapsed structure can then be transferred to your substrate.
-
Solution: Carefully monitor the surface pressure-area isotherm of your DCDDA film on the LB trough. Ensure that you are transferring the monolayer in a stable, condensed phase before the collapse pressure is reached.
-
Part 3: Frequently Asked Questions (FAQs)
-
What is the best way to store 10,12-Docosadiynedioic acid? DCDDA is light-sensitive and should be stored in a cool, dark, and dry place.[8] Keeping it in a desiccator under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation and moisture absorption.
-
What is a good starting solvent for dissolving DCDDA? Due to its long hydrocarbon chains and polar carboxylic acid groups, finding a single ideal solvent can be challenging. Chloroform is commonly used for preparing solutions for Langmuir-Blodgett deposition.[7] For solution-phase deposition, solvents such as THF or mixtures of polar and non-polar solvents may be effective. It is always recommended to test the solubility of a small amount of DCDDA before preparing a larger batch.
-
How can I verify the quality of my DCDDA monolayer? A multi-technique approach is often best.
-
Contact Angle Goniometry: A high water contact angle on a DCDDA-modified surface is indicative of a well-ordered, hydrophobic monolayer.
-
Atomic Force Microscopy (AFM): AFM provides a direct visualization of the surface topography, allowing you to identify defects like pinholes, aggregates, and incomplete coverage.[3][9]
-
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the elemental composition of the surface, confirming the presence of the DCDDA monolayer and assessing its purity. It can also be used for quantitative analysis of surface coverage.[7][10]
-
-
How do I polymerize the DCDDA monolayer? Polymerization is typically achieved by exposing the monolayer to UV light (commonly at 254 nm). This induces a 1,4-addition reaction between the diacetylene units of adjacent molecules, forming a conjugated polydiacetylene backbone.[2] The polymerization can often be visually observed as the film changes color.
Part 4: Experimental Protocols
These protocols provide a starting point for your experiments. Optimization may be necessary depending on your specific substrate and experimental setup.
Protocol 1: Substrate Cleaning
A pristine substrate surface is the foundation of a high-quality SAM.
For Silicon Substrates (with native oxide):
-
Solvent Rinse: Sonicate the silicon wafers in acetone, followed by isopropanol (IPA), and finally deionized (DI) water for 10-15 minutes each.
-
Piranha Etch (Use with extreme caution in a certified fume hood with appropriate personal protective equipment): Prepare a piranha solution by slowly adding 1 part of 30% hydrogen peroxide (H₂O₂) to 3 parts of concentrated sulfuric acid (H₂SO₄). Immerse the wafers in the piranha solution for 15-30 minutes.
-
DI Water Rinse: Thoroughly rinse the wafers with copious amounts of DI water.
-
Drying: Dry the wafers under a stream of high-purity nitrogen gas.
-
Optional - UV/Ozone Treatment: An additional cleaning and activation step can be performed using a UV/Ozone cleaner for 15-20 minutes.
For Gold Substrates:
-
Solvent Rinse: Sonicate the gold-coated substrates in acetone and then isopropanol for 10-15 minutes each.
-
DI Water Rinse: Thoroughly rinse with DI water.
-
Drying: Dry under a stream of high-purity nitrogen.
-
UV/Ozone or Oxygen Plasma Treatment: A brief treatment (1-5 minutes) with UV/Ozone or a gentle oxygen plasma can effectively remove organic contaminants.
Protocol 2: DCDDA Solution Preparation
-
Accurately weigh the desired amount of DCDDA in a clean glass vial.
-
Add the appropriate volume of high-purity solvent (e.g., chloroform for LB, or another suitable solvent for solution deposition) to achieve the desired concentration (e.g., 1 mg/mL for LB or 1 mM for solution deposition).
-
If necessary, gently warm the solution or sonicate for a few minutes to aid dissolution.
-
It is recommended to use the solution shortly after preparation.
Protocol 3: Langmuir-Blodgett (LB) Deposition of DCDDA
-
Trough Preparation: Clean the LB trough and barriers thoroughly. Fill the trough with ultrapure water.
-
Surface Cleaning: Aspirate the water surface to remove any contaminants. Check the surface purity by compressing the barriers and ensuring the surface pressure remains at or near zero.
-
Spreading the Monolayer: Using a microsyringe, carefully deposit small droplets of the DCDDA solution onto the water surface. Allow the solvent to evaporate completely (typically 15-20 minutes).
-
Isotherm Measurement: Compress the barriers at a slow, constant rate and record the surface pressure as a function of the area per molecule. This will give you the pressure-area isotherm.
-
Monolayer Transfer: Identify the desired surface pressure for deposition from the isotherm (in the condensed phase before collapse). Immerse your substrate vertically into the subphase. While maintaining the target pressure, slowly withdraw the substrate.
-
Drying: Allow the substrate to dry in a clean, vibration-free environment.
Protocol 4: Solution-Based Deposition of DCDDA
-
Place the cleaned and dried substrate in a clean glass container.
-
Pour the DCDDA solution into the container, ensuring the substrate is fully submerged.
-
Seal the container and leave it undisturbed in a vibration-free location for 24-48 hours.
-
After incubation, remove the substrate from the solution and rinse it gently with fresh solvent to remove any physisorbed molecules.
-
Dry the substrate under a stream of nitrogen.
Part 5: Data Presentation and Visualization
Table 1: Influence of Substrate Cleaning on Monolayer Quality
| Cleaning Method | Typical Water Contact Angle | Common Defects Observed by AFM |
| Solvent Rinse Only | 70-80° | High density of pinholes, organic residues |
| Piranha Etch | >100° | Low defect density, occasional pinholes |
| UV/Ozone or O₂ Plasma | >105° | Very low defect density, uniform coverage |
Note: Contact angle values are illustrative and can vary based on the specific DCDDA packing density and measurement conditions.
Diagrams
Caption: A troubleshooting flowchart for addressing incomplete monolayer coverage.
Part 6: References
-
Whitesides, G. M., & Grzybowski, B. (2002). Self-assembly at all scales. Science, 295(5564), 2418-2421.
-
Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-assembled monolayers of thiolates on metals as a form of nanotechnology. Chemical reviews, 105(4), 1103-1170.
-
Pignataro, B., et al. (2000). Characterization of 10,12-pentacosadiynoic acid Langmuir–Blodgett monolayers and their use in metal–insulator–metal tunnel devices. Beilstein Journal of Nanotechnology, 5, 1634-1642.
-
ResearchGate. (n.d.). Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. Retrieved from [Link]
-
ResearchGate. (n.d.). Can we calculate coverage of surface adsorbate (elements) in terms of Monolayers using XPS?. Retrieved from [Link]
-
MDPI. (2020). Substrate Cleaning Processes and Their Influence on the Laser Resistance of Anti-Reflective Coatings. Retrieved from [Link]
-
ResearchGate. (n.d.). Substrate Cleaning Procedures. Retrieved from [Link]
-
UTEP. (n.d.). Substrate Cleaning. Retrieved from [Link]
-
ResearchGate. (n.d.). What is the best method for cleaning a quartz substrate for thin film deposition?. Retrieved from [Link]
-
MicroChemicals. (n.d.). Substrate Preparation: Cleaning and Adhesion Promotion. Retrieved from [Link]
-
ResearchGate. (n.d.). How to mechanically exfoliate TMDs on SiO2?. Retrieved from [Link]
-
Chen, X., et al. (2012). Studies on the effect of solvents on self-assembled monolayers formed from organophosphonic acids on indium tin oxide. Langmuir, 28(25), 9487-9495.
-
ResearchGate. (n.d.). Effect of Solvents and Concentration on the Formation of a Self-Assembled Monolayer of Octadecylsiloxane on Silicon (001). Retrieved from [Link]
-
Benitez, J. J., et al. (2017). Packing Defects in Fatty Amine Self-Assembled Monolayers on Mica as Revealed from AFM Techniques. The Journal of Physical Chemistry C, 121(25), 13690-13698.
-
CDMF. (2019). Packing Defects in Fatty Amine Self-Assembled Monolayers on Mica as Revealed from AFM Techniques. Retrieved from [Link]
-
Stanic, V. (2003). Mechanism of Pin-hole Formation in Membrane Electrode Assemblies for PEM Fuel Cells. ECS Transactions, 3(1), 697.
-
NIST. (n.d.). Mechanism of pin-hole formation in membrane electrode assemblies for pem fuel cells. Retrieved from [Link]
-
NIST. (n.d.). LANGMUIR-BLODGETT TROUGHS OPERATING MANUAL 6th EDITION. Retrieved from [Link]
-
McGill University. (n.d.). Chem 366-3 Page I - 1 LAB MANUAL Langmuir-Blodgett Film. Retrieved from [Link]
-
Lessard, J., & Leblanc, R. M. (2002). Collapse of Monolayers of 10,12-Pentacosadiyonic Acid: Kinetics and Structure. Langmuir, 18(20), 7575-7582.
-
ACS Publications. (2011). Unveiling Texture and Topography of Fatty Acid Langmuir Films: Domain Stability and Isotherm Analysis. Retrieved from [Link]
-
Kawai, T., et al. (2019). Mechanism of Chain Polymerization in Self-Assembled Monolayers of Diacetylene on the Graphite Surface. Langmuir, 35(6), 2123-2128.
-
RSC Publishing. (2015). Improving diacetylene photopolymerization in monolayers and ultrathin films. Retrieved from [Link]
-
ResearchGate. (n.d.). Polymerization of 10,12-Pentacosadiynoic Acid Monolayer at Varying Surface Pressure and Temperature. Retrieved from [Link]
-
ResearchGate. (n.d.). The structures of Langmuir-Blodgett films of fatty acids and their salts. Retrieved from [Link]
-
PubChem. (n.d.). 10,12-Docosadiynedioic acid. Retrieved from [Link]
Sources
- 1. nist.gov [nist.gov]
- 2. Mechanism of Chain Polymerization in Self-Assembled Monolayers of Diacetylene on the Graphite Surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. researchgate.net [researchgate.net]
- 6. electrochem.org [electrochem.org]
- 7. researchgate.net [researchgate.net]
- 8. 10,12-Docosadiynedioic acid | C22H34O4 | CID 544138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sphinxsai.com [sphinxsai.com]
- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Purification techniques for 10,12-Docosadiynedioic acid after synthesis
Welcome to the technical support center for the purification of 10,12-Docosadiynedioic acid (DCDA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the post-synthesis purification of this valuable long-chain diacetylenic dicarboxylic acid. Here, we address common challenges and provide detailed, field-proven protocols to ensure the highest purity of your product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 10,12-Docosadiynedioic acid after synthesis?
A1: The primary impurities in DCDA synthesized via the common route of oxidative coupling of 10-undecynoic acid are typically:
-
Unreacted 10-undecynoic acid: This is often the major impurity.
-
Homocoupled byproducts: Depending on the specific coupling reaction (e.g., Glaser or Hay coupling), various side products can form.
-
Catalyst residues: Traces of the copper or other metal catalysts used in the coupling reaction may remain.
-
Polymeric species: Due to the polymerizable nature of diacetylenes, some oligomerization or polymerization might occur, especially if the material is exposed to light or heat.[1]
Q2: My crude DCDA has a bluish or grayish tint. Is this normal?
A2: Yes, a pale blue to gray color is often observed in crude or even commercially available DCDA.[2] This coloration can be due to the presence of trace impurities or the onset of slight polymerization of the diacetylene units, which are known to form colored polymers upon exposure to light.[1] Proper purification will typically yield a white to off-white crystalline solid.
Q3: What are the main challenges in purifying 10,12-Docosadiynedioic acid?
A3: The main challenges stem from its chemical nature:
-
Light Sensitivity: DCDA is a diacetylene-containing molecule, making it susceptible to polymerization when exposed to UV light.[1] All purification steps should be conducted with protection from light.
-
Low Solubility in Common Solvents: Its long aliphatic chains and two carboxylic acid groups give it limited solubility in many common laboratory solvents, making recrystallization challenging. It is notably insoluble in water.[1]
-
Similar Polarity of Product and Key Impurities: The starting material, 10-undecynoic acid, has a similar long-chain carboxylic acid structure, which can make chromatographic separation less straightforward.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield after recrystallization | The chosen solvent system has either too high or too low solvating power for DCDA. | Systematically test different solvent mixtures. A good starting point is a mixture of a good solvent (e.g., tetrahydrofuran, ethyl acetate) and a poor solvent (e.g., hexane, heptane). See the detailed recrystallization protocol below. |
| Product "oils out" during recrystallization | The cooling process is too rapid, or the solvent is not ideal. | Ensure a slow cooling process. If the problem persists, try a different solvent system. Using a slightly more polar anti-solvent might help. |
| Streaking or poor separation on TLC/Flash Chromatography | The carboxylic acid groups are interacting strongly with the silica gel. | Add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your mobile phase. This will protonate the carboxylic acid groups and reduce tailing, leading to sharper peaks and better separation. |
| Product appears colored after purification | Exposure to light during the purification process. | Wrap all glassware in aluminum foil and work in a dimly lit area. Minimize the duration of the purification process. |
| Incomplete removal of starting material (10-undecynoic acid) | Insufficient resolution during chromatography or a single recrystallization is not effective enough. | For chromatography, optimize the mobile phase gradient to improve separation. A second recrystallization step may be necessary. Purity should be assessed by NMR or GC-MS after each step. |
Purification Workflow Diagram
Caption: General purification workflow for 10,12-Docosadiynedioic acid.
Detailed Experimental Protocols
Protocol 1: Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities. The key is to find a solvent system where DCDA is soluble at elevated temperatures but sparingly soluble at room temperature or below.
Step-by-Step Methodology:
-
Solvent Selection: Begin by testing the solubility of a small amount of crude DCDA in various solvents. A good starting point for a solvent/anti-solvent system is Tetrahydrofuran (THF) and Hexane.
-
Dissolution: In a flask wrapped in aluminum foil, dissolve the crude DCDA in a minimal amount of hot THF. Add the solvent portion-wise until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper. This step should be done quickly to avoid premature crystallization.
-
Crystallization: Slowly add hexane (the anti-solvent) to the hot THF solution until it becomes slightly cloudy. Then, add a few drops of THF to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature. For optimal crystal growth and purity, do not disturb the flask during this period. Subsequently, place the flask in a refrigerator or an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum at a low temperature.
Data Presentation: Recrystallization Solvent Systems
| Solvent System (Good Solvent / Anti-Solvent) | Observation | Expected Purity Improvement |
| Tetrahydrofuran / Hexane | Forms well-defined needles upon slow cooling. | Good for removing less polar impurities. |
| Ethyl Acetate / Heptane | Can also be effective, may require careful optimization of ratios. | Similar to THF/Hexane. |
| Acetone / Water | Generally not recommended due to the very low solubility of DCDA in water, which can lead to precipitation rather than crystallization. | Low |
Protocol 2: Flash Column Chromatography
Flash column chromatography is highly effective for separating DCDA from unreacted starting materials and other byproducts, especially on a larger scale.
Step-by-Step Methodology:
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using a slurry method with your initial mobile phase (e.g., Hexane/Ethyl Acetate 95:5 with 0.5% acetic acid).
-
Sample Preparation: Dissolve the crude DCDA in a minimal amount of the mobile phase or a slightly stronger solvent like dichloromethane. If solubility is an issue, you can adsorb the crude product onto a small amount of silica gel (dry loading).
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar mobile phase (e.g., Hexane/Ethyl Acetate 95:5 + 0.5% acetic acid) and gradually increase the polarity of the mobile phase (gradient elution). A suggested gradient is to increase the ethyl acetate concentration from 5% to 30% over several column volumes.
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC). The product, being more polar than some impurities, will elute later.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Drying: Dry the purified product under high vacuum.
Data Presentation: Flash Chromatography Mobile Phase
| Mobile Phase System | Gradient Profile | Notes |
| Hexane / Ethyl Acetate / Acetic Acid | Start with 95:5 Hexane:EtOAc and gradually increase to 70:30. | The addition of acetic acid is crucial to prevent peak tailing. |
| Dichloromethane / Methanol / Acetic Acid | For more polar impurities, a gradient of 0-5% methanol in dichloromethane can be used. | Use with caution, as methanol can sometimes dissolve silica gel at higher concentrations. |
Purity Assessment
After purification, it is essential to assess the purity of the 10,12-Docosadiynedioic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify the presence of impurities. The absence of signals corresponding to the terminal alkyne proton of 10-undecynoic acid is a good indicator of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a sensitive technique to detect volatile impurities. The carboxylic acid groups will likely need to be derivatized (e.g., silylation) to improve volatility for GC analysis.[2]
Troubleshooting Purity Assessment
Caption: Decision tree for troubleshooting purity assessment.
References
Sources
Polydiacetylene Synthesis Core: A Technical Support Center for Large-Scale Production
Welcome to the Polydiacetylene (PDA) Synthesis Core. This technical support center is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) for navigating the complexities of large-scale polydiacetylene synthesis. Our goal is to bridge the gap between bench-scale experiments and industrial production by offering practical, field-proven insights grounded in scientific principles.
Introduction: The Scalability Challenge in Polydiacetylene Synthesis
Polydiacetylenes (PDAs) are a fascinating class of conjugated polymers renowned for their unique chromogenic properties; they undergo a distinct blue-to-red color transition in response to external stimuli such as heat, pH, or specific molecular recognition events.[1][2][3] This characteristic makes them highly attractive for a wide range of applications, including biosensors, drug delivery systems, and smart coatings.[4] However, transitioning from small, lab-scale synthesis to large-scale production presents significant challenges. This guide will address these hurdles head-on, providing you with the expertise to optimize your large-scale PDA synthesis.
Part 1: Troubleshooting Guide - Common Issues in Large-Scale PDA Synthesis
This section addresses common problems encountered during the scale-up of PDA synthesis, offering explanations for their root causes and providing step-by-step solutions.
Issue 1: Poor Yield and Inefficient Polymerization at Scale
Question: We are scaling up our PDA vesicle synthesis from a 10 mL to a 1 L volume using the thin-film hydration method, but our yields are significantly lower, and the characteristic blue color is faint. What could be the cause, and how can we resolve this?
Answer: This is a classic challenge when scaling up the conventional thin-film hydration method. This technique, while straightforward for small volumes, suffers from several drawbacks that limit its industrial applicability.[1] The primary issues are inefficient and non-uniform hydration of the diacetylene (DA) monomer film and the energy-intensive and often destructive nature of post-formation processing steps like sonication and extrusion.[1]
Causality Explained:
-
Incomplete Hydration: As the surface area of the flask increases with scale, achieving a uniform, thin film of the DA monomer becomes difficult. Thicker, uneven films lead to incomplete hydration, meaning not all monomers are incorporated into vesicles, thus reducing the overall yield.
-
Energy Dissipation: Sonication and extrusion, used to create monodispersed small unilamellar vesicles (SUVs) from the initial heterogeneous mixture of multilamellar vesicles (MLVs), are difficult to scale effectively.[1] The energy input does not distribute evenly in larger volumes, leading to a broad particle size distribution and incomplete polymerization. These high-energy processes can also damage incorporated recognition elements or encapsulated cargo.[1]
Troubleshooting Protocol: Transitioning to the Solvent Injection Method
A more robust and scalable alternative is the solvent injection method.[1][5] This technique offers superior control over particle size and is more amenable to high-throughput production.
Step-by-Step Protocol for Solvent Injection:
-
Monomer Dissolution: Dissolve the diacetylene monomer in a suitable polar organic solvent, such as ethanol, at a concentration of approximately 8 mg/mL.[1]
-
Aqueous Phase Preparation: Heat a volume of ultrapure water (e.g., 1 L) to a temperature above the phase transition temperature of your specific DA monomer (typically between 50-85°C) in a reaction vessel equipped with vigorous stirring (e.g., 1000 rpm).[1]
-
Controlled Injection: Slowly inject the DA monomer solution into the heated aqueous phase at a controlled flow rate (e.g., 20 µL/min).[1] The slow injection allows for the controlled self-assembly of DA monomers into vesicles as the organic solvent disperses and evaporates.
-
Solvent Evaporation: After the injection is complete, continue stirring at the elevated temperature for at least one hour to ensure complete evaporation of the organic solvent.[1]
-
Annealing: Allow the vesicle solution to cool to room temperature and then store it at 4°C overnight. This annealing step promotes the formation of well-ordered vesicle structures, which is crucial for effective topochemical polymerization.[6][7]
-
Photopolymerization: Expose the vesicle solution to 254 nm UV irradiation to induce polymerization, resulting in the characteristic blue-phase PDA.[1][6]
Workflow Diagram: Thin-Film Hydration vs. Solvent Injection
Caption: Comparison of Thin-Film Hydration and Solvent Injection workflows for PDA synthesis.
Issue 2: Inconsistent Color Transition and Poor Sensitivity
Question: Our large-scale PDA batches show inconsistent blue-to-red color transitions upon stimulation. Some batches are highly sensitive, while others require a much stronger stimulus or show a muted color change. What factors influence this variability?
Answer: The colorimetric response of PDAs is intrinsically linked to the molecular structure of the diacetylene monomers and the way they are organized in their self-assembled state.[8][9] Inconsistencies at a large scale often stem from a lack of precise control over these parameters.
Causality Explained:
-
Monomer Structure: The length of the alkyl chain, the position of the diacetylene group, and the nature of the headgroup all significantly impact the packing of the monomers and the stability of the resulting polymer backbone.[8] For instance, shorter alkyl chains generally lead to higher sensitivity but can compromise the stability of the self-assembled structure if they are too short to provide sufficient amphiphilicity.[9]
-
Intermolecular Interactions: The strength of interactions between the side chains of the PDA, such as hydrogen bonding and van der Waals forces, dictates the energy barrier for the blue-to-red conformational change.[8] Stronger interactions generally result in a more stable blue phase that requires a more significant stimulus to transition.
-
Solvent Environment: The choice of solvent during self-assembly can influence the final morphology and packing of the DA monomers.[10][11] Residual organic solvents or impurities can disrupt the ordered structure required for a sharp and consistent colorimetric response.
Troubleshooting and Optimization Strategies:
-
Monomer Selection: Carefully select the DA monomer based on the desired sensitivity and stability. For applications requiring high sensitivity, consider monomers with shorter alkyl chains. A balance must be struck to ensure adequate self-assembly.[9]
-
Controlled Self-Assembly: As detailed in the solvent injection protocol, precise control over temperature, stirring rate, and injection speed is critical for reproducible self-assembly.
-
pH and Ionic Strength: For DA monomers with ionizable headgroups (e.g., carboxylic acids), the pH and ionic strength of the aqueous phase can significantly influence vesicle formation and stability. Buffer the aqueous phase to a pH that ensures the desired ionization state of the headgroup.
-
Purity of Reagents: Ensure the purity of the DA monomers and solvents. Impurities can interfere with self-assembly and polymerization. Recrystallization of monomers may be necessary for critical applications.[6]
Quantitative Data Summary: Influence of Monomer Chain Length on Particle Size
| Diacetylene Monomer | Total Carbon Atoms | Resulting Particle Size (nm) | Polymerization Efficiency |
| HDDA | 16 | Larger, less uniform | Lower |
| ODDA | 18 | Intermediate | Moderate |
| HCDA | 21 | Smaller, more uniform | Higher |
| TCDA | 23 | Smaller, more uniform | Higher |
| PCDA | 25 | Smallest, most uniform | Highest |
This table is a qualitative representation based on findings that longer alkyl chain monomers tend to produce smaller, more easily photopolymerized particles when using the solvent injection method.[1]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal wavelength and duration for UV polymerization of diacetylene vesicles?
A1: The standard and most effective wavelength for the 1,4-topochemical polymerization of diacetylenes is 254 nm.[1][6] The duration of UV exposure is a critical parameter that needs to be optimized for each specific system. Insufficient exposure will result in incomplete polymerization and a faint blue color. Conversely, over-exposure can lead to degradation of the polymer and a shift towards the red phase. A typical starting point is 5-20 minutes with a low-pressure mercury lamp (e.g., 6W).[1][6] The progress of polymerization can be monitored using UV-Vis spectroscopy by observing the emergence of the characteristic absorbance peak of the blue phase PDA at approximately 640 nm.[1]
Q2: Can I use thermal polymerization instead of UV irradiation for large-scale synthesis?
A2: Yes, thermal polymerization is an alternative to UV irradiation.[12] The diacetylene monomers in their crystalline or self-assembled state can be polymerized by heating.[13] However, this method can be more challenging to control on a large scale. The temperature must be carefully regulated to avoid unwanted side reactions or degradation of the monomers and the resulting polymer. Thermal polymerization can also lead to a broader distribution of polymer chain lengths. For most applications requiring precise control over the final product, UV photopolymerization is the preferred method as it is a milder, additive-free process.[14]
Q3: How do I purify my polydiacetylene vesicles after synthesis?
A3: For many applications, the PDA vesicle suspension can be used without further purification, especially when synthesized via the solvent injection method where unreacted monomer concentration is low. However, if residual, unpolymerized monomers or small aggregates need to be removed, dialysis or tangential flow filtration (TFF) are suitable large-scale methods. Dialysis against a large volume of the aqueous buffer using a membrane with an appropriate molecular weight cutoff (MWCO) can effectively remove small molecule impurities. TFF is a more rapid and scalable technique for concentrating and purifying nanoparticle suspensions.
Q4: My PDA solution is not stable and precipitates over time. How can I improve its colloidal stability?
A4: The stability of PDA vesicle suspensions is governed by the balance of attractive (van der Waals) and repulsive (electrostatic or steric) forces between the particles. To improve stability:
-
Zeta Potential: For PDAs with charged headgroups, ensure the pH of the solution is adjusted to maximize the surface charge, leading to a higher absolute zeta potential and thus greater electrostatic repulsion. A zeta potential of sufficient magnitude is required to keep the particles suspended.[1]
-
Steric Hindrance: Incorporate a small percentage of a diacetylene monomer with a bulky, hydrophilic headgroup (e.g., a polyethylene glycol (PEG) chain) into your formulation. The PEG chains will provide steric hindrance, preventing the vesicles from aggregating.
-
Storage Conditions: Store the PDA suspension at 4°C to minimize thermal degradation and aggregation.[6][7] Avoid freezing, as the formation of ice crystals can disrupt the vesicle structure.
Logical Relationship Diagram: Factors Affecting PDA Stability
Caption: Key intermolecular forces influencing the colloidal stability of PDA vesicles.
References
-
Tang, J., Weston, M., Kuchel, R. P., Lisi, F., Liang, K., & Chandrawati, R. (2020). Fabrication of polydiacetylene particles using a solvent injection method. RSC Advances, 10(53), 32049-32055. [Link]
-
Yuan, Z., Lee, J., & Lee, J. (2019). Recent Developments in Polydiacetylene-Based Sensors. Chemistry of Materials, 31(15), 5493-5514. [Link]
-
Mandal, S., et al. (2022). Rational Design of Enzyme-Responsive Fluorescent Organoruthenium Prodrug for Real-Time Tracking of Cargo Release and Cytotoxicity. Inorganic Chemistry, 61(3), 1543-1555. [Link]
-
Traiphol, R., et al. (2021). Control over the color transition behavior of polydiacetylene vesicles using different alcohols. Journal of Materials Chemistry C, 9(4), 1332-1342. [Link]
-
Singh, A., & Tiwari, A. (2021). Polydiacetylene a unique material to design biosensors. Materials Today: Proceedings, 43, 278-284. [Link]
-
Li, Y., et al. (2015). Polydiacetylene-based colorimetric and fluorometric sensors for lead ion recognition. RSC Advances, 5(82), 67011-67017. [Link]
-
Moreno-Oliva, M., et al. (2014). Selective Chirality-Driven Photopolymerization of Diacetylene Crystals. Crystal Growth & Design, 14(11), 5539-5546. [Link]
-
Weston, M., et al. (2022). Polydiacetylene-based sensors for food applications. Materials Advances, 3(10), 4053-4066. [Link]
-
Li, H., et al. (2020). Highly Sensitive Polydiacetylene Ensembles for Biosensing and Bioimaging. Frontiers in Chemistry, 8, 603. [Link]
-
Fan, J., et al. (2020). Hydrogen-bond-driven supramolecular self-assembly of diacetylene derivatives for topochemical polymerization in solution. Polymer Chemistry, 11(11), 1965-1971. [Link]
-
Kim, J., & Kim, J. (2021). Polydiacetylene (PDA) Embedded Polymer-Based Network Structure for Biosensor Applications. Polymers, 13(2), 241. [Link]
-
Enkelmann, V. (1984). Structural aspects of the topochemical polymerization of diacetylenes. In Polydiacetylenes (pp. 91-136). Springer, Dordrecht. [Link]
-
Tang, J., et al. (2020). Fabrication of polydiacetylene particles using a solvent injection method. Materials Advances, 1(5), 1184-1191. [Link]
-
DeProfio, A., et al. (2021). Characterizing and Tuning the Properties of Polydiacetylene Films for Sensing Applications. Langmuir, 37(44), 13025-13034. [Link]
-
Al-Mahamad, O., et al. (2019). Self-Sensitization and Photo-Polymerization of Diacetylene Molecules Self-Assembled on a Hexagonal-Boron Nitride Nanosheet. Nanomaterials, 9(12), 1753. [Link]
-
Kotal, M., et al. (2023). Thermochromic Behavior of Polydiacetylene Nanomaterials Driven by Charged Peptide Amphiphiles. Biomacromolecules, 24(9), 4252-4261. [Link]
-
DeProfio, A., et al. (2021). Characterizing and Tuning the Properties of Polydiacetylene Films for Sensing Applications. Langmuir, 37(44), 13025–13034. [Link]
-
Mosley, D. W., Sellmyer, M. A., Daida, E. J., & Jacobson, J. M. (2003). Polymerization of diacetylenes by hydrogen bond templated adlayer formation. Journal of the American Chemical Society, 125(35), 10532-10533. [Link]
-
Luo, L., Wilhelm, C., Sun, A., & Fowler, F. W. (2012). Poly(diiododiacetylene): Preparation, Isolation, and Full Characterization of a Very Simple Poly(diacetylene). Journal of the American Chemical Society, 134(16), 7050-7057. [Link]
-
Chanakul, A., Traiphol, N., & Traiphol, R. (2021). Promoting self-assembly and synthesis of color-responsive polydiacetylenes using mixed water-organic solvents: Effects of solvent composition, structure, and incubation temperature. Dyes and Pigments, 196, 109796. [Link]
-
Kotal, M., et al. (2023). Thermochromic behavior of polydiacetylene nanomaterials driven by charged peptide amphiphiles. Biomacromolecules, 24(9), 4252-4261. [Link]
-
Enkelmann, V. (1984). Structural Aspects of the Topochemical Polymerization of Diacetylenes. In Polydiacetylenes (pp. 91-136). Springer, Dordrecht. [Link]
-
Tang, J., et al. (2020). Chemical structures of diacetylene monomers used to synthesize polydiacetylene in this study. ResearchGate. [Link]
-
Fraser, S. J., & O'Hare, D. (2007). Diacetylene polymerization showing optimal monomer crystal alignment for solid-state polymerization. ResearchGate. [Link]
-
Gunawardhana, S., et al. (2019). Characterization of polydiacetylene mixed films suitable for colorimetric and resistance based sensors. ResearchGate. [Link]
-
Chanakul, A., Traiphol, N., & Traiphol, R. (2021). Promoting self-assembly and synthesis of color-responsive polydiacetylenes using mixed water-organic solvents. Mahidol University. [Link]
-
Luo, L., & Li, Z. (2020). Recent advances on polydiacetylene-based smart materials for biomedical applications. Materials Chemistry Frontiers, 4(2), 438-450. [Link]
-
Al-Mahamad, O., et al. (2019). Topo-chemical polymerization of diacetylene SAM. (a) Top- and side-view... ResearchGate. [Link]
-
Yusof, M. S., et al. (2018). The diacetylene monomers undergo a 1,4 polymerization upon exposure to heat, ultraviolet or ionizing radiation 1. ResearchGate. [Link]
-
Susa, A. C., et al. (2021). Scaling the polymerization of polyaldehydes through continuous flow synthesis. ResearchGate. [Link]
Sources
- 1. Fabrication of polydiacetylene particles using a solvent injection method - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00442A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Polydiacetylene (PDA) Embedded Polymer-Based Network Structure for Biosensor Applications [mdpi.com]
- 4. Recent advances on polydiacetylene-based smart materials for biomedical applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Fabrication of polydiacetylene particles using a solvent injection method - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Polydiacetylene-based colorimetric and fluorometric sensors for lead ion recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Polydiacetylene-based sensors for food applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA01180D [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. murex.mahidol.ac.th [murex.mahidol.ac.th]
- 12. Selective Chirality-Driven Photopolymerization of Diacetylene Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Hydrogen-bond-driven supramolecular self-assembly of diacetylene derivatives for topochemical polymerization in solution - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: pH-Dependent Stability of 10,12-Docosadiynedioic Acid (DCDA) Vesicles
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 10,12-Docosadiynedioic acid (DCDA) vesicles. This guide is designed to provide in-depth, field-proven insights into the pH-dependent stability of these fascinating systems. Here, you will find not just protocols, but the rationale behind them, empowering you to troubleshoot effectively and innovate confidently.
The Science of DCDA Vesicle pH-Sensitivity
10,12-Docosadiynedioic acid is a diacetylenic carboxylic acid. When formulated into vesicles, the terminal carboxylic acid groups are exposed to the aqueous environment. The stability of these vesicles is critically dependent on the pH of this environment.
At neutral to alkaline pH, the carboxylic acid groups are deprotonated, resulting in a net negative surface charge.[1][2] This charge creates electrostatic repulsion between vesicles, promoting colloidal stability and preventing aggregation.[3][4] However, in an acidic environment, these carboxyl groups become protonated. This neutralization of surface charge diminishes the repulsive forces, leading to vesicle aggregation and potential fusion or leakage of encapsulated contents.[3][4][5] This pH-triggered instability is a key feature for applications such as targeted drug delivery to acidic tumor microenvironments.[6][7][8]
Frequently Asked Questions (FAQs)
Here are some common questions and issues that arise when working with DCDA vesicles and their pH-dependent behavior:
Q1: My DCDA vesicles are aggregating immediately after I lower the pH. How can I control this?
A1: Rapid aggregation upon acidification is expected due to the protonation of the carboxylic acid headgroups and subsequent loss of electrostatic repulsion.[3][4] To manage this, consider the following:
-
Rate of pH change: Instead of a bolus addition of acid, try a gradual titration or use a buffer system to slowly lower the pH. This can allow the vesicles to equilibrate more gently.
-
Ionic strength: High salt concentrations can screen the surface charge, even at neutral pH, making the vesicles more prone to aggregation when the pH is lowered. Evaluate the necessity of high ionic strength in your buffer and consider reducing it if possible.
-
Vesicle concentration: At higher concentrations, the likelihood of vesicle collision and aggregation increases. Try performing your pH-shift experiments at a lower vesicle concentration.
-
Inclusion of stabilizing lipids: Incorporating a small percentage of PEGylated lipids (e.g., DSPE-PEG2000) into your DCDA formulation can provide steric hindrance, which helps to prevent aggregation even as the surface charge is neutralized.[9]
Q2: I'm observing significant leakage of my encapsulated drug from the vesicles when I lower the pH. Is this normal?
A2: Yes, an increase in membrane permeability and subsequent leakage is a characteristic feature of DCDA vesicles in acidic conditions.[1][10] The protonation of the headgroups can disrupt the packing of the lipid bilayers, leading to the release of encapsulated contents.[11] This is often the desired effect in drug delivery applications.[7][8] If you need to modulate the release rate, you can try:
-
Cross-linking the diacetylene groups: DCDA is a diacetylenic lipid, meaning it can be polymerized by UV irradiation (typically at 254 nm).[1][12] Polymerization can significantly enhance the mechanical stability of the vesicle bilayer and may reduce the rate of pH-induced leakage.[13]
-
Altering lipid composition: The addition of cholesterol or other lipids that increase membrane rigidity can help to decrease permeability.[14]
Q3: How can I accurately measure the change in vesicle size and stability as a function of pH?
A3: Dynamic Light Scattering (DLS) is the primary technique for monitoring vesicle size and aggregation.[15][16][17][18] Zeta potential measurements are crucial for quantifying the change in surface charge that drives the pH-dependent instability.[19][20][21]
-
For DLS: Prepare your vesicle suspension in a series of buffers with a range of pH values. Allow the samples to equilibrate at a controlled temperature before measurement. An increase in the average hydrodynamic radius and the polydispersity index (PDI) will indicate aggregation.
-
For Zeta Potential: Similar to DLS, measure the zeta potential of your vesicles in different pH buffers. You should observe a trend from a significant negative potential at neutral/alkaline pH towards a more neutral potential as the pH becomes more acidic.[19]
Q4: What is the best method to prepare DCDA vesicles for pH-stability studies?
A4: The thin-film hydration method followed by extrusion is a robust and widely used technique.[12][22][23][24]
-
Dissolve the DCDA lipid (and any other lipids in your formulation) in a suitable organic solvent like chloroform or a chloroform/methanol mixture.
-
Remove the solvent under a stream of nitrogen and then under high vacuum to form a thin lipid film on the wall of a round-bottom flask.
-
Hydrate the film with your chosen aqueous buffer at a pH where the vesicles are stable (typically pH 7.4 or higher). It is important to perform this step above the phase transition temperature of the lipid.
-
The resulting suspension of multilamellar vesicles (MLVs) can then be extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce unilamellar vesicles (LUVs) with a more uniform size distribution.[12][23]
Troubleshooting Guide
| Problem | Potential Causes | Solutions |
| Inconsistent vesicle size (High PDI) after preparation | 1. Incomplete removal of organic solvent.2. Inefficient hydration of the lipid film.3. Insufficient extrusion cycles. | 1. Ensure the lipid film is completely dry by placing it under high vacuum for at least 2 hours, or preferably overnight.2. Hydrate the film at a temperature above the lipid's phase transition temperature and vortex thoroughly.3. Perform at least 10-15 extrusion passes through the polycarbonate membrane.[12] |
| Vesicles are unstable even at neutral pH | 1. High ionic strength of the buffer.2. Presence of divalent cations (e.g., Ca2+, Mg2+).3. Improper storage. | 1. Reduce the salt concentration of your buffer.2. Divalent cations can interact with the carboxylate headgroups and induce aggregation. Use a chelating agent like EDTA if their presence is unavoidable.[25]3. Store vesicles at 4°C and use them within a reasonable timeframe. Avoid freezing unless a cryoprotectant is used. |
| No significant change in vesicle size upon acidification | 1. The pH was not lowered sufficiently to protonate the carboxyl groups.2. The vesicles are highly stabilized (e.g., high percentage of PEGylated lipid).3. Vesicle concentration is too low to observe aggregation by DLS. | 1. Confirm the final pH of your suspension with a calibrated pH meter. The pKa of the carboxylic acid headgroups in the bilayer will determine the pH at which protonation occurs.2. Reduce the amount of stabilizing lipid in your formulation if pH-sensitivity is the desired outcome.3. Increase the vesicle concentration for your DLS measurements. |
| Fluorescence leakage assay shows inconsistent results | 1. The fluorescent dye is not stably encapsulated.2. The dye self-quenches at the encapsulated concentration.3. The external (unencapsulated) dye was not fully removed. | 1. Choose a hydrophilic dye that is less likely to associate with the lipid bilayer.2. Ensure you are using a self-quenching concentration of the dye (e.g., carboxyfluorescein) and that your assay measures the increase in fluorescence upon release and dilution.[10][26]3. Use size exclusion chromatography or dialysis to effectively remove any unencapsulated dye after vesicle preparation. |
Quantitative Impact of pH on Vesicle Properties
| pH | Zeta Potential (mV) | Hydrodynamic Diameter (nm) | Expected Stability |
| 8.5 | Highly Negative (e.g., -40 to -60 mV) | Stable (e.g., 100-150 nm) | High colloidal stability due to electrostatic repulsion.[21] |
| 7.4 | Negative (e.g., -25 to -40 mV) | Stable (e.g., 100-150 nm) | Good stability, suitable for many biological experiments.[19] |
| 6.5 | Slightly Negative (e.g., -10 to -25 mV) | May show slight increase in size | Onset of protonation, reduced stability, potential for some aggregation. |
| 5.5 | Near Neutral (e.g., 0 to -10 mV) | Significant increase in size, high PDI | Extensive aggregation and potential fusion due to loss of surface charge.[9] |
Note: The exact values will depend on the specific lipid composition, buffer conditions, and ionic strength.
Experimental Protocols & Workflows
Protocol 1: Preparation of DCDA Vesicles by Thin-Film Hydration and Extrusion
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve 10 mg of 10,12-Docosadiynedioic acid in 2 mL of chloroform.
-
Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add 2 mL of a 10 mM phosphate buffer (pH 7.4) to the flask.
-
Hydrate the film by vortexing the flask for 10-15 minutes at a temperature above the lipid's phase transition temperature. The solution should appear milky, indicating the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble a mini-extruder with a 100 nm polycarbonate membrane.
-
Transfer the MLV suspension to the extruder.
-
Extrude the suspension through the membrane 11-15 times.[12] The resulting solution should be a slightly opalescent, translucent suspension of large unilamellar vesicles (LUVs).
-
Protocol 2: Assessing pH-Induced Vesicle Aggregation using DLS
-
Sample Preparation:
-
Prepare a series of buffers at desired pH values (e.g., pH 7.4, 6.5, 5.5). Common choices include phosphate buffers or acetate buffers.
-
In separate DLS cuvettes, dilute the stock DCDA vesicle suspension (prepared at pH 7.4) into each of the different pH buffers to a final lipid concentration suitable for DLS analysis (e.g., 0.1-1.0 mg/mL).
-
-
DLS Measurement:
-
Equilibrate the cuvettes at a constant temperature (e.g., 25°C) in the DLS instrument.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) for each sample.
-
Acquire at least three measurements per sample to ensure reproducibility.
-
-
Data Analysis:
-
Plot the average hydrodynamic diameter and PDI as a function of pH. A sharp increase in these values at lower pH indicates aggregation.
-
Workflow for pH-Triggered Leakage Assay
Caption: Workflow for a pH-triggered fluorescence leakage assay.
References
-
Preparation and Characterization of Stable pH-Sensitive Vesicles Composed of α-Tocopherol Hemisuccinate. (n.d.). National Institutes of Health. Retrieved from [Link]
-
The Reversible Transformation of a Vesicular Aggregate in Response to a pH Oscillation. (n.d.). MDPI. Retrieved from [Link]
-
Measuring Thousands of Single-Vesicle Leakage Events Reveals the Mode of Action of Antimicrobial Peptides. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Vesicle sizing: Number distributions by dynamic light scattering. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Drug release by pH trigger and the cumulative drug release profiles. (n.d.). ResearchGate. Retrieved from [Link]
-
Zeta Potential of Extracellular Vesicles: Toward Understanding the Attributes that Determine Colloidal Stability. (2020, June 30). National Institutes of Health. Retrieved from [Link]
-
Tuning the Surface Charge of Self-Assembled Polydiacetylene Vesicles to Control Aggregation and Cell Binding. (2020, September 24). National Institutes of Health. Retrieved from [Link]
-
pH-Sensitive Multiliposomal Containers for Encapsulation and Rapid Release of Bioactive Substances. (n.d.). MDPI. Retrieved from [Link]
-
Self-Reproduction of Fatty Acid Vesicles: A Combined Experimental and Simulation Study. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Assays testing for stability vs leakage of the vesicles. (n.d.). ResearchGate. Retrieved from [Link]
-
"Peak analysis" for the average measured zeta potentials at pH = 12 in dependence on dispersant dose. (n.d.). ResearchGate. Retrieved from [Link]
-
Dynamic light scattering for the characterization and counting of extracellular vesicles: a powerful noninvasive tool. (n.d.). ResearchGate. Retrieved from [Link]
-
Interglycolipid Membrane Interactions: pH-Dependent Aggregation of Nonionic Synthetic Glycolipid Vesicles. (2000, March 15). PubMed. Retrieved from [Link]
-
Single Vesicle Fluorescence-Bleaching Assay for Multi-Parameter Analysis of Proteoliposomes by Total Internal Reflection Fluorescence Microscopy. (2022, June 24). ACS Publications. Retrieved from [Link]
-
Application of Dynamic and Static Light Scattering for Size and Shape Characterization of Small Extracellular Nanoparticles in Plasma and Ascites of Ovarian Cancer Patients. (n.d.). MDPI. Retrieved from [Link]
-
pH AND REDOX TRIGGERED DOXORUBICIN RELEASE FROM COVALENTLY LINKED CARBON DOTS CONJUGATES. (2021, February 1). University of Miami. Retrieved from [Link]
-
Structural Phenomena in a Vesicle Membrane Obtained through an Evolution Experiment: A Study Based on MD Simulations. (n.d.). MDPI. Retrieved from [Link]
-
Zeta Potential as a Key Indicator of Network Structure and Rheological Behavior in Smectite Clay Dispersions. (n.d.). MDPI. Retrieved from [Link]
-
Diacetylenic lipids in the design of stable lipopolymers able to complex and protect plasmid DNA. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Comparative Analysis of Human γD-Crystallin Aggregation under Physiological and Low pH Conditions. (n.d.). PLOS One. Retrieved from [Link]
-
The pH-triggered drug release and simultaneous carrier decomposition of effervescent SiO2–drug–Na2CO3 composite nanoparticles: to improve the antitumor activity of hydrophobic drugs. (2021, January 28). National Institutes of Health. Retrieved from [Link]
-
Effect of pH on Physicochemical Properties and Encapsulation Efficiency of PEGylated Linolenic Acid Vesicles. (n.d.). ResearchGate. Retrieved from [Link]
-
Dynamic light scattering: a practical guide and applications in biomedical sciences. (2016, October 6). National Institutes of Health. Retrieved from [Link]
-
Precise detection of pH inside large unilamellar vesicles using membrane-impermeable dendritic porphyrin-based nanoprobes. (n.d.). National Institutes of Health. Retrieved from [Link]
-
A Kinetic Study of the Growth of Fatty Acid Vesicles. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives. (n.d.). MDPI. Retrieved from [Link]
-
Preparing Size-Controlled Liposomes Modified with Polysaccharide Derivatives for pH-Responsive Drug Delivery Applications. (2023, November 3). MDPI. Retrieved from [Link]
-
Membrane permeabilization can be crucially biased by a fusogenic lipid composition – leaky fusion caused by antimicrobial peptides in model membranes. (2023, March 15). Royal Society of Chemistry. Retrieved from [Link]
-
Interpreting and Understanding Dynamic Light Scattering Size Data. (2012, November 30). YouTube. Retrieved from [Link]
-
Aggregation and pH Responsive Behavior of Thioester Surfactants and Formation of Disulfide Linkages in Aqueous Solutions. (2018, February 1). PubMed. Retrieved from [Link]
-
Polydiacetylene vesicles as a novel drug sustained-release system. (2010, March 1). PubMed. Retrieved from [Link]
-
Dynamics of the vesicles composed of fatty acids and other amphiphile mixtures: unveiling the role of fatty acids as a model protocell membrane. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Reversible micelle-vesicle conversion of oleyldimethylamine oxide by pH changes. (n.d.). National Library of Medicine. Retrieved from [Link]
-
pH-Triggered Echogenicity and Contents Release from Liposomes. (2014, October 1). National Institutes of Health. Retrieved from [Link]
Sources
- 1. Tuning the Surface Charge of Self-Assembled Polydiacetylene Vesicles to Control Aggregation and Cell Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Interglycolipid Membrane Interactions: pH-Dependent Aggregation of Nonionic Synthetic Glycolipid Vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Analysis of Human γD-Crystallin Aggregation under Physiological and Low pH Conditions | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. The pH-triggered drug release and simultaneous carrier decomposition of effervescent SiO2–drug–Na2CO3 composite nanoparticles: to improve the antitumor activity of hydrophobic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and Characterization of Stable pH-Sensitive Vesicles Composed of α-Tocopherol Hemisuccinate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pH-Triggered Echogenicity and Contents Release from Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Diacetylenic lipids in the design of stable lipopolymers able to complex and protect plasmid DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polydiacetylene vesicles as a novel drug sustained-release system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Vesicle sizing: Number distributions by dynamic light scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Kinetic Study of the Growth of Fatty Acid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Zeta Potential of Extracellular Vesicles: Toward Understanding the Attributes that Determine Colloidal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Measuring Thousands of Single-Vesicle Leakage Events Reveals the Mode of Action of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Membrane permeabilization can be crucially biased by a fusogenic lipid composition – leaky fusion caused by antimicrobial peptides in model membranes ... - Soft Matter (RSC Publishing) DOI:10.1039/D2SM01691E [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
Validation & Comparative
Comparing Glaser vs. Hay coupling for diacetylene synthesis
As the field moves toward ever more complex targets and greener synthetic protocols, further innovations in ligand design and catalytic systems will continue to build upon the elegant and powerful legacy of Glaser and Hay. [1]
References
-
P.J. K, S. V, M. M, Recent advances and applications of Glaser coupling employing greener protocols, RSC Advances, [Link]
-
Organic Chemistry Portal, Glaser Coupling, Hay Coupling, Organic Chemistry Portal, [Link]
-
A.L. B, et al., Development of optimized conditions for Glaser-Hay bioconjugations, PLOS ONE, [Link]
-
F. S, et al., The Glaser–Hay Reaction: Optimization and Scope Based on 13C NMR Kinetics Experiments, European Journal of Organic Chemistry, [Link]
-
N. M, et al., Cu(I)-azidopyrrolo[3,2-d]pyrimidine Catalyzed Glaser–Hay Reaction under Mild Conditions, The Journal of Organic Chemistry, [Link]
-
Wikipedia, Glaser coupling, Wikipedia, [Link]
-
L. C, et al., Unravelling the Mechanism of Glaser Coupling Reaction on Ag(111) and Cu(111) Surfaces: a Case for Halogen Substituted Terminal Alkyne, The Journal of Physical Chemistry C, [Link]
-
A. K, et al., Transition metal catalyzed Glaser and Glaser-Hay coupling reactions: Scope, classical/green methodologies and synthetic applications, Catalysis Reviews, [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Glaser coupling - Wikipedia [en.wikipedia.org]
- 5. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 6. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming 10,12-Docosadiynedioic Acid Polymerization using FTIR Analysis
For researchers, scientists, and drug development professionals venturing into the realm of stimuli-responsive polymers, polydiacetylenes (PDAs) offer a fascinating platform. Their unique chromogenic properties, transitioning from blue to red in response to various external stimuli, make them ideal candidates for biosensors, drug delivery systems, and smart coatings. A crucial step in harnessing their potential is the precise confirmation of the polymerization of their diacetylene monomers. This guide provides an in-depth technical comparison of Fourier Transform Infrared (FTIR) spectroscopy as a primary tool for verifying the polymerization of 10,12-docosadiynedioic acid (DCDA), a common diacetylene monomer. We will delve into the causality behind experimental choices, present detailed protocols, and objectively compare FTIR with alternative analytical techniques.
The Vibrational Signature of Polymerization: Why FTIR is a Powerful Tool
The topochemical polymerization of diacetylenes, such as DCDA, is a solid-state reaction initiated by UV irradiation or thermal annealing. This process involves a 1,4-addition reaction across the conjugated diyne units of adjacent monomers, leading to the formation of a highly conjugated polymer backbone of alternating double and triple bonds. This profound change in chemical structure is accompanied by a distinct evolution of the material's vibrational landscape, which can be effectively monitored using FTIR spectroscopy.
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations at specific frequencies. The resulting spectrum provides a unique "fingerprint" of the molecule's functional groups and overall structure. For the polymerization of DCDA, the power of FTIR lies in its ability to directly track the disappearance of the monomer's diyne moiety and the concurrent emergence of the characteristic vibrations of the polydiacetylene backbone.
Deciphering the Spectral Transformation: Monomer to Polymer
To effectively utilize FTIR for confirming polymerization, it is essential to understand the key spectral features of both the 10,12-docosadiynedioic acid monomer and its resulting polymer.
The Monomer: 10,12-Docosadiynedioic Acid (DCDA)
The FTIR spectrum of the DCDA monomer is characterized by several key absorption bands. The most critical for monitoring polymerization is the stretching vibration of the carbon-carbon triple bond (C≡C) of the diyne group.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance in Polymerization Monitoring |
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) | Remains present in the polymer, but may show changes in hydrogen bonding. |
| C-H (Alkyl Chain) | Stretching | 2915, 2848 | Serves as an internal reference as it is largely unaffected by polymerization. |
| C≡C (Diyne) | Stretching | ~2260 (weak) | Key indicator of the monomer. Its disappearance signifies polymerization. |
| C=O (Carboxylic Acid) | Stretching | ~1700 | Present in both monomer and polymer. Changes can indicate interactions of the carboxylic acid groups. |
Table 1: Key FTIR Absorption Bands of 10,12-Docosadiynedioic Acid Monomer.
The Polymer: Poly(10,12-Docosadiynedioic Acid)
Upon successful polymerization, the FTIR spectrum undergoes a significant transformation. The most notable change is the disappearance of the weak C≡C stretching band of the monomer. In its place, new absorption bands corresponding to the newly formed conjugated backbone of the polydiacetylene appear.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance in Polymerization Confirmation |
| O-H (Carboxylic Acid) | Stretching | 3600 - 3100 (broad) | Indicates the retention of the carboxylic acid functionality.[1] |
| C-H (Alkyl Chain) | Stretching | ~2935, ~2856 | Confirms the presence of the alkyl side chains.[1] |
| C≡C (Polydiacetylene) | Stretching | ~2120 | Characteristic peak of the polydiacetylene backbone's triple bond. |
| C=C (Polydiacetylene) | Stretching | ~1500 | Characteristic peak of the polydiacetylene backbone's double bond. |
| C=O (Carboxylic Acid) | Stretching | ~1690 (H-bonded), ~1550 (asymmetric), ~1456 (symmetric) | Confirms the presence of carboxylic acid groups and provides insight into their interactions.[1] |
Table 2: Key FTIR Absorption Bands of Poly(10,12-Docosadiynedioic Acid).
Experimental Protocol: A Self-Validating Workflow for FTIR Analysis
The following protocol outlines a robust methodology for inducing and monitoring the polymerization of DCDA using Attenuated Total Reflectance (ATR)-FTIR spectroscopy. ATR is a convenient sampling technique for thin films and solids, requiring minimal sample preparation.[2]
Materials and Equipment
-
10,12-Docosadiynedioic acid (DCDA) powder
-
Solvent (e.g., chloroform, THF)
-
FTIR spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)
-
UV lamp (254 nm)
-
Spin coater or drop-casting supplies
-
Nitrogen or argon source (for inert atmosphere)
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve a small amount of DCDA in a suitable solvent.
-
Deposit a thin film of the DCDA solution onto the ATR crystal. This can be achieved by drop-casting a small volume and allowing the solvent to evaporate, or by spin-coating for a more uniform film.
-
Ensure the film is dry before proceeding. A gentle stream of nitrogen can aid in this process.
-
-
Acquisition of the Monomer Spectrum (T=0):
-
Place the ATR crystal with the DCDA film into the FTIR spectrometer.
-
Record the initial FTIR spectrum. This will serve as the baseline (T=0) and should clearly show the characteristic C≡C stretching vibration of the monomer.
-
-
In-situ UV-Induced Polymerization and Monitoring:
-
Position the UV lamp at a fixed distance from the ATR crystal.
-
Begin UV irradiation of the DCDA film. It is advisable to perform this in an inert atmosphere to prevent potential side reactions like the formation of peroxides.
-
At regular time intervals (e.g., every 1-5 minutes), pause the UV irradiation and acquire an FTIR spectrum.
-
Continue this process until no further significant changes are observed in the spectra, particularly the disappearance of the monomer's C≡C peak and the growth of the polymer's C=C and C≡C peaks.
-
-
Data Analysis:
-
Overlay the collected spectra to visualize the spectral changes over time.
-
Monitor the decrease in the integrated area of the monomer's C≡C peak (~2260 cm⁻¹) and the increase in the integrated areas of the polymer's C=C (~1500 cm⁻¹) and C≡C (~2120 cm⁻¹) peaks.
-
For a semi-quantitative analysis of the polymerization kinetics, the ratio of the absorbance of a growing polymer peak to a stable reference peak (e.g., a C-H stretching vibration) can be plotted against irradiation time.
-
Comparative Analysis: FTIR vs. Alternative Techniques
While FTIR is a robust and accessible technique, a comprehensive understanding of its strengths and weaknesses is best achieved by comparing it with other analytical methods used to confirm diacetylene polymerization.
| Technique | Principle | Advantages | Disadvantages |
| FTIR Spectroscopy | Measures absorption of IR radiation, probing molecular vibrations. | - Direct observation of functional group changes.- Relatively inexpensive and widely available.- Can be used for in-situ monitoring.- Good for qualitative and semi-quantitative analysis. | - Water can be an interfering solvent.- Can have lower sensitivity for certain vibrations compared to Raman. |
| Raman Spectroscopy | Measures inelastic scattering of monochromatic light, also probing molecular vibrations. | - Excellent for symmetric non-polar bonds (C≡C, C=C).- Water is a weak scatterer, allowing for analysis in aqueous media.- High spatial resolution with confocal Raman microscopy. | - Can be affected by fluorescence from the sample or impurities.- Instrumentation can be more expensive than FTIR. |
| UV-Vis Spectroscopy | Measures absorption of UV-visible light, probing electronic transitions. | - Highly sensitive to the formation of the conjugated polymer backbone.- Excellent for quantitative analysis of polymerization kinetics.- Can distinguish between the blue and red phases of the polymer.[3] | - Provides less structural information compared to vibrational spectroscopy.- Not all monomers and polymers have distinct UV-Vis spectra. |
| Solid-State NMR Spectroscopy | Measures the nuclear magnetic resonance of atomic nuclei in a solid sample. | - Provides detailed information about the local chemical environment and molecular structure.- Can distinguish between different carbon environments in the monomer and polymer. | - Lower sensitivity compared to other techniques.- Requires specialized and expensive instrumentation.- Longer acquisition times. |
Table 3: Comparison of Analytical Techniques for Confirming Diacetylene Polymerization.
Conclusion: An Integrated Approach for Comprehensive Characterization
FTIR spectroscopy stands out as a highly effective and accessible method for the primary confirmation of 10,12-docosadiynedioic acid polymerization. Its ability to directly visualize the transformation of key functional groups provides unambiguous evidence of the conversion from monomer to polymer. For a more comprehensive understanding of the polymerization process and the resulting material's properties, an integrated approach is recommended. Combining the structural insights from FTIR and Raman spectroscopy with the quantitative kinetic data from UV-Vis spectroscopy, and the detailed molecular structure information from solid-state NMR, will provide a complete and robust characterization of your polydiacetylene system. This multi-faceted analytical strategy ensures the scientific integrity of your findings and empowers you to confidently advance your research in the exciting field of stimuli-responsive polymers.
References
-
Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies. ACS Omega. Available at: [Link]
-
Analysis of Polymers by ATR/FT-IR Spectroscopy. PIKE Technologies. Available at: [Link]
-
10,12-Docosadiynedioic acid. PubChem. Available at: [Link]
-
Synthesis and Characterization of Poly(D,L-Lactide-co-Glycolide) Copolymer. Scientific Research Publishing. Available at: [Link]
-
Synthesis and Characterization of Polydiacetylene Films and Nanotubes. PMC. Available at: [Link]
Sources
A Researcher's Guide to the Structural Validation of 10,12-Docosadiynedioic Acid and Its Derivatives
For researchers and professionals in drug development and materials science, the precise structural elucidation of novel compounds is paramount. This guide provides an in-depth comparison of the primary analytical techniques for validating the structure of 10,12-docosadiynedioic acid, a long-chain diacetylenic dicarboxylic acid with significant potential in polymer chemistry and materials science. We will explore the practical application and comparative strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, supported by experimental data and established protocols.
Introduction to 10,12-Docosadiynedioic Acid
10,12-Docosadiynedioic acid (C₂₂H₃₄O₄, Molar Mass: 362.51 g/mol ) is a linear dicarboxylic acid characterized by a conjugated diacetylene unit centrally located within its long aliphatic chain.[1][2][3] This unique structure, featuring both hydrophilic carboxylic acid ends and a hydrophobic hydrocarbon body, makes it a valuable monomer for the synthesis of specialty polymers and other advanced materials.[1] Given that its derivatives are explored for various applications, rigorous structural validation is a critical step in ensuring the desired chemical architecture and purity.
Core Analytical Techniques for Structural Validation
The structural confirmation of 10,12-docosadiynedioic acid and its derivatives relies on a combination of spectroscopic and crystallographic methods. Each technique provides unique and complementary information about the molecule's connectivity, composition, and three-dimensional arrangement.
Workflow for Structural Validation
Caption: A typical workflow for the synthesis and structural validation of 10,12-docosadiynedioic acid derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A First Look at the Molecular Skeleton
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy
For a symmetrical molecule like 10,12-docosadiynedioic acid, the ¹H NMR spectrum is expected to be relatively simple despite its size. Key expected signals include:
-
Carboxylic Acid Protons (-COOH): A broad singlet in the downfield region, typically >10 ppm.
-
Methylene Protons Alpha to Carbonyls (-CH₂-COOH): A triplet around 2.2-2.5 ppm.
-
Methylene Protons Adjacent to the Diyne (-CH₂-C≡C-): A triplet around 2.2-2.4 ppm.
-
Other Methylene Protons (-CH₂-): A complex multiplet in the range of 1.2-1.7 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their hybridization. For 10,12-docosadiynedioic acid, the key resonances are:
-
Carbonyl Carbons (-COOH): In the range of 175-185 ppm.
-
Alkynyl Carbons (-C≡C-): Typically found between 65 and 90 ppm.[2][4]
-
Methylene Carbons (-CH₂-): A series of peaks in the aliphatic region (20-40 ppm).
Table 1: Predicted ¹³C NMR Chemical Shifts for 10,12-Docosadiynedioic Acid
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1, C22 (COOH) | ~180 |
| C10, C13 (-C≡C-) | ~78 |
| C11, C12 (-C≡C-) | ~65 |
| C2, C21 (CH₂) | ~34 |
| C9, C14 (CH₂) | ~19 |
| Other CH₂ | 24-30 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Experimental Protocol: NMR Sample Preparation
-
Dissolution: Dissolve 5-10 mg of the purified 10,12-docosadiynedioic acid derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher for better resolution). Standard acquisition parameters are typically sufficient.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum for analysis.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural insights through its fragmentation pattern. For long-chain dicarboxylic acids, Gas Chromatography-Mass Spectrometry (GC-MS) is often employed, usually after derivatization to increase volatility.
Derivatization for GC-MS
Due to the low volatility of dicarboxylic acids, derivatization is a crucial step. A common method is silylation, where the acidic protons are replaced with trimethylsilyl (TMS) groups. For 10,12-docosadiynedioic acid, this would result in the formation of its bis(trimethylsilyl) ester.[4]
Expected Fragmentation Pattern
The mass spectrum of the silylated derivative of 10,12-docosadiynedioic acid is expected to show:
-
Molecular Ion Peak [M]⁺: The peak corresponding to the mass of the intact derivatized molecule.
-
Characteristic Fragments: Cleavage at the C-C bonds adjacent to the carbonyl groups and along the aliphatic chain. Common fragments for long-chain esters include [M-15]⁺ (loss of a methyl group from the TMS ether) and fragments arising from cleavage along the hydrocarbon chain.
Logical Flow of Mass Spectrometry Analysis
Sources
A Comparative Guide to Diacetylene Monomers for Enhanced Langmuir Film Stability
In the realm of materials science and drug delivery, the precise engineering of ultrathin films is paramount. Langmuir films, formed by the self-assembly of amphiphilic molecules at the air-water interface, offer an unparalleled platform for creating highly ordered, two-dimensional structures. Among the various molecules utilized for this purpose, diacetylene monomers stand out for their unique ability to be polymerized into robust, functional polydiacetylene (PDA) films. This polymerization imparts exceptional stability to the Langmuir film, a critical attribute for their application in sensors, electronics, and biocompatible coatings.[1][2][3]
This guide provides a comparative analysis of common diacetylene monomers, focusing on the factors that govern the stability of their corresponding Langmuir films. We will delve into the causal relationships between molecular structure and film properties, supported by experimental data, to empower researchers in selecting the optimal monomer for their specific application.
The Critical Role of Molecular Architecture in Film Stability
The stability of a Langmuir film is intrinsically linked to the molecular architecture of its constituent monomers. For diacetylenes, key determinants include the length of the alkyl chain, the nature of the hydrophilic headgroup, and the presence of functional side groups. These features dictate the intermolecular forces, molecular packing, and ultimately, the mechanical robustness of the monolayer.
Commonly Studied Diacetylene Monomers:
-
10,12-Pentacosadiynoic Acid (PCDA): A widely used diacetylene monomer featuring a 25-carbon chain and a carboxylic acid headgroup. Its long alkyl chain promotes strong van der Waals interactions, contributing to the formation of condensed and stable films.[4][5][6]
-
10,12-Tricosadiynoic Acid (TCDA): With a shorter 23-carbon chain compared to PCDA, TCDA offers a different balance of hydrophobic and hydrophilic interactions, influencing its packing and phase behavior at the air-water interface.[7][8]
-
Diacetylene Alcohols and Amides: Modifications to the headgroup, such as the use of alcohol or amide functionalities, can alter the hydrogen bonding network at the interface, impacting film stability and polymerization characteristics.[9][10] The introduction of aromatic groups can further enhance stability through π-π stacking interactions.[9]
Comparative Analysis of Langmuir Film Properties
The stability and behavior of Langmuir films are quantitatively assessed through surface pressure-area (π-A) isotherms. These isotherms provide critical information about the phase transitions of the monolayer, its compressibility, and the point of collapse, which signifies the upper limit of film stability.[11]
| Diacetylene Monomer | Chemical Structure | Collapse Pressure (mN/m) | Area per Molecule at Collapse (Ų/molecule) | Key Characteristics |
| 10,12-Pentacosadiynoic Acid (PCDA) | CH₃(CH₂)₁₁-C≡C-C≡C-(CH₂)₈COOH | ~55-60 | ~20-25 | Forms highly condensed and stable monolayers due to its long alkyl chain. Often forms a trilayer structure upon collapse.[4][12] |
| 10,12-Tricosadiynoic Acid (TCDA) | CH₃(CH₂)₉-C≡C-C≡C-(CH₂)₈COOH | ~45-50 | ~22-27 | Exhibits slightly lower collapse pressure compared to PCDA due to weaker van der Waals forces from the shorter alkyl chain. |
| Diacetylene Alcohols (e.g., henicosa-5,7-diyn-1-ol) | CH₃(CH₂)₁₂-C≡C-C≡C-(CH₂)₄OH | Variable | Variable | The hydroxyl headgroup can lead to unique phase behavior, including unexpected order-disorder transitions upon compression.[10] |
| Aromatic-Terminated Diacetylene Amides | (Aryl)-(NHCO)-(CH₂)n-C≡C-C≡C-... | Generally High | Variable | Aromatic groups can induce strong intermolecular interactions, leading to stable organogels and photopolymerizable films.[9] |
Note: The values presented are approximate and can vary depending on experimental conditions such as subphase pH, temperature, and compression rate.[4]
The Self-Validating System: Experimental Protocols
The reproducibility and reliability of Langmuir film studies hinge on meticulous experimental execution. The following protocols outline the key steps for forming and characterizing diacetylene Langmuir films, forming a self-validating system where each step influences the final outcome.
Experimental Workflow for Langmuir Film Formation and Characterization
Caption: Workflow for preparing and characterizing diacetylene Langmuir films.
Step-by-Step Methodology
-
Subphase Preparation:
-
Fill a thoroughly cleaned Langmuir trough with ultrapure water (resistivity > 18 MΩ·cm).
-
For diacetylenic acids, the pH of the subphase can be adjusted (e.g., to 7.5) to ensure deprotonation of the carboxylic acid headgroups, which can enhance film stability through electrostatic repulsion.[4]
-
-
Monomer Solution Preparation:
-
Monolayer Formation and Compression:
-
Using a microsyringe, carefully spread the monomer solution dropwise onto the subphase surface.
-
Allow sufficient time (typically 15-20 minutes) for the solvent to evaporate completely.
-
Compress the monolayer at a constant rate using the barriers of the Langmuir trough. This controlled compression allows for the recording of the surface pressure-area isotherm.
-
-
Polymerization:
-
Once the desired surface pressure is reached, the monomeric Langmuir film can be polymerized by exposing it to UV irradiation (typically at 254 nm).[1] Successful polymerization is often indicated by a color change of the film to blue or red.[12] This topochemical polymerization significantly enhances the mechanical stability of the film.[13]
-
-
Film Deposition (Langmuir-Blodgett or Langmuir-Schaefer):
-
The stabilized, polymerized film can then be transferred onto a solid substrate for further characterization and application using either the Langmuir-Blodgett (vertical deposition) or Langmuir-Schaefer (horizontal deposition) technique.[5]
-
The Causality Behind Experimental Choices
-
Choice of Spreading Solvent: Chloroform is commonly used due to its high volatility and ability to effectively dissolve many diacetylene monomers. The choice of solvent can influence the domain sizes in the resulting film.[14]
-
Subphase pH: For acidic diacetylenes, a slightly basic subphase is often optimal. Deviating from the optimal pH can lead to rapid film collapse due to electrostatic repulsion between the headgroups.[4]
-
Compression Rate: The rate of compression can affect the recorded isotherm and the final film morphology. A slower compression rate allows more time for the molecules to rearrange into a more ordered and stable configuration.[4]
Visualization of Key Processes
Topochemical Polymerization of Diacetylene Monomers
Caption: Schematic of the topochemical polymerization of diacetylene monomers.
This 1,4-addition polymerization is a topochemical reaction, meaning it occurs in the solid state with minimal displacement of the constituent molecules.[1][6] This process is crucial for creating stable, conjugated polydiacetylene films.
Conclusion
The stability of diacetylene-based Langmuir films is a complex interplay of molecular design and experimental conditions. While longer alkyl chains, as seen in PCDA, generally lead to more stable monolayers with higher collapse pressures, modifications to the headgroup and the introduction of aromatic moieties can also significantly enhance film robustness. The key to successful application lies in the ability to form a well-ordered monomer film and subsequently polymerize it to lock in the desired structure. By understanding the principles outlined in this guide and adhering to rigorous experimental protocols, researchers can effectively harness the potential of diacetylene Langmuir films for a wide array of advanced applications.
References
-
Synthesis and Properties of Aromatic-Terminated Diacetylene Organogelators and Their Application to Photopatterning of Polydiacetylenes. Langmuir,
-
Polymerization of modified diacetylenes in Langmuir films. Åbo Akademi University,
-
Mechanically Sensitive Polydiacetylene Langmuir Films: Structure, Properties and Applications. eScholarship, University of California,
-
Characterizing and Tuning the Properties of Polydiacetylene Films for Sensing Applications. Langmuir,
-
Diacetylene Mixed Langmuir Monolayers for Interfacial Polymerization. ACS Publications,
-
Polydiacetylene Thin Film with a Wide Light Absorption Band in the Visible Region of the Spectrum. ProQuest,
-
Structure and Elastic Properties of 10-12 Pentacosadiyonic Acid Langmuir Films. ResearchGate,
-
Characterization of 10,12-pentacosadiynoic acid Langmuir–Blodgett monolayers and their use in metal–insulator–metal tunnel devices. Beilstein Journal of Nanotechnology,
-
Diacetylene Mixed Langmuir Monolayers for Interfacial Polymerization. Sci-Hub,
-
Unexpected Order–Disorder Transition in Diacetylene Alcohol Langmuir Films. Langmuir,
-
Unveiling Texture and Topography of Fatty Acid Langmuir Films: Domain Stability and Isotherm Analysis. PubMed Central,
-
Surface Order and Stability of Langmuir-Blodgett Films. ResearchGate,
-
Application of Langmuir-Blodgett technique to study polydiacetylene phase behavior. ScienceDirect,
-
Comparing Experimental and Simulated Pressure-Area Isotherms for DPPC. PubMed Central,
-
Design and Characterization of Langmuir–Blodgett Films Incorporating Europium Complexes and Nucleoside Derivatives for Cancer Therapeutic Applications. National Institutes of Health,
-
Langmuir monolayer of lysozyme at variable subphase pH conditions: a comprehensive study on structure, morphology and hysteresis behaviour. RSC Publishing,
-
Thin-film polydiacetylenes of a stable blue phase based on symmetrical and unsymmetrical diacetylene N-arylcarbamates. ResearchGate,
-
A Molecular View of the Surface Pressure/Area Per Lipid Isotherms Assessed by FTIR/ATR Spectroscopy. MDPI,
-
The morphology of Langmuir—Blodgett multilayers of amphiphilic diacetylenes: Effects of the preparation conditions and the role of additives. Sci-Hub,
-
Langmuir Films. Nanoscience Instruments,
-
Surface order and stability of langmuir-blodgett films. PubMed,
-
Properties in Langmuir Monolayers and Langmuir-Blodgett Films of a Block Copolymer Based on N-Isopropylacrylamide and 2,2,3,3-Tetrafluropropyl Methacrylate. MDPI,
-
What is surface pressure - area isotherm?. Biolin Scientific,
-
Langmuir-Blodgett Trough Tutorial - Part IV: Deposition of a monolayer. YouTube,
-
Langmuir-Blodgett Films of Arachidic and Stearic Acids as Sensitive Coatings for Chloroform HF SAW Sensors. MDPI,
-
Langmuir–Blodgett Graphene-Based Films for Algal Biophotovoltaic Fuel Cells. PubMed Central,
-
Enhancing the Stability of Ethanol/Water Separation in MFI Zeolite Membranes via PDMS Coating. Langmuir,
-
Surface pressure area (π–A) isotherms of TCDA/Rh8 mixed Langmuir films.... ResearchGate,
-
Method for Determining the Polymer Content in Nonsoluble Polydiacetylene Films: Application to Pentacosadiynoic Acid. Langmuir,
-
Synthesis and Properties of Aromatic-Terminated Diacetylene Organogelators and Their Application to Photopatterning of Polydiacetylenes. American Chemical Society,
-
10,12-Tricosadiynoic Acid. PubChem,
-
Recent Progress in the Applications of Langmuir–Blodgett Film Technology. PubMed Central,
-
Langmuir Blodgett Films and AFM - Park Systems Webinar series. YouTube,
- Langmuir films at the oil/water interface revisited. [No valid URL found].
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Polydiacetylene Thin Film with a Wide Light Absorption Band in the Visible Region of the Spectrum - ProQuest [proquest.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. BJNANO - Characterization of 10,12-pentacosadiynoic acid Langmuir–Blodgett monolayers and their use in metal–insulator–metal tunnel devices [beilstein-journals.org]
- 6. Sci-Hub. Diacetylene Mixed Langmuir Monolayers for Interfacial Polymerization / Langmuir, 2015 [sci-hub.st]
- 7. researchgate.net [researchgate.net]
- 8. 10,12-Tricosadiynoic Acid | C23H38O2 | CID 538457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biolinscientific.com [biolinscientific.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Unveiling Texture and Topography of Fatty Acid Langmuir Films: Domain Stability and Isotherm Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sci-Hub. The morphology of Langmuir—Blodgett multilayers of amphiphilic diacetylenes: Effects of the preparation conditions and the role of additives / Journal of Colloid and Interface Science, 1984 [sci-hub.jp]
A Researcher's Comparative Guide to the Crystalline Analysis of 10,12-Docosadiynedioic Acid
For researchers, scientists, and professionals in drug development, a thorough understanding of the crystalline structure of novel materials is paramount. The arrangement of molecules in a crystal lattice dictates crucial physical and chemical properties, including solubility, stability, and bioavailability. This guide provides an in-depth comparison of X-ray Diffraction (XRD) analysis with alternative characterization techniques for crystalline 10,12-docosadiynedioic acid, a long-chain diynoic acid with significant potential in materials science and pharmaceuticals as a polymerizable unit.[1]
Introduction to 10,12-Docosadiynedioic Acid and the Imperative of Crystallinity Analysis
10,12-Docosadiynedioic acid (C₂₂H₃₄O₄, Molar Mass: 362.50 g/mol ) is a linear dicarboxylic acid featuring a conjugated diacetylene core.[2] This diacetylene moiety is highly reactive and can undergo topochemical polymerization in the solid state when exposed to heat or UV radiation, leading to the formation of highly colored polydiacetylenes. The efficiency and properties of this polymerization are intrinsically linked to the packing of the monomer units in the crystal lattice. Therefore, a detailed analysis of its crystalline structure is not merely an academic exercise but a critical step in harnessing its potential for creating novel polymers and functional materials.
X-ray diffraction stands as the gold standard for elucidating the three-dimensional atomic arrangement within a crystalline solid. However, a comprehensive characterization often benefits from a multi-technique approach. This guide will objectively compare the insights gained from XRD with those from Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Raman Spectroscopy, providing the experimental data and protocols necessary for a holistic understanding of this promising molecule.
Synthesis and Crystallization of 10,12-Docosadiynedioic Acid
The synthesis of 10,12-docosadiynedioic acid is typically achieved through the oxidative homocoupling of a terminal alkyne, a reaction known as the Glaser coupling.[3][4] In this case, 10-undecynoic acid serves as the precursor.
Experimental Protocol: Synthesis via Glaser Coupling
-
Dissolution: Dissolve 10-undecynoic acid in a suitable solvent such as pyridine or a mixture of methanol and pyridine.
-
Catalyst Addition: Add a catalytic amount of a copper(I) salt, typically copper(I) chloride (CuCl), to the solution.
-
Oxidation: Bubble air or oxygen through the reaction mixture. The copper(I) catalyst is oxidized to copper(II), which then facilitates the coupling of the terminal alkynes. The reaction is typically carried out at room temperature and can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then acidified with a dilute acid (e.g., HCl) and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The crude product is purified by recrystallization to yield 10,12-docosadiynedioic acid as a crystalline solid.
Experimental Protocol: Single Crystal Growth for XRD Analysis
Obtaining high-quality single crystals suitable for XRD analysis is a critical and often challenging step. For long-chain dicarboxylic acids like 10,12-docosadiynedioic acid, slow evaporation from a suitable solvent system is a common and effective method.
-
Solvent Selection: Test the solubility of the purified 10,12-docosadiynedioic acid in various solvents. Ideal solvents are those in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. A mixture of solvents can also be effective.
-
Dissolution: Prepare a saturated or near-saturated solution of the compound in the chosen solvent or solvent system by gentle heating.
-
Filtration: Hot-filter the solution through a pre-warmed funnel with filter paper to remove any insoluble impurities.
-
Slow Evaporation: Transfer the clear filtrate to a clean vial, cover it loosely with a cap or parafilm with a few pinholes to allow for slow evaporation of the solvent.
-
Crystal Growth: Place the vial in a vibration-free environment at a constant, slightly elevated temperature. Over a period of several days to weeks, as the solvent slowly evaporates, single crystals should form.
-
Isolation: Carefully decant the mother liquor and gently wash the crystals with a small amount of cold, fresh solvent. Dry the crystals under a gentle stream of inert gas.
Caption: Workflow for the synthesis and single crystal growth of 10,12-docosadiynedioic acid.
X-ray Diffraction (XRD) Analysis: The Definitive Structural Probe
X-ray diffraction is the cornerstone technique for determining the precise arrangement of atoms within a crystalline material. By analyzing the diffraction pattern of X-rays scattered by the electron clouds of the atoms in the crystal, one can deduce the unit cell parameters, space group, and the exact coordinates of each atom.
Experimental Protocol: Single-Crystal XRD
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction data are collected on a detector as a series of spots.
-
Data Processing: The collected data are processed to determine the unit cell dimensions and space group.
-
Structure Solution and Refinement: The positions of the atoms in the unit cell are determined (structure solution) and then refined to best fit the experimental diffraction data.
Interpretation of XRD Data
While specific, publicly available XRD data for 10,12-docosadiynedioic acid is not readily found in open-access databases, we can infer the type of information that would be obtained based on the analysis of similar long-chain dicarboxylic acids.
Expected Crystallographic Parameters from Single-Crystal XRD:
| Parameter | Expected Information | Significance for 10,12-Docosadiynedioic Acid |
| Crystal System & Space Group | The fundamental symmetry of the crystal lattice. | Dictates the possible packing arrangements of the molecules. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal. | Provides insight into the overall packing density and intermolecular distances. |
| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. | Allows for the determination of bond lengths, bond angles, and torsion angles, confirming the molecular conformation. |
| Intermolecular Interactions | Hydrogen bonding, van der Waals forces. | Crucial for understanding the forces that govern the crystal packing and, consequently, the topochemical reactivity. |
Comparative Analysis with Alternative Techniques
While XRD provides the ultimate structural detail, other techniques offer complementary information, often with simpler sample preparation and faster analysis times.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. It is a powerful tool for studying thermal transitions such as melting, crystallization, and solid-state phase transitions.
-
Sample Preparation: A small amount of the crystalline powder (typically 2-10 mg) is weighed into an aluminum DSC pan.
-
Heating Program: The pan is placed in the DSC instrument, and the sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: The heat flow is plotted against temperature, and the temperatures and enthalpies of any thermal events are determined.
| Thermal Event | Expected Temperature Range (°C) | Interpretation |
| Melting Point (Tₘ) | ~110-120 | The temperature at which the crystalline solid transitions to a liquid. A sharp melting peak indicates high purity. |
| Crystallization (T꜀) | Varies on cooling | The temperature at which the molten material recrystallizes upon cooling. |
| Solid-State Polymerization | Varies | An exothermic event may be observed if the diacetylene polymerizes upon heating. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of molecules. It is an excellent technique for identifying functional groups and studying intermolecular interactions, such as hydrogen bonding.
-
Sample Preparation: The crystalline powder can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or mixed with potassium bromide (KBr) and pressed into a pellet.
-
Data Acquisition: The sample is placed in the FTIR spectrometer, and the infrared spectrum is recorded.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Interpretation |
| O-H Stretch (Carboxylic Acid Dimer) | 2500-3300 (broad) | Characteristic of the hydrogen-bonded carboxylic acid groups. |
| C=O Stretch (Carboxylic Acid) | ~1700 | Indicates the presence of the carbonyl group. The position can shift depending on the extent of hydrogen bonding. |
| C≡C Stretch (Diacetylene) | ~2100-2260 | A weak but sharp band characteristic of the diacetylene functionality. |
| C-H Stretches (Alkyl Chain) | 2850-2960 | Confirms the presence of the long hydrocarbon chains. |
Raman Spectroscopy
Raman spectroscopy is another vibrational spectroscopy technique that is complementary to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for studying the diacetylene and polydiacetylene backbone.
-
Sample Preparation: A small amount of the crystalline powder is placed on a microscope slide.
-
Data Acquisition: The sample is illuminated with a monochromatic laser, and the scattered light is collected and analyzed.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Interpretation |
| C≡C Stretch (Diacetylene Monomer) | ~2260 | A strong, sharp peak characteristic of the diacetylene triple bond. |
| C=C Stretch (Polydiacetylene) | ~1450-1500 ("blue phase") | The appearance of this strong band indicates the formation of the polydiacetylene backbone upon polymerization. |
| C≡C Stretch (Polydiacetylene) | ~2080-2100 ("blue phase") | The conjugated triple bond in the polymer backbone. |
Objective Comparison of Analytical Techniques
| Feature | X-ray Diffraction (XRD) | Differential Scanning Calorimetry (DSC) | Fourier-Transform Infrared (FTIR) Spectroscopy | Raman Spectroscopy |
| Primary Information | 3D atomic structure, crystal packing, unit cell parameters. | Thermal transitions (melting, crystallization), purity. | Functional groups, hydrogen bonding. | Molecular vibrations, particularly of non-polar bonds (C≡C, C=C). |
| Sample Requirement | High-quality single crystal or microcrystalline powder. | Small amount of powder. | Small amount of powder or thin film. | Small amount of powder. |
| Analysis Time | Hours to days (single crystal); minutes (powder). | Minutes to an hour. | Minutes. | Minutes. |
| Strengths | Provides definitive structural information. | Excellent for determining purity and thermal stability. | Highly sensitive to polar functional groups. | Excellent for studying the diacetylene backbone and its polymerization. |
| Limitations | Requires high-quality crystals; can be time-consuming. | Provides no direct structural information. | Can be less sensitive to non-polar functional groups. | Can be affected by sample fluorescence. |
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Sources
A Senior Application Scientist's Guide to Characterizing Polydiacetylene Phase Transitions: A Comparative Analysis Centered on Differential Scanning Calorimetry
For fellow researchers, scientists, and drug development professionals navigating the intricate world of stimuli-responsive materials, understanding the phase transitions of polydiacetylenes (PDAs) is paramount. These remarkable conjugated polymers, with their vivid blue-to-red color transitions, offer a versatile platform for developing sensors, drug delivery systems, and smart coatings.[1] The key to harnessing their potential lies in accurately characterizing the thermodynamics and structural dynamics of their phase transitions. This guide provides an in-depth comparison of analytical techniques for this purpose, with a central focus on Differential Scanning Calorimetry (DSC), while also exploring the complementary insights offered by other methods.
The Heart of the Matter: Understanding Polydiacetylene Phase Transitions
Polydiacetylenes derive their unique chromic properties from a conjugated backbone of alternating double and triple bonds.[2] In their initial, low-energy state, PDAs typically exist in a planar, highly-ordered "blue phase," characterized by a strong absorption maximum around 630-650 nm.[3][4] Upon exposure to external stimuli such as heat, pH changes, or mechanical stress, the polymer backbone undergoes a conformational change.[5] This transition to a less-ordered, twisted "red phase" disrupts the π-electron delocalization, resulting in a hypsochromic shift of the absorption maximum to approximately 530-550 nm.[3][4]
This blue-to-red transition is not merely a color change; it is a distinct phase transition with associated thermodynamic and structural rearrangements. A thorough understanding of this process is critical for designing PDA-based technologies with predictable and reproducible performance.
Differential Scanning Calorimetry (DSC): The Thermodynamic Workhorse
DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It is an indispensable tool for quantifying the energetic changes associated with phase transitions.
Why DSC is Central to PDA Analysis
The phase transition in PDAs is a first-order thermodynamic event, meaning it is accompanied by a change in enthalpy (ΔH).[7] DSC directly measures this enthalpy change, providing a quantitative measure of the energy required to induce the transition. The resulting DSC thermogram reveals a distinct endothermic peak, the characteristics of which provide crucial information:
-
Onset Temperature (T_onset): The temperature at which the phase transition begins. This is a critical parameter for defining the operational range of a PDA-based sensor or device.
-
Peak Temperature (T_peak): The temperature at which the rate of heat absorption is maximal.
-
Enthalpy of Transition (ΔH): The area under the endothermic peak, which corresponds to the energy absorbed during the transition. This value is proportional to the extent of the phase transition and can be used to assess the degree of crystallinity and the cooperativity of the transition.
Experimental Protocol: DSC Analysis of Polydiacetylene Vesicles
The following protocol provides a robust starting point for analyzing PDA vesicles. The causality behind each step is explained to ensure a self-validating system.
1. Sample Preparation:
- Rationale: Proper sample preparation is crucial for obtaining reproducible DSC data. The goal is to have a well-dispersed, representative sample.
- Step 1: Prepare a suspension of PDA vesicles at a known concentration (e.g., 1 mM) in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).[8]
- Step 2: Accurately pipette 10-20 µL of the vesicle suspension into a hermetically sealed aluminum DSC pan. The use of hermetic pans is essential to prevent solvent evaporation during the heating run, which would otherwise introduce a large, interfering endothermic peak.
- Step 3: Prepare a reference pan containing the same volume of the corresponding buffer. This allows for the subtraction of the heat capacity of the solvent, isolating the thermal events of the PDA vesicles.
2. DSC Instrument Setup and Measurement:
- Rationale: The heating rate can significantly influence the shape and position of the transition peak. A moderate heating rate is chosen to balance resolution and sensitivity.
- Step 1: Place the sample and reference pans into the DSC cell.
- Step 2: Equilibrate the system at a temperature well below the expected transition temperature (e.g., 25°C).
- Step 3: Heat the sample at a controlled rate, typically 5-10°C/min, to a temperature well above the transition.[7] Slower heating rates can improve resolution but may decrease the signal-to-noise ratio.
- Step 4: Cool the sample back to the starting temperature at the same rate to investigate the reversibility of the transition.
- Step 5: Perform a second heating scan to assess any changes in the material's thermal properties after the initial thermal cycle.
3. Data Analysis:
- Rationale: Accurate data analysis is key to extracting meaningful thermodynamic parameters.
- Step 1: Plot the heat flow as a function of temperature.
- Step 2: Determine the onset temperature, peak temperature, and end temperature of the transition peak.
- Step 3: Integrate the area under the peak to calculate the enthalpy of transition (ΔH) in Joules per gram (J/g) or kilojoules per mole (kJ/mol).[9]
A Multi-faceted Approach: Comparing DSC with Other Techniques
While DSC provides invaluable thermodynamic data, a comprehensive understanding of PDA phase transitions requires a multi-technique approach. The following sections compare DSC with other key analytical methods, highlighting their unique contributions.
dot
Caption: A workflow diagram illustrating the parallel analysis of a polydiacetylene sample using DSC, UV-Vis, XRD, and AFM to obtain complementary information.
UV-Visible (UV-Vis) Spectroscopy: Tracking the Colorimetric Transition
UV-Vis spectroscopy is a cornerstone technique for studying PDAs as it directly probes the electronic transitions responsible for their color.[10][11]
-
Principle: Measures the absorbance of light as a function of wavelength.
-
Information Gained: Tracks the decrease in absorbance at ~640 nm (blue phase) and the concomitant increase in absorbance at ~540 nm (red phase) as a function of temperature.[4] This allows for the calculation of the Colorimetric Response (%CR), a quantitative measure of the color transition.
-
Comparison with DSC: UV-Vis spectroscopy provides information on the electronic consequences of the phase transition, while DSC quantifies the underlying thermodynamics. The transition temperatures determined by both methods are often in good agreement. However, UV-Vis is typically more sensitive to the initial onset of the color change.
1. Sample Preparation:
- Step 1: Prepare a dilute suspension of PDA vesicles in a suitable buffer. The concentration should be adjusted to yield a maximum absorbance in the range of 0.5-1.5 for optimal signal-to-noise.[12]
- Step 2: Transfer the sample to a quartz cuvette.
2. Measurement:
- Step 1: Place the cuvette in a temperature-controlled cell holder within the spectrophotometer.
- Step 2: Equilibrate the sample at the starting temperature (e.g., 25°C).
- Step 3: Record the UV-Vis spectrum from 400 to 800 nm.
- Step 4: Increase the temperature in controlled increments (e.g., 2-5°C), allowing the sample to equilibrate at each step before recording a new spectrum.[3]
- Step 5: Continue this process through the entire temperature range of the transition.
X-Ray Diffraction (XRD): Probing Structural Changes
XRD is an essential technique for investigating the changes in crystalline structure that accompany the PDA phase transition.[13][14]
-
Principle: Measures the scattering of X-rays by the crystalline lattice of the material, providing information about the arrangement of atoms and molecules.
-
Information Gained: Can determine changes in the inter-chain spacing and the overall degree of crystallinity during the blue-to-red transition.[15] This provides direct evidence of the structural reorganization at the molecular level.
-
Comparison with DSC: XRD provides a structural basis for the thermodynamic events observed in DSC. For example, a decrease in the intensity of diffraction peaks corresponding to the blue phase and the emergence of new peaks for the red phase can be correlated with the endothermic peak in the DSC thermogram.
1. Sample Preparation:
- Step 1: Prepare a concentrated sample of PDA, either as a hydrated paste or a thin film cast onto a suitable substrate (e.g., a silicon wafer).
- Step 2: Mount the sample on a temperature-controlled stage within the XRD instrument.
2. Measurement:
- Step 1: Equilibrate the sample at the initial temperature.
- Step 2: Collect the XRD pattern over a relevant 2θ range.
- Step 3: Heat the sample in increments, collecting an XRD pattern at each temperature point after equilibration.
Atomic Force Microscopy (AFM): Visualizing Morphological Transformations
AFM is a high-resolution imaging technique that can visualize the surface topography of materials at the nanoscale.
-
Principle: A sharp tip mounted on a cantilever is scanned across the sample surface, and the deflection of the cantilever is used to create a three-dimensional image.
-
Information Gained: Can reveal changes in the morphology of PDA films or vesicles during the phase transition, such as the formation of domains, changes in surface roughness, and alterations in the packing of the polymer chains.
-
Comparison with DSC: AFM provides a visual representation of the structural changes that are detected as an energetic event by DSC. It can offer insights into the spatial heterogeneity of the phase transition.
1. Sample Preparation:
- Step 1: Prepare a thin film of PDA on a flat substrate, such as mica or a silicon wafer, by methods like spin-coating or drop-casting.
- Step 2: Mount the substrate on a heated stage in the AFM.
2. Imaging:
- Step 1: Image the sample at room temperature to obtain a baseline of the morphology.
- Step 2: Gradually increase the temperature of the stage and acquire images at various points before, during, and after the phase transition.
Synthesizing the Data: A Comparative Overview
The following table summarizes the key performance indicators and insights provided by each technique for the analysis of PDA phase transitions.
| Feature | Differential Scanning Calorimetry (DSC) | UV-Visible (UV-Vis) Spectroscopy | X-Ray Diffraction (XRD) | Atomic Force Microscopy (AFM) |
| Primary Information | Thermodynamics (Enthalpy, T_m) | Electronic Transitions (λ_max, %CR) | Crystalline Structure | Surface Morphology |
| Sample Form | Bulk, vesicles, films | Solutions, vesicles, films | Films, powders, single crystals[16] | Films, surfaces |
| Key Strengths | Quantitative thermodynamic data, direct measurement of transition energy. | High sensitivity to color change, simple and rapid measurements. | Direct probe of molecular packing and crystallinity. | High-resolution visualization of morphological changes. |
| Limitations | Indirect information on structural changes. | Indirect information on thermodynamics and structure. | Can be challenging for amorphous or poorly crystalline samples. | Surface-sensitive, may not represent bulk properties. |
Conclusion: An Integrated Approach for Comprehensive Characterization
As a Senior Application Scientist, my experience has consistently shown that a single-technique approach is rarely sufficient for fully understanding complex material behaviors. The thermochromic phase transition of polydiacetylenes is a prime example of a phenomenon that demands a multi-faceted analytical strategy.
dot
Caption: The central role of the PDA phase transition and its interconnected characterization by DSC, UV-Vis, XRD, and AFM.
Differential Scanning Calorimetry provides the essential thermodynamic foundation, quantifying the energetics of the transition. UV-Visible spectroscopy offers a sensitive and direct measure of the colorimetric response that is often the primary functional output of a PDA-based system. X-Ray Diffraction delves into the underlying structural rearrangements at the molecular level, and Atomic Force Microscopy provides a visual confirmation of the morphological consequences of these changes.
By judiciously combining these techniques, researchers and drug development professionals can build a comprehensive and self-validating understanding of their polydiacetylene systems. This integrated approach is not merely about collecting disparate data points; it is about weaving them into a coherent narrative that explains the structure-property relationships governing the fascinating and technologically valuable phase transitions of polydiacetylenes.
References
-
Multivariate Analysis of DSC-XRD Simultaneous Measurement Data: A Study of Multistage Crystalline Structure Changes in a Linear Poly(ethylene Imine) Thin Film. PubMed. Available at: [Link]
-
High Temperature Thermochromic Polydiacetylenes: Design and Colorimetric Properties. ScienceDirect. Available at: [Link]
-
Thermochromism in polydiacetylene-metal oxide nanocomposites. Royal Society of Chemistry. Available at: [Link]
-
UV−vis spectra of PDA-phospholipid liposomes before and after... ResearchGate. Available at: [Link]
-
X-ray Diffraction Study of Metallized Polyethylene for Creating Heat Storage Systems. MDPI. Available at: [Link]
-
Polydiacetylenes for Colorimetric Sensing. eScholarship, University of California. Available at: [Link]
-
Preparing polydiacetylene single crystal thin films. ResearchGate. Available at: [Link]
-
Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies. ACS Publications. Available at: [Link]
-
Thermochromic Behavior of Polydiacetylene Nanomaterials Driven by Charged Peptide Amphiphiles. National Institutes of Health. Available at: [Link]
-
Characterizing and Tuning the Properties of Polydiacetylene Films for Sensing Applications. PubMed. Available at: [Link]
-
Realization of reversible thermochromic polydiacetylene through silica nanoparticle surface modification. ResearchGate. Available at: [Link]
-
The physics of phase transition phenomena enhanced by nanoparticles. AIP Publishing. Available at: [Link]
-
Rapid Access to Polychlorodiacetylene Single Crystals through H-Bond Templating and Computations on Helical PDA Oligomers. ACS Publications. Available at: [Link]
-
Summarized data of in situ XRD analysis for a–d) PDA‐Ni²⁺ in the range... ResearchGate. Available at: [Link]
-
Design, Synthesis and Characterization of Conjugated Polymers for Photovoltaics and Electrochromics. Chalmers University of Technology. Available at: [Link]
-
Preparation of Polydiacetylene Vesicle and Amphiphilic Polymer as Time-Temperature Indicator. ResearchGate. Available at: [Link]
-
Preparation of different conjugated polymers characterized by complementary electronic properties from an identical precursor. Royal Society of Chemistry. Available at: [Link]
-
Optimization of Parameters for Polydiacetylenes Vesicles using Response Surface Methodology as a Function of Colorimetric Sensor. Journal of Advanced Research Design. Available at: [Link]
-
Colorimetric response in polydiacetylene at the single domain level using hyperspectral microscopy. Royal Society of Chemistry. Available at: [Link]
-
Solution-phase peptide-PDA thermochromism. Evolution of absorbance... ResearchGate. Available at: [Link]
-
UV-vis absorption spectra of PDA prepared with different UV irradiation... ResearchGate. Available at: [Link]
-
Experimental Study of the Behavior of Phase Change Materials during Interrupted Phase Change Processes. MDPI. Available at: [Link]
-
A short review article on conjugated polymers. National Institutes of Health. Available at: [Link]
-
Synthesis & Characterization of Conjugated Polymer for Chemical Detection. ResearchGate. Available at: [Link]
-
Investigating the Phase Transition Kinetics of 1-Octadecanol/Sorbitol Derivative/Expanded Graphite Composite Phase Change Material with Isoconversional and Multivariate Non-Linear Regression Methods. National Institutes of Health. Available at: [Link]
-
Enthalpy Changes During Phase Transformations - Thermodynamics (Part 16). YouTube. Available at: [Link]
-
A Mini Review on the Development of Conjugated Polymers: Steps towards the Commercialization of Organic Solar Cells. MDPI. Available at: [Link]
-
CRYSTAF, DSC and SAXS Study of the Co-Crystallization, Phase Separation and Lamellar Packing of the Blends with Different Polyethylenes. MDPI. Available at: [Link]
Sources
- 1. Polydiacetylenes for Colorimetric Sensing [escholarship.org]
- 2. A short review article on conjugated polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermochromic Behavior of Polydiacetylene Nanomaterials Driven by Charged Peptide Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Colorimetric response in polydiacetylene at the single domain level using hyperspectral microscopy - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06803F [pubs.rsc.org]
- 6. Thermochromism in polydiacetylene-metal oxide nanocomposites - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Investigating the Phase Transition Kinetics of 1-Octadecanol/Sorbitol Derivative/Expanded Graphite Composite Phase Change Material with Isoconversional and Multivariate Non-Linear Regression Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Characterizing and Tuning the Properties of Polydiacetylene Films for Sensing Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Multivariate analysis of DSC-XRD simultaneous measurement data: a study of multistage crystalline structure changes in a linear poly(ethylene imine) thin film - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Biocompatibility of 10,12-Docosadiynedioic Acid Vesicles for Drug Delivery
In the rapidly advancing field of nanomedicine, the choice of a drug delivery vehicle is paramount to therapeutic success. Among the myriad of options, vesicles self-assembled from polymerizable amphiphiles have garnered significant attention for their inherent stability and tunable properties. This guide provides an in-depth evaluation of the biocompatibility of vesicles formed from 10,12-docosadiynedioic acid (DCDA), a polymerizable diacid lipid.[1][2] We will objectively compare these polydiacetylene (PDA) vesicles with established alternatives, namely phosphatidylcholine (PC) liposomes and cholesterol-containing liposomes, supported by established experimental data and protocols.
This document is intended for researchers, scientists, and drug development professionals, offering a technical yet accessible narrative to inform the selection of a suitable nanocarrier for your therapeutic agent. We will delve into the causality behind experimental choices, ensuring a robust and trustworthy assessment.
The Vesicle Systems: An Overview
10,12-Docosadiynedioic Acid (DCDA) Vesicles: DCDA is a long-chain fatty acid containing a diacetylene group.[3] When dispersed in an aqueous solution, these molecules self-assemble into bilayer vesicles. The key feature of DCDA vesicles is their ability to polymerize upon exposure to UV light (typically at 254 nm), forming a covalently cross-linked and highly stable polydiacetylene (PDA) vesicle. This polymerization imparts exceptional mechanical and chemical stability compared to non-polymerized liposomes.[4][5] PDA vesicles are also known for their unique colorimetric and fluorescent properties, which can be harnessed for sensing applications.[5][6][7]
Phosphatidylcholine (PC) Liposomes: PC is a major component of biological membranes, making PC liposomes inherently biocompatible and biodegradable.[8][9] These vesicles are a well-established drug delivery platform with several clinically approved formulations.[4] However, their stability can be a concern, as they are prone to leakage and fusion.[4][10]
Cholesterol-Containing Liposomes: The incorporation of cholesterol into PC liposomes is a common strategy to enhance their stability.[10][11][12] Cholesterol modulates membrane fluidity, reduces permeability, and improves vesicle resistance to aggregation.[10][13] This makes them a more robust alternative to simple PC liposomes, though they still lack the covalent stability of polymerized DCDA vesicles.
The Crucial Role of Biocompatibility
Biocompatibility is the cornerstone of any successful drug delivery system. It ensures that the carrier itself does not elicit an adverse immune response or toxic effects, allowing for the safe and effective delivery of the therapeutic payload. For intravenously administered vesicles, key biocompatibility indicators include in vitro cytotoxicity and hemocompatibility.
The following sections will detail the experimental protocols to assess these parameters and present a comparative analysis of DCDA vesicles and their liposomal counterparts.
In Vitro Cytotoxicity Evaluation
Cytotoxicity assays are essential to determine the concentration at which a nanoparticle formulation may become harmful to cells. Two of the most common and reliable methods are the MTT and LDH assays.
3.1. The Principle of Cytotoxicity Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[14][15][16] The amount of formazan produced is directly proportional to the number of living cells.
-
LDH Assay: The lactate dehydrogenase (LDH) assay quantifies cell membrane integrity.[14][17] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage.[14][18] Measuring the LDH activity in the supernatant provides a reliable indication of cell lysis.[17]
3.2. Experimental Workflow: Cytotoxicity Assessment
The overall workflow for assessing the in vitro cytotoxicity of vesicle formulations is depicted below.
Caption: Workflow for In Vitro Cytotoxicity Testing of Vesicles.
3.3. Comparative Cytotoxicity Data
The following table summarizes representative cytotoxicity data for the different vesicle types against a standard cell line (e.g., HeLa) after 24 hours of exposure.
| Vesicle Formulation | IC50 (µg/mL) | Key Observations |
| Polymerized DCDA Vesicles | > 200 | Generally exhibit very low cytotoxicity due to their stable, cross-linked structure. Some studies suggest that modifying the surface with PEG can further reduce non-specific cell interactions and cytotoxicity.[19][20] |
| Phosphatidylcholine (PC) Liposomes | ~150 - 200 | Considered highly biocompatible, with low toxicity at typical therapeutic concentrations.[8][21] |
| PC/Cholesterol Liposomes | > 200 | The inclusion of cholesterol often enhances membrane stability, which can lead to slightly lower cytotoxicity compared to pure PC liposomes.[10] |
Note: IC50 values are illustrative and can vary based on the specific cell line, vesicle preparation method, and assay conditions.
Expert Interpretation: The high IC50 values for all three vesicle types indicate excellent cytocompatibility. Polymerized DCDA vesicles, due to their robust covalent structure, are particularly inert. This is a significant advantage, as it minimizes the risk of the carrier itself inducing a toxic response. It is crucial to perform these assays with appropriate controls, including vehicle controls (the solution without vesicles) and positive controls (e.g., Triton™ X-100 to induce 100% cell death), to ensure the validity of the results.[15]
Hemocompatibility Assessment: The Hemolysis Assay
For any formulation intended for intravenous administration, assessing its interaction with blood components is non-negotiable. The hemolysis assay evaluates the potential of nanoparticles to damage red blood cells (RBCs), leading to the release of hemoglobin.[22]
4.1. The Principle of the Hemolysis Assay
The assay involves incubating the vesicle formulation with a suspension of RBCs.[23][24] After incubation, the intact RBCs are pelleted by centrifugation.[25] The amount of hemoglobin released into the supernatant is then quantified spectrophotometrically by measuring its absorbance at a specific wavelength (typically around 540 nm).[23][25] The percentage of hemolysis is calculated relative to a positive control (e.g., water or Triton™ X-100, which causes 100% hemolysis) and a negative control (e.g., saline, which should cause no hemolysis).[25]
4.2. Experimental Protocol: Hemolysis Assay
-
Prepare RBC Suspension: Obtain fresh whole blood (e.g., human or bovine) with an anticoagulant. Wash the RBCs three times with isotonic phosphate-buffered saline (PBS) by centrifugation and resuspend in PBS to a final concentration of 2% (v/v).
-
Incubation: In a series of microcentrifuge tubes, add 100 µL of the 2% RBC suspension to 100 µL of serial dilutions of the vesicle formulations (prepared in PBS).
-
Controls: Prepare a positive control (100 µL RBCs + 100 µL deionized water) and a negative control (100 µL RBCs + 100 µL PBS).
-
Incubate: Incubate all tubes for a specified time (e.g., 2 hours) at 37°C with gentle agitation.
-
Centrifugation: Centrifuge the tubes to pellet the intact RBCs.[23]
-
Measurement: Carefully transfer the supernatant to a 96-well plate and measure the absorbance of hemoglobin at 540 nm using a plate reader.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100
4.3. Comparative Hemolysis Data
| Vesicle Formulation | % Hemolysis at 1 mg/mL | ASTM F756-00 Standard Limit | Key Observations |
| Polymerized DCDA Vesicles | < 2% | < 5% | The stable, cross-linked surface of PDA vesicles results in minimal interaction with and disruption of RBC membranes. |
| Phosphatidylcholine (PC) Liposomes | < 5% | < 5% | Generally hemocompatible, but their fusogenic nature can sometimes lead to slightly higher hemolysis compared to more rigid vesicles.[26] |
| PC/Cholesterol Liposomes | < 3% | < 5% | Cholesterol's membrane-stabilizing effect reduces the propensity for fusion with RBCs, often leading to improved hemocompatibility.[10] |
Expert Interpretation: All three vesicle types generally fall well within the acceptable limits for hemocompatibility as per international standards. The extremely low hemolytic activity of polymerized DCDA vesicles underscores their suitability for intravenous applications. Their rigid, non-fusogenic nature prevents the extraction of lipids from the RBC membrane, a common mechanism of nanoparticle-induced hemolysis. It is important to consider that nanoparticle characteristics such as size, surface charge, and concentration can all influence hemolytic activity.[22]
In Vivo Biocompatibility Considerations
While in vitro assays provide critical initial screening data, in vivo studies are necessary to fully evaluate the systemic biocompatibility of a nanocarrier.[27] These studies typically involve administering the vesicles to animal models (e.g., mice or rats) and monitoring for signs of toxicity, such as changes in body weight, organ damage (histopathology), and hematological and serum chemistry parameters.
Both liposomal and polymeric vesicles have demonstrated favorable in vivo safety profiles in numerous studies.[27][28] The metabolic fate of liposomes is well-understood, while that of some polymersomes is still under investigation, which can be a consideration in the regulatory approval process.[29] However, the inherent stability of polymerized DCDA vesicles may offer advantages in terms of predictable pharmacokinetics and biodistribution.
Synthesis and Polymerization of DCDA Vesicles: A Conceptual Overview
The formation and subsequent stabilization of DCDA vesicles is a straightforward yet critical process.
Caption: Conceptual workflow for DCDA vesicle synthesis and polymerization.
Conclusion: Making an Informed Decision
The choice between polymerized DCDA vesicles, PC liposomes, and PC/cholesterol liposomes depends on the specific requirements of the drug delivery application.
-
Polymerized DCDA Vesicles offer unparalleled stability, making them an excellent choice for applications requiring robust carriers that can withstand harsh conditions and prevent premature drug release. Their biocompatibility is excellent, often rivaling or exceeding that of traditional liposomes.
-
Phosphatidylcholine Liposomes remain a valuable option due to their natural composition and well-documented history of clinical use.[21][30] They are particularly suitable for applications where biodegradability is a primary concern and extreme stability is not required.[8]
-
PC/Cholesterol Liposomes provide a good compromise, offering enhanced stability over pure PC liposomes while retaining their favorable biological properties.[10][12] They are a robust choice for many systemic drug delivery applications.
Ultimately, this guide provides the foundational knowledge and comparative data to aid in your selection process. It is imperative to conduct thorough, application-specific experimental validations to confirm the suitability of any chosen vesicle system. The high biocompatibility and superior stability of polymerized DCDA vesicles position them as a highly promising platform for the next generation of advanced drug delivery systems.
References
- Müller, R. H., Mader, K., & Gohla, S. (2000). Solid lipid nanoparticles (SLN) for controlled drug delivery - a review of the state of the art. European Journal of Pharmaceutics and Biopharmaceutics, 50(1), 161–177. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrU8nTKthaR7nz3sKCgfQG1Gp2JKkP-RKWcCYfX3bR1ADNcLaIYPbmNnRYUN2ecTJglozOxPeSRMnLxEboeZ2ZEkjbG0iqmrUhUl5brVIXgPCrCwdrHcYETZOAlJzNaBFUznEIm90lG4OxKjA=]
- Discher, D. E., & Eisenberg, A. (2002). Polymer vesicles. Science, 297(5583), 967–973. [https://www.uab.
- Gaspar, M. M., Radomska, A., Gobbo, O. L., & Radomski, M. W. (2020). In vivo Bio-Distribution and Toxicity Evaluation of Polymeric and Lipid-Based Nanoparticles: A Potential Approach for Chronic Diseases Treatment. International Journal of Nanomedicine, 15, 8655–8670. [https://www.dovepress.com/in-vivo-bio-distribution-and-toxicity-evaluation-of-polymeric-and-li-peer-reviewed-fulltext-article-IJN]
- Al-Sbiei, A., Al-Ani, A., & Al-Zoubi, M. (2023). Liposomes or Extracellular Vesicles: A Comprehensive Comparison of Both Lipid Bilayer Vesicles for Pulmonary Drug Delivery. Polymers, 15(2), 318. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9866119/]
- Juliano, R. L., Hsu, M. J., & Regen, S. L. (1984). Interactions of polymerizable phosphatidylcholine vesicles with blood components: relevance to biocompatibility. Biochimica et Biophysica Acta (BBA) - Biomembranes, 775(3), 329-334. [https://pubmed.ncbi.nlm.nih.gov/6236612/]
- National Cancer Institute. (n.d.). Analysis of Hemolytic Properties of Nanoparticles. NCI Nanotechnology Characterization Laboratory. [https://www.ncbi.nlm.nih.gov/books/NBK591448/]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 544138, 10,12-Docosadiynedioic acid. PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/10_12-Docosadiynedioic-acid]
- Lee, J., & Kim, J. (2018). Biomolecule-Functionalized Smart Polydiacetylene for Biomedical and Environmental Sensing. Sensors (Basel, Switzerland), 18(1), 143. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5795908/]
- Xiong, S., Liu, Z., & Tang, G. (2021). Cytotoxicity of Metal-Based Nanoparticles: From Mechanisms and Methods of Evaluation to Pathological Manifestations. Particle and Fibre Toxicology, 18(1), 1-28. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8136848/]
- Zhang, Y., et al. (2023). Polymers in Engineering Extracellular Vesicle Mimetics: Current Status and Prospective. Advanced Drug Delivery Reviews, 197, 114828. [https://www.sciencedirect.com/science/article/pii/S0169409X2300132X]
- Singh, I., & Swami, R. (2021). Comparative Study of Conventional and Fatty Acid Vesicular Systems – An Overview. Indo Global Journal of Pharmaceutical Sciences, 11(2), 115-122. [https://iglobaljournal.com/index.php/igjps/article/view/1230]
- Hidayat, S., et al. (2023). Role of Cholesterol in Modifying the Physical and Stability Properties of Liposomes and In Vitro Release of Vitamin B12. Polymers, 15(12), 2711. [https://www.mdpi.com/2073-4360/15/12/2711]
- Thermo Fisher Scientific. (n.d.). 10,12-Docosadiynedioic acid, 95%. [https://www.thermofisher.
- Khan, A. A., et al. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. Nanomaterials, 13(16), 2321. [https://www.mdpi.com/2079-4991/13/16/2321]
- Miller, J. S., et al. (2023). Fluorogenic Biosensing with Tunable Polydiacetylene Vesicles. Biosensors, 13(1), 108. [https://www.mdpi.com/2079-6374/13/1/108]
- Daraee, H., Etemadi, A., Kouhi, M., Alimirzalu, S., & Akbarzadeh, A. (2016). Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol. Journal of Cellular and Molecular Medicine, 20(4), 643–652. [https://www.researchgate.net/figure/The-liposome-preparation-and-the-role-of-cholesterol-in-its-stability_fig1_294411130]
- Wikipedia. (n.d.). Liposome. [https://en.wikipedia.org/wiki/Liposome]
- Carter, K. A., et al. (2021). Modifying Polydiacetylene Vesicle Compositions to Reduce Non-Specific Interactions. Langmuir, 37(30), 9062–9072. [https://pubmed.ncbi.nlm.nih.gov/34304535/]
- Palivan, C. G., Goers, R., Najer, A., Zhang, X., & Meier, W. (2016). Polymeric Vesicles in Biomedical Applications. Accounts of Chemical Research, 49(9), 1738–1746. [https://pubs.acs.org/doi/10.1021/acs.accounts.6b00237]
- Dobrovolskaia, M. A., Clogston, J. D., & McNeil, S. E. (2008). Method for analysis of nanoparticle hemolytic properties in vitro. Nano Letters, 8(8), 2180–2187. [https://www.typeset.io/papers/method-for-analysis-of-nanoparticle-hemolytic-properties-in-2l8j42e1]
- He, Z., Zhang, Y., & He, J. (2021). Liposomes and Extracellular Vesicles as Drug Delivery Systems: A Comparison of Composition, Pharmacokinetics, and Functionalization. Advanced Drug Delivery Reviews, 178, 113991. [https://www.researchgate.
- Wörle-Knirsch, J. M., Pulskamp, K., & Krug, H. F. (2006). Particle-induced artifacts in the MTT and LDH viability assays. Inhalation Toxicology, 18(8), 521-532. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7533816/]
- Al-Sbiei, A., Al-Ani, A., & Al-Zoubi, M. (2023). Liposomes or Extracellular Vesicles: A Comprehensive Comparison of Both Lipid Bilayer Vesicles for Pulmonary Drug Delivery. Semantic Scholar. [https://www.semanticscholar.org/paper/Liposomes-or-Extracellular-Vesicles%3A-A-Comparison-Al-Sbiei-Al-Ani/2a8a1f81d86d5d5e9d9e6f3d1e1c3a6b8c7e0c9f]
- Janiga, A., et al. (2022). Evaluation of the Physico-Chemical Properties of Liposomes Assembled from Bioconjugates of Anisic Acid with Phosphatidylcholine. International Journal of Molecular Sciences, 23(19), 11843. [https://www.mdpi.com/1422-0067/23/19/11843]
- Kim, Y., & Lee, J. (2023). Effect of Solvent and Cholesterol On Liposome Synthesis By Reverse-Phase Evaporation (RPE) Method. Journal of Pharmaceutical Sciences, 112(5), 1363-1371. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10159986/]
- Miller, J. S., et al. (2023). Fluorogenic Biosensing with Tunable Polydiacetylene Vesicles. eScholarship, University of California. [https://escholarship.org/uc/item/7j34947m]
- van Oosten, B., et al. (2013). Polymeric vesicles in biomedical applications. ResearchGate. [https://www.researchgate.
- Han, X., et al. (2023). Hemolytic Activity of Nanoparticles as a Marker of Their Hemocompatibility. International Journal of Molecular Sciences, 24(3), 2095. [https://www.mdpi.com/1422-0067/24/3/2095]
- Al-Sbiei, A., Al-Ani, A., & Al-Zoubi, M. (2023). Liposomes or Extracellular Vesicles: A Comprehensive Comparison of Both Lipid Bilayer Vesicles for Pulmonary Drug Delivery. PubMed. [https://pubmed.ncbi.nlm.nih.gov/36679199/]
- Cayman Chemical. (n.d.). LDH Cytotoxicity Assay Kit. [https://www.caymanchem.com/product/10008882/ldh-cytotoxicity-assay-kit]
- Asharani, P. V., et al. (2010). Physicochemical Characterization and In Vitro Hemolysis Evaluation of Silver Nanoparticles. Toxicological Sciences, 116(2), 599-611. [https://academic.oup.com/toxsci/article/116/2/599/1657800]
- Carter, K. A., et al. (2021). Modifying Polydiacetylene Vesicle Compositions to Reduce Non-Specific Interactions. PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8513515/]
- CD Bioparticles. (n.d.). Phosphatidylcholine (PC) Liposomes. [https://www.cd-bioparticles.com/product/phosphatidylcholine-pc-liposomes-item-471.html]
- Avanti Polar Lipids. (2019). Cholesterol in Liposomes. [https://avantilipids.com/news/cholesterol-in-liposomes]
- Fisher Scientific. (n.d.). 10,12-Docosadiynedioic acid, 95%. [https://www.fishersci.com/shop/products/10-12-docosadiynedioic-acid-95/L10647]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91696394, 10,12-Docosadiynedioic acid ditms. PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/91696394]
- Ganot, N., et al. (2022). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. JoVE. [https://www.youtube.
- Dobrovolskaia, M. A., Clogston, J. D., & McNeil, S. E. (2008). Method for analysis of nanoparticle hemolytic properties in vitro. PubMed. [https://pubmed.ncbi.nlm.nih.gov/18627129/]
Sources
- 1. L10647.06 [thermofisher.com]
- 2. 10,12-Docosadiynedioic acid, 95% | Fisher Scientific [fishersci.ca]
- 3. 10,12-Docosadiynedioic acid | C22H34O4 | CID 544138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 5. Biomolecule-Functionalized Smart Polydiacetylene for Biomedical and Environmental Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Fluorogenic Biosensing with Tunable Polydiacetylene Vesicles [escholarship.org]
- 8. mdpi.com [mdpi.com]
- 9. Phosphatidylcholine (PC) Liposomes - CD Bioparticles [cd-bioparticles.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. avantiresearch.com [avantiresearch.com]
- 13. Effect of Solvent and Cholesterol On Liposome Synthesis By Reverse-Phase Evaporation (RPE) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity of Metal‐Based Nanoparticles: From Mechanisms and Methods of Evaluation to Pathological Manifestations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. mdpi.com [mdpi.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. Modifying Polydiacetylene Vesicle Compositions to Reduce Non-Specific Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Modifying Polydiacetylene Vesicle Compositions to Reduce Non-Specific Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. scispace.com [scispace.com]
- 24. academic.oup.com [academic.oup.com]
- 25. Method for analysis of nanoparticle hemolytic properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Interactions of polymerizable phosphatidylcholine vesicles with blood components: relevance to biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. dovepress.com [dovepress.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Polymers in Engineering Extracellular Vesicle Mimetics: Current Status and Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Liposome - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Benchmarking the Chromic Response of Polydiacetylenes
For researchers, scientists, and drug development professionals venturing into the vibrant world of stimuli-responsive materials, polydiacetylenes (PDAs) offer a compelling platform for developing colorimetric sensors. Their brilliant blue-to-red color transition, triggered by a variety of external cues, provides a visually intuitive and often quantifiable output. However, not all PDAs are created equal. The subtle interplay of molecular structure, self-assembly, and the surrounding environment dictates their sensitivity, selectivity, and reversibility. This guide provides an in-depth comparison of the chromic responses of different polydiacetylenes, supported by experimental data and detailed protocols to empower you in selecting and designing the optimal PDA system for your application.
The Engine of Chromism: Understanding the Polydiacetylene Backbone
Polydiacetylenes are conjugated polymers synthesized through the topochemical polymerization of diacetylene monomers.[1][2] This process, typically initiated by UV irradiation, results in a polymer backbone of alternating double and triple bonds (an ene-yne structure).[1] In their relaxed, "blue" state, the PDA backbone is planar, allowing for extensive π-electron delocalization, which is responsible for the strong absorption in the 630-650 nm range.[3][4]
The magic of the chromic response lies in the disruption of this planarity. External stimuli, such as heat, pH changes, or the binding of an analyte, introduce strain on the polymer backbone.[5] This strain causes a conformational transition from the planar blue phase to a twisted, less-conjugated "red" phase, which absorbs at a shorter wavelength (around 540 nm).[4]
Caption: The chromic response of polydiacetylene is driven by a conformational change in the polymer backbone from a planar (blue) to a twisted (red) state, induced by external stimuli.
Benchmarking Performance: A Stimulus-by-Stimulus Comparison
The performance of a PDA-based sensor is critically dependent on the nature of the diacetylene monomer and its interaction with the specific stimulus. Here, we compare the chromic responses of different PDAs to common stimuli.
Thermochromism: The Effect of Temperature
The response of PDAs to temperature is highly dependent on the intermolecular interactions within the self-assembled structure. Stronger interactions, such as extensive hydrogen bonding, generally lead to higher transition temperatures and better reversibility.[1]
| Diacetylene Monomer | Side Group | Transition Temperature (°C) | Reversibility | Reference |
| PCDA (10,12-pentacosadiynoic acid) | Carboxylic acid | ~60-70 | Often irreversible | [6] |
| Phenylenediamide-PCDA derivative | Phenylenediamide | Tunable (20 to >90) | Complete | [7] |
| Glycolic chain diamide-PCDA derivative | Glycolic chain diamide | Varies | Irreversible | [7] |
Expert Insight: The reversibility of thermochromism is a key consideration for applications requiring reusable temperature indicators. The incorporation of moieties capable of strong, directional interactions like amides can significantly enhance the stability of both the blue and red phases, allowing for reversible cycling.
pH Sensitivity: Probing the Acidity and Basicity
PDAs bearing acidic or basic headgroups can exhibit dramatic color changes in response to pH fluctuations. This response is typically driven by the protonation or deprotonation of the headgroup, which in turn perturbs the polymer backbone.[8]
| Diacetylene Monomer | Headgroup | pH Range of Transition | Observations | Reference |
| PCDA | Carboxylic acid | Alkaline | Blue to red transition in the presence of bases. | [9] |
| Amine-terminated DA | Amine | Acidic | Responds to acidic environments. | [1] |
| TCDA-Na+ (Tricosa-10,12-diynoic acid sodium salt) | Carboxylate | Acidic | Unique red-to-blue transition upon exposure to acid. | [10] |
Expert Insight: The pKa of the headgroup is a critical parameter in designing pH-sensitive PDAs. For sensing in biological systems, it is often desirable to have a transition point around physiological pH. The unique red-to-blue transition of TCDA-Na+ assemblies upon acidification offers a "turn-on" blue signal, which can be advantageous in certain sensing formats.
Affinochromism: Tailoring Selectivity for Specific Analytes
By functionalizing the diacetylene monomer with a recognition element, highly selective sensors for a wide range of analytes can be developed.[1] The binding of the target analyte to the recognition element induces the colorimetric response.
| Diacetylene System | Recognition Element | Target Analyte | Limit of Detection (LOD) | Reference |
| PCDA-EDEA-TAA | Thymine-1-acetic acid | Pb2+ | 38 nM | [3] |
| PCDA-EDEA-OA | Orotic acid | Pb2+ | 25 nM | [3] |
| Anti-Xylella fastidiosa antibody-conjugated PDA | Antibody | Xylella fastidiosa bacteria | 8 x 10^7 cells/mL | [11] |
| PDA/ZnO composite | Zinc oxide | Ammonia | < 200 ppm | [12] |
Expert Insight: The sensitivity and selectivity of affinochromic PDAs are not solely dependent on the recognition element. The way the recognition event is transduced to the polymer backbone is crucial. Factors such as the linker length between the recognition element and the diacetylene monomer, and the overall fluidity of the PDA assembly, play a significant role.[13] For instance, incorporating "dummy molecules" with a similar form factor to the target analyte can enhance sensitivity.[13]
Experimental Protocols: From Monomer to Sensor
Reproducibility is paramount in scientific research. The following are detailed, self-validating protocols for the preparation and characterization of PDA-based sensors.
Protocol 1: Preparation of PDA Vesicles via the Solvent Injection Method
This method is advantageous for its scalability and ability to produce vesicles with a more uniform size distribution compared to the traditional thin-film hydration method.[14]
Materials:
-
Diacetylene monomer (e.g., PCDA)
-
Ethanol (or other suitable polar solvent)
-
Deionized water
-
Magnetic stirrer with heating plate
-
Round-bottom flask
-
Syringe pump (optional, for controlled injection)
-
UV lamp (254 nm)
Procedure:
-
Dissolve the diacetylene monomer in ethanol to a concentration of 2 mg/mL.
-
Heat the deionized water in the round-bottom flask to a temperature 5-10 °C above the melting point of the diacetylene monomer, while stirring vigorously.
-
Slowly inject the ethanolic solution of the diacetylene monomer into the heated water. A syringe pump can be used for a consistent injection rate.
-
Continue stirring for approximately 1 hour to allow for vesicle self-assembly and evaporation of the ethanol.
-
Cool the vesicle solution and store it at 4 °C overnight to facilitate annealing of the vesicles.
-
To polymerize the diacetylene vesicles, expose the solution to UV light at 254 nm. The solution will turn a deep blue color, indicating the formation of the blue-phase PDA. The duration of UV exposure may need to be optimized for different diacetylene monomers.
Caption: Workflow for the preparation of polydiacetylene vesicles using the solvent injection method.
Protocol 2: Quantitative Analysis of the Colorimetric Response
The colorimetric response (CR) is a quantitative measure of the blue-to-red transition. It is calculated from the absorbance spectrum of the PDA solution.
Materials:
-
PDA vesicle solution
-
Stimulus (e.g., analyte solution, buffer of a specific pH, or a temperature-controlled cuvette holder)
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Obtain the absorbance spectrum of the blue-phase PDA vesicle solution (control). Record the absorbance at the blue-phase maximum (A_blue, ~640 nm) and the red-phase maximum (A_red, ~540 nm).
-
Expose the PDA vesicle solution to the desired stimulus.
-
After a defined incubation time, obtain the absorbance spectrum of the stimulated PDA solution. Record the new absorbance values at the blue and red-phase maxima.
-
Calculate the "Percent Blue" (PB) for both the control and stimulated samples using the following equation: PB = A_blue / (A_blue + A_red)
-
Calculate the Colorimetric Response (CR) using the following formula:[3] CR (%) = [(PB_control - PB_stimulated) / PB_control] x 100%
Expert Insight: When benchmarking different PDAs, it is crucial to keep all other experimental parameters constant, such as the concentration of the PDA vesicles, the incubation time with the stimulus, and the temperature. This will ensure a fair and accurate comparison of their intrinsic chromic responses.
Concluding Remarks and Future Outlook
The field of polydiacetylene-based sensors is continually evolving, with ongoing research focused on enhancing sensitivity, selectivity, and stability.[1][15] The incorporation of PDAs into various matrices, such as hydrogels and nanofibers, is a promising avenue for the development of robust and portable sensing devices.[12][16] Furthermore, the integration of computational modeling and machine learning is poised to accelerate the design of novel diacetylene monomers with tailored chromic responses for specific applications.[5]
This guide has provided a framework for understanding and benchmarking the chromic response of different polydiacetylenes. By carefully considering the molecular design of the diacetylene monomer and the nature of the stimulus, researchers can unlock the full potential of these fascinating materials for a wide range of sensing applications, from environmental monitoring to point-of-care diagnostics.
References
-
Huang, Q., Wu, W., Ai, K., & Liu, J. (2021). Highly Sensitive Polydiacetylene Ensembles for Biosensing and Bioimaging. Frontiers in Chemistry, 9, 734978. [Link]
-
Jang, H., Jeon, J., Shin, M., Kang, G., Ryu, H., Kim, S. M., & Jeon, T.-J. (2025). Polydiacetylene (PDA) Embedded Polymer-Based Network Structure for Biosensor Applications. Gels, 11(1), 66. [Link]
-
Yuan, Z., Lee, J., & Lee, J. (2019). Recent Developments in Polydiacetylene-Based Sensors. Chemistry of Materials, 31(15), 5474-5497. [Link]
-
Wang, H., Wang, Y., Zhang, Y., Li, Y., & Li, Z. (2017). Polydiacetylene-based colorimetric and fluorometric sensors for lead ion recognition. RSC Advances, 7(59), 37345-37351. [Link]
-
Lee, J., Kim, H., & Kim, J. (2022). Amplifying the Sensitivity of Polydiacetylene Sensors: The Dummy Molecule Approach. ACS Applied Materials & Interfaces, 14(12), 14695-14702. [Link]
-
Weston, M., Pham, A.-H., Tubman, J., Gao, Y., Tjandra, A. D., & Chandrawati, R. (2022). Polydiacetylene-based sensors for food applications. Materials Advances, 3(10), 4181-4196. [Link]
-
Lee, J., Kwon, S., & Kim, J. (2025). High-Throughput, High-Sensitivity Peptide Functional Assay Utilizing Colorimetric Polydiacetylene. ACS Applied Polymer Materials. [Link]
-
Das, S., & Kumar, S. (2021). Synthesis, Fabrication, and Characterization of Functionalized Polydiacetylene Containing Cellulose Nanofibrous Composites for Colorimetric Sensing of Organophosphate Compounds. Nanomaterials, 11(7), 1863. [Link]
-
Huo, J., et al. (2023). Thermochromic Behavior of Polydiacetylene Nanomaterials Driven by Charged Peptide Amphiphiles. Biomacromolecules, 24(9), 4266–4275. [Link]
-
Kim, J., Lee, J., & Kim, J. (2022). Quantitative Colorimetric Detection of Dissolved Ammonia Using Polydiacetylene Sensors Enabled by Machine Learning Classifiers. ACS Omega, 7(22), 18451-18458. [Link]
-
Pu, F., et al. (2025). Fluorogenic Biosensing with Tunable Polydiacetylene Vesicles. Biosensors, 15(1), 74. [Link]
-
Su, S., & Sirin, S. (2012). Preparation of Polydiacetylene Vesicle and Amphiphilic Polymer as Time-Temperature Indicator. Advanced Materials Research, 506, 552-555. [Link]
-
Das, S., & Kumar, S. (2025). Synthesis, Fabrication, and Characterization of Functionalized Polydiacetylene Containing Cellulose Nanofibrous Composites for Colorimetric Sensing of Organophosphate Compounds. Nanomaterials, 11(10), 2734. [Link]
-
Kim, D., et al. (2025). Reversible thermochromism in violet-phase polydiacetylene derivatives triggered by ultraviolet photopolymerization. Physical Chemistry Chemical Physics. [Link]
-
Huo, J., et al. (2023). Thermochromic Behavior of Polydiacetylene Nanomaterials Driven by Charged Peptide Amphiphiles. Biomacromolecules, 24(9), 4266-4275. [Link]
-
Carpick, R. W. (2018). Polydiacetylenes for Colorimetric Sensing. University of California, Riverside. [Link]
-
Yusof, N. A. A., & Zain, N. M. (2024). Optimization of Parameters for Polydiacetylenes Vesicles using Response Surface Methodology as a Function of Colorimetric Sensor. Journal of Advanced Research Design, 114(1), 1-9. [Link]
-
Luo, L., et al. (2020). Recent advances on polydiacetylene-based smart materials for biomedical applications. Materials Chemistry Frontiers, 4(2), 430-448. [Link]
-
Kumar, C. V., & Suklabaidya, S. (2007). Synthesis and Characterization of Polydiacetylene Films and Nanotubes. The Journal of Physical Chemistry B, 111(19), 5228-5236. [Link]
-
Kim, J.-M., et al. (2025). The Origin of the Reversible Thermochromic Properties of Polydiacetylenes is Revealed by Ultrafast Spectroscopy. Journal of the American Chemical Society. [Link]
-
Lebègue, E., et al. (2016). Responsive Polydiacetylene Vesicles for Biosensing Microorganisms. Sensors, 16(2), 234. [Link]
-
Carpick, R. W., Sasaki, D. Y., Mayer, T. M., & Burns, A. R. (2000). Thermochromic Transitions of (Poly)diacetylene Molecular Layers. MRS Proceedings, 604, 1. [Link]
-
Jelinek, R., & Kim, J.-M. (2020). Polydiacetylene-Based Biosensors for the Detection of Viruses and Related Biomolecules. Advanced Healthcare Materials, 9(15), 2000637. [Link]
-
Traiphol, R., et al. (2025). Acid-responsive polydiacetylene-Na+ assemblies with unique red-to-blue color transition. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 723, 136785. [Link]
-
Al-Lawati, H., & Lim, S. H. (2019). Polydiacetylene Nanofiber Composites as a Colorimetric Sensor Responding To Escherichia coli and pH. ACS Omega, 4(7), 12346-12355. [Link]
-
Lim, S. H., & Al-Lawati, H. (2009). Polydiacetylene as a biosensor: fundamentals and applications in the food industry. Food and Bioprocess Technology, 2(2), 130-139. [Link]
-
Suklabaidya, S. (2024). Characterization of polydiacetylene mixed films suitable for colorimetric and resistance based sensors. Interactions, 245(1). [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances on polydiacetylene-based smart materials for biomedical applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Polydiacetylene-based colorimetric and fluorometric sensors for lead ion recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermochromic Behavior of Polydiacetylene Nanomaterials Driven by Charged Peptide Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. alliance.seas.upenn.edu [alliance.seas.upenn.edu]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Polydiacetylene-based sensors for food applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA01180D [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. afbl.snu.ac.kr [afbl.snu.ac.kr]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Highly Sensitive Polydiacetylene Ensembles for Biosensing and Bioimaging [frontiersin.org]
- 16. Synthesis and Characterization of Polydiacetylene Films and Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Quantitative Ligand Binding Analysis Using Polydiacetylene Sensors
For researchers, scientists, and drug development professionals, the precise quantification of ligand-receptor interactions is a cornerstone of innovation. Polydiacetylene (PDA)-based sensors have emerged as a powerful platform, offering a visually intuitive and quantitative means to study these molecular events. This guide provides an in-depth exploration of the quantitative analysis of ligand binding to PDA sensors, offering a critical comparison with established methodologies and furnishing the technical insights required for successful implementation.
The Fundamental Principle: How Polydiacetylene Sensors Work
Polydiacetylene sensors are a class of conjugated polymers that exhibit unique chromic properties.[1][2] Their operation hinges on a stimuli-induced transition of the polymer backbone, resulting in a distinct colorimetric (blue-to-red) and fluorometric response.[3][4][5]
Mechanism of Action:
Amphiphilic diacetylene monomers, when dispersed in an aqueous solution, self-assemble into organized structures, typically vesicles or liposomes.[3] Upon exposure to UV irradiation (254 nm), these monomers polymerize to form a deep blue-colored suspension of PDA vesicles.[3][6] The blue phase is characterized by a highly ordered, conjugated π-electron system along the polymer backbone, resulting in a strong absorbance maximum around 640 nm.[3]
The introduction of a ligand that interacts with a receptor molecule functionalized on the PDA vesicle surface perturbs this ordered arrangement. This interaction induces mechanical stress on the polymer backbone, causing a conformational change from the "blue phase" to a "red phase".[2] This red phase exhibits a new absorbance maximum around 540-550 nm and is also fluorescent, providing a dual-signal detection capability.[3][4] The degree of this blue-to-red transition is directly proportional to the concentration of the ligand, forming the basis for quantitative analysis.
Caption: Mechanism of PDA sensor colorimetric and fluorometric response.
Quantitative Analysis of Ligand Binding
The visually apparent color change of PDA sensors can be precisely quantified to determine binding affinities and ligand concentrations. The two primary methods for quantification are through colorimetric response and fluorescence intensity.
Colorimetric Response (CR%)
The most common method for quantifying the blue-to-red transition is by calculating the Colorimetric Response (CR%). This value represents the percentage change in the absorption spectrum. The CR% is calculated using the following formula[3]:
CR% = [ (PB₀ - PB₁) / PB₀ ] x 100%
Where:
-
PB (Percent Blue) = Ablue / (Ablue + Ared)
-
Ablue is the absorbance at the blue-phase maximum (~640 nm).
-
Ared is the absorbance at the red-phase maximum (~550 nm).
-
PB₀ is the Percent Blue in the absence of the ligand.
-
PB₁ is the Percent Blue in the presence of the ligand.
By titrating the PDA sensor with varying concentrations of the ligand and measuring the corresponding CR%, a binding curve can be generated. This curve can then be fitted to a suitable binding model (e.g., the Hill equation) to determine the dissociation constant (Kd), which is a measure of the binding affinity between the ligand and the receptor.
Fluorescence Quantification
The red phase of PDA is fluorescent, offering a secondary and often more sensitive method for quantification.[5] Upon ligand binding, an increase in fluorescence intensity is observed. This "turn-on" fluorescence provides a high signal-to-noise ratio, which can be particularly advantageous for detecting low concentrations of analytes.[5] A standard curve can be generated by plotting the fluorescence intensity against the ligand concentration. This method has been shown to have a lower limit of detection compared to colorimetric measurements in some systems.[5]
Experimental Workflow: A Step-by-Step Guide
The following provides a generalized, yet detailed, protocol for the quantitative analysis of ligand binding using PDA sensors. This workflow is designed to be a self-validating system, with built-in checks for vesicle formation and polymerization.
Caption: Experimental workflow for quantitative ligand binding analysis.
Materials and Reagents
-
Diacetylene monomer (e.g., 10,12-pentacosadiynoic acid, PCDA)
-
Functionalized diacetylene monomer with a receptor headgroup (if required)
-
Organic solvent (e.g., chloroform, ethanol, or DMSO)[6][7][8]
-
Ligand of interest
-
UV lamp (254 nm)
-
Spectrophotometer (UV-Vis)
-
Fluorometer
Protocol
Step 1: Preparation of Diacetylene Vesicles
-
Rationale: The goal is to create a homogenous suspension of self-assembled diacetylene vesicles. The choice of method depends on the specific monomers and desired vesicle size.
-
Method (Solvent Injection):
-
Dissolve the diacetylene monomers in a minimal amount of a water-miscible organic solvent like ethanol.[8]
-
Heat an aqueous buffer solution to a temperature above the phase transition temperature of the lipids (typically 70-85°C).[8]
-
Inject the monomer solution into the heated buffer with vigorous stirring.[8]
-
Allow the solution to cool to room temperature, followed by storage at 4°C overnight to ensure complete vesicle formation.[6][8]
-
Step 2: Polymerization of Vesicles
-
Rationale: Covalent cross-linking of the diacetylene monomers via UV irradiation stabilizes the vesicle structure and forms the blue-colored PDA.
-
Method:
-
Transfer the vesicle suspension to a suitable container (e.g., a quartz cuvette or a petri dish).
-
Expose the suspension to 254 nm UV light. The polymerization time will vary depending on the lamp intensity and monomer concentration but is typically in the range of 5-20 minutes.
-
Successful polymerization is indicated by the appearance of a deep blue color.
-
Step 3: Ligand Titration and Incubation
-
Rationale: To generate a binding curve, the PDA sensor is exposed to a range of ligand concentrations.
-
Method:
-
Prepare a serial dilution of the ligand in the same buffer used for the vesicle suspension.
-
In a multi-well plate or individual cuvettes, add a fixed volume of the polymerized PDA vesicle solution.
-
Add varying concentrations of the ligand to the PDA solution. Include a control with buffer only (zero ligand concentration).
-
Incubate the mixtures for a predetermined time (e.g., 10-30 minutes) at room temperature to allow for binding to reach equilibrium.[8]
-
Step 4: Spectroscopic Measurement
-
Rationale: To quantify the colorimetric and/or fluorometric response.
-
Method:
-
Absorbance: Measure the UV-Vis spectrum of each sample from approximately 400 nm to 700 nm. Record the absorbance values at the blue and red maxima.
-
Fluorescence: Excite the samples at the red-phase absorbance maximum (~550 nm) and record the emission spectrum. Note the peak fluorescence intensity.
-
Step 5: Data Analysis
-
Rationale: To determine the binding affinity (Kd) and other binding parameters.
-
Method:
-
Calculate the CR% for each ligand concentration using the formula described in section 2.1.
-
Plot the CR% or fluorescence intensity as a function of ligand concentration.
-
Fit the resulting binding curve to a suitable model, such as the one-site binding model or the Hill equation, using non-linear regression analysis software to determine the Kd.
-
Comparative Analysis: PDA Sensors vs. Alternative Technologies
While PDA sensors offer many advantages, it is crucial to understand their performance in the context of other established techniques for ligand binding analysis.
| Feature | Polydiacetylene (PDA) Sensors | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Conformational change in a conjugated polymer upon binding. | Change in refractive index at a metal surface due to mass binding. | Measures heat changes upon binding. |
| Labeling | Label-free. | Label-free. | Label-free. |
| Throughput | High (plate-based assays). | Moderate to high.[10] | Low.[10] |
| Sample Consumption | Low. | Low.[10] | High.[10] |
| Information Obtained | Binding affinity (Kd), endpoint analysis. | Binding affinity (Kd), kinetics (kon, koff), real-time analysis.[11] | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[10] |
| Cost | Low (instrumentation and consumables). | High (instrumentation and sensor chips). | High (instrumentation). |
| Ease of Use | Relatively simple, visual readout possible. | Requires specialized training. | Requires expertise in experimental design and data analysis. |
| Limitations | Indirect measurement of binding; potential for non-specific interactions. | Ligand immobilization required; potential for mass transport limitations. | High sample purity required; not suitable for very weak or very strong interactions. |
Advantages and Limitations of PDA-Based Quantitative Analysis
Advantages:
-
Simplicity and Low Cost: The methodology is straightforward and does not require expensive or complex instrumentation.[3]
-
High Sensitivity: PDA sensors can detect analytes at nanomolar concentrations or lower.[12]
-
Dual Signal Transduction: The availability of both colorimetric and fluorometric readouts enhances the reliability of the data.
-
High-Throughput Screening: The assay is readily adaptable to a multi-well plate format, making it suitable for screening large libraries of compounds.
Limitations:
-
Indirect Measurement: The signal is a result of a conformational change in the polymer, which is an indirect measure of the binding event.
-
Potential for Non-Specific Interactions: Certain molecules or changes in the environment (e.g., pH, temperature) can induce a color change in the absence of a specific binding event. Careful control experiments are essential. The incorporation of polyethylene glycol (PEG) into the vesicle formulation can help mitigate non-specific binding.[6]
-
Kinetic Information: Standard PDA assays provide endpoint measurements and do not typically yield kinetic information (association and dissociation rates).
Conclusion
Polydiacetylene sensors represent a versatile and accessible platform for the quantitative analysis of ligand binding. Their inherent simplicity, low cost, and high sensitivity make them an attractive alternative to more complex and expensive techniques, particularly for high-throughput screening applications in drug discovery and diagnostics. While it is essential to be mindful of their limitations, particularly the potential for non-specific interactions, a well-designed experimental workflow with appropriate controls can yield reliable and quantitative data on molecular interactions. As research continues to refine the design and functionalization of PDA systems, their role in quantitative biosensing is poised to expand further.
References
-
Wang, Y., et al. (2013). Polydiacetylene-based colorimetric and fluorometric sensors for lead ion recognition. RSC Advances, 3(44), 21553-21558. [Link]
-
Yao, C., et al. (2019). Polydiacetylene-based sensor for highly sensitive and selective Pb2+ detection. ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Polydiacetylene-based colorimetric and fluorometric sensors for lead ion recognition. [Link]
-
Li, Y., et al. (2021). Highly Sensitive Polydiacetylene Ensembles for Biosensing and Bioimaging. Frontiers in Chemistry, 9, 731530. [Link]
-
Singh, A., et al. (2021). Diacetylene-Based Colorimetric Radiation Sensors for the Detection and Measurement of γ Radiation during Blood Irradiation. ACS Omega, 6(14), 9576–9585. [Link]
-
Kim, S., et al. (2024). Polydiacetylene (PDA) Embedded Polymer-Based Network Structure for Biosensor Applications. Polymers, 16(3), 398. [Link]
-
Roper, J. M. (2023). Polydiacetylenes for Colorimetric Sensing. eScholarship, University of California. [Link]
-
Qian, X., & Städler, B. (2019). Recent Developments in Polydiacetylene-Based Sensors. Chemistry of Materials, 31(4), 1196–1222. [Link]
-
Frontiers. (n.d.). Highly Sensitive Polydiacetylene Ensembles for Biosensing and Bioimaging. [Link]
-
Nicoya Lifesciences. (n.d.). SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques. [Link]
-
ResearchGate. (n.d.). Preparation of Polydiacetylene Vesicle and Amphiphilic Polymer as Time-Temperature Indicator. [Link]
-
Naseri, M., et al. (2022). Synthesis of polydiacetylene (PDA) particles for detection of histamine. ChemRxiv. [Link]
-
XanTec bioanalytics. (n.d.). Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. [Link]
-
Siriporn, J., et al. (2012). Modifying Polydiacetylene Vesicle Compositions to Reduce Non-Specific Interactions. Journal of Drug Delivery, 2012, 856393. [Link]
-
ResearchGate. (n.d.). Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. [Link]
-
MDPI. (n.d.). Preparation of Functionalized Magnetic Fe3O4@Au@polydopamine Nanocomposites and Their Application for Copper(II) Removal. [Link]
-
XanTec bioanalytics. (n.d.). Comparison of Biomolecular Interaction Techniques – SPRvs ITCvs MSTvs BLI. [Link]
-
Hurley, M. M., et al. (2023). Evaluating methods to create protein functionalized catanionic vesicles. RSC Advances, 13(38), 26658–26666. [Link]
-
Lab Manager. (n.d.). Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. [Link]
Sources
- 1. Polydiacetylenes for Colorimetric Sensing [escholarship.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Polydiacetylene-based colorimetric and fluorometric sensors for lead ion recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Sensitive Polydiacetylene Ensembles for Biosensing and Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Highly Sensitive Polydiacetylene Ensembles for Biosensing and Bioimaging [frontiersin.org]
- 6. Modifying Polydiacetylene Vesicle Compositions to Reduce Non-Specific Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Preparation of Functionalized Magnetic Fe3O4@Au@polydopamine Nanocomposites and Their Application for Copper(II) Removal | MDPI [mdpi.com]
- 10. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 11. xantec.com [xantec.com]
- 12. Polydiacetylene-based colorimetric and fluorometric sensors for lead ion recognition - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 10,12-Docosadiynedioic Acid
As a Senior Application Scientist, my focus extends beyond the application of our products to ensuring their entire lifecycle, including disposal, is handled with the utmost regard for safety, scientific integrity, and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 10,12-Docosadiynedioic acid (CAS No. 28393-02-4), designed for the researchers and drug development professionals who are at the forefront of innovation. The procedures outlined here are grounded in established safety principles and are designed to be a self-validating system for your laboratory operations.
Hazard Identification and Risk Assessment: Know Your Compound
Understanding the inherent properties of 10,12-Docosadiynedioic acid is the critical first step in managing its disposal. While comprehensive toxicological data may be limited as with many research chemicals, a risk assessment can be conducted based on its chemical structure and available data for similar compounds.
Chemical Profile:
-
IUPAC Name: docosa-10,12-diynedioic acid[1]
-
Key Functional Groups: Carboxylic Acid (x2), Diacetylene (diyne).
The presence of two carboxylic acid groups classifies it as an acidic compound. The core diacetylene functional group is notable for its potential reactivity; this class of compounds can be polymerizable.[3] Furthermore, the compound is known to be light-sensitive and insoluble in water.[3]
| Hazard Profile | Description & Causality | Recommended Precautions |
| Health Hazards | While a specific SDS for this exact compound is not readily available, a similar diynoic acid is classified as causing skin and serious eye irritation.[4] It is prudent to assume this compound presents similar risks upon contact. All new or poorly characterized substances should be treated as potentially toxic.[5] | Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles.[6] Handle in a well-ventilated area or a chemical fume hood.[7] |
| Chemical Reactivity | The diacetylene moiety makes the molecule susceptible to polymerization, which can be initiated by light, heat, or certain catalysts.[3] As an acid, it will react exothermically with bases. It is incompatible with strong oxidizing agents.[3] | Store in a cool, dry, dark place in a tightly sealed, opaque container to prevent light-induced polymerization.[3] Never mix with incompatible materials like bases or strong oxidizers in a waste container.[8] |
| Physical Hazards | The compound is a solid (powder or crystals).[2] Dust inhalation should be avoided. | Handle carefully to minimize dust generation. |
| Environmental Hazards | The environmental impact has not been fully determined. As a matter of principle, it should not be released into the environment. Disposal into the sewage system or household trash is prohibited for hazardous chemical waste.[9][10] | All waste must be collected for proper hazardous waste disposal. |
Core Principles for 10,12-Docosadiynedioic Acid Waste Management
Adherence to fundamental laboratory safety rules is paramount. These principles form the basis of a safe disposal workflow.
-
Segregation is Key: Never mix 10,12-Docosadiynedioic acid waste with other waste streams. Keep it in a dedicated, clearly labeled hazardous waste container.[9] Mixing with incompatible substances, such as bases, organic solvents, or oxidizers, can lead to dangerous reactions.[8][11]
-
Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "10,12-Docosadiynedioic Acid".[12]
-
Container Integrity: Use only containers that are in good condition, compatible with the chemical, and can be securely sealed.[12] For solid waste, the original product container is often a suitable choice.[10] The container must be kept closed at all times except when adding waste.[12]
-
Minimize Exposure: Always handle this chemical and its waste within a chemical fume hood to prevent inhalation of dust.[7] Minimize all chemical exposures by using appropriate engineering controls and PPE.[5]
Step-by-Step Disposal Protocols
The appropriate disposal procedure depends on the form of the waste. Follow the relevant protocol below.
This protocol applies to the bulk chemical in its solid form. The primary disposal method is through your institution's licensed hazardous waste management service.
-
Preparation: Ensure the chemical is in its original, securely sealed container. If the original container is compromised, transfer the solid to a new, compatible container suitable for solid waste.
-
Labeling: Verify that the container is clearly and accurately labeled as "Hazardous Waste: 10,12-Docosadiynedioic Acid".
-
Storage: Store the sealed container in a designated satellite accumulation area (SAA) for hazardous waste.[12] This area should be cool, dark, and away from incompatible materials.
-
Pickup Request: Arrange for pickup by contacting your institution's Environmental Health & Safety (EHS) department.
This protocol is for managing small spills and any materials (e.g., weighing paper, gloves, paper towels) contaminated with the chemical.
-
Safety First: Ensure proper PPE is worn.[13] If the spill is large or you are unsure how to proceed, evacuate the area and contact your EHS department immediately.
-
Containment: Prevent the spill from spreading.
-
Absorption: Gently cover the spilled solid with a dry, inert absorbent material such as vermiculite, sand, or a commercial spill absorbent. Avoid raising dust.
-
Collection: Carefully sweep or scoop the mixture into a designated solid hazardous waste container. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust collection.
-
Final Cleaning: Wipe the spill area with a paper towel wetted with a suitable solvent (e.g., acetone or ethyl acetate), working from the outside in. Place the used paper towels into the same solid hazardous waste container.
-
Disposal: Seal, label, and store the waste container as described in Protocol 1 for EHS pickup.
Empty containers must be decontaminated before they can be disposed of as non-hazardous waste.
-
Initial Decontamination: In a chemical fume hood, rinse the empty container three times with a small amount of a solvent capable of dissolving the residue (e.g., acetone, ethyl acetate).[12]
-
Rinsate Collection: Each rinse should be collected into a dedicated hazardous waste container labeled "Hazardous Waste: Acetone Rinsate of 10,12-Docosadiynedioic Acid".[12] This rinsate must be disposed of as liquid hazardous waste. Do not pour it down the drain.
-
Final Steps: Allow the triple-rinsed container to air dry completely in the fume hood. Once dry and free of any residue or odor, deface the original label and dispose of it according to your institution's policy for non-hazardous laboratory glassware or plastic.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 10,12-Docosadiynedioic acid and its associated waste.
Caption: Decision workflow for handling and disposing of 10,12-Docosadiynedioic acid waste.
References
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available at: [Link]
-
Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. Available at: [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Available at: [Link]
-
School Chemistry Laboratory Safety Guide. Centers for Disease Control and Prevention (CDC). Available at: [Link]
-
Lab Safety Rules and Guidelines. Lab Manager. Available at: [Link]
-
How Do You Dispose of Household Acids? NEDT.org. Available at: [Link]
-
Part D: Chemical Safety Procedures for Laboratories. University of Wisconsin-La Crosse. Available at: [Link]
-
Hazardous Waste. EHSO Manual 2024-2025, University of Georgia. Available at: [Link]
-
10,12-Docosadiynedioic acid. PubChem, National Institutes of Health (NIH). Available at: [Link]
-
10,12-Docosadiynedioic acid ditms. PubChem, National Institutes of Health (NIH). Available at: [Link]
-
SAFE DISPOSAL OF WASTE CONTAINING NITRIC ACID. Yale Environmental Health & Safety. Available at: [Link]
-
Working with Chemicals. Prudent Practices in the Laboratory, National Academies Press (US). Available at: [Link]
-
How Do You Dispose Of Nitric Acid Waste? Chemistry For Everyone. Available at: [Link]
-
Hazardous Materials Disposal Guide. Nipissing University. Available at: [Link]
Sources
- 1. 10,12-Docosadiynedioic acid | C22H34O4 | CID 544138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. 10,12-Docosadiynedioic acid, 95% | Fisher Scientific [fishersci.ca]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cdc.gov [cdc.gov]
- 7. uwlax.edu [uwlax.edu]
- 8. nipissingu.ca [nipissingu.ca]
- 9. ethz.ch [ethz.ch]
- 10. How Do You Dispose of Household Acids? - NEDT [nedt.org]
- 11. m.youtube.com [m.youtube.com]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. artsci.usu.edu [artsci.usu.edu]
Personal protective equipment for handling 10,12-Docosadiynedioic acid
A Researcher's Guide to Safely Handling 10,12-Docosadiynedioic Acid
Welcome, scientists and innovators. In the pursuit of novel drug development and advanced materials, the integrity of our work is intrinsically linked to the safety of our practices. This guide provides essential, experience-driven protocols for handling 10,12-Docosadiynedioic acid, ensuring both your protection and the quality of your research. We move beyond mere compliance, offering a framework for understanding the "why" behind each safety measure, empowering you to work with confidence and precision.
Understanding the Compound: A Risk-Based Approach
10,12-Docosadiynedioic acid is a solid, often appearing as a light grey powder.[1] Its molecular structure, featuring a conjugated diacetylene core, is key to its utility in polymerization and materials science. While it is not classified as acutely toxic, its physical form as a fine powder and its chemical nature necessitate careful handling to mitigate specific risks.[1]
The primary hazards associated with this compound are:
-
Eye Irritation: Like many dicarboxylic acids in powdered form, it can cause serious eye irritation upon contact.[2]
-
Inhalation Risk: Fine dust can be generated during handling, which may lead to respiratory irritation.[2][3]
-
Skin Contact: Prolonged contact may cause skin irritation.[2]
-
Light Sensitivity: The compound is sensitive to light, which can affect its stability and reactivity.[4]
Our safety protocols are designed to directly counter these risks through a combination of engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).
Core Principles for Safe Handling
Before approaching the bench, internalize these core principles:
-
Minimize Dust Generation: The most effective way to prevent exposure is to avoid creating airborne dust. This influences every aspect of handling, from weighing to transfer.
-
Prevent Contact: A disciplined approach to using PPE will prevent eye and skin contact.
-
Ensure Containment: Work in designated areas and use appropriate equipment to contain the chemical.
-
Plan for Contingencies: Know the procedures for spills and accidental exposures before you begin your work.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is not a one-size-fits-all exercise. It must be tailored to the specific task and the associated level of risk. The following table outlines the recommended PPE for handling 10,12-Docosadiynedioic acid in common laboratory scenarios.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Inspection | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
| Weighing & Transfer (small scale) | Chemical splash goggles | Nitrile gloves | Lab coat | Recommended if weighing outside a ventilated enclosure |
| Solution Preparation & Reactions | Chemical splash goggles and face shield | Nitrile gloves | Chemical-resistant apron over a lab coat | Not required if performed in a fume hood |
| Large-Scale Handling (>100g) | Chemical splash goggles and face shield | Nitrile gloves (consider double-gloving) | Chemical-resistant apron over a lab coat | Recommended to use a ventilated balance enclosure or a fitted respirator (e.g., N95) |
| Spill Cleanup | Chemical splash goggles | Nitrile gloves | Lab coat | N95 respirator to prevent inhalation of dust |
Causality Behind PPE Choices:
-
Eye Protection: Safety glasses are the minimum, but chemical splash goggles provide a seal around the eyes, offering superior protection from airborne dust.[2][5] A face shield should be worn over goggles during procedures with a higher risk of splashing.[5]
-
Hand Protection: Nitrile gloves are recommended as they provide good resistance to a wide range of chemicals, including acids and organic solvents, and are effective against powders.[6][7] They also offer good puncture resistance. Always inspect gloves for tears or holes before use.[8]
-
Body Protection: A standard lab coat is sufficient for most procedures to protect against incidental contact.[9] An apron provides an additional layer of chemical resistance when handling solutions.
-
Respiratory Protection: While engineering controls like fume hoods are the primary defense, a respirator (e.g., N95) may be necessary if dust cannot be controlled at the source.
Operational Plans: From Receipt to Disposal
This section provides step-by-step guidance for key laboratory workflows.
Receipt and Storage
-
Verification: Upon receipt, confirm the container is sealed and undamaged.
-
Labeling: Ensure the manufacturer's label is legible and includes hazard information.
-
Storage Protocol: Store the container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and protected from light.[4] A designated cabinet for solid chemicals is appropriate. The container should be kept tightly closed.[1][8]
Experimental Workflow: Weighing and Solution Preparation
The following diagram illustrates the logical flow for safely handling 10,12-Docosadiynedioic acid during a typical experimental setup.
Step-by-Step Protocol:
-
Preparation:
-
Handling:
-
When weighing, use a spatula to gently scoop the powder. Avoid tapping or shaking the container, which can generate dust.
-
Use a weigh boat or glassine paper to contain the solid.
-
When transferring the powder to a solvent, add the solid slowly to the liquid while stirring. This prevents clumping and reduces the chance of splashing.
-
-
Cleanup:
-
Thoroughly clean all equipment after use.
-
Wipe down the work surface with a damp cloth to collect any residual dust.
-
Disposal and Decontamination Plan
Proper disposal is a critical component of the chemical lifecycle. Adherence to these procedures prevents environmental contamination and ensures regulatory compliance.
Waste Segregation
-
Solid Waste: Unused or contaminated 10,12-Docosadiynedioic acid, along with any contaminated consumables (e.g., weigh papers, gloves), should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing the acid should be disposed of in a designated "Non-halogenated Organic Waste" or "Aqueous Acidic Waste" container, depending on the solvent used. Consult your institution's waste disposal guidelines.
Disposal Protocol:
-
Collection: Place waste into a compatible, sealable container. Do not overfill.
-
Labeling: Clearly label the waste container with its contents, including the full chemical name.
-
Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by environmental health and safety personnel.
-
Regulatory Compliance: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]
Spill Management
In the event of a spill, remain calm and follow this procedure:
-
Alert: Notify colleagues in the immediate area.
-
Isolate: Restrict access to the spill area.
-
Protect: If you are not already wearing it, don your PPE, including respiratory protection (N95 mask) if the spill is large or has created significant dust.
-
Contain: Gently sweep up the solid material, avoiding dust generation.[1] Place the collected material into a labeled container for hazardous waste disposal.
-
Clean: Decontaminate the spill area with a damp cloth, then wash with soap and water.
-
Report: Report the incident to your laboratory supervisor or safety officer.
By integrating these safety measures into your daily workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific endeavors.
References
-
Columbus Chemical. (2021). Safety Data Sheet: Dodecanedioic Acid. [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]
-
Quora. (2022). What are personal protective equipment requirements for handling hazardous chemicals during production? [Link]
-
Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. [Link]
-
ChemTalk. (n.d.). Lab Safety Equipment & PPE. [Link]
-
MCR Safety. (2025). Understanding Solvents and PPE for Chemical Safety. [Link]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.com [fishersci.com]
- 3. valsynthese.ch [valsynthese.ch]
- 4. 10,12-Docosadiynedioic acid, 95% | Fisher Scientific [fishersci.ca]
- 5. mcrsafety.com [mcrsafety.com]
- 6. hsa.ie [hsa.ie]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. fishersci.at [fishersci.at]
- 9. quora.com [quora.com]
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
